molecular formula C17H15N3O B1680892 SCH28080 CAS No. 76081-98-6

SCH28080

Numéro de catalogue: B1680892
Numéro CAS: 76081-98-6
Poids moléculaire: 277.32 g/mol
Clé InChI: PYKJFEPAUKAXNN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(2-methyl-8-phenylmethoxy-3-imidazo[1,2-a]pyridinyl)acetonitrile is an imidazopyridine.
not related structurally to other known anti-ulcer agents;  inhibits histamine-stimulated gastric secretion;  prevents gastric lesions induced by aspirin, indomethacin & ethanol

Propriétés

IUPAC Name

2-(2-methyl-8-phenylmethoxyimidazo[1,2-a]pyridin-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O/c1-13-15(9-10-18)20-11-5-8-16(17(20)19-13)21-12-14-6-3-2-4-7-14/h2-8,11H,9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYKJFEPAUKAXNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=C(C2=N1)OCC3=CC=CC=C3)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10226971
Record name SCH 28080
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10226971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76081-98-6
Record name SCH 28080
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076081986
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SCH 28080
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10226971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SCH-28080
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00427X161I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of SCH28080

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SCH28080 is a pioneering compound in the class of potassium-competitive acid blockers (P-CABs), which represents a distinct class of gastric acid suppressants. This technical guide delineates the molecular mechanism of action of this compound, its interaction with the gastric H+/K+-ATPase, and the physiological consequences of this interaction. The document provides a comprehensive overview of the signaling pathways involved in gastric acid secretion, detailed experimental protocols for studying the effects of this compound, and a summary of its kinetic parameters. While the clinical development of this compound was halted due to findings of hepatotoxicity, its mechanism of action continues to be a critical area of study for the development of new and safer P-CABs.[1]

Introduction: The Role of the Gastric H+/K+-ATPase in Acid Secretion

Gastric acid secretion is the final step in a complex signaling cascade within the parietal cells of the stomach lining. This process is primarily mediated by the H+/K+-ATPase, a proton pump located in the apical membrane of these cells. The H+/K+-ATPase is a member of the P-type ATPase family and is responsible for the active transport of H+ ions out of the parietal cell in exchange for K+ ions, leading to the acidification of the gastric lumen.

The activity of the H+/K+-ATPase is tightly regulated by various physiological stimuli, including histamine, acetylcholine, and gastrin. These secretagogues bind to their respective receptors on the basolateral membrane of parietal cells, triggering intracellular signaling pathways that ultimately lead to the translocation and activation of the H+/K+-ATPase at the secretory canaliculi.

Molecular Mechanism of Action of this compound

This compound exerts its potent antisecretory effect by directly and reversibly inhibiting the gastric H+/K+-ATPase. The core of its mechanism lies in its nature as a potassium-competitive inhibitor.

Competitive Inhibition at the Potassium Binding Site

Kinetic studies have unequivocally demonstrated that this compound competitively inhibits the H+/K+-ATPase with respect to potassium ions (K+).[2][3] This means that this compound and K+ vie for the same binding site on the luminal domain of the enzyme. By binding to the K+ site, this compound prevents the conformational changes necessary for the dephosphorylation of the enzyme and the subsequent transport of H+ ions into the gastric lumen. This competitive interaction is a hallmark of the P-CAB class of inhibitors and distinguishes them from proton pump inhibitors (PPIs), which form a covalent bond with the enzyme.

The Binding Domain of this compound

Site-directed mutagenesis studies have pinpointed the binding domain of this compound to a region near the M5-6 luminal loop of the H+/K+-ATPase α-subunit.[4] This binding site is strategically located to obstruct the access of K+ to its binding site within the ion-translocating domain of the pump, effectively blocking the enzyme's catalytic cycle.

pH-Dependent Accumulation

This compound is a weak base with a pKa of 5.6. This characteristic facilitates its accumulation in the acidic environment of the secretory canaliculi of stimulated parietal cells. In this acidic milieu, this compound becomes protonated, which is the more active form of the inhibitor. This targeted accumulation at the site of action enhances its inhibitory potency.

Signaling Pathways

To fully appreciate the mechanism of this compound, it is essential to understand the signaling pathways that regulate gastric acid secretion, which this compound effectively blocks.

Gastric_Acid_Secretion_Pathway cluster_stimuli Stimuli cluster_receptors Receptors cluster_second_messengers Second Messengers cluster_kinases Kinases cluster_pump Proton Pump Histamine Histamine H2R H2 Receptor Histamine->H2R Acetylcholine Acetylcholine M3R M3 Receptor Acetylcholine->M3R Gastrin Gastrin CCK2R CCK2 Receptor Gastrin->CCK2R cAMP cAMP H2R->cAMP IP3 IP₃ M3R->IP3 CCK2R->IP3 PKA Protein Kinase A cAMP->PKA Activates Ca2 Ca²⁺ PKC Protein Kinase C Ca2->PKC Activates IP3->Ca2 HK_ATPase H⁺/K⁺-ATPase PKA->HK_ATPase Activates PKC->HK_ATPase Activates Acid_Secretion Gastric Acid (H⁺ Secretion) HK_ATPase->Acid_Secretion Pumps H⁺ out in exchange for K⁺ This compound This compound This compound->HK_ATPase Competitively Inhibits K⁺ binding

Caption: Signaling pathway of gastric acid secretion and inhibition by this compound.

Quantitative Data

The inhibitory potency of this compound has been quantified in various in vitro systems. The following table summarizes key kinetic parameters.

ParameterValueSpeciesPreparationConditionsReference
IC₅₀ 1.3 µMGuinea PigPurified H+/K+-ATPase5 mM KCl[3]
Kᵢ 24 nMSwineGastric Vesicles (ATPase activity)pH 7[5]
Kᵢ 275 nMSwineGastric Vesicles (pNPPase activity)pH 7[5]

IC₅₀: Half-maximal inhibitory concentration. Kᵢ: Inhibitory constant.

Experimental Protocols

The following protocols provide a framework for the in vitro and in vivo assessment of this compound's effect on H+/K+-ATPase activity and gastric acid secretion.

In Vitro H+/K+-ATPase Inhibition Assay Using Isolated Gastric Vesicles

This protocol describes the measurement of H+/K+-ATPase activity in isolated gastric vesicles and its inhibition by this compound.

1. Preparation of Gastric Vesicles (H+/K+-ATPase enriched): a. Obtain fresh gastric mucosa from a suitable animal model (e.g., hog or rabbit). b. Homogenize the tissue in a buffered sucrose solution. c. Perform differential centrifugation to isolate the microsomal fraction. d. Further purify the H+/K+-ATPase-containing vesicles using a density gradient centrifugation (e.g., with Ficoll or sucrose). e. Resuspend the purified vesicles in a suitable buffer and store at -80°C.

2. H+/K+-ATPase Activity Assay: a. Prepare a reaction mixture containing buffer (e.g., Tris-HCl), MgCl₂, and KCl. b. Add the isolated gastric vesicles to the reaction mixture. c. To induce proton transport, add a protonophore (e.g., nigericin or valinomycin) to dissipate any generated proton gradient that could inhibit the enzyme. d. Pre-incubate the mixture with varying concentrations of this compound or vehicle control. e. Initiate the reaction by adding ATP. f. Incubate at 37°C for a defined period. g. Stop the reaction by adding an acid solution (e.g., trichloroacetic acid). h. Measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method (e.g., the Fiske-Subbarow method). i. Calculate the specific activity of the H+/K+-ATPase and the percentage of inhibition by this compound.

Experimental_Workflow_In_Vitro cluster_prep Vesicle Preparation cluster_assay H+/K+-ATPase Assay cluster_analysis Data Analysis Tissue Gastric Mucosa Homogenization Homogenization Tissue->Homogenization Centrifugation Differential & Density Gradient Centrifugation Homogenization->Centrifugation Vesicles Purified Gastric Vesicles Centrifugation->Vesicles Reaction_Mix Prepare Reaction Mix (Buffer, Mg²⁺, K⁺) Add_Vesicles Add Vesicles Reaction_Mix->Add_Vesicles Add_this compound Add this compound (or vehicle) Add_Vesicles->Add_this compound Add_ATP Initiate with ATP Add_this compound->Add_ATP Incubation Incubate at 37°C Add_ATP->Incubation Stop_Reaction Stop Reaction Incubation->Stop_Reaction Measure_Pi Measure Inorganic Phosphate (Pi) Stop_Reaction->Measure_Pi Calculate_Activity Calculate Specific Activity Measure_Pi->Calculate_Activity Determine_Inhibition Determine % Inhibition Calculate_Activity->Determine_Inhibition Calculate_IC50 Calculate IC₅₀ Determine_Inhibition->Calculate_IC50

Caption: Experimental workflow for in vitro H+/K+-ATPase inhibition assay.

In Vivo Measurement of Gastric Acid Secretion in a Rat Model

This protocol outlines a method to assess the in vivo efficacy of this compound in inhibiting gastric acid secretion.

1. Animal Preparation: a. Use adult male rats (e.g., Sprague-Dawley). b. Anesthetize the rats (e.g., with urethane). c. Perform a tracheotomy to ensure a clear airway. d. Surgically expose the stomach and insert a catheter into the forestomach for gastric perfusion and another at the pylorus for collecting the perfusate.

2. Gastric Perfusion and Acid Secretion Measurement: a. Perfuse the stomach with a saline solution at a constant rate. b. Collect the gastric effluent at regular intervals. c. Stimulate gastric acid secretion using a secretagogue such as histamine or pentagastrin, administered intravenously or subcutaneously. d. Once a stable stimulated acid secretion rate is achieved, administer this compound intravenously or orally. e. Continue collecting the gastric perfusate. f. Titrate the collected samples with a standardized NaOH solution to a neutral pH to determine the amount of secreted acid.

3. Data Analysis: a. Calculate the acid output (in µEq/min) for each collection period. b. Compare the acid output before and after the administration of this compound to determine the percentage of inhibition.

Conclusion

This compound is a potent, reversible, and potassium-competitive inhibitor of the gastric H+/K+-ATPase. Its mechanism of action, centered on the competitive blockade of the potassium binding site on the luminal side of the proton pump, has been a cornerstone for the development of the P-CAB class of drugs. Although its own clinical journey was cut short, the in-depth understanding of its interaction with the H+/K+-ATPase continues to inform and guide the design of next-generation acid suppressants with improved safety and efficacy profiles. The experimental methodologies and kinetic data presented in this guide provide a solid foundation for researchers in the field of gastric acid-related disorders and drug development.

References

SCH28080: A Technical Guide to a Reversible H+/K+-ATPase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SCH28080, with the chemical name 2-methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine-3-acetonitrile, is a potent and selective, reversible inhibitor of the gastric proton pump, the H+/K+-ATPase.[1][2] As a member of the potassium-competitive acid blocker (P-CAB) class of compounds, it offers a distinct mechanism of action compared to traditional proton pump inhibitors (PPIs).[3] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and visual representations of key concepts.

Introduction

The gastric H+/K+-ATPase is the final step in the pathway of acid secretion in the stomach, making it a prime target for the management of acid-related disorders. This compound emerged as a significant research tool and a lead compound for a new class of acid suppressants due to its direct and reversible inhibition of the proton pump.[2][4][5] Unlike PPIs, which require acidic conversion to an active form and form covalent bonds with the enzyme, this compound acts competitively with potassium ions (K+), offering a more rapid onset of action.[3][6]

Chemical Structure

The chemical structure of this compound is provided below. It is a hydrophobic amine and a weak base with a pKa of 5.6.[1][2]

Chemical Name: 2-methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine-3-acetonitrile

Chemical structure of this compound

Source: ResearchGate (Note: This is a placeholder, a proper chemical structure diagram would be generated)

Mechanism of Action

This compound exerts its inhibitory effect by competing with K+ at its binding site on the luminal side of the H+/K+-ATPase.[1][2][7] The enzyme cycles between two primary conformations, E1 (ion-binding sites facing the cytoplasm) and E2 (ion-binding sites facing the lumen). This compound preferentially binds to the E2-P and E2 forms of the enzyme, preventing the K+-stimulated dephosphorylation of the phosphoenzyme intermediate, which is a critical step in the catalytic cycle.[1][8] This blockage of the enzyme cycle effectively halts the exchange of intracellular H+ for extracellular K+, thereby inhibiting acid secretion.[2]

Being a weak base, this compound accumulates in the acidic environment of the parietal cell canaliculus in its protonated form, which is the active inhibitory species.[1][2]

cluster_Extracellular Lumen (Acidic) cluster_Membrane Parietal Cell Membrane cluster_Intracellular Cytoplasm K_ext K+ ATPase_E2P H+/K+-ATPase (E2-P) K_ext->ATPase_E2P K+ binds H_ext H+ SCH28080_ext This compound SCH28080_ext->ATPase_E2P Competes with K+ Blocks Dephosphorylation ATPase_E2P->H_ext H+ released ATPase_E2 H+/K+-ATPase (E2) ATPase_E2P->ATPase_E2 Dephosphorylation ATPase_E1 H+/K+-ATPase (E1) ATPase_E2->ATPase_E1 Conformational Change & K+ released into cytoplasm H_int H+ H_int->ATPase_E1 H+ binds ATP ATP ATP->ATPase_E1 ATP binds ADP ADP + Pi ATPase_E1->ATPase_E2P Phosphorylation & Conformational Change

This compound Mechanism of Action

Binding Site

Site-directed mutagenesis and structural studies have elucidated the binding site of this compound on the H+/K+-ATPase.[9][10][11] It binds to a pocket located in the luminal vestibule of the enzyme, near the M5-M6 loop, effectively blocking the access of K+ to its deeper binding site.[9][10] Key residues involved in the binding of this compound are located in the transmembrane helices M5 and M6 and the extracellular loop connecting them.[10][11][12]

Quantitative Inhibitory Data

The inhibitory potency of this compound has been quantified in various in vitro systems. The following tables summarize key quantitative data.

Table 1: Inhibitory Constants (Ki)

ParameterValueSpeciesPreparationpHNotesReference
Ki (vs K+ for ATPase activity)24 nMSwineGastric Vesicles7.0Competitive inhibition[1]
Ki (vs K+ for pNPPase activity)275 nMSwineGastric Vesicles7.0Competitive inhibition[1]

Table 2: Half Maximal Inhibitory Concentration (IC50)

ParameterValueSpeciesPreparationConditionsReference
IC50 (vs K+/H+-ATPase)1.3 µMGuinea PigPurified Gastric Membranes5 mM KCl[7]
IC50 (vs Histamine-stimulated acid response)Not significantly different from K+ stimulatedGuinea PigIsolated Parietal Cells-[7]
IC50 (vs K+-stimulated acid response)Not significantly different from Histamine stimulatedGuinea PigIsolated Parietal Cells-[7]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of H+/K+-ATPase inhibitors. Below are representative protocols for key experiments.

Preparation of H+/K+-ATPase-Enriched Gastric Vesicles

This protocol is adapted from methods used in early studies of this compound.

  • Source: Gastric mucosa from swine or rabbits.[1][2]

  • Homogenization: Scraped gastric mucosa is homogenized in a buffered sucrose solution (e.g., 250 mM sucrose, 2 mM HEPES, pH 7.4).

  • Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps to remove cell debris and mitochondria.

  • Gradient Centrifugation: The resulting supernatant is layered onto a discontinuous sucrose gradient and centrifuged at high speed to separate membrane fractions.

  • Vesicle Collection: The fraction enriched in H+/K+-ATPase is collected from the interface of the sucrose layers, washed, and resuspended in a suitable buffer. Vesicles are stored at -80°C.

H+/K+-ATPase Activity Assay

This assay measures the ATP hydrolytic activity of the enzyme by quantifying the amount of inorganic phosphate (Pi) released.

  • Reaction Mixture: Prepare a reaction buffer containing Tris-HCl (pH 7.4), MgCl2, and KCl.

  • Inhibitor Incubation: Pre-incubate the gastric vesicles with varying concentrations of this compound or vehicle control for a specified time at 37°C.

  • Initiation of Reaction: Start the reaction by adding ATP to the mixture.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).

  • Termination of Reaction: Stop the reaction by adding an ice-cold solution of trichloroacetic acid (TCA) or sodium dodecyl sulfate (SDS).

  • Phosphate Quantification: Centrifuge to pellet the protein. The amount of Pi in the supernatant is determined colorimetrically using a malachite green-based or Fiske-Subbarow method.

  • Data Analysis: Construct a dose-response curve to determine the IC50 value of this compound.

cluster_Preparation Sample Preparation cluster_Assay ATPase Activity Assay cluster_Analysis Data Analysis Vesicles H+/K+-ATPase Vesicles Preincubation Pre-incubate Vesicles with this compound/Control Vesicles->Preincubation This compound This compound dilutions This compound->Preincubation Control Vehicle Control Control->Preincubation Reaction Add ATP to initiate reaction Preincubation->Reaction Incubation Incubate at 37°C Reaction->Incubation Termination Stop reaction (e.g., TCA) Incubation->Termination Quantification Quantify Inorganic Phosphate (Pi) Termination->Quantification DoseResponse Construct Dose-Response Curve Quantification->DoseResponse IC50 Determine IC50 DoseResponse->IC50

H+/K+-ATPase Activity Assay Workflow
Ion Transport Assay in Gastric Glands

This assay assesses the effect of inhibitors on acid secretion in a more physiologically relevant system.

  • Isolation of Gastric Glands: Gastric glands are isolated from rabbit or guinea pig gastric mucosa by collagenase digestion.

  • Measurement of Acid Accumulation: Acid accumulation is indirectly measured using the accumulation of a weak base like aminopyrine labeled with a radioisotope (e.g., 14C-aminopyrine).

  • Experimental Setup: Isolated glands are incubated with a secretagogue (e.g., histamine, dibutyryl cAMP) in the presence of varying concentrations of this compound.

  • Quantification: The amount of radiolabeled aminopyrine accumulated in the glands is measured by liquid scintillation counting.

  • Data Analysis: The inhibition of secretagogue-stimulated aminopyrine accumulation is calculated to determine the potency of this compound.

Logical Relationships and Key Concepts

The following diagram illustrates the logical flow from the physiological context to the molecular mechanism of this compound.

Gastric_Acid Gastric Acid Secretion Parietal_Cell Parietal Cell Gastric_Acid->Parietal_Cell HK_ATPase H+/K+-ATPase (Proton Pump) Parietal_Cell->HK_ATPase Enzyme_Cycle E1-E2 Catalytic Cycle HK_ATPase->Enzyme_Cycle Acid_Suppression Suppression of Acid Secretion K_Binding K+ Binding to E2-P form Enzyme_Cycle->K_Binding Dephosphorylation Dephosphorylation K_Binding->Dephosphorylation Dephosphorylation->Enzyme_Cycle This compound This compound Reversible_Inhibition Reversible Inhibition This compound->Reversible_Inhibition Competitive_Inhibition Competitive Inhibition with K+ Reversible_Inhibition->Competitive_Inhibition Competitive_Inhibition->K_Binding Blocks Competitive_Inhibition->Acid_Suppression

Logical Flow of this compound Action

Conclusion

This compound is a pivotal molecule in the study of gastric acid secretion and the development of novel anti-secretory agents. Its reversible, K+-competitive mechanism of action on the H+/K+-ATPase provides a valuable tool for researchers and a foundation for the development of next-generation acid suppressants. The data and protocols presented in this guide offer a comprehensive resource for professionals in the field of pharmacology and drug development.

References

An In-Depth Technical Guide to SCH28080: Discovery and Chemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SCH28080, chemically identified as 2-methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine-3-acetonitrile, emerged in the early 1980s as a pioneering reversible, K+-competitive inhibitor of the gastric H+/K+ ATPase. This technical guide provides a comprehensive overview of the discovery, chemical properties, and mechanism of action of this compound. It is intended to serve as a detailed resource, incorporating quantitative data, experimental methodologies, and visual representations of its operational pathways. While showing promise in its early development, the progression of this compound was halted due to findings of liver toxicity. Nevertheless, it remains a critical reference compound in the study of gastric acid secretion and the development of subsequent potassium-competitive acid blockers (P-CABs).

Discovery and Development

This compound was developed by the Schering-Plough Corporation as part of a research program aimed at identifying novel anti-ulcer agents. It represented a significant departure from the then-dominant histamine H2-receptor antagonists. The key innovation of this compound was its direct targeting of the final step in the gastric acid secretion pathway: the proton pump, H+/K+ ATPase.

The discovery of this compound was a pivotal moment in the development of acid secretion inhibitors, paving the way for a new class of drugs known as potassium-competitive acid blockers (P-CABs).[1] Although its clinical development was terminated due to hepatotoxicity, its importance as a pharmacological tool and a lead compound for the development of safer P-CABs cannot be overstated.

Discovery_Timeline Early 1980s Early 1980s Development of this compound Development of this compound Early 1980s->Development of this compound Schering-Plough Identification as K+-competitive inhibitor Identification as K+-competitive inhibitor Development of this compound->Identification as K+-competitive inhibitor Mechanism Discovery Preclinical Studies Preclinical Studies Identification as K+-competitive inhibitor->Preclinical Studies Reference Compound for P-CABs Reference Compound for P-CABs Identification as K+-competitive inhibitor->Reference Compound for P-CABs Legacy Clinical Trials Halted Clinical Trials Halted Preclinical Studies->Clinical Trials Halted Hepatotoxicity Observed

Caption: A simplified timeline of the discovery and development of this compound.

Chemical and Physicochemical Properties

This compound is a hydrophobic amine with the systematic name 2-methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine-3-acetonitrile. Its structure features an imidazo[1,2-a]pyridine core, which is crucial for its biological activity.

PropertyValueReference
Chemical Name 2-methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine-3-acetonitrile[2][3]
Molecular Formula C18H15N3O
Molecular Weight 289.33 g/mol
CAS Number 76081-98-6
pKa 5.6[2]
Melting Point Not available
Solubility Not available

Mechanism of Action

This compound exerts its inhibitory effect on gastric acid secretion by acting as a reversible, potassium-competitive antagonist of the H+/K+ ATPase, the proton pump of the gastric parietal cell.[2][4]

The mechanism can be broken down into the following key steps:

  • Accumulation in Acidic Compartments : As a weak base with a pKa of 5.6, this compound readily crosses cell membranes in its unprotonated form.[2] Upon reaching the acidic environment of the parietal cell's secretory canaliculus, it becomes protonated. This protonation traps the molecule in its active, charged form, leading to a high local concentration at the site of action.[2][3]

  • Competitive Inhibition at the K+ Binding Site : The protonated form of this compound binds to the luminal domain of the H+/K+ ATPase.[2] This binding occurs at or near the potassium-binding site, thereby preventing the binding of K+ ions.[5]

  • Inhibition of the Catalytic Cycle : The binding of K+ is a critical step in the dephosphorylation of the E2-P conformational state of the enzyme, which is necessary for the completion of the catalytic cycle and the transport of H+ ions. By blocking K+ binding, this compound stabilizes the enzyme in a phosphorylated intermediate state, effectively halting the pumping of protons into the gastric lumen.[2]

Mechanism_of_Action cluster_parietal_cell Parietal Cell This compound (unprotonated) This compound (unprotonated) This compound (protonated) This compound (protonated) This compound (unprotonated)->this compound (protonated) Acidic Canaliculus (Low pH) H+/K+ ATPase H+/K+ ATPase H+ Secretion H+ Secretion H+/K+ ATPase->H+ Secretion Inhibited K+ K+ K+->H+/K+ ATPase Binding Blocked H+ H+ H+->H+ Secretion This compound (protonated)->H+/K+ ATPase Binds to K+ site Gastric Lumen Gastric Lumen H+ Secretion->Gastric Lumen

Caption: Mechanism of action of this compound in the gastric parietal cell.

Quantitative Biological Activity

The inhibitory potency of this compound has been characterized in various in vitro systems.

ParameterValueSpeciesAssay ConditionsReference
IC50 (H+/K+ ATPase) 2.5 µMRabbitMicrosomal membranes[4]
IC50 (H+/K+ ATPase) 1.3 µMGuinea-pigPurified K+/H+-ATPase, 5 mM KCl[6]
Ki (ATPase activity) 24 nMSwineGastric vesicles, pH 7[2]
Ki (pNPPase activity) 275 nMSwineGastric vesicles, pH 7[2]

Experimental Protocols

H+/K+ ATPase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the H+/K+ ATPase enzyme, typically isolated in gastric microsomal vesicles.

Methodology:

  • Preparation of Gastric Vesicles : Gastric microsomal vesicles rich in H+/K+ ATPase are prepared from the fundic mucosa of a suitable animal model (e.g., rabbit, swine, or guinea-pig) through a series of differential centrifugation and gradient separation steps.

  • Assay Buffer : A typical assay buffer contains Tris-HCl (pH 7.4), MgCl2, and KCl.

  • Enzyme Reaction :

    • The gastric vesicles are pre-incubated with varying concentrations of this compound.

    • The reaction is initiated by the addition of ATP.

    • The mixture is incubated at 37°C for a defined period.

  • Measurement of ATPase Activity : The enzymatic activity is determined by measuring the amount of inorganic phosphate (Pi) liberated from the hydrolysis of ATP. This is often done using a colorimetric method, such as the Fiske-Subbarow method.

  • Data Analysis : The percentage of inhibition at each this compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

ATPase_Inhibition_Workflow Gastric Mucosa Gastric Mucosa Homogenization & Centrifugation Homogenization & Centrifugation Gastric Mucosa->Homogenization & Centrifugation Microsomal Vesicles Microsomal Vesicles Homogenization & Centrifugation->Microsomal Vesicles Pre-incubation with this compound Pre-incubation with this compound Microsomal Vesicles->Pre-incubation with this compound Reaction with ATP Reaction with ATP Pre-incubation with this compound->Reaction with ATP Incubation (37°C) Incubation (37°C) Reaction with ATP->Incubation (37°C) Measure Liberated Pi Measure Liberated Pi Incubation (37°C)->Measure Liberated Pi Calculate % Inhibition Calculate % Inhibition Measure Liberated Pi->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50

Caption: Workflow for the H+/K+ ATPase inhibition assay.

Aminopyrine Accumulation Assay

This assay provides an indirect measure of acid secretion in isolated gastric glands or parietal cells. Aminopyrine is a weak base that accumulates in acidic spaces.

Methodology:

  • Isolation of Gastric Glands/Parietal Cells : Gastric glands or individual parietal cells are isolated from the gastric mucosa of an appropriate animal model (e.g., rabbit) by enzymatic digestion (e.g., with collagenase) and mechanical dispersion.

  • Incubation : The isolated glands or cells are incubated in a suitable buffer containing a secretagogue (e.g., histamine, dibutyryl cAMP) to stimulate acid secretion, along with [14C]-labeled aminopyrine and varying concentrations of this compound.[3]

  • Separation : After incubation, the glands/cells are separated from the incubation medium by centrifugation.

  • Measurement of Radioactivity : The amount of [14C]-aminopyrine that has accumulated within the glands/cells is quantified by liquid scintillation counting of both the cell pellet and the supernatant.

  • Data Analysis : The aminopyrine accumulation ratio is calculated as the concentration of aminopyrine inside the cells to that in the medium. The inhibitory effect of this compound is determined by comparing the accumulation ratio in the presence of the inhibitor to that of a stimulated control.

Aminopyrine_Accumulation_Workflow Gastric Mucosa Gastric Mucosa Enzymatic Digestion Enzymatic Digestion Gastric Mucosa->Enzymatic Digestion Isolated Gastric Glands Isolated Gastric Glands Enzymatic Digestion->Isolated Gastric Glands Incubation with [14C]Aminopyrine, Secretagogue, and this compound Incubation with [14C]Aminopyrine, Secretagogue, and this compound Isolated Gastric Glands->Incubation with [14C]Aminopyrine, Secretagogue, and this compound Centrifugation Centrifugation Incubation with [14C]Aminopyrine, Secretagogue, and this compound->Centrifugation Separate Glands and Supernatant Separate Glands and Supernatant Centrifugation->Separate Glands and Supernatant Scintillation Counting Scintillation Counting Separate Glands and Supernatant->Scintillation Counting Calculate Accumulation Ratio Calculate Accumulation Ratio Scintillation Counting->Calculate Accumulation Ratio Determine Inhibition Determine Inhibition Calculate Accumulation Ratio->Determine Inhibition

Caption: Workflow for the aminopyrine accumulation assay.

Conclusion

This compound holds a significant place in the history of anti-ulcer drug discovery. As the first well-characterized, reversible K+-competitive inhibitor of the gastric H+/K+ ATPase, it provided a new paradigm for the inhibition of gastric acid secretion. Although its own clinical development was curtailed, the mechanistic insights and the chemical scaffold it provided have been instrumental in the subsequent development of safer and more effective potassium-competitive acid blockers. The experimental protocols and quantitative data associated with this compound continue to be valuable for researchers in the fields of gastroenterology and drug development.

References

The Pharmacodynamics of SCH28080: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacodynamics of SCH28080, a pioneering potassium-competitive acid blocker (P-CAB). This document details its mechanism of action, quantitative inhibitory data, and the experimental methodologies used to elucidate its effects on the gastric H+/K+-ATPase.

Core Mechanism of Action: Reversible Inhibition of the Gastric Proton Pump

This compound is a potent, reversible, and K+-competitive inhibitor of the gastric H+/K+-ATPase, the proton pump responsible for the final step of acid secretion in parietal cells.[1][2] Unlike proton pump inhibitors (PPIs) which form covalent bonds with the enzyme, this compound binds non-covalently to the enzyme in a K+-competitive manner.[1][3] This means it competes with potassium ions for binding to the luminal side of the enzyme.[1]

The inhibitory action of this compound is conformation-dependent, showing a high affinity for the E2 and phosphorylated intermediate (E2-P) forms of the H+/K+-ATPase.[4] By binding to the enzyme, this compound blocks the K+-stimulated dephosphorylation of the catalytic phosphoenzyme intermediate, thereby halting the pump's catalytic cycle and preventing the exchange of intracellular H+ for extracellular K+.[1][2]

Being a weak base with a pKa of 5.6, this compound accumulates in the acidic environment of the parietal cell secretory canaliculi in its protonated, active form.[1][5] This targeted accumulation contributes to its potency and selectivity.

Quantitative Pharmacodynamic Data

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound on the H+/K+-ATPase from various in vitro studies.

ParameterValueSpecies/SystemConditionsReference
IC50 1.3 µMGuinea Pig (Purified K+/H+-ATPase)5 mM KCl[3]
Ki (ATPase) 24 nMSwine (Gastric Vesicles)pH 7, Competitive with K+[1]
Ki (pNPPase) 275 nMSwine (Gastric Vesicles)pH 7, Competitive with K+[1]

Table 1: Inhibitory Potency of this compound on H+/K+-ATPase Activity

MutantEffect on this compound AffinityChange in Inhibition KineticsReference
L809F ~100-fold decreaseCompetitive to Noncompetitive[6]
L809V, I816L, Y925F, M937V ~10-fold decreaseCompetitive to Noncompetitive[6]
L811F, Y922I, I940A Up to 10-fold decreaseCompetitive to Mixed[6]
I819L, Q923V, Y925A No changeCompetitive to Mixed[6]
C813T 9-fold decreaseCompetitive[6]

Table 2: Effects of H+/K+-ATPase Mutations on this compound Inhibition

Experimental Protocols

The following sections outline the generalized methodologies employed in key experiments to characterize the pharmacodynamics of this compound.

Preparation of H+/K+-ATPase-Enriched Gastric Membranes

A common starting point for in vitro assays is the isolation of gastric membranes enriched with the H+/K+-ATPase enzyme.

  • Tissue Source: Stomachs from species such as guinea pigs, rabbits, or swine are utilized.[2][3][7]

  • Mucosal Scraping: The gastric mucosa is scraped to collect the parietal cells.[8]

  • Homogenization: The collected tissue is homogenized in a buffered solution (e.g., 200 mM Tris-HCl, pH 7.4) to disrupt the cells.[7]

  • Differential Centrifugation: The homogenate undergoes a series of centrifugation steps. A low-speed centrifugation (e.g., 5000 x g for 10 minutes) removes larger cellular debris. The resulting supernatant is then subjected to a higher speed centrifugation (e.g., 5000 x g for 20 minutes) to pellet the membrane fraction containing the H+/K+-ATPase.[7]

  • Protein Quantification: The protein concentration of the final membrane preparation is determined using a standard method, such as the Bradford assay, with bovine serum albumin as a standard.[8]

H+/K+-ATPase Activity Assay

The activity of the H+/K+-ATPase is typically measured by quantifying the rate of ATP hydrolysis, which is often determined by measuring the amount of inorganic phosphate (Pi) released.

  • Pre-incubation: The enzyme preparation is pre-incubated with various concentrations of this compound or a vehicle control for a specified duration (e.g., 30 minutes).[7]

  • Reaction Mixture: The assay is conducted in a reaction mixture containing a buffer (e.g., 20 mM Tris-HCl, pH 7.4), MgCl2 (e.g., 2 mM), and KCl (e.g., 2 mM) to activate the enzyme.[7]

  • Initiation of Reaction: The reaction is initiated by the addition of ATP.

  • Measurement of Phosphate Release: The amount of inorganic phosphate released is quantified colorimetrically. A common method involves the addition of ammonium molybdate and a reducing agent (e.g., ANSA), followed by measuring the absorbance at a specific wavelength (e.g., 660 nm).[8]

  • Data Analysis: The enzyme activity is calculated as the amount of Pi released per unit time (e.g., micromoles of Pi released per hour).[8] The IC50 value is then determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Site-Directed Mutagenesis Studies

To identify the binding site and understand the molecular interactions of this compound with the H+/K+-ATPase, site-directed mutagenesis is employed.

  • Mutant Generation: Specific amino acid residues in the H+/K+-ATPase sequence, particularly in the transmembrane domains and extracellular loops, are mutated using standard molecular biology techniques.[9]

  • Expression of Mutants: The mutated H+/K+-ATPase is expressed in a suitable cell line.

  • Membrane Preparation and Activity Assay: Microsomal membranes containing the mutant enzyme are isolated, and the H+/K+-ATPase activity and its sensitivity to this compound are assayed as described above.[10]

  • Kinetic Analysis: The inhibition kinetics (competitive, noncompetitive, or mixed) of this compound on the mutant enzymes are determined and compared to the wild-type enzyme to elucidate the role of specific residues in inhibitor binding and the mechanism of inhibition.[6]

Visualizing the Pharmacodynamics of this compound

The following diagrams illustrate the key concepts of this compound's pharmacodynamics.

SCH28080_Mechanism_of_Action cluster_lumen Gastric Lumen (Acidic) cluster_membrane Parietal Cell Membrane cluster_cytoplasm Parietal Cell Cytoplasm SCH28080_H This compound-H+ (Protonated, Active) HK_ATPase H+/K+-ATPase (E2-P State) SCH28080_H->HK_ATPase Competitively Inhibits K_ion_in K+ HK_ATPase->K_ion_in Translocates H_ion_out H+ HK_ATPase->H_ion_out Extrudes H_ion H+ H_ion->HK_ATPase Binds K_ion_out K+ K_ion_out->HK_ATPase Binds

Caption: Mechanism of H+/K+-ATPase inhibition by this compound.

Experimental_Workflow cluster_prep Enzyme Preparation cluster_assay Inhibition Assay start Gastric Mucosal Scrapings homogenize Homogenization start->homogenize centrifuge Differential Centrifugation homogenize->centrifuge membranes H+/K+-ATPase Enriched Membranes centrifuge->membranes preincubate Pre-incubation with this compound membranes->preincubate reaction Initiate Reaction with ATP preincubate->reaction measure Measure Inorganic Phosphate Release reaction->measure analysis Calculate IC50/Ki measure->analysis

Caption: Generalized workflow for in vitro H+/K+-ATPase inhibition assay.

Intracellular Signaling Pathways

The primary pharmacodynamic effect of this compound is the direct, competitive inhibition of the H+/K+-ATPase. Current research has not extensively detailed direct effects of this compound on other intracellular signaling pathways. Any observed changes in downstream signaling are likely indirect consequences of the inhibition of gastric acid secretion and the subsequent physiological responses, such as alterations in intracellular pH and calcium levels. For instance, changes in acid secretion can indirectly influence signaling pathways like the Sonic Hedgehog (Shh) pathway, which is modulated by intracellular calcium levels that are themselves affected by the activity of the proton pump.[11] However, this is not a direct interaction of this compound with the Shh pathway.

Conclusion

This compound is a well-characterized K+-competitive inhibitor of the gastric H+/K+-ATPase. Its reversible, potent, and targeted mechanism of action has been thoroughly investigated through a variety of in vitro techniques. The quantitative data and experimental methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals working on novel acid suppressive therapies. While its clinical development was halted due to toxicity concerns, this compound remains a crucial pharmacological tool for understanding the function and inhibition of the gastric proton pump.[5][12]

References

The Role of SCH28080 in Gastric Acid Secretion Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

SCH28080, a pioneering potassium-competitive acid blocker (P-CAB), has been instrumental in advancing our understanding of gastric acid secretion. This technical guide provides an in-depth overview of this compound's mechanism of action, its application in key experimental models, and detailed protocols for its use in research. By reversibly inhibiting the gastric H+,K+-ATPase (proton pump) through competition with potassium ions, this compound offers a distinct pharmacological tool compared to traditional proton pump inhibitors (PPIs). This guide is intended for researchers, scientists, and drug development professionals engaged in the study of gastric physiology and the development of novel acid suppressive therapies.

Introduction to this compound: A Potassium-Competitive Acid Blocker

This compound, with the chemical name 2-methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine-3-acetonitrile, was one of the first compounds identified as a potassium-competitive inhibitor of the gastric H+,K+-ATPase.[1] Although its development for clinical use was halted due to findings of liver toxicity, it remains a valuable research tool for elucidating the mechanisms of gastric acid secretion.[1]

Chemical Properties

This compound is a hydrophobic, weak base with a pKa of 5.6.[1][2] This property is crucial for its mechanism of action, as it allows the compound to accumulate in the acidic environment of the parietal cell's secretory canaliculi in its protonated, active form.[2]

Overview of its Role in Gastric Acid Secretion Research

This compound has been pivotal in:

  • Defining the role of the luminal K+-binding site of the H+,K+-ATPase in proton translocation.

  • Characterizing the conformational changes of the proton pump during its catalytic cycle.

  • Providing a mechanistic counterpoint to the irreversibly acting PPIs, thereby helping to delineate the binding sites and inhibitory mechanisms of different classes of acid suppressants.[3]

Mechanism of Action

The Gastric H+,K+-ATPase (Proton Pump)

The final step in gastric acid secretion is mediated by the H+,K+-ATPase, an enzyme located in the apical membrane of gastric parietal cells. This P-type ATPase actively transports H+ ions out of the parietal cell into the gastric lumen in exchange for K+ ions. This process is the primary target for pharmacological inhibition of acid secretion.

Competitive Inhibition of the H+,K+-ATPase by this compound

This compound exerts its inhibitory effect by competing with K+ for binding to the luminal aspect of the H+,K+-ATPase.[4][5] This reversible inhibition prevents the K+-dependent dephosphorylation of the enzyme, a critical step in the catalytic cycle, thereby halting proton pumping.[1][2] The inhibition is strictly competitive with respect to K+, meaning that increasing the concentration of K+ can overcome the inhibitory effect of this compound.[4]

Comparison with Proton Pump Inhibitors (PPIs)

The mechanism of this compound differs significantly from that of PPIs like omeprazole.

FeatureThis compound (P-CAB)Omeprazole (PPI)
Mechanism Reversible, competitive inhibition with K+[1][4]Irreversible, covalent disulfide bond formation with cysteine residues[3]
Activation Protonation in acidic environment[2]Acid-catalyzed conversion to a reactive sulfenamide[3]
Binding Site Luminal K+ binding site[2][4]Luminal cysteine residues[3]
Speed of Onset RapidSlower, requires pump activation
Duration of Action Dependent on plasma concentrationLong-lasting, requires synthesis of new enzyme

Quantitative Analysis of this compound Inhibition

The inhibitory potency of this compound has been quantified in various in vitro and in vivo systems.

In Vitro Inhibition Data
ParameterValueExperimental SystemConditionsReference
IC50 1.3 µMPurified K+/H+-ATPase5 mM KCl[5]
Ki 24 nMGastric vesicle ATPase activitypH 7[1][2]
Ki 275 nMGastric vesicle pNPPase activitypH 7[1][2]
In Vivo Efficacy Data
DoseInhibition of Acid SecretionExperimental ModelReference
50 mgSignificantHealthy human volunteers (pentagastrin-stimulated)[6]
200 mgApproximately 90%Healthy human volunteers (pentagastrin-stimulated)[6]

Experimental Protocols

In Vitro Methodologies

This protocol is adapted from methods used for preparing H+,K+-ATPase from hog gastric mucosa.[7]

  • Tissue Preparation: Obtain fresh hog stomachs and place them on ice. Separate the fundic mucosa from the muscle layer.

  • Homogenization: Mince the mucosa and homogenize in a buffered sucrose solution (e.g., 0.25 M sucrose, 5 mM Tris-HCl, pH 7.4).

  • Differential Centrifugation:

    • Centrifuge the homogenate at a low speed (e.g., 10,000 x g for 10 min) to remove nuclei and cell debris.

    • Collect the supernatant and centrifuge at a high speed (e.g., 100,000 x g for 60 min) to pellet the microsomes.

  • Density Gradient Centrifugation: Resuspend the microsomal pellet and layer it onto a discontinuous Ficoll or sucrose density gradient. Centrifuge at high speed (e.g., 150,000 x g for 2 hours).

  • Collection and Storage: The H+,K+-ATPase-enriched fraction will be located at the interface of the gradient. Collect this fraction, wash with buffer, and store at -80°C.

This assay measures the rate of ATP hydrolysis by the H+,K+-ATPase.

  • Reaction Mixture: Prepare a reaction buffer containing Tris-HCl (pH 7.4), MgCl2, and ATP.

  • Enzyme Preparation: Add a known amount of the prepared gastric microsomes to the reaction mixture.

  • Initiation of Reaction: Start the reaction by adding KCl to the desired concentration. A control reaction without KCl is run in parallel to measure basal Mg2+-ATPase activity.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).

  • Termination of Reaction: Stop the reaction by adding an acid solution (e.g., trichloroacetic acid).

  • Phosphate Determination: Measure the amount of inorganic phosphate (Pi) released using a colorimetric method, such as the Fiske-Subbarow method.

  • Calculation: The K+-stimulated ATPase activity is calculated as the difference between the Pi released in the presence and absence of KCl.

This assay measures the K+-stimulated phosphatase activity of the H+,K+-ATPase.[8]

  • Reaction Mixture: Prepare a reaction buffer containing Tris-HCl (pH 7.4), MgCl2, and p-nitrophenylphosphate (pNPP).

  • Enzyme Preparation: Add gastric microsomes to the reaction mixture.

  • Initiation of Reaction: Start the reaction by adding KCl. A control without KCl is also prepared.

  • Incubation: Incubate at 37°C.

  • Termination of Reaction: Stop the reaction by adding a strong base (e.g., NaOH).

  • Measurement: Measure the absorbance of the produced p-nitrophenolate at 410 nm.

  • Calculation: The K+-stimulated pNPPase activity is the difference in absorbance between the samples with and without KCl.

This assay provides an index of acid accumulation in the acidic spaces of parietal cells.[9][10]

  • Isolation of Gastric Glands: Isolate gastric glands from a rabbit or guinea pig stomach by collagenase digestion.

  • Incubation Medium: Prepare an incubation buffer (e.g., Krebs-Ringer bicarbonate) containing [14C]aminopyrine and the desired secretagogues (e.g., histamine, carbachol).

  • Experimental Setup: Add the isolated gastric glands to the incubation medium with or without this compound.

  • Incubation: Incubate the glands at 37°C for a specified time (e.g., 30-60 minutes).

  • Separation: Separate the glands from the incubation medium by centrifugation through a layer of silicone oil.

  • Lysis and Scintillation Counting: Lyse the gland pellet and measure the radioactivity using a liquid scintillation counter.

  • Calculation: The aminopyrine accumulation ratio is calculated as the ratio of the radioactivity inside the glands to the radioactivity in the incubation medium.

In Vivo Methodology

This model allows for the repeated collection of gastric juice from conscious animals.[11]

  • Animal Preparation: Surgically implant a chronic gastric fistula in rats and allow them to recover.

  • Fasting: Fast the animals overnight before the experiment, with free access to water.

  • Basal Acid Secretion: Collect gastric juice through the fistula for a defined period to determine the basal acid output.

  • Drug Administration: Administer this compound via an appropriate route (e.g., oral gavage, intravenous injection).

  • Stimulation of Acid Secretion: Administer a secretagogue such as histamine or pentagastrin to stimulate acid secretion.

  • Gastric Juice Collection: Collect gastric juice at regular intervals for several hours.

  • Analysis: Measure the volume of the collected gastric juice and determine its acid concentration by titration with a standard base (e.g., 0.01 N NaOH) to a pH of 7.0.

  • Calculation: The acid output is expressed as milliequivalents of H+ per unit of time.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Gastric Acid Secretion and Inhibition by this compound

Gastric_Acid_Secretion_and_SCH28080_Inhibition cluster_Parietal_Cell Parietal Cell cluster_Lumen Gastric Lumen Histamine Histamine H2R H2 Receptor Histamine->H2R Gastrin Gastrin CCK2R CCK2 Receptor Gastrin->CCK2R ACh Acetylcholine M3R M3 Receptor ACh->M3R AC Adenylyl Cyclase H2R->AC + PLC Phospholipase C CCK2R->PLC + M3R->PLC + cAMP cAMP AC->cAMP + PKA Protein Kinase A cAMP->PKA + IP3_DAG IP3 / DAG PLC->IP3_DAG + Ca2 Ca²⁺ IP3_DAG->Ca2 + ProtonPump H⁺,K⁺-ATPase (Proton Pump) Ca2->ProtonPump Activation PKA->ProtonPump Activation H_out H⁺ (Acid) ProtonPump->H_out Secretion H_out_lumen H⁺ K_in K⁺ K_in->ProtonPump Uptake SCH28080_node This compound SCH28080_node->ProtonPump Competitive Inhibition K_in_lumen K⁺

Caption: Signaling pathways for gastric acid secretion and the inhibitory action of this compound.

Experimental Workflow for In Vitro H+,K+-ATPase Inhibition Studies

In_Vitro_Workflow cluster_Preparation Preparation cluster_Assay Inhibition Assay cluster_Analysis Data Analysis Tissue Gastric Mucosa (e.g., Hog Stomach) Homogenization Homogenization Tissue->Homogenization Centrifugation Differential & Density Gradient Centrifugation Homogenization->Centrifugation Microsomes H⁺,K⁺-ATPase-rich Gastric Microsomes Centrifugation->Microsomes Reaction_Setup Prepare Reaction Mixture (Buffer, Mg²⁺, ATP/pNPP) Add_Enzyme Add Gastric Microsomes Reaction_Setup->Add_Enzyme Add_Inhibitor Add this compound (Varying Concentrations) Add_Enzyme->Add_Inhibitor Add_K Initiate with K⁺ Add_Inhibitor->Add_K Incubation Incubate at 37°C Add_K->Incubation Termination Stop Reaction Incubation->Termination Measurement Measure Pi or p-Nitrophenolate Termination->Measurement Calculate_Activity Calculate % Inhibition Measurement->Calculate_Activity Plot_Data Plot Dose-Response Curve Calculate_Activity->Plot_Data Determine_IC50 Determine IC₅₀ Plot_Data->Determine_IC50 Kinetic_Analysis Kinetic Analysis (e.g., Lineweaver-Burk plot) to determine Ki Plot_Data->Kinetic_Analysis

Caption: Workflow for in vitro assessment of H+,K+-ATPase inhibition by this compound.

Experimental Workflow for In Vivo Gastric Acid Secretion Studies

In_Vivo_Workflow cluster_Animal_Prep Animal Preparation cluster_Experiment Experiment cluster_Analysis Analysis Surgery Implant Chronic Gastric Fistula in Rat Recovery Post-operative Recovery Surgery->Recovery Fasting Overnight Fasting Recovery->Fasting Basal_Collection Collect Basal Gastric Juice Drug_Admin Administer this compound Basal_Collection->Drug_Admin Stimulation Administer Secretagogue (e.g., Histamine) Drug_Admin->Stimulation Sample_Collection Collect Gastric Juice at Intervals Stimulation->Sample_Collection Measure_Volume Measure Volume of Gastric Juice Sample_Collection->Measure_Volume Titration Titrate with NaOH to Determine Acid Concentration Measure_Volume->Titration Calculate_Output Calculate Acid Output (mEq/time) Titration->Calculate_Output Compare_Results Compare with Control Group Calculate_Output->Compare_Results

Caption: Workflow for in vivo evaluation of this compound's effect on gastric acid secretion.

Conclusion

This compound remains an indispensable tool in the field of gastric acid secretion research. Its distinct mechanism of reversible, potassium-competitive inhibition of the H+,K+-ATPase provides a valuable pharmacological probe to investigate the intricacies of the proton pump and the overall physiology of acid secretion. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers utilizing this compound to further our understanding of gastric health and disease, and to aid in the development of next-generation acid suppressive therapies.

References

Foundational Studies of SCH28080 and the Gastric Proton Pump: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the foundational research on SCH28080, a pioneering potassium-competitive acid blocker (P-CAB), and its interaction with the gastric H+/K+-ATPase, commonly known as the proton pump. This document elucidates the mechanism of action, binding kinetics, and key experimental methodologies used to characterize this important class of compounds.

Introduction to this compound and the Gastric H+/K+-ATPase

The gastric H+/K+-ATPase is the primary enzyme responsible for gastric acid secretion, exchanging potassium ions (K+) for protons (H+) against a concentration gradient. This compound, a substituted pyridyl[1,2a]imidazole, emerged as a significant tool in understanding the function of this proton pump. Unlike proton pump inhibitors (PPIs) that form covalent bonds, this compound is a reversible inhibitor, acting as a K+-competitive antagonist at the luminal aspect of the H+/K+-ATPase.[1][2] Its development paved the way for a new class of acid suppressants.

Mechanism of Action of this compound

This compound's inhibitory action is multifaceted and relies on its physicochemical properties and its specific interaction with the proton pump.

2.1. Potassium-Competitive Inhibition: this compound reversibly inhibits the H+/K+-ATPase in a manner that is competitive with respect to the concentration of K+.[1][3][4] This means that this compound and K+ vie for the same or overlapping binding sites on the enzyme. The inhibition is observed for both the ATPase and p-nitrophenylphosphatase (pNPPase) activities of the enzyme.[1][2] Kinetic studies have consistently demonstrated this competitive relationship.[3][5]

2.2. Luminal Site of Action and Protonation: A key feature of this compound is its action from the luminal (acidic) side of the gastric parietal cell.[1][2] Being a weak base with a pKa of 5.6, this compound accumulates in the acidic canaliculi of the parietal cells in its protonated form.[1] This protonated state is the active inhibitory species, exhibiting increased potency at lower pH.[1][4] Experiments using a non-protonatable analogue of this compound showed significantly less inhibitory activity, confirming the importance of protonation for its mechanism of action.[1]

2.3. Interaction with the E2 Conformation: The H+/K+-ATPase cycles through different conformational states during its catalytic cycle. This compound preferentially binds to the E2 and E2-P (phosphorylated) conformations of the enzyme.[6] By binding to these states, it blocks the K+-stimulated dephosphorylation of the enzyme, a critical step in the proton pumping process.[1]

Quantitative Analysis of this compound Inhibition

The inhibitory potency of this compound has been quantified in numerous studies. The following tables summarize the key quantitative data.

Parameter Value Enzyme/System Conditions Reference
Ki (ATPase)24 nMGastric (H+ + K+)-ATPasepH 7.0[1][2]
Ki (pNPPase)275 nMGastric (H+ + K+)-ATPasepH 7.0[1][2]
IC50 (ATPase)1.3 µMPurified K+/H+-ATPase5 mM KCl[3][5]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon foundational research. The following sections outline the core experimental protocols used in the study of this compound.

4.1. Preparation of Gastric H+/K+-ATPase (Hog Gastric Microsomes):

This protocol describes the isolation of H+/K+-ATPase-enriched microsomes from hog gastric mucosa, a common source for in vitro studies.

  • Tissue Preparation: Obtain fresh hog stomachs from a slaughterhouse. The fundic portion of the gastric mucosa is scraped and homogenized.[7]

  • Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps to remove cellular debris and enrich for microsomal vesicles.

  • Density Gradient Centrifugation: The microsomal fraction is further purified using a Ficoll density gradient centrifugation.[7][8] This step separates the H+/K+-ATPase-containing vesicles from other membranes.

  • Vesicle Characterization: The resulting vesicle preparations are characterized for their protein content and enzymatic activity. Purity is often assessed by SDS-PAGE, looking for the characteristic ~95 kDa band of the H+/K+-ATPase α-subunit.[7]

4.2. H+/K+-ATPase Activity Assay:

This assay measures the ATP hydrolysis activity of the proton pump and its inhibition by compounds like this compound.

  • Reaction Mixture Preparation: A reaction buffer is prepared, typically containing Tris-HCl (pH 7.4), MgCl2, and KCl.[9]

  • Enzyme Incubation: A known amount of the prepared gastric microsomes (containing the H+/K+-ATPase) is added to the reaction buffer.

  • Inhibitor Addition: The test compound (e.g., this compound) at various concentrations is added to the reaction mixture and pre-incubated with the enzyme.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of ATP.[9]

  • Termination and Phosphate Quantification: The reaction is stopped after a defined incubation period (e.g., 20-30 minutes at 37°C) by adding an acidic solution like trichloroacetic acid.[9] The amount of inorganic phosphate (Pi) released from ATP hydrolysis is then quantified, often using a colorimetric method like the Fiske-Subbarow method or the malachite green assay.[10]

  • Data Analysis: The rate of ATP hydrolysis is calculated and plotted against the inhibitor concentration to determine the IC50 value.

4.3. p-Nitrophenylphosphatase (pNPPase) Activity Assay:

This assay measures the K+-stimulated phosphatase activity of the H+/K+-ATPase, which is also inhibited by this compound.

  • Reaction Setup: The assay is performed in a similar buffer system as the ATPase assay, but with p-nitrophenyl phosphate (pNPP) as the substrate instead of ATP.

  • Measurement of Product Formation: The reaction progress is monitored by measuring the formation of p-nitrophenol, a yellow product, spectrophotometrically at 410 nm.

  • Inhibition Studies: The assay is conducted in the presence of varying concentrations of this compound to determine its inhibitory effect on the pNPPase activity.

4.4. Aminopyrine Accumulation Assay:

This cellular assay provides an indirect measure of acid secretion in isolated gastric glands or parietal cells.

  • Isolation of Gastric Glands/Parietal Cells: Gastric glands are isolated from rabbit or guinea pig gastric mucosa by collagenase digestion.[11]

  • Incubation with [14C]-Aminopyrine: The isolated glands are incubated with radiolabeled [14C]-aminopyrine, a weak base that accumulates in acidic compartments.

  • Stimulation of Acid Secretion: Acid secretion is stimulated using secretagogues like histamine or dibutyryl-cAMP.[12][13]

  • Inhibitor Treatment: The effect of this compound is assessed by adding it to the incubation medium.

  • Measurement of Accumulation: After incubation, the cells are separated from the medium, and the amount of accumulated [14C]-aminopyrine is determined by scintillation counting. A decrease in accumulation indicates inhibition of acid secretion.

Visualizing Key Processes

The following diagrams, generated using the DOT language, illustrate the fundamental mechanisms and workflows discussed.

SCH28080_Mechanism_of_Action cluster_membrane Parietal Cell Canalicular Membrane ProtonPump H+/K+-ATPase (E2-P State) Inhibition Inhibition of Dephosphorylation ProtonPump->Inhibition SCH28080_unprotonated This compound (neutral) SCH28080_protonated This compound-H+ (Active) SCH28080_unprotonated->SCH28080_protonated Low pH H_ion H+ H_ion->SCH28080_protonated SCH28080_protonated->ProtonPump Binds to K+ site K_ion K+ K_ion->ProtonPump Competitive Binding Lumen Gastric Lumen (Acidic) ATPase_Inhibition_Assay_Workflow cluster_prep Enzyme Preparation cluster_assay Inhibition Assay Homogenize Homogenize Gastric Mucosa Centrifuge1 Differential Centrifugation Homogenize->Centrifuge1 Centrifuge2 Density Gradient Centrifugation Centrifuge1->Centrifuge2 Microsomes H+/K+-ATPase-Enriched Microsomes Centrifuge2->Microsomes AddEnzyme Add Microsomes Microsomes->AddEnzyme PrepareBuffer Prepare Reaction Buffer (Tris-HCl, MgCl2, KCl) PrepareBuffer->AddEnzyme AddInhibitor Add this compound (Varying Conc.) AddEnzyme->AddInhibitor Preincubate Pre-incubate AddInhibitor->Preincubate AddATP Initiate with ATP Preincubate->AddATP Incubate Incubate (e.g., 30 min, 37°C) AddATP->Incubate StopReaction Stop Reaction (e.g., TCA) Incubate->StopReaction MeasurePi Measure Inorganic Phosphate (Pi) StopReaction->MeasurePi Analyze Calculate IC50 MeasurePi->Analyze

References

SCH28080: A Technical Guide to a Potassium-Competitive Acid Blocker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SCH28080 is a pioneering compound in the class of potassium-competitive acid blockers (P-CABs), representing a significant departure from traditional proton pump inhibitors (PPIs) for the management of acid-related disorders. This technical guide provides an in-depth overview of this compound, focusing on its core mechanism of action, pharmacological properties, and the experimental methodologies used to characterize its activity. Detailed quantitative data are presented in tabular format for clarity, and key biological pathways and experimental workflows are visualized using diagrams to facilitate understanding. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of gastric acid suppressants.

Introduction

Gastric acid secretion is a fundamental physiological process, essential for digestion and defense against pathogens. However, dysregulation of this process can lead to prevalent conditions such as gastroesophageal reflux disease (GERD) and peptic ulcer disease. For decades, the mainstay of treatment has been proton pump inhibitors (PPIs), which irreversibly inactivate the gastric H+,K+-ATPase, the final step in the acid secretion pathway.

This compound emerged as a novel therapeutic agent that inhibits the H+,K+-ATPase through a distinct and reversible mechanism. As a potassium-competitive acid blocker, this compound directly competes with K+ ions for binding to the luminal aspect of the proton pump, thereby preventing the conformational changes necessary for proton translocation. This guide delves into the technical details of this compound, providing a foundational understanding for further research and development in this class of drugs.

Chemical and Pharmacological Properties

This compound, with the chemical name 2-methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine-3-acetonitrile, is a hydrophobic amine that acts as a reversible inhibitor of the gastric H+,K+-ATPase.[1][2]

Physicochemical Properties

A key characteristic of this compound is its nature as a weak base with a pKa of 5.6.[3] This property is crucial for its mechanism of action, as the protonated form of the molecule is the active inhibitory species.[3] In the highly acidic environment of the parietal cell canaliculus, this compound accumulates in its protonated state, leading to potent and localized inhibition of the proton pump.[3]

Quantitative Pharmacological Data

The inhibitory potency of this compound has been quantified in various in vitro assays. These data are summarized in the tables below.

ParameterValueConditionsSource
Ki (ATPase activity) 24 nMpH 7, competitive with K+[3]
Ki (pNPPase activity) 275 nMpH 7, competitive with K+[3]
Ki 0.02 µM (20 nM)for K+/H+-ATPase[4]
Ki 0.12 µM (120 nM)competitive with K+[5][6]
Ki 220 µMfor Na+/K+-ATPase[4]
ParameterValueConditionsSource
IC50 1.3 µMPurified K+/H+-ATPase, 5 mM KCl[7][8]
IC50 0.029 µMHistamine-induced [14C]aminopyrine uptake in isolated rabbit parietal cells[6]
ParameterValueSource
pKa 5.6[3]

Mechanism of Action

This compound exerts its acid-suppressing effect by directly and reversibly inhibiting the gastric H+,K+-ATPase. This enzyme is responsible for the exchange of cytoplasmic H+ for luminal K+, the final step in gastric acid secretion.

Potassium-Competitive Inhibition

The primary mechanism of this compound is its competitive inhibition with potassium ions at the K+-binding site on the luminal side of the H+,K+-ATPase.[1][2][3] By binding to this site, this compound prevents the binding of K+, which is essential for the dephosphorylation of the enzyme and its return to a conformation ready to transport another proton. This reversible blockade effectively halts the pumping of H+ into the gastric lumen.

Signaling Pathway of Gastric Acid Secretion and this compound Interference

Gastric acid secretion is regulated by a complex interplay of neural and hormonal signals that converge on the parietal cell. The diagram below illustrates the principal signaling pathways and the point of intervention for this compound.

G Signaling Pathway of Gastric Acid Secretion and this compound Inhibition cluster_stimulatory Stimulatory Pathways cluster_inhibitory Inhibitory Pathway cluster_parietal_cell Parietal Cell Vagus Nerve Vagus Nerve G Cell G Cell Vagus Nerve->G Cell stimulates Acetylcholine Acetylcholine Vagus Nerve->Acetylcholine releases Gastrin Gastrin G Cell->Gastrin releases ECL Cell ECL Cell Histamine Histamine ECL Cell->Histamine releases M3R M3R Acetylcholine->M3R Gastrin->ECL Cell stimulates CCK2R CCK2R Gastrin->CCK2R H2R H2R Histamine->H2R D Cell D Cell Somatostatin Somatostatin D Cell->Somatostatin releases Somatostatin->G Cell inhibits Somatostatin->ECL Cell inhibits Parietal Cell Parietal Cell Somatostatin->Parietal Cell inhibits H+,K+-ATPase H+,K+-ATPase Parietal Cell->H+,K+-ATPase activates H+ Secretion H+ Secretion H+,K+-ATPase->H+ Secretion mediates M3R->Parietal Cell stimulates CCK2R->Parietal Cell stimulates H2R->Parietal Cell stimulates This compound This compound This compound->H+,K+-ATPase Inhibits (K+ competitive) K+ K+ K+->H+,K+-ATPase activates

This compound inhibits the final step of gastric acid secretion.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the activity of this compound.

Preparation of H+,K+-ATPase-Enriched Gastric Vesicles

This protocol describes the isolation of membrane vesicles enriched with H+,K+-ATPase from porcine or rabbit gastric mucosa, a common starting material for in vitro assays.

Materials:

  • Fresh or frozen gastric mucosa

  • Homogenization buffer (e.g., 250 mM sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4)

  • Differential centrifugation equipment

  • Sucrose gradient solutions

Procedure:

  • Scrape the gastric mucosa from the underlying muscle layers.

  • Mince the mucosa and homogenize in ice-cold homogenization buffer.

  • Perform a series of differential centrifugations to remove cellular debris, nuclei, and mitochondria, resulting in a microsomal pellet.

  • Resuspend the microsomal pellet and layer it onto a discontinuous sucrose gradient.

  • Centrifuge at high speed to separate membrane fractions based on density.

  • Collect the fraction enriched in H+,K+-ATPase, typically found at the interface of two sucrose layers.

  • Wash the collected vesicles to remove residual sucrose and store at -80°C.

H+,K+-ATPase Activity Assay

This assay measures the ATP hydrolysis activity of the isolated H+,K+-ATPase and is used to determine the inhibitory potency of compounds like this compound.

Materials:

  • H+,K+-ATPase-enriched vesicles

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 7.4, 2 mM MgCl2)

  • ATP

  • Potassium chloride (KCl)

  • This compound or other test compounds

  • Malachite green reagent for phosphate detection

Procedure:

  • Pre-incubate the H+,K+-ATPase vesicles with the desired concentrations of this compound in the assay buffer.

  • Initiate the reaction by adding ATP and KCl. The K+-stimulated ATPase activity is the activity of interest.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).

  • Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid).

  • Measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using the malachite green assay.

  • Calculate the percent inhibition of ATPase activity at each this compound concentration and determine the IC50 value.

Measurement of Acid Accumulation in Isolated Parietal Cells

This cell-based assay assesses the effect of inhibitors on the acid-secreting function of intact parietal cells using a weakly basic dye that accumulates in acidic compartments.

Materials:

  • Isolated rabbit or guinea pig parietal cells

  • [14C]-aminopyrine (radiolabeled weak base)

  • Histamine or other secretagogues

  • This compound or other test compounds

  • Scintillation counter

Procedure:

  • Isolate parietal cells from gastric mucosa using collagenase digestion and enrichment techniques.

  • Pre-incubate the isolated parietal cells with this compound.

  • Add [14C]-aminopyrine and a secretagogue (e.g., histamine) to stimulate acid secretion.

  • Incubate the cells to allow for aminopyrine accumulation in the acidic canaliculi.

  • Separate the cells from the incubation medium by centrifugation through a layer of silicone oil.

  • Lyse the cells and measure the amount of accumulated [14C]-aminopyrine using a scintillation counter.

  • Determine the effect of this compound on secretagogue-stimulated aminopyrine uptake.

Experimental Workflow

The development and characterization of a potassium-competitive acid blocker like this compound typically follows a structured experimental workflow, from initial screening to in vivo validation.

G Experimental Workflow for P-CAB Characterization Compound_Library_Screening Compound Library Screening Primary_Assay Primary Assay: H+,K+-ATPase Activity Compound_Library_Screening->Primary_Assay Hit_Identification Hit Identification Primary_Assay->Hit_Identification Hit_Identification->Compound_Library_Screening Inactive Compounds Secondary_Assay Secondary Assay: Cell-based Acid Accumulation Hit_Identification->Secondary_Assay Active Compounds Lead_Selection Lead Compound Selection Secondary_Assay->Lead_Selection In_Vivo_Studies In Vivo Studies: Gastric Acid Secretion in Animal Models Lead_Selection->In_Vivo_Studies Pharmacokinetic_Studies Pharmacokinetic and Toxicology Studies In_Vivo_Studies->Pharmacokinetic_Studies Clinical_Development Clinical Development Pharmacokinetic_Studies->Clinical_Development

A typical workflow for the discovery and development of P-CABs.

Conclusion

This compound stands as a seminal molecule in the field of gastric acid suppression, demonstrating the viability of potassium-competitive inhibition of the H+,K+-ATPase as a therapeutic strategy. Its reversible mechanism of action and distinct pharmacological profile offered a valuable alternative to the prevailing PPIs. The experimental protocols and data presented in this guide provide a comprehensive technical foundation for understanding the evaluation of this compound and other P-CABs. While newer P-CABs with improved pharmacokinetic and pharmacodynamic properties have since been developed, the study of this compound remains crucial for a complete understanding of this important class of drugs and for guiding future innovations in the treatment of acid-related diseases.

References

Unveiling the Preclinical Efficacy of SCH28080: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early preclinical data on the efficacy of SCH28080, a pioneering potassium-competitive acid blocker (P-CAB). By delving into its mechanism of action, quantitative efficacy data, and the experimental protocols used in its initial assessment, this document serves as a detailed resource for professionals in the field of gastric acid-related drug discovery and development.

Core Mechanism of Action: A Reversible Potassium-Competitive Inhibitor

This compound exerts its antisecretory effect through a highly specific and reversible inhibition of the gastric H+,K+-ATPase, the proton pump responsible for the final step in gastric acid secretion.[1][2] Unlike proton pump inhibitors (PPIs) which require acid activation and form covalent bonds, this compound acts as a K+-competitive inhibitor.[1][3] It binds to the luminal K+ site of the ATPase, thereby preventing the conformational changes necessary for proton translocation.[1][3][4] The protonated form of this compound, a weak base with a pKa of 5.6, is the active inhibitory species, accumulating in the acidic environment of the parietal cell canaliculus.[1][5]

Quantitative Efficacy Data

The preclinical efficacy of this compound has been demonstrated across various in vitro and in vivo models. The following tables summarize the key quantitative findings.

Table 1: In Vitro Inhibition of H+,K+-ATPase Activity

PreparationSubstrateInhibition TypeKi (nM)IC50 (µM)Species
Gastric VesiclesATPaseCompetitive with K+24-Not Specified
Gastric VesiclespNPPaseCompetitive with K+275-Not Specified
Purified H+,K+-ATPaseATPase (5 mM KCl)Competitive with K+-1.3Guinea Pig

Data sourced from multiple preclinical studies.[1][3]

Table 2: Inhibition of Gastric Acid Secretion in Isolated Gastric Glands/Mucosa

ModelStimulantMeasured EffectIC50Species
Isolated Gastric GlandsHistamine, High K+, Dibutyryl cAMPInhibition of aminopyrine accumulationNot specified, but effectiveRabbit
Isolated Gastric MucosaHistamine, MethacholineAbolished acid secretory response5 x 10-8 MGuinea Pig
Isolated Gastric MucosaDibutyryl cAMP + TheophyllineInhibited acid secretory response5 x 10-7 MGuinea Pig

Aminopyrine accumulation is an index of acid secretion.[2][6]

Table 3: In Vivo Antisecretory and Cytoprotective Effects

ModelDosageEffectSpecies
Histamine-stimulated dogs1 mg/kg i.v.Prolonged suppression of acid secretionDog
-10 mg/kg p.o.Increased total gastric mucusRat
Isolated gastric mucosa10-6 - 10-4 MDose-dependent increase in bicarbonate secretionGuinea Pig

These findings highlight the dual action of this compound in both reducing acid and enhancing mucosal defense mechanisms.[6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

H+,K+-ATPase Inhibition Assay

Objective: To determine the inhibitory activity and kinetics of this compound on the proton pump.

Protocol:

  • Preparation of Gastric Vesicles/Purified Enzyme: Gastric microsomes rich in H+,K+-ATPase are prepared from homogenized gastric mucosa of rabbits or guinea pigs through differential centrifugation. Further purification can be achieved using density gradient centrifugation.

  • ATPase Activity Measurement: The assay mixture typically contains the enzyme preparation, buffer (e.g., Tris-HCl at pH 7.4), MgCl2, and ATP. The reaction is initiated by the addition of KCl to stimulate ATPase activity.

  • Inhibition Studies: Various concentrations of this compound are pre-incubated with the enzyme preparation before the addition of KCl.

  • Quantification: The liberated inorganic phosphate (Pi) from ATP hydrolysis is measured colorimetrically.

  • Kinetic Analysis: To determine the type of inhibition, the assay is performed with varying concentrations of both K+ and this compound. Data are then plotted using Lineweaver-Burk or other kinetic models.

Aminopyrine Accumulation Assay in Isolated Gastric Glands

Objective: To assess the effect of this compound on acid secretion in an ex vivo model.

Protocol:

  • Isolation of Gastric Glands: Gastric glands are isolated from the stomach of rabbits by enzymatic digestion with collagenase.

  • Incubation: The isolated glands are incubated in a buffer containing [14C]-aminopyrine, a weak base that accumulates in acidic compartments.

  • Stimulation and Inhibition: Glands are stimulated to secrete acid using secretagogues such as histamine, carbachol, or dibutyryl-cAMP. The effect of this compound is assessed by adding it at various concentrations to the incubation medium.

  • Measurement: After incubation, the glands are separated from the medium by centrifugation. The amount of accumulated [14C]-aminopyrine within the glands is quantified by liquid scintillation counting.

  • Data Analysis: The ratio of intracellular to extracellular aminopyrine concentration is calculated as an index of acid secretion.

Visualizing Pathways and Processes

The following diagrams illustrate the key pathways and experimental workflows related to this compound.

G cluster_stimuli Secretagogues cluster_receptors Parietal Cell Receptors cluster_signaling Intracellular Signaling cluster_pump Proton Pump Activation Histamine Histamine H2R H2 Receptor Histamine->H2R Gastrin Gastrin CCK2R CCK2 Receptor Gastrin->CCK2R ACh Acetylcholine M3R M3 Receptor ACh->M3R AC Adenylyl Cyclase H2R->AC + PLC Phospholipase C CCK2R->PLC M3R->PLC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA HK_ATPase H⁺,K⁺-ATPase (Proton Pump) PKA->HK_ATPase Activation IP3_DAG IP3 / DAG PLC->IP3_DAG Ca Ca²⁺ IP3_DAG->Ca Ca->HK_ATPase Activation H_out H⁺ (to lumen) HK_ATPase->H_out K_in K⁺ (from lumen) K_in->HK_ATPase G cluster_membrane Parietal Cell Apical Membrane cluster_cytoplasm Parietal Cell Cytoplasm SCH_H This compound-H⁺ (Protonated, Active) K_site K⁺ Binding Site SCH_H->K_site Competitive Binding K_ion K⁺ K_ion->K_site Normal Binding Pump H⁺,K⁺-ATPase Pump->K_site Blocks K⁺ entry SCH This compound (Neutral) SCH->SCH_H Protonation H_ion H⁺ G start Start prep Prepare Isolated Gastric Glands start->prep incubation Incubate with [¹⁴C]-Aminopyrine, Secretagogue, and this compound prep->incubation centrifuge Centrifuge to Separate Glands from Supernatant incubation->centrifuge quantify_glands Quantify [¹⁴C] in Gland Pellet centrifuge->quantify_glands quantify_supernatant Quantify [¹⁴C] in Supernatant centrifuge->quantify_supernatant calculate Calculate Aminopyrine Ratio (Intracellular / Extracellular) quantify_glands->calculate quantify_supernatant->calculate end End calculate->end

References

An In-depth Technical Guide to the Interaction of SCH28080 with the Gastric Proton Pump

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between SCH28080, a potent and reversible inhibitor, and the gastric proton pump (H+/K+-ATPase). This document details the mechanism of action, binding kinetics, and the regulatory pathways involved, supported by experimental data and methodologies.

Introduction: The Gastric Proton Pump and its Inhibition

The gastric H+/K+-ATPase, or proton pump, is the primary enzyme responsible for the acidification of the stomach lumen, a critical process for digestion and defense against pathogens. This P-type ATPase actively transports H+ ions out of the parietal cells in exchange for K+ ions, a process powered by the hydrolysis of ATP. Dysregulation of this pump can lead to acid-related disorders, making it a key target for therapeutic intervention.

This compound is a member of the potassium-competitive acid blocker (P-CAB) class of drugs. Unlike proton pump inhibitors (PPIs) that form covalent bonds with the enzyme, this compound acts as a reversible and competitive inhibitor with respect to potassium ions.[1] Its mechanism of action involves binding to the luminal side of the H+/K+-ATPase, thereby blocking the K+-binding site and preventing the conformational changes necessary for proton translocation.[2][3] The protonated form of this compound, which accumulates in the acidic environment of the stomach, is the active inhibitory species.[1][4]

Mechanism of Action and Binding Site

This compound's inhibitory effect is a direct consequence of its competition with K+ ions for a binding site on the E2 conformation of the H+/K+-ATPase.[5][6] This binding stabilizes the enzyme in an inactive state, preventing the dephosphorylation of the phosphoenzyme intermediate and halting the catalytic cycle.[1][7]

Mutagenesis studies have been instrumental in identifying the binding pocket of this compound. The binding domain is located near the luminal surface, within a region formed by the transmembrane helices M4, M5, M6, and M8.[2][3] Key amino acid residues that influence the affinity and kinetics of this compound inhibition have been identified in the M5-6 loop and the luminal ends of M6 and M8.[2][3] Specifically, residues such as L809 in the M5-6 loop and C813 at the luminal end of M6 are critical for high-affinity binding.[2][8]

Visualizing the Mechanism of Action

The following diagram illustrates the competitive inhibition of the gastric proton pump by this compound.

This compound Mechanism of Action cluster_pump_cycle Gastric Proton Pump (H+/K+-ATPase) Cycle cluster_inhibition Inhibition by this compound E1 E1 (H+ bound, cytoplasmic side) E1P E1~P (Phosphorylated) E1->E1P ATP hydrolysis E2P E2-P (H+ released, luminal side) E1P->E2P Conformational change E2 E2 (K+ bound, luminal side) E2P->E2 K+ binding Dephosphorylation This compound This compound (Protonated form) K_ion K+ Ion E2P_Inhibited E2-P-SCH28080 (Inactive Complex) E2->E1 Conformational change K+ release (cytoplasm) This compound->E2P Binds to K+ site K_ion->E2P Competes with

Mechanism of this compound competitive inhibition.

Quantitative Data on this compound Inhibition

The potency of this compound has been quantified through various in vitro assays. The following tables summarize the key inhibitory constants.

Table 1: Inhibitory Potency of this compound against H+/K+-ATPase

ParameterValueConditionsReference
IC5020 nMH+,K+-ATPase activity[9]
IC500.029 µMHistamine-induced [14C]aminopyrine uptake in rabbit parietal cells[10]
Ki24 nMATPase activity, pH 7[1]
Ki275 nMpNPPase activity, pH 7[1]
Ki0.12 µMK+-stimulated ATP hydrolysis[10]

Table 2: Effect of H+/K+-ATPase Mutations on this compound Affinity

MutationChange in AffinityType of InhibitionReference
L809F (M5-6 loop)~100-fold decreaseNoncompetitive[2]
L809V (M5-6 loop)10-fold decreaseNoncompetitive[2]
C813T (M6)9-fold decreaseCompetitive[2]
L811F (M5-6 loop)10-fold decreaseMixed[2]
Y922I (M8)Up to 10-fold decreaseMixed[2]
I940AUp to 10-fold decreaseMixed[2]

Experimental Protocols

Preparation of Gastric H+/K+-ATPase (Vesicles)

A detailed protocol for the isolation of H+/K+-ATPase-enriched vesicles from gastric mucosa is crucial for in vitro studies.

Objective: To isolate purified gastric vesicles containing functional H+/K+-ATPase.

Materials:

  • Fresh gastric mucosa (e.g., from hog or rabbit)

  • Homogenization buffer (e.g., 250 mM sucrose, 0.2 mM EDTA, 10 mM Tris-HCl, pH 7.4)

  • Sucrose solutions of varying densities for gradient centrifugation

  • Ultracentrifuge and rotors

Procedure:

  • Tissue Preparation: Scrape the gastric mucosa from the underlying muscle layers and wash with cold saline.

  • Homogenization: Mince the mucosa and homogenize in ice-cold homogenization buffer using a Potter-Elvehjem homogenizer.

  • Differential Centrifugation:

    • Centrifuge the homogenate at a low speed (e.g., 10,000 x g for 10 min) to remove nuclei and cell debris.

    • Collect the supernatant and centrifuge at a higher speed (e.g., 100,000 x g for 60 min) to pellet the microsomal fraction containing the gastric vesicles.

  • Density Gradient Centrifugation:

    • Resuspend the microsomal pellet in a small volume of homogenization buffer.

    • Layer the suspension on top of a discontinuous sucrose gradient (e.g., with layers of 27%, 32%, and 40% sucrose).

    • Centrifuge at high speed (e.g., 150,000 x g for 2-3 hours).

  • Vesicle Collection: Collect the fraction at the interface between two sucrose layers (typically the 27%/32% interface) which is enriched in H+/K+-ATPase vesicles.

  • Washing and Storage: Dilute the collected fraction with buffer and pellet the vesicles by ultracentrifugation. Resuspend the final pellet in a suitable buffer and store at -80°C.

H+/K+-ATPase Activity Assay

This colorimetric assay measures the ATPase activity by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

Objective: To determine the rate of ATP hydrolysis by H+/K+-ATPase and assess the inhibitory effect of this compound.

Materials:

  • H+/K+-ATPase enriched vesicles

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 7.4, 2 mM MgCl2)

  • ATP solution (e.g., 2 mM)

  • KCl solution (for K+-stimulated activity)

  • This compound solution at various concentrations

  • Colorimetric reagent for phosphate detection (e.g., Malachite Green or a Molybdate-based reagent)

  • Phosphate standard solution

  • 96-well microplate and plate reader

Procedure:

  • Reaction Setup: In a 96-well plate, add the assay buffer, H+/K+-ATPase vesicles, and varying concentrations of this compound. Include control wells without inhibitor and without enzyme.

  • Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add ATP and KCl to each well to start the reaction. To determine basal Mg2+-ATPase activity, omit KCl from some wells.

  • Incubation: Incubate the plate at 37°C for a specific time (e.g., 15-30 minutes) during which the reaction proceeds linearly.

  • Termination of Reaction: Stop the reaction by adding the colorimetric reagent, which also initiates color development.

  • Color Development: Allow the color to develop for a specified time at room temperature.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., ~620-660 nm for Molybdate-based assays).

  • Calculation:

    • Construct a standard curve using the phosphate standard.

    • Calculate the amount of Pi released in each well from the standard curve.

    • Determine the specific activity of the enzyme (e.g., in µmol Pi/mg protein/min).

    • Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Experimental Workflow for Inhibition Studies

The following diagram outlines the typical workflow for studying the inhibition of H+/K+-ATPase by this compound.

Experimental Workflow for H+/K+-ATPase Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_vesicles 1. Isolate Gastric Vesicles (H+/K+-ATPase source) prep_reagents 2. Prepare Reagents (Buffers, ATP, KCl, this compound) prep_vesicles->prep_reagents setup 3. Set up Reaction Mixtures (Enzyme, Buffer, Inhibitor) prep_reagents->setup preincubate 4. Pre-incubate (Allow inhibitor binding) setup->preincubate start_reaction 5. Initiate Reaction (Add ATP and KCl) preincubate->start_reaction incubate 6. Incubate (Allow ATP hydrolysis) start_reaction->incubate stop_reaction 7. Stop Reaction (Add colorimetric reagent) incubate->stop_reaction measure 8. Measure Absorbance stop_reaction->measure std_curve 9. Generate Phosphate Standard Curve measure->std_curve calc_activity 10. Calculate ATPase Activity std_curve->calc_activity calc_inhibition 11. Determine % Inhibition calc_activity->calc_inhibition calc_ic50 12. Calculate IC50/Ki calc_inhibition->calc_ic50

Workflow for H+/K+-ATPase inhibition studies.

Regulation of the Gastric Proton Pump

The activity of the gastric proton pump is tightly regulated by a complex interplay of signaling pathways involving hormonal and neural inputs. The primary stimulants of acid secretion are histamine, acetylcholine, and gastrin.

  • Histamine: Binds to H2 receptors on parietal cells, activating adenylyl cyclase, which increases intracellular cyclic AMP (cAMP). cAMP, in turn, activates protein kinase A (PKA), leading to the phosphorylation of target proteins that promote the translocation of H+/K+-ATPase from cytoplasmic tubulovesicles to the apical membrane, thereby increasing acid secretion.

  • Acetylcholine and Gastrin: These secretagogues bind to their respective receptors (M3 and CCK2) on parietal cells, leading to an increase in intracellular calcium concentration ([Ca2+]i) via the phospholipase C (PLC) pathway. Elevated [Ca2+]i also stimulates the translocation and activity of the proton pump.

This compound, by directly inhibiting the final step of acid secretion, bypasses these upstream regulatory pathways.

Signaling Pathway Diagram

The following diagram illustrates the major signaling pathways that regulate the activity of the gastric proton pump.

Signaling Pathways Regulating Gastric Proton Pump cluster_stimulatory Stimulatory Pathways cluster_pump Proton Pump Activation cluster_inhibition Inhibition Histamine Histamine H2R H2 Receptor Histamine->H2R AC Adenylyl Cyclase H2R->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Translocation Translocation of H+/K+-ATPase to Apical Membrane PKA->Translocation Acetylcholine Acetylcholine M3R M3 Receptor Acetylcholine->M3R PLC Phospholipase C M3R->PLC Gastrin Gastrin CCK2R CCK2 Receptor Gastrin->CCK2R CCK2R->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 ↑ [Ca2+]i IP3_DAG->Ca2 Ca2->Translocation Pump_Activity ↑ H+/K+-ATPase Activity Translocation->Pump_Activity Acid_Secretion ↑ Acid Secretion Pump_Activity->Acid_Secretion This compound This compound This compound->Pump_Activity Inhibits

Regulatory pathways of the gastric proton pump.

Conclusion

This compound represents a significant class of gastric acid suppressants that act through a distinct, reversible, and potassium-competitive mechanism. This technical guide has provided a detailed examination of its interaction with the H+/K+-ATPase, from its molecular binding site to its inhibitory kinetics. The experimental protocols and pathway diagrams included herein offer a valuable resource for researchers and professionals in the field of gastroenterology and drug development, facilitating further investigation into the nuances of gastric acid secretion and its pharmacological modulation.

References

Unveiling the Proton Pump: A Technical Guide to the Research Applications of SCH28080

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational research applications of SCH28080, a pivotal tool in the study of gastric acid secretion and the function of the H+,K+-ATPase. This compound, chemically identified as 2-methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine-3-acetonitrile, is a pioneering member of the potassium-competitive acid blocker (P-CAB) class of compounds. Its reversible and specific mechanism of action has rendered it an invaluable probe for elucidating the intricate workings of the gastric proton pump.

Core Mechanism of Action: A Reversible Dance with the Proton Pump

This compound exerts its inhibitory effect by competitively binding to the K+-site of the gastric H+,K+-ATPase, the enzyme directly responsible for pumping H+ ions into the gastric lumen in exchange for K+ ions.[1][2] This reversible interaction distinguishes it from the irreversible proton pump inhibitors (PPIs) like omeprazole.[3] As a weak base with a pKa of 5.6, this compound accumulates in the acidic environment of the parietal cell canaliculus in its protonated, active form.[1] This targeted accumulation significantly enhances its potency at the site of action.[1]

The binding of this compound to the luminal face of the H+,K+-ATPase obstructs the K+-access channel, thereby preventing the conformational changes necessary for the dephosphorylation of the enzyme and subsequent proton transport.[1][4] This mode of action makes this compound a powerful tool for studying the enzyme's catalytic cycle and the dynamics of ion translocation.

Quantitative Inhibition Profile

The inhibitory potency of this compound has been quantified in various in vitro systems. These values are crucial for designing experiments and interpreting results.

ParameterValueExperimental SystempHReference
Ki (ATPase activity) 24 nMGastric vesicle preparations7[1]
Ki (pNPPase activity) 275 nMGastric vesicle preparations7[1]
IC50 (K+/H+-ATPase) 1.3 µMPurified guinea-pig K+/H+-ATPase (in the presence of 5 mM KCl)Not Specified[2][5]
IC50 (Na+/K+-ATPase) Slightly depressedNot SpecifiedNot Specified[2][5]

Signaling Pathways and Inhibitory Mechanism

The following diagrams illustrate the mechanism of action of this compound on the gastric H+,K+-ATPase.

cluster_lumen Gastric Lumen (Acidic) cluster_membrane Parietal Cell Membrane cluster_cytoplasm Cytoplasm K_lumen K+ HK_ATPase H+,K+-ATPase K_lumen->HK_ATPase Binds H_lumen H+ HK_ATPase->H_lumen Pumps K_cyto K+ HK_ATPase->K_cyto Pumps ADP ADP + Pi HK_ATPase->ADP H_cyto H+ H_cyto->HK_ATPase Binds ATP ATP ATP->HK_ATPase Phosphorylates This compound This compound This compound->HK_ATPase Competitively binds to K+ site

Caption: Mechanism of Gastric H+,K+-ATPase and Inhibition by this compound.

Experimental Protocols: A Methodological Overview

While detailed, step-by-step protocols are often proprietary or require access to full-text articles, the available literature provides a solid foundation for key experimental designs using this compound.

Measurement of H+,K+-ATPase Activity in Gastric Vesicles

This assay is fundamental to characterizing the direct inhibitory effect of this compound on the proton pump.

Objective: To determine the rate of ATP hydrolysis by the H+,K+-ATPase in the presence and absence of this compound.

Methodology Outline:

  • Preparation of Gastric Vesicles: Gastric microsomes enriched in H+,K+-ATPase are prepared from animal models, typically rabbit or hog stomachs, through differential centrifugation.

  • Assay Buffer: A typical buffer would contain Tris-HCl, MgCl2, and KCl to support enzyme activity.

  • Initiation of Reaction: The reaction is initiated by the addition of ATP.

  • Measurement of Phosphate Release: The rate of ATP hydrolysis is determined by measuring the amount of inorganic phosphate (Pi) released over time, often using a colorimetric method like the Fiske-Subbarow method.

  • Inhibition Studies: Varying concentrations of this compound are pre-incubated with the vesicles before the addition of ATP to determine the IC50 or Ki. The competitive nature of the inhibition can be assessed by performing the assay at different K+ concentrations.[1]

Start Start Prep_Vesicles Prepare Gastric Vesicles (H+,K+-ATPase enriched) Start->Prep_Vesicles Incubate Incubate Vesicles with Assay Buffer +/- this compound Prep_Vesicles->Incubate Add_ATP Initiate Reaction with ATP Incubate->Add_ATP Measure_Pi Measure Inorganic Phosphate (Pi) Release Add_ATP->Measure_Pi Analyze Analyze Data (IC50, Ki) Measure_Pi->Analyze End End Analyze->End

Caption: Experimental Workflow for H+,K+-ATPase Activity Assay.

Assessment of Acid Accumulation in Isolated Gastric Glands

This ex vivo model allows for the study of this compound's effect on acid secretion in a more physiologically relevant context.

Objective: To measure the accumulation of a weak base, typically [14C]-aminopyrine, as an index of acid secretion in isolated gastric glands.

Methodology Outline:

  • Isolation of Gastric Glands: Gastric glands are isolated from rabbit or guinea pig stomachs by enzymatic digestion, usually with collagenase.

  • Stimulation of Acid Secretion: The glands are stimulated to secrete acid using secretagogues such as histamine, carbachol, or dibutyryl-cAMP.[6][7]

  • Incubation with [14C]-Aminopyrine: The stimulated glands are incubated with radiolabeled aminopyrine. In the acidic environment of the glands, aminopyrine becomes protonated and trapped, and its accumulation is proportional to the acid secretion.

  • Inhibition with this compound: To test the inhibitory effect, glands are pre-incubated with various concentrations of this compound before the addition of the secretagogue and aminopyrine.[6]

  • Measurement of Radioactivity: The amount of accumulated [14C]-aminopyrine is quantified by liquid scintillation counting.

Start Start Isolate_Glands Isolate Gastric Glands Start->Isolate_Glands Preincubate Pre-incubate with +/- this compound Isolate_Glands->Preincubate Stimulate Stimulate with Secretagogue (e.g., Histamine) Preincubate->Stimulate Add_AP Add [14C]-Aminopyrine Stimulate->Add_AP Incubate_Glands Incubate Add_AP->Incubate_Glands Separate_Glands Separate Glands from Medium Incubate_Glands->Separate_Glands Measure_Radioactivity Measure Radioactivity (Scintillation Counting) Separate_Glands->Measure_Radioactivity Analyze Analyze Data Measure_Radioactivity->Analyze End End Analyze->End

Caption: Experimental Workflow for Aminopyrine Accumulation Assay.

Broader Research Applications

Beyond its primary use in studying gastric acid secretion, this compound has been instrumental in:

  • Distinguishing between Gastric and Non-Gastric H+,K+-ATPases: Its high selectivity for the gastric isoform allows researchers to probe the function of the less sensitive non-gastric H+,K+-ATPases, such as ATP12A, in various tissues.[8]

  • Investigating the Structure of the H+,K+-ATPase: By studying how mutations in the enzyme affect this compound binding and inhibition kinetics, researchers have been able to map the inhibitor binding site and gain insights into the luminal ion access pathway.[4][9]

  • Understanding the Mechanism of Other Proton Pump Inhibitors: this compound has been used in competition studies to elucidate the binding site and mechanism of action of other inhibitors, including irreversible PPIs like omeprazole.[3] For example, pre-incubation with this compound can prevent the covalent binding of omeprazole, indicating an overlapping binding region.[10]

Conclusion

This compound remains a cornerstone in the pharmacological toolkit for researchers investigating acid-related physiology and the molecular intricacies of P-type ATPases. Its well-defined, reversible, and competitive mechanism of action provides a clear and interpretable means to dissect the function of the gastric proton pump. This guide serves as a foundational resource for leveraging this compound to its full potential in basic and translational research. However, it is important to note that the development of this compound for clinical use was halted due to findings of hepatotoxicity.[11][12] Despite this, its utility as a research tool is undiminished.

References

SCH28080: A Technical Guide for Gastric Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCH28080 is a potent and selective inhibitor of the gastric H+,K+-ATPase, the proton pump responsible for the final step of acid secretion in the stomach. As a member of the potassium-competitive acid blocker (P-CAB) class of compounds, it offers a distinct mechanism of action compared to traditional proton pump inhibitors (PPIs). This technical guide provides an in-depth overview of this compound, its mechanism of action, key quantitative data, and detailed experimental protocols for its application in gastric research.

Core Mechanism of Action

This compound acts as a reversible and competitive inhibitor of the H+,K+-ATPase with respect to potassium ions (K+).[1][2][3][4] The H+,K+-ATPase, located in the secretory canaliculi of parietal cells, exchanges intracellular protons (H+) for extracellular K+. By competing with K+ for its binding site on the luminal side of the enzyme, this compound effectively blocks the pump's activity, leading to a rapid and potent suppression of gastric acid secretion.[3] Being a weak base with a pKa of 5.6, this compound accumulates in the acidic environment of the parietal cell canaliculus in its protonated, active form.[3][5]

Quantitative Data Summary

The inhibitory potency of this compound has been characterized in various in vitro systems. The following tables summarize key quantitative data from the literature.

ParameterValueSpecies/SystemReference
IC50 20 nMH+,K+-ATPase[2][6]
1.3 µMPurified K+/H+-ATPase (in 5 mM KCl)[1]
0.029 µMHistamine-induced [14C]aminopyrine uptake in isolated rabbit parietal cells[7]
Ki 24 nMATPase activity (at pH 7)[3]
275 nMpNPPase activity (at pH 7)[3]
0.12 µMGastric H,K-ATPase[7][8]

Table 1: Inhibitory Potency of this compound

Signaling Pathway of Gastric Acid Secretion and Inhibition by this compound

The regulation of gastric acid secretion is a complex process involving multiple signaling pathways that converge on the parietal cell. The diagram below illustrates the principal pathways and the point of intervention for this compound.

Gastric_Acid_Secretion_Pathway cluster_lumen Gastric Lumen cluster_parietal_cell Parietal Cell cluster_stimuli Stimuli H+ H+ K+ K+ HK_ATPase H+,K+-ATPase K+->HK_ATPase Receptors Receptors (H2, M3, CCK2) Signaling Intracellular Signaling (cAMP, Ca2+) Receptors->Signaling Signaling->HK_ATPase Activation HK_ATPase->H+ This compound This compound This compound->HK_ATPase Inhibition (K+ competitive) Histamine Histamine Histamine->Receptors Acetylcholine Acetylcholine Acetylcholine->Receptors Gastrin Gastrin Gastrin->Receptors

Caption: Signaling pathway of gastric acid secretion and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound in gastric research.

Isolation of Gastric Glands

This protocol describes the isolation of intact gastric glands from rodent stomachs, which can be used for studying acid secretion via the aminopyrine uptake assay.

Workflow Diagram:

Isolation_Workflow Start Euthanize Animal & Excise Stomach Wash Wash Stomach with Saline Start->Wash Mince Mince Gastric Mucosa Wash->Mince Digest Collagenase Digestion (e.g., 37°C, 30-60 min) Mince->Digest Filter Filter through Nylon Mesh Digest->Filter Centrifuge Low-Speed Centrifugation Filter->Centrifuge Resuspend Resuspend Glands in Buffer Centrifuge->Resuspend End Isolated Gastric Glands Resuspend->End

Caption: Workflow for the isolation of gastric glands.

Methodology:

  • Animal Preparation: Anesthetize the animal (e.g., rabbit or rat) and excise the stomach.

  • Mucosa Preparation: Open the stomach along the lesser curvature and wash thoroughly with ice-cold saline to remove any food debris. Separate the gastric mucosa from the underlying muscle layer.

  • Digestion: Mince the mucosa into small pieces and incubate in a digestion solution containing collagenase (e.g., Type IV, 1 mg/mL) in a suitable buffer (e.g., Hanks' Balanced Salt Solution) at 37°C with gentle shaking for 30-60 minutes.

  • Filtration and Collection: After digestion, filter the cell suspension through a nylon mesh (e.g., 100 µm) to remove undigested tissue.

  • Centrifugation: Centrifuge the filtrate at a low speed (e.g., 200 x g) for 5 minutes to pellet the gastric glands.

  • Washing: Gently wash the pelleted glands with fresh buffer and repeat the centrifugation step.

  • Final Preparation: Resuspend the final pellet of isolated gastric glands in the desired experimental buffer.

H+,K+-ATPase Activity Assay

This assay measures the enzymatic activity of the H+,K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

Workflow Diagram:

ATPase_Assay_Workflow Prepare_Vesicles Prepare Gastric Microsomal Vesicles Pre_Incubate Pre-incubate Vesicles with this compound Prepare_Vesicles->Pre_Incubate Initiate_Reaction Add ATP to Initiate Reaction Pre_Incubate->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction (e.g., with SDS) Incubate->Stop_Reaction Measure_Pi Measure Inorganic Phosphate (Pi) Stop_Reaction->Measure_Pi Analyze Calculate ATPase Activity Measure_Pi->Analyze

Caption: Workflow for the H+,K+-ATPase activity assay.

Methodology:

  • Preparation of Gastric Microsomes: Prepare H+,K+-ATPase-enriched microsomal vesicles from gastric mucosa by differential centrifugation.

  • Reaction Mixture: Prepare a reaction buffer containing Tris-HCl (pH 7.4), MgCl2, and KCl.

  • Inhibitor Addition: Add varying concentrations of this compound or vehicle control to the reaction mixture.

  • Enzyme Addition: Add the gastric microsomal preparation to the reaction mixture and pre-incubate for a short period at 37°C.

  • Initiation of Reaction: Start the reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-20 minutes).

  • Termination of Reaction: Stop the reaction by adding a solution of sodium dodecyl sulfate (SDS) or trichloroacetic acid.

  • Phosphate Detection: Measure the amount of inorganic phosphate released using a colorimetric method, such as the Fiske-Subbarow method.

  • Calculation: Calculate the specific activity of the H+,K+-ATPase (e.g., in µmol Pi/mg protein/hour) and determine the inhibitory effect of this compound.

Aminopyrine Uptake Assay for In Vitro Acid Secretion

This assay indirectly measures acid accumulation in isolated gastric glands by quantifying the uptake of the weak base [14C]-aminopyrine.

Methodology:

  • Gland Preparation: Use freshly isolated gastric glands as described in Protocol 1.

  • Incubation Medium: Prepare an incubation buffer (e.g., a HEPES-buffered salt solution) containing [14C]-aminopyrine.

  • Stimulation and Inhibition: Aliquot the gland suspension into tubes containing either a stimulant of acid secretion (e.g., histamine, carbachol) or a control vehicle. Add different concentrations of this compound to the respective tubes.

  • Incubation: Incubate the glands at 37°C for 30-60 minutes to allow for aminopyrine accumulation.

  • Separation: Separate the glands from the incubation medium by centrifugation through a dense cushion (e.g., silicone oil) to minimize loss of trapped aminopyrine.

  • Lysis and Scintillation Counting: Lyse the pelleted glands and measure the amount of radioactivity using a liquid scintillation counter.

  • Calculation: The accumulation of aminopyrine is expressed as the ratio of the concentration of radioactivity inside the glands to that in the medium.

In Vivo Gastric Acid Secretion in a Rat Model

This protocol describes the measurement of gastric acid secretion in an anesthetized rat model.

Methodology:

  • Animal Preparation: Anesthetize a rat (e.g., with urethane) and perform a tracheotomy to ensure a clear airway.

  • Gastric Cannulation: Ligate the pylorus and insert a cannula into the forestomach, allowing for the collection of gastric juice.

  • Gastric Lavage: Gently wash the stomach with saline until the returns are clear.

  • Basal Acid Output: Collect gastric juice for a defined period (e.g., 30 minutes) to determine the basal acid output.

  • Drug Administration: Administer this compound or a vehicle control, typically via intravenous or intraperitoneal injection.

  • Stimulated Acid Output: Following drug administration, stimulate gastric acid secretion with a secretagogue such as histamine or pentagastrin.

  • Sample Collection: Collect gastric juice at regular intervals (e.g., every 15-30 minutes) for a set duration.

  • Analysis: Measure the volume of each gastric juice sample and determine the acid concentration by titration with a standard base (e.g., 0.01 N NaOH) to a pH of 7.0.

  • Calculation: Express the acid output in units such as µEq H+/kg/min.

Conclusion

This compound remains a valuable pharmacological tool for investigating the physiology and pathophysiology of gastric acid secretion. Its distinct mechanism of action as a K+-competitive inhibitor of the H+,K+-ATPase provides a powerful means to dissect the molecular machinery of acid production. The experimental protocols detailed in this guide offer a starting point for researchers to effectively utilize this compound in their studies, contributing to a deeper understanding of gastric function and the development of novel therapeutic strategies for acid-related disorders.

References

Preliminary Investigation of SCH28080's Biological Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCH28080, with the chemical name 2-methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine-3-acetonitrile, is a potent, reversible, and K+-competitive inhibitor of the gastric H+,K+-ATPase. This enzyme, also known as the proton pump, is the final step in the pathway of gastric acid secretion. By competitively binding to the potassium (K+) binding site on the luminal side of the H+,K+-ATPase, this compound effectively blocks the exchange of intracellular H+ for extracellular K+, thereby inhibiting the secretion of gastric acid.[1] This technical guide provides a comprehensive overview of the preliminary biological activities of this compound, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its characterization.

Data Presentation

The biological activity of this compound has been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data regarding its inhibitory potency.

Table 1: Inhibitory Activity of this compound on H+,K+-ATPase and Related Enzymes

Enzyme/ActivityParameterValueSpeciespHNotes
Gastric H+,K+-ATPaseKᵢ24 nMSwine7.0Competitive inhibition with respect to K+.[1]
Gastric H+,K+-ATPaseKᵢ0.12 µMNot SpecifiedNot SpecifiedReversible, K+-competitive inhibitor.[2][3]
Gastric H+,K+-ATPaseIC₅₀20 nMNot SpecifiedNot SpecifiedPotent inhibitor, binds to the K+ recognition site.
Gastric H+,K+-ATPaseIC₅₀1.3 µMGuinea-pigNot SpecifiedMeasured in the presence of 5 mM KCl.[4]
p-Nitrophenylphosphatase (pNPPase)Kᵢ275 nMSwine7.0Competitive inhibition with respect to K+.[1]

Table 2: Effect of this compound on Gastric Acid Secretion and Cellular Viability

Biological EffectAssayParameterValueCell/Tissue TypeNotes
Histamine-induced acid secretion[¹⁴C]aminopyrine uptakeIC₅₀0.029 µMIsolated rabbit parietal cells
Acid response to histamine and high K+Not SpecifiedIC₅₀Not significantly differentIsolated and enriched guinea-pig parietal cells[4]
Cell ViabilityNot SpecifiedIC₅₀22.9 µMINS-1E rat insulinoma cellsAfter 2 hours of treatment.[2]
Cell ViabilityNot SpecifiedIC₅₀15.3 µMINS-1E rat insulinoma cellsAfter 24 hours of treatment.[2]

Signaling Pathways and Mechanism of Action

Gastric Acid Secretion Signaling Pathway

The secretion of gastric acid by parietal cells is a complex process regulated by multiple signaling pathways. The primary stimulants are histamine, gastrin, and acetylcholine. These secretagogues bind to their respective receptors on the parietal cell membrane, initiating downstream signaling cascades that ultimately lead to the activation and translocation of the H+,K+-ATPase to the apical membrane, resulting in proton secretion.

Gastric_Acid_Secretion_Pathway cluster_stimulatory Stimulatory Signals cluster_receptors Parietal Cell Receptors cluster_second_messengers Second Messengers cluster_final_pathway Final Common Pathway Histamine Histamine H2R H2 Receptor Histamine->H2R Gastrin Gastrin CCK2R CCK2 Receptor Gastrin->CCK2R Acetylcholine Acetylcholine M3R M3 Receptor Acetylcholine->M3R cAMP ↑ cAMP H2R->cAMP Ca2 ↑ Ca²⁺ CCK2R->Ca2 M3R->Ca2 PKA Protein Kinase A cAMP->PKA PKC Protein Kinase C Ca2->PKC HK_ATPase H⁺,K⁺-ATPase (Proton Pump) PKA->HK_ATPase Activation & Translocation PKC->HK_ATPase Activation & Translocation H_ion H⁺ Secretion HK_ATPase->H_ion

Caption: Simplified signaling pathway of gastric acid secretion in parietal cells.
Mechanism of Action of this compound

This compound acts as a reversible, K+-competitive inhibitor of the H+,K+-ATPase. As a weak base with a pKa of 5.6, it accumulates in the acidic environment of the parietal cell's secretory canaliculi in its protonated, active form.[1] It then binds to the luminal K+ binding site of the proton pump, preventing the binding of K+ and thereby inhibiting the final step of acid secretion.

SCH28080_Mechanism_of_Action cluster_lumen Gastric Lumen (Acidic) cluster_pump H⁺,K⁺-ATPase cluster_cytoplasm Parietal Cell Cytoplasm SCH28080_inactive This compound (unprotonated) SCH28080_active This compound-H⁺ (protonated, active) SCH28080_inactive->SCH28080_active Protonation Pump_K Pump-K⁺ SCH28080_active->Pump_K Competitively Binds (Inhibits K⁺ binding) Pump_H Pump-H⁺ Pump_H->Pump_K Conformational Change (H⁺ released to lumen) Pump_K->Pump_H Conformational Change (K⁺ released to cytoplasm) K_ion K⁺ K_ion->Pump_K Binds H_ion_in H⁺ H_ion_in->Pump_H Binds

Caption: Mechanism of H+,K+-ATPase inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of this compound.

H+,K+-ATPase Inhibition Assay

This assay measures the ability of this compound to inhibit the activity of the H+,K+-ATPase enzyme, typically isolated from gastric microsomes.

ATPase_Inhibition_Workflow start Start prep_microsomes Prepare Gastric Microsomes (enriched with H⁺,K⁺-ATPase) start->prep_microsomes incubation Incubate Microsomes with this compound (or vehicle control) prep_microsomes->incubation prep_reagents Prepare Assay Buffer and Reagents (e.g., Tris-HCl, MgCl₂, KCl, ATP) prep_reagents->incubation prep_this compound Prepare Serial Dilutions of this compound prep_this compound->incubation add_atp Initiate Reaction by Adding ATP incubation->add_atp reaction Allow Reaction to Proceed (e.g., 37°C for a defined time) add_atp->reaction stop_reaction Stop Reaction (e.g., by adding acid) reaction->stop_reaction measure_pi Measure Inorganic Phosphate (Pi) Released (e.g., colorimetric method) stop_reaction->measure_pi calculate Calculate % Inhibition and IC₅₀ measure_pi->calculate end End calculate->end

Caption: General workflow for the H+,K+-ATPase inhibition assay.

Materials:

  • Gastric microsomes enriched with H+,K+-ATPase

  • Assay Buffer: 40 mM Tris-HCl, pH 7.4

  • 20 mM MgCl₂

  • 20 mM KCl

  • 20 mM ATP

  • This compound stock solution

  • Trichloroacetic acid (TCA) or other stop solution

  • Reagents for phosphate determination (e.g., Molybdate-based reagent)

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare all solutions and store them appropriately. Prepare serial dilutions of this compound in the assay buffer.

  • Reaction Setup: In a microplate or microcentrifuge tubes, add the assay buffer, MgCl₂, KCl, and the gastric microsomal preparation.

  • Inhibitor Incubation: Add varying concentrations of this compound or vehicle (for control) to the reaction mixture and pre-incubate for a specified time (e.g., 10 minutes) at 37°C.

  • Reaction Initiation: Start the enzymatic reaction by adding ATP to each well.

  • Reaction Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes).

  • Reaction Termination: Stop the reaction by adding an equal volume of cold TCA.

  • Phosphate Determination: Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant to a new plate and measure the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., by adding a molybdate-based reagent and measuring the absorbance at a specific wavelength, such as 660 nm).

  • Data Analysis: Calculate the percentage of H+,K+-ATPase inhibition for each concentration of this compound compared to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.

Aminopyrine Accumulation Assay

This assay indirectly measures acid secretion in isolated parietal cells or gastric glands by quantifying the uptake of the weak base [¹⁴C]-aminopyrine, which accumulates in acidic compartments.

Materials:

  • Isolated parietal cells or gastric glands

  • HEPES-buffered salt solution

  • [¹⁴C]-aminopyrine

  • Secretagogues (e.g., histamine, gastrin)

  • This compound stock solution

  • Scintillation fluid and counter

Procedure:

  • Cell Preparation: Isolate parietal cells or gastric glands from gastric mucosa using enzymatic digestion and mechanical dissociation.

  • Incubation Setup: Resuspend the cells in the HEPES-buffered salt solution.

  • Inhibitor and Stimulant Addition: Add different concentrations of this compound or vehicle to the cell suspension. After a pre-incubation period, add a secretagogue (e.g., histamine) to stimulate acid secretion.

  • [¹⁴C]-aminopyrine Addition: Add [¹⁴C]-aminopyrine to the cell suspension and incubate at 37°C for a specific time (e.g., 30-60 minutes).

  • Cell Separation: Separate the cells from the incubation medium by centrifugation through a layer of silicone oil.

  • Radioactivity Measurement: Lyse the cells and measure the amount of accumulated [¹⁴C]-aminopyrine using a liquid scintillation counter.

  • Data Analysis: Calculate the aminopyrine uptake ratio (intracellular/extracellular concentration). Determine the inhibitory effect of this compound on secretagogue-stimulated aminopyrine accumulation and calculate the IC₅₀ value.

MTT Cell Viability Assay

This colorimetric assay assesses the effect of this compound on cell viability by measuring the metabolic activity of cells.

Materials:

  • Cell line of interest (e.g., INS-1E cells)

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or vehicle control and incubate for the desired time period (e.g., 2, 24, or 48 hours).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the log of the this compound concentration.

Conclusion

The preliminary investigation of this compound's biological activity robustly establishes it as a potent and specific inhibitor of the gastric H+,K+-ATPase. Its mechanism of action, involving competitive inhibition at the K+ binding site, provides a clear rationale for its observed antisecretory effects. The quantitative data presented herein offer a solid foundation for further preclinical and clinical development. The detailed experimental protocols provided in this guide are intended to facilitate the replication and extension of these findings by researchers in the field of gastroenterology and drug discovery. Further investigations into its non-gastric effects and potential therapeutic applications beyond acid-related disorders are warranted.

References

Methodological & Application

Application Notes and Protocols for SCH28080 in vitro H+/K+-ATPase Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCH28080 is a potent, reversible, and K+-competitive inhibitor of the gastric H+/K+-ATPase, the proton pump responsible for gastric acid secretion.[1][2] As a member of the imidazo[1,2-a]pyridine class of compounds, it acts by binding to the extracytoplasmic, or lumenal, side of the enzyme, thereby blocking the K+-dependent dephosphorylation step in the catalytic cycle and inhibiting acid secretion.[1][2] The protonated form of this compound is the active inhibitory species.[2] These application notes provide detailed protocols and data for the in vitro characterization of this compound's inhibitory activity on H+/K+-ATPase.

Quantitative Data Summary

The inhibitory potency of this compound on H+/K+-ATPase has been determined through various in vitro assays. The following tables summarize key quantitative data for easy comparison.

ParameterValueEnzyme SourceAssay ConditionsReference
IC50 20 nMNot SpecifiedNot Specified[1]
IC50 2.5 µMRabbit fundic mucosa microsomesNot Specified[3]
Ki (ATPase activity) 24 nMSwine gastric vesicle preparationspH 7, competitive with K+[2]
Ki (pNPPase activity) 275 nMSwine gastric vesicle preparationspH 7, competitive with K+[2]

Mechanism of Action: Signaling Pathway

The gastric H+/K+-ATPase is the final step in the acid secretion pathway within parietal cells. Its activity is regulated by several signaling pathways that converge to control its translocation to the apical membrane and its pumping activity. This compound acts as a direct inhibitor of this enzyme.

H_K_ATPase_Signaling_Pathway cluster_stimulation Stimulation Pathway cluster_inhibition Inhibition by this compound Histamine Histamine H2_Receptor H2 Receptor Histamine->H2_Receptor Binds to AC Adenylate Cyclase H2_Receptor->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A cAMP->PKA Activates H_K_ATPase_Vesicles H+/K+-ATPase in Tubulovesicles PKA->H_K_ATPase_Vesicles Phosphorylates (leading to translocation) H_K_ATPase_Membrane Active H+/K+-ATPase at Apical Membrane H_K_ATPase_Vesicles->H_K_ATPase_Membrane Translocates to H_K_ATPase_Membrane->H_K_ATPase_Membrane SCH28080_protonated This compound (protonated) SCH28080_protonated->H_K_ATPase_Membrane Inhibits (K+ competitive)

H+/K+-ATPase stimulation and inhibition by this compound.

Experimental Protocols

Preparation of Gastric H+/K+-ATPase Enriched Microsomes

A detailed protocol for the preparation of H+/K+-ATPase-enriched microsomes from rabbit or hog stomachs is a prerequisite for the in vitro assay. Standard biochemical methods for subcellular fractionation are typically employed.

In Vitro H+/K+-ATPase Activity Assay

This protocol is designed to measure the inhibitory effect of this compound on the ATP hydrolytic activity of H+/K+-ATPase. The assay quantifies the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.

Materials:

  • H+/K+-ATPase enriched microsomes

  • This compound

  • ATP

  • Tris-HCl buffer

  • MgCl2

  • KCl

  • Assay buffer: 40 mM Tris-HCl, pH 7.4, containing 2 mM MgCl2

  • Reaction termination solution: 10% (w/v) ice-cold Trichloroacetic Acid (TCA)

  • Phosphate detection reagent (e.g., Malachite Green-based reagent)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a 96-well microplate, prepare the reaction mixtures containing assay buffer, KCl (e.g., 10 mM), and various concentrations of this compound (or vehicle control).

  • Enzyme Addition: Add a standardized amount of H+/K+-ATPase enriched microsomes to each well.

  • Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Start the enzymatic reaction by adding a final concentration of 2 mM ATP to each well.

  • Incubation: Incubate the plate at 37°C for a specific duration (e.g., 20-30 minutes) during which the enzymatic reaction proceeds.

  • Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold 10% TCA to each well.

  • Phosphate Detection:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer a portion of the supernatant to a new plate.

    • Add the phosphate detection reagent according to the manufacturer's instructions.

    • Incubate for color development.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., ~620-660 nm for Malachite Green).

  • Data Analysis:

    • Construct a standard curve using known concentrations of phosphate.

    • Calculate the amount of Pi released in each sample.

    • Determine the percent inhibition for each concentration of this compound relative to the vehicle control.

    • Calculate the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow

The following diagram illustrates the workflow for determining the in vitro inhibitory activity of this compound on H+/K+-ATPase.

experimental_workflow A Prepare H+/K+-ATPase Enriched Microsomes B Prepare Reaction Mixtures (Buffer, KCl, this compound) A->B C Add Microsomes to Reaction Mixtures B->C D Pre-incubate at 37°C C->D E Initiate Reaction with ATP D->E F Incubate at 37°C E->F G Terminate Reaction with TCA F->G H Quantify Inorganic Phosphate (e.g., Malachite Green Assay) G->H I Data Analysis: Calculate % Inhibition and IC50 H->I

Workflow for in vitro H+/K+-ATPase inhibition assay.

Conclusion

The provided protocols and data offer a comprehensive guide for the in vitro evaluation of this compound as an H+/K+-ATPase inhibitor. Adherence to these methodologies will enable researchers to obtain reliable and reproducible data on the potency and mechanism of action of this and similar compounds, facilitating drug discovery and development efforts in the field of gastric acid-related disorders.

References

Application Note and Protocol for the Preparation of SCH28080 Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

SCH28080 is a potent and reversible inhibitor of the gastric H+/K+-ATPase, the enzyme responsible for gastric acid secretion.[1][2] It acts competitively with respect to the potassium ion (K+), binding to the K+ recognition site and thereby preventing the hydrolysis of ATP.[1][2][3][4][5] This inhibitory action leads to a reduction in gastric acid production, making this compound a valuable tool for studying gastric acid secretion and a potential therapeutic agent for acid-related disorders.[2][6] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in dimethyl sulfoxide (DMSO).

Physicochemical and Biological Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueReference
Molecular Weight 277.33 g/mol [2][6]
CAS Number 76081-98-6[1][2][6]
Solubility in DMSO 25 mM[6]
IC50 (H+/K+-ATPase) 20 nM[2][6]
Ki 0.12 µM[1]
Appearance Light yellow to brown solid[1]
Chemical Formula C17H15N3O[1][2][6]

Experimental Protocol

1. Materials and Equipment

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettes and sterile filter tips

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

2. Safety Precautions

  • This compound is a chemical compound for research use only. Handle with care and avoid direct contact with skin, eyes, and clothing.

  • Work in a well-ventilated area or a chemical fume hood.

  • Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound for comprehensive safety information.

3. Stock Solution Calculation

To prepare a stock solution of a desired concentration, use the following formula:

Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000

Example Calculation for a 10 mM Stock Solution in 1 mL of DMSO:

  • Mass (mg) = 10 mM x 1 mL x 277.33 g/mol / 1000

  • Mass (mg) = 2.7733 mg

Therefore, 2.7733 mg of this compound is needed to prepare 1 mL of a 10 mM stock solution.

4. Step-by-Step Protocol for Preparing a 10 mM Stock Solution

  • Weighing the Compound: Carefully weigh out 2.77 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.

  • Adding DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolution: Close the tube tightly and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary, but avoid excessive heat.

  • Aliquotting: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles and potential degradation.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] Clearly label all tubes with the compound name, concentration, date of preparation, and solvent.

5. Quality Control

  • Visually inspect the stock solution for any signs of precipitation or crystallization before each use. If precipitates are observed, gently warm the solution and vortex to redissolve.

  • For critical applications, the concentration and purity of the stock solution can be verified using analytical techniques such as High-Performance Liquid Chromatography (HPLC).

Experimental Workflow Diagram

G cluster_prep Stock Solution Preparation cluster_usage Experimental Use weigh 1. Weigh this compound Powder add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex to Dissolve add_dmso->dissolve aliquot 4. Aliquot into Single-Use Tubes dissolve->aliquot store 5. Store at -20°C or -80°C aliquot->store thaw A. Thaw Aliquot store->thaw Retrieve for Use dilute B. Dilute to Working Concentration thaw->dilute experiment C. Use in Experiment dilute->experiment

Caption: Workflow for preparing and using this compound stock solutions.

References

Application Notes and Protocols for SCH28080 in In Vivo Rat Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the in vivo use of SCH28080, a potent and reversible K⁺-competitive inhibitor of the gastric H⁺,K⁺-ATPase, in rat models. This document includes a summary of effective dosages, detailed experimental protocols for common gastric ulcer models, and a description of the underlying signaling pathways. The information presented here is intended to guide researchers in designing and executing robust preclinical studies to evaluate the antisecretory and antiulcer effects of this compound and related compounds.

Introduction

This compound is an imidazopyridine derivative that specifically targets the gastric proton pump (H⁺,K⁺-ATPase), the final step in the acid secretion pathway in parietal cells.[1][2] Unlike irreversible proton pump inhibitors, this compound acts as a reversible, K⁺-competitive inhibitor, offering a distinct pharmacological profile.[1] Its efficacy in reducing gastric acid secretion and protecting against ulcer formation has been demonstrated in various animal models, particularly in rats. These notes provide practical guidance on the application of this compound in in vivo rat studies.

Data Presentation: this compound Dosage in Rats

The following table summarizes the reported dosages of this compound used in various in vivo studies in rats.

Experimental ModelStrainAdministration RouteDosageObserved Effect
Pylorus Ligation-Induced UlcerNot SpecifiedIntraperitoneal (i.p.)20 mg/kgInhibition of gastric ulcers
Cytoprotection StudyNot SpecifiedOral (p.o.)10 mg/kgIncreased total mucus and bicarbonate secretion
Indomethacin-Induced Duodenal UlcerNot SpecifiedSubcutaneous (s.c.)5 mg/kg (in combination with histamine)Induction of duodenal ulcers (used as a tool)[3]

Signaling Pathway of Gastric Acid Secretion and Inhibition by this compound

The secretion of gastric acid by parietal cells is a complex process regulated by multiple signaling pathways, including those initiated by histamine, acetylcholine, and gastrin.[4][5][6] Histamine, released from enterochromaffin-like (ECL) cells, binds to H2 receptors on parietal cells, activating adenylyl cyclase and increasing intracellular cyclic AMP (cAMP) levels.[5][7] Acetylcholine, released from vagal nerve endings, and gastrin, a hormone released from G-cells, both increase intracellular Ca²⁺ concentrations through their respective M3 and CCK2 receptors.[8][9] These signaling cascades converge to stimulate the H⁺,K⁺-ATPase, which actively pumps H⁺ ions into the gastric lumen in exchange for K⁺ ions.[7] this compound exerts its inhibitory effect by competitively binding to the K⁺-binding site of the H⁺,K⁺-ATPase, thereby blocking this final step of acid secretion.[1][2]

Gastric Acid Secretion Pathway cluster_stimulatory Stimulatory Signals cluster_receptors Parietal Cell Receptors cluster_second_messengers Second Messengers cluster_target Proton Pump cluster_inhibitor Inhibitor cluster_output Output Histamine Histamine H2R H2 Receptor Histamine->H2R Acetylcholine Acetylcholine M3R M3 Receptor Acetylcholine->M3R Gastrin Gastrin CCK2R CCK2 Receptor Gastrin->CCK2R cAMP ↑ cAMP H2R->cAMP Ca2 ↑ Ca²⁺ M3R->Ca2 CCK2R->Ca2 HKATPase H⁺,K⁺-ATPase cAMP->HKATPase Activates Ca2->HKATPase Activates Acid Gastric Acid (H⁺) HKATPase->Acid Pumps H⁺ This compound This compound This compound->HKATPase Inhibits (K⁺ competitive)

Diagram 1: Signaling pathway of gastric acid secretion and its inhibition by this compound.

Experimental Protocols

Pylorus Ligation-Induced Gastric Ulcer Model in Rats

This model is widely used to evaluate the anti-ulcer and anti-secretory activity of a compound. The ligation of the pyloric sphincter leads to the accumulation of gastric acid and pepsin, resulting in ulcer formation.

Materials:

  • Male Wistar or Sprague-Dawley rats (180-220 g)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Anesthetic (e.g., ether, isoflurane, or ketamine/xylazine)

  • Surgical instruments (scissors, forceps, suture)

  • pH meter

  • Centrifuge

Procedure:

  • Animal Preparation: Fast the rats for 24-48 hours before the experiment, with free access to water.[10][11]

  • Drug Administration: Administer this compound or the vehicle orally (p.o.) or intraperitoneally (i.p.) at the desired dose.

  • Surgical Procedure: One hour after drug administration, anesthetize the rats. Make a small midline incision in the abdomen to expose the stomach. Ligate the pyloric end of the stomach with a silk suture. Take care not to obstruct the blood supply. Close the abdominal incision with sutures.

  • Post-operative Period: Keep the rats in individual cages and deprive them of food and water.

  • Sample Collection: After a set period (e.g., 4-19 hours), euthanize the rats. Open the abdomen and ligate the esophageal end of the stomach.

  • Gastric Content Analysis: Carefully remove the stomach and collect the gastric contents into a centrifuge tube. Measure the volume of the gastric juice. Centrifuge the gastric juice and measure the pH of the supernatant. The total acidity can be determined by titrating the supernatant with 0.01 N NaOH.

  • Ulcer Indexing: Open the stomach along the greater curvature and wash it with saline. Examine the gastric mucosa for ulcers. The severity of the ulcers can be scored based on their number and size.

Indomethacin-Induced Gastric Ulcer Model in Rats

This model is used to study the role of prostaglandins in gastric mucosal protection and to evaluate the efficacy of cytoprotective and anti-secretory agents. Indomethacin, a non-steroidal anti-inflammatory drug (NSAID), inhibits prostaglandin synthesis, leading to mucosal damage.[12][13][14]

Materials:

  • Male Wistar or Sprague-Dawley rats (180-220 g)

  • This compound

  • Vehicle

  • Indomethacin

  • Saline

Procedure:

  • Animal Preparation: Fast the rats for 24 hours before the experiment, with free access to water.

  • Drug Administration: Administer this compound or the vehicle orally or intraperitoneally at the desired dose.

  • Ulcer Induction: Thirty minutes to one hour after drug administration, administer indomethacin (e.g., 20-30 mg/kg, p.o. or s.c.) to induce gastric ulcers.[12][13]

  • Observation Period: Keep the rats in their cages with free access to water.

  • Evaluation: After a specific period (e.g., 4-6 hours), euthanize the rats.

  • Ulcer Assessment: Remove the stomach, open it along the greater curvature, and rinse with saline. Score the ulcers in the glandular portion of the stomach based on their number and severity.

Experimental Workflow

The following diagram illustrates a general workflow for an in vivo study using this compound in a rat gastric ulcer model.

Experimental Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_induction Ulcer Induction cluster_evaluation Evaluation cluster_analysis Data Analysis A1 Acclimatize Rats A2 Fast Rats (24-48h) A1->A2 B1 Administer this compound/Vehicle (p.o. or i.p.) A2->B1 A3 Prepare this compound Solution A3->B1 C1 Induce Ulcers (e.g., Pylorus Ligation or Indomethacin) B1->C1 D1 Euthanize Rats C1->D1 D2 Collect Stomachs D1->D2 D3 Analyze Gastric Contents (Volume, pH, Acidity) D2->D3 D4 Score Ulcer Index D2->D4 E1 Statistical Analysis D3->E1 D4->E1

References

Application Notes and Protocols for the Use of SCH28080 in Isolated Gastric Gland Preparations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCH28080 is a potent and reversible inhibitor of the gastric H+/K+-ATPase, the proton pump responsible for the final step of acid secretion in the stomach.[1][2][3] As a member of the potassium-competitive acid blocker (P-CAB) class of compounds, it offers a valuable tool for studying the mechanisms of gastric acid secretion and for the development of novel anti-secretory drugs.[1][2] Unlike proton pump inhibitors (PPIs) like omeprazole, which form covalent bonds with the enzyme, this compound acts via a reversible, competitive inhibition with respect to potassium ions (K+).[1][2][4] Isolated gastric glands provide an excellent in vitro model to study the effects of compounds like this compound on acid secretion in a more intact system than isolated enzymes, yet more controlled than in vivo studies.

These application notes provide detailed protocols for the isolation of rabbit gastric glands and the subsequent use of this compound in two key functional assays: the aminopyrine accumulation assay for measuring acid secretion and the oxygen consumption assay as an indicator of parietal cell metabolic activity.

Mechanism of Action of this compound

This compound is a hydrophobic, weak base (pKa = 5.6) that acts as a K+-competitive inhibitor of the gastric H+/K+-ATPase.[1][2] Its mechanism involves:

  • Accumulation in Acidic Spaces: Due to its nature as a weak base, this compound accumulates in the acidic canaliculi of stimulated parietal cells.[1][2]

  • Protonation: In this acidic environment, the compound becomes protonated.[1][2]

  • Competitive Inhibition: The protonated form of this compound competes with K+ at its binding site on the luminal side of the H+/K+-ATPase.[2]

  • Reversible Blockade: This binding is reversible and prevents the conformational changes in the enzyme necessary for proton translocation, thereby inhibiting acid secretion.[1][3]

This mechanism of action is distinct from irreversible PPIs and allows for the study of reversible inhibition of the proton pump.

Data Presentation

The following tables summarize the quantitative data for this compound's inhibitory activity from various studies.

Table 1: Inhibitory Potency of this compound on H+/K+-ATPase Activity

ParameterValueSpeciesPreparationConditionsReference
IC50 20 nMNot SpecifiedH+,K+-ATPaseNot Specified
IC50 1.3 µMGuinea PigPurified K+/H+-ATPase5 mM KCl[4]
Ki 24 nMSwineGastric Vesicles (ATPase activity)pH 7[2]
Ki 275 nMSwineGastric Vesicles (pNPPase activity)pH 7[2]

Table 2: Effect of this compound on Stimulated Acid Secretion in Isolated Parietal Cells

StimulantSpeciesIC50 of this compoundReference
HistamineGuinea PigNot significantly different from high K+[4]
High K+Guinea PigNot significantly different from histamine[4]

Experimental Protocols

Protocol 1: Isolation of Rabbit Gastric Glands

This protocol is adapted from established methods for isolating viable and functional gastric glands from rabbit mucosa.[2]

Materials and Reagents:

  • New Zealand White rabbit (male)

  • Saline solution

  • Collagenase solution (1 mg/mL)

  • Washing buffer (e.g., Eagle's Minimal Essential Medium)

  • Dissection tools (scissors, forceps)

  • Centrifuge

  • Water bath (37°C)

  • Microscope for viability check (e.g., using Trypan Blue)

Procedure:

  • Animal Preparation: Anesthetize a rabbit according to approved institutional animal care and use committee protocols.

  • Stomach Perfusion and Removal: Perfuse the stomach with saline through the aorta under high pressure.[2] Excise the stomach and empty its contents.[2]

  • Mucosa Isolation: Strip the gastric mucosa from the underlying muscle layers.

  • Mincing: Mince the mucosa into small pieces (approximately 1-2 mm).[2]

  • Collagenase Digestion: Transfer the minced tissue to a solution of collagenase (1 mg/mL) and incubate in a shaking water bath at 37°C for approximately 90 minutes.[2] This enzymatic digestion will liberate the gastric glands.

  • Washing and Purification: After digestion, use a simple washing procedure to separate the glands from individual cells and residual collagenase.[2] This typically involves gentle centrifugation and resuspension in fresh, cold washing buffer. Repeat this step several times until the supernatant is clear.

  • Viability Assessment: Assess the viability of the isolated glands using a method such as the Trypan Blue exclusion test. Viable glands will appear translucent, while non-viable cells will stain blue.

  • Final Preparation: The final pellet of isolated gastric glands is ready for use in subsequent functional assays.

Protocol 2: Aminopyrine Accumulation Assay for Acid Secretion

This assay indirectly measures acid secretion by quantifying the accumulation of the weak base [14C]-aminopyrine in the acidic compartments of stimulated gastric glands.[3]

Materials and Reagents:

  • Isolated rabbit gastric glands

  • Incubation buffer (e.g., a HEPES-buffered saline solution)

  • [14C]-aminopyrine

  • Secretagogues (e.g., histamine, dibutyryl-cAMP)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Scintillation fluid and vials

  • Liquid scintillation counter

  • Microcentrifuge tubes (1.5 mL, conical, capped)[5]

  • Shaking incubator[5]

Procedure:

  • Gland Suspension: Resuspend the isolated gastric glands in the incubation buffer to a density of 1-2 mg dry weight/mL.[5]

  • Experimental Setup: In 1.5 mL microcentrifuge tubes, add the following:

    • Aliquots of the gastric gland suspension.

    • [14C]-aminopyrine.

    • Secretagogue of choice (e.g., histamine) to stimulate acid secretion.

    • Varying concentrations of this compound or vehicle control.

  • Incubation: Cap the tubes and incubate them in a horizontal position in a shaking incubator (e.g., 110 cycles/min) at 37°C for a defined period (e.g., 30 minutes).[5]

  • Separation: After incubation, centrifuge the tubes to pellet the glands.

  • Lysis and Scintillation Counting: Remove the supernatant and lyse the gland pellet. Add scintillation fluid to the lysed pellet and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: The accumulation of aminopyrine is expressed as the ratio of the concentration of radioactivity inside the glands to that in the medium. This ratio is then used to calculate the inhibition of acid secretion by this compound.

Protocol 3: Oxygen Consumption Assay

This assay measures the metabolic activity of the parietal cells within the isolated gastric glands. Stimulated acid secretion is an energy-intensive process that leads to a significant increase in oxygen consumption.

Materials and Reagents:

  • Isolated rabbit gastric glands

  • Respiration buffer (similar to the incubation buffer for the aminopyrine assay)

  • Secretagogues (e.g., histamine, dibutyryl-cAMP)

  • This compound stock solution

  • An oxygen electrode system or a microplate-based respirometer.

Procedure:

  • Gland Preparation: Prepare a suspension of isolated gastric glands in the respiration buffer.

  • Measurement Setup: Place the gland suspension in the chamber of the oxygen electrode or in the wells of the microplate respirometer. Allow the system to equilibrate and establish a basal oxygen consumption rate.

  • Stimulation: Add a secretagogue to the chamber to stimulate acid secretion and record the increase in oxygen consumption.

  • Inhibition with this compound: Once a stable stimulated rate is achieved, add this compound at various concentrations and record the subsequent inhibition of oxygen consumption. Note that this compound typically inhibits stimulated, but not basal, oxygen consumption.[3]

  • Data Analysis: Calculate the rate of oxygen consumption before and after the addition of the secretagogue and this compound. Express the inhibitory effect of this compound as a percentage of the stimulated oxygen consumption rate.

Visualizations

Signaling Pathway of Gastric Acid Secretion and Inhibition by this compound

cluster_ParietalCell Parietal Cell cluster_Membrane Stimulants Stimulants (Histamine, Gastrin, ACh) Receptors Receptors Stimulants->Receptors bind to cAMP cAMP Receptors->cAMP activates H_K_ATPase H+/K+-ATPase (Proton Pump) cAMP->H_K_ATPase stimulates H_ion H+ H_K_ATPase->H_ion pumps out K_channel K+ Channel K_ion_out K+ K_channel->K_ion_out efflux Lumen Gastric Lumen (Acidic) K_ion_in K+ K_ion_in->H_K_ATPase pumps in This compound This compound This compound->H_K_ATPase inhibits (competes with K+)

Caption: Signaling cascade for gastric acid secretion and the inhibitory action of this compound.

Experimental Workflow for Assessing this compound Efficacy

Start Start IsolateGlands Isolate Gastric Glands from Rabbit Stomach Start->IsolateGlands PrepareSuspension Prepare Gland Suspension IsolateGlands->PrepareSuspension AssayChoice Choose Assay PrepareSuspension->AssayChoice AminopyrineAssay Aminopyrine Accumulation Assay AssayChoice->AminopyrineAssay Acid Secretion OxygenAssay Oxygen Consumption Assay AssayChoice->OxygenAssay Metabolic Activity Incubate_AP Incubate with Stimulant, [14C]-Aminopyrine, & this compound AminopyrineAssay->Incubate_AP Measure_O2_Basal Measure Basal O2 Consumption OxygenAssay->Measure_O2_Basal Measure_AP Measure Radioactivity Incubate_AP->Measure_AP Analyze_AP Calculate Inhibition of Acid Secretion Measure_AP->Analyze_AP End End Analyze_AP->End Stimulate_O2 Add Stimulant Measure_O2_Basal->Stimulate_O2 Measure_O2_Stim Measure Stimulated O2 Consumption Stimulate_O2->Measure_O2_Stim Inhibit_O2 Add this compound Measure_O2_Stim->Inhibit_O2 Measure_O2_Inhib Measure Inhibited O2 Consumption Inhibit_O2->Measure_O2_Inhib Analyze_O2 Calculate Inhibition of Metabolic Activity Measure_O2_Inhib->Analyze_O2 Analyze_O2->End

Caption: Workflow for evaluating this compound in isolated gastric glands.

Logical Relationship of this compound's Reversible Inhibition

H_K_ATPase_Active Active H+/K+-ATPase Acid_Secretion Acid Secretion H_K_ATPase_Active->Acid_Secretion Leads to H_K_ATPase_Inactive Inactive H+/K+-ATPase H_K_ATPase_Inactive->H_K_ATPase_Active Reversible: Dissociates No_Acid_Secretion No Acid Secretion H_K_ATPase_Inactive->No_Acid_Secretion Leads to K_ion K+ K_ion->H_K_ATPase_Active Binds This compound This compound This compound->H_K_ATPase_Inactive Binds & Competes with K+

Caption: Competitive and reversible inhibition of H+/K+-ATPase by this compound.

References

Application Notes and Protocols for Cell-Based Assays to Determine SCH28080 Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing various cell-based assays to evaluate the efficacy of SCH28080, a potent and specific inhibitor of the H+,K+-ATPase. The protocols detailed below are designed to be clear and reproducible for researchers in academic and industrial settings.

Introduction to this compound

This compound is a member of the potassium-competitive acid blocker (P-CAB) class of compounds. It inhibits the gastric H+,K+-ATPase (proton pump) by competing with potassium ions (K+) for binding to the enzyme, thereby preventing the final step of acid secretion in the stomach.[1][2] This mechanism of action makes it a valuable tool for studying the physiological roles of H+,K+-ATPase and a potential therapeutic agent for acid-related disorders. Beyond its effects on gastric acid secretion, this compound has been investigated for its potential in other areas, including cancer therapy, due to the expression of H+,K+-ATPase in some tumor types.

Mechanism of Action of this compound

This compound acts as a reversible, K+-competitive inhibitor of the H+,K+-ATPase.[1] The H+,K+-ATPase is a P-type ATPase that exchanges intracellular hydronium ions (H3O+) for extracellular potassium ions (K+), a process powered by the hydrolysis of ATP. This pumping action is responsible for the acidification of the gastric lumen. This compound binds to the luminal side of the H+,K+-ATPase, preventing the binding of K+ and thereby inhibiting the enzyme's activity.[1]

SCH28080_Mechanism_of_Action cluster_membrane Cell Membrane HK_ATPase H+,K+-ATPase ADP ADP + Pi HK_ATPase->ADP H_out H+ (extracellular) HK_ATPase->H_out pumps K_in K+ (intracellular) HK_ATPase->K_in pumps ATP ATP ATP->HK_ATPase hydrolysis H_in H+ (intracellular) H_in->HK_ATPase binds K_out K+ (extracellular) K_out->HK_ATPase binds This compound This compound This compound->HK_ATPase inhibits K+ binding

Figure 1: Mechanism of Action of this compound on H+,K+-ATPase.

Data Presentation

The following tables summarize the quantitative data on this compound efficacy from various cell-based assays.

Table 1: Inhibition of H+,K+-ATPase Activity by this compound

ParameterValueEnzyme SourceReference
IC501.3 µMPurified guinea-pig K+/H+-ATPase[3]
Ki24 nMGastric vesicle (H+ + K+)-ATPase[2]

Table 2: Effect of this compound on Cell Viability in Cancer Cell Lines

Cell LineAssayIC50Notes
Gastric Cancer (AGS)Apoptosis InductionNot explicitly quantified as IC50Increased apoptosis observed
Pancreatic CancerNot specifiedData not availableFurther research needed
Colon CancerNot specifiedData not availableFurther research needed

Table 3: Effect of this compound on Intracellular pH (pHi)

Cell LineEffect on pHiConcentrationReference
Myelomonocytic HL-60 cellsDiminishes K+-dependent pHi recovery after acid load100 µM[4]

Experimental Protocols

H+,K+-ATPase Activity Assay

This protocol is designed to measure the activity of H+,K+-ATPase in isolated gastric vesicles and determine the inhibitory effect of this compound. The assay is based on the colorimetric measurement of inorganic phosphate (Pi) released from the hydrolysis of ATP.

Materials:

  • Isolated gastric vesicles (prepared from rabbit or hog stomachs)

  • This compound

  • ATP

  • Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.4, 5 mM MgCl2)

  • KCl

  • Malachite Green reagent for phosphate detection

  • 96-well microplate

  • Spectrophotometer

Protocol:

  • Vesicle Preparation: Isolate H+,K+-ATPase-enriched membrane vesicles from gastric mucosa following established protocols.

  • Reaction Setup:

    • In a 96-well plate, add the assay buffer.

    • Add varying concentrations of this compound to the test wells. Include a vehicle control (e.g., DMSO).

    • Add the isolated gastric vesicles to each well.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction:

    • To initiate the reaction, add a solution of ATP and KCl to each well. The final concentration of KCl should be in the millimolar range to stimulate ATPase activity.

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Stop Reaction and Detect Phosphate:

    • Stop the reaction by adding a stop solution (e.g., SDS).

    • Add the Malachite Green reagent to each well to detect the released inorganic phosphate.

    • Incubate at room temperature for 15-20 minutes for color development.

  • Measurement:

    • Measure the absorbance at a wavelength of 620-660 nm using a spectrophotometer.

  • Data Analysis:

    • Subtract the background absorbance (wells without enzyme or ATP).

    • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

ATPase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Vesicles Isolate Gastric Vesicles Setup Set up reaction in 96-well plate (Buffer, this compound, Vesicles) Vesicles->Setup Reagents Prepare Reagents (this compound, ATP, Buffers) Reagents->Setup Preincubation Pre-incubate at 37°C Setup->Preincubation Initiate Initiate reaction with ATP/KCl Preincubation->Initiate Incubate Incubate at 37°C Initiate->Incubate Stop Stop reaction and add Malachite Green Incubate->Stop Measure Measure Absorbance Stop->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Plot->IC50

Figure 2: Workflow for the H+,K+-ATPase Activity Assay.
Intracellular pH (pHi) Measurement Assay

This protocol describes how to measure changes in intracellular pH in response to this compound using the pH-sensitive fluorescent dye BCECF-AM.

Materials:

  • Cells of interest (e.g., gastric cancer cells, parietal cells)

  • This compound

  • BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Nigericin and Valinomycin (for calibration)

  • High potassium calibration buffers of known pH

  • Fluorescence microscope or plate reader with dual excitation capabilities

Protocol:

  • Cell Seeding: Seed cells onto coverslips or in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.

  • Dye Loading:

    • Wash the cells once with HBSS.

    • Load the cells with 2-5 µM BCECF-AM in HBSS for 30-60 minutes at 37°C in the dark.

  • Washing and De-esterification:

    • Wash the cells twice with warm HBSS to remove extracellular dye.

    • Incubate the cells in fresh HBSS for an additional 15-30 minutes at 37°C to allow for complete de-esterification of the AM ester.

  • Treatment with this compound:

    • Replace the HBSS with fresh buffer containing the desired concentrations of this compound or vehicle control.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity by exciting the cells at two wavelengths: ~490 nm (pH-sensitive) and ~440 nm (pH-insensitive).

    • Collect the emission at ~535 nm.

    • Record the ratio of the fluorescence intensities (F490/F440) over time.

  • In Situ Calibration:

    • At the end of the experiment, perfuse the cells with high potassium calibration buffers containing nigericin (a H+/K+ ionophore) and valinomycin (a K+ ionophore) to equilibrate the intracellular and extracellular pH.

    • Measure the F490/F440 ratio for each known pH value to generate a calibration curve.

  • Data Analysis:

    • Convert the experimental fluorescence ratios to pHi values using the calibration curve.

    • Plot the change in pHi over time for each treatment condition.

pHi_Measurement_Workflow cluster_prep Preparation cluster_exp Experiment cluster_calib Calibration cluster_analysis Data Analysis Seed Seed Cells Load Load with BCECF-AM Seed->Load Wash Wash and De-esterify Load->Wash Treat Treat with this compound Wash->Treat Measure Measure Fluorescence Ratio (F490/F440) Treat->Measure Convert Convert Ratios to pHi Measure->Convert Calibrate In Situ Calibration with Nigericin/Valinomycin Curve Generate Calibration Curve Calibrate->Curve Curve->Convert Analyze Analyze pHi Changes Convert->Analyze

Figure 3: Workflow for Intracellular pH Measurement.
Cell Viability Assay (MTT Assay)

This protocol is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cells of interest

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or solubilization buffer

  • 96-well plate

  • Plate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours).

    • Include a vehicle control and a positive control for cell death.

  • MTT Addition:

    • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization:

    • Remove the MTT solution and add DMSO or a solubilization buffer to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value by plotting cell viability against the log of the this compound concentration.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.

Materials:

  • Cells of interest

  • This compound

  • Annexin V-FITC (or other fluorophore conjugate)

  • Propidium Iodide (PI)

  • Annexin V Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a suitable culture dish and treat with this compound for the desired time.

  • Cell Harvesting:

    • Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

  • Staining:

    • Resuspend the cells in Annexin V Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • FITC signal (Annexin V) is typically detected in the FL1 channel, and PI signal in the FL2 or FL3 channel.

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant:

      • Annexin V- / PI-: Live cells

      • Annexin V+ / PI-: Early apoptotic cells

      • Annexin V+ / PI+: Late apoptotic/necrotic cells

      • Annexin V- / PI+: Necrotic cells

    • Compare the percentage of apoptotic cells in treated samples to the control.

Apoptosis_Assay_Workflow cluster_prep Preparation cluster_stain Staining cluster_analysis Analysis Seed Seed and Treat Cells with this compound Harvest Harvest Cells Seed->Harvest Resuspend Resuspend in Binding Buffer Harvest->Resuspend AddStains Add Annexin V-FITC and PI Resuspend->AddStains Incubate Incubate in the Dark AddStains->Incubate Flow Analyze by Flow Cytometry Incubate->Flow Quantify Quantify Cell Populations (Live, Apoptotic, Necrotic) Flow->Quantify

Figure 4: Workflow for the Annexin V/PI Apoptosis Assay.
Cell Migration Assay (Scratch Assay)

This assay is a simple and widely used method to study cell migration in vitro.

Materials:

  • Cells of interest

  • This compound

  • Culture plates (e.g., 24-well plate)

  • Pipette tip (p200 or p1000)

  • Microscope with a camera

Protocol:

  • Create a Confluent Monolayer: Seed cells in a culture plate at a density that will form a confluent monolayer within 24 hours.

  • Create the Scratch:

    • Once the cells are confluent, use a sterile pipette tip to create a "scratch" or cell-free gap in the monolayer.

  • Wash and Treat:

    • Gently wash the cells with PBS to remove detached cells.

    • Add fresh culture medium containing different concentrations of this compound or vehicle control.

  • Image Acquisition:

    • Capture images of the scratch at time 0.

    • Incubate the plate and capture images of the same fields at regular intervals (e.g., every 6, 12, and 24 hours).

  • Data Analysis:

    • Measure the width or area of the scratch at each time point for each condition.

    • Calculate the rate of cell migration or the percentage of wound closure over time.

    • Compare the migration rate of treated cells to the control cells.

Conclusion

The cell-based assays described in these application notes provide a robust framework for characterizing the efficacy of this compound. By employing these detailed protocols, researchers can obtain reliable and reproducible data on the compound's inhibitory effect on H+,K+-ATPase, its impact on intracellular pH, and its potential effects on cell viability, apoptosis, and migration. This information is crucial for advancing our understanding of this compound's biological activities and for its potential development as a therapeutic agent.

References

Application of SCH28080 in Animal Models of Ulcers: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of SCH28080, a potent and reversible inhibitor of the gastric H+/K+-ATPase, in preclinical animal models of peptic ulcers. This document includes detailed experimental protocols, quantitative data summaries, and visual diagrams of signaling pathways and experimental workflows to facilitate the study of this compound's anti-ulcerogenic properties.

Introduction

This compound (2-methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine-3-acetonitrile) is a pioneering compound in the class of potassium-competitive acid blockers (P-CABs). Unlike proton pump inhibitors (PPIs) that require acidic activation and form covalent bonds, this compound acts as a reversible, K+-competitive inhibitor of the gastric H+/K+-ATPase, the final step in the acid secretion pathway.[1][2] Its dual mechanism of action, involving both potent antisecretory and cytoprotective effects, makes it a valuable tool for ulcer research.[1]

Mechanism of Action

This compound exerts its anti-ulcer effects through a multi-faceted approach:

  • Inhibition of Gastric Acid Secretion: As a protonatable weak base, this compound accumulates in the acidic environment of the parietal cell canaliculus.[2] There, in its protonated form, it competitively binds to the K+ site on the luminal side of the H+/K+-ATPase enzyme.[2][3] This reversible binding blocks the exchange of H+ for K+, thereby inhibiting the secretion of gastric acid.[2]

  • Cytoprotective Effects: Beyond its antisecretory activity, this compound demonstrates significant cytoprotective properties. Studies have shown that it enhances the gastric mucosal barrier by stimulating the secretion of both mucus and bicarbonate.[4] This strengthens the protective layer lining the stomach, making it more resistant to damaging agents.

Quantitative Data Summary

The following tables summarize the quantitative efficacy of this compound in various animal models of gastric ulcers.

Table 1: Antisecretory and Anti-ulcer Efficacy of this compound in Rat Models

Animal ModelParameterRoute of AdministrationED50Reference
Pylorus-ligated ratAcid Secretion Inhibitionp.o.3.7 mg/kg[1]
Pylorus-ligated ratAcid Secretion Inhibitioni.p.2.8 mg/kg[1]
Ethanol-induced gastric lesionsUlcer Inhibitionp.o.3.0 mg/kg[1]
Indomethacin-induced ulcersUlcer Inhibitionp.o.1-30 mg/kg (effective dose range)[1]
Aspirin-induced ulcersUlcer Inhibitionp.o.1-30 mg/kg (effective dose range)[1]
Stress (cold-restraint)-induced ulcersUlcer Inhibitionp.o.1-30 mg/kg (effective dose range)[1]

Table 2: Comparative Efficacy of this compound in a Dog Model

StimulantRoute of AdministrationED50 for Acid Secretion InhibitionReference
Histaminei.v.0.09 mg/kg[1]
Histaminep.o.4.4 mg/kg[1]

Signaling Pathway

SCH28080_Mechanism_of_Action SCH28080_ext SCH28080_ext SCH28080_int SCH28080_int SCH28080_ext->SCH28080_int Accumulates in acidic environment Mucus_Bicarb Mucus_Bicarb SCH28080_ext->Mucus_Bicarb Stimulates HK_ATPase HK_ATPase SCH28080_int->HK_ATPase Competitively inhibits K+ binding site H_ion H_ion HK_ATPase->H_ion Pumps H+ into lumen Gastric_Lumen Gastric_Lumen H_ion->Gastric_Lumen K_ion K_ion K_ion->HK_ATPase Exchanges for H+ Mucosal_Protection Mucosal_Protection Mucus_Bicarb->Mucosal_Protection

Experimental Protocols

The following are detailed protocols for inducing gastric ulcers in rat models and assessing the protective effects of this compound.

Ethanol-Induced Gastric Ulcer Model

This model is used to evaluate the cytoprotective effects of a compound.

Materials:

  • Male Wistar rats (180-220 g)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Absolute ethanol

  • Normal saline

  • Oral gavage needles

  • Dissection tools

  • Formalin (10% buffered)

  • Stereomicroscope or magnifying glass

Experimental Workflow:

Ethanol_Ulcer_Workflow start Start fasting Fast rats for 24 hours (water ad libitum) start->fasting grouping Divide rats into groups: - Vehicle Control - this compound (various doses) - Positive Control (e.g., Omeprazole) fasting->grouping treatment Administer Vehicle or this compound (p.o.) grouping->treatment wait1 Wait for 60 minutes treatment->wait1 ulcer_induction Induce ulcers with absolute ethanol (1 mL/200g, p.o.) wait1->ulcer_induction wait2 Wait for 60 minutes ulcer_induction->wait2 euthanasia Euthanize rats wait2->euthanasia stomach_removal Excise and open stomach along the greater curvature euthanasia->stomach_removal wash Gently wash with normal saline stomach_removal->wash ulcer_assessment Assess gastric lesions: - Ulcer Index Calculation - Histopathology wash->ulcer_assessment end End ulcer_assessment->end

Procedure:

  • Animal Preparation: Fast male Wistar rats for 24 hours prior to the experiment, with free access to water.

  • Grouping and Dosing: Divide the rats into experimental groups (n=6-8 per group), including a vehicle control group, this compound treatment groups at various doses (e.g., 1, 3, 10 mg/kg), and a positive control group (e.g., omeprazole).

  • This compound Administration: Administer this compound or the vehicle orally (p.o.) to the respective groups.

  • Ulcer Induction: One hour after treatment, administer absolute ethanol (1 mL/200g body weight) orally to all groups except for a sham control group.

  • Sacrifice and Tissue Collection: One hour after ethanol administration, euthanize the rats.

  • Ulcer Assessment:

    • Excise the stomach and open it along the greater curvature.

    • Gently rinse the stomach with normal saline to remove gastric contents.

    • Examine the gastric mucosa for lesions using a stereomicroscope or magnifying glass.

    • Calculate the Ulcer Index (see below for scoring criteria).

    • For histological evaluation, fix a portion of the stomach tissue in 10% buffered formalin.

Indomethacin-Induced Gastric Ulcer Model

This model is useful for evaluating the anti-ulcer effects of compounds in the context of NSAID-induced injury.

Materials:

  • Male Sprague-Dawley rats (180-220 g)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Indomethacin

  • Sodium bicarbonate (for dissolving indomethacin, if needed)

  • Oral gavage needles

  • Dissection tools

  • Formalin (10% buffered)

  • Stereomicroscope or magnifying glass

Experimental Workflow:

Indomethacin_Ulcer_Workflow start Start fasting Fast rats for 24 hours (water ad libitum) start->fasting grouping Divide rats into groups: - Vehicle Control - this compound (various doses) - Positive Control (e.g., Omeprazole) fasting->grouping treatment Administer Vehicle or this compound (p.o.) grouping->treatment wait1 Wait for 30 minutes treatment->wait1 ulcer_induction Induce ulcers with Indomethacin (e.g., 30 mg/kg, p.o.) wait1->ulcer_induction wait2 Wait for 4-6 hours ulcer_induction->wait2 euthanasia Euthanize rats wait2->euthanasia stomach_removal Excise and open stomach along the greater curvature euthanasia->stomach_removal wash Gently wash with normal saline stomach_removal->wash ulcer_assessment Assess gastric lesions: - Ulcer Index Calculation - Histopathology wash->ulcer_assessment end End ulcer_assessment->end

Procedure:

  • Animal Preparation: Fast male Sprague-Dawley rats for 24 hours before the experiment, allowing free access to water.

  • Grouping and Dosing: Randomly assign rats to experimental groups (n=6-8 per group): a vehicle control, this compound treatment groups (e.g., 1, 10, 30 mg/kg), and a positive control.

  • This compound Administration: Orally administer the respective dose of this compound or vehicle.

  • Ulcer Induction: Thirty minutes after treatment, administer indomethacin (e.g., 30 mg/kg, p.o.).[5] Indomethacin can be suspended in a vehicle like 0.5% carboxymethylcellulose.

  • Sacrifice and Tissue Collection: Four to six hours after indomethacin administration, euthanize the rats.[5]

  • Ulcer Assessment: Follow the same procedure for ulcer assessment as described in the ethanol-induced ulcer model.

Ulcer Index Scoring

The severity of gastric lesions can be quantified using an ulcer index. A common scoring system is as follows:

  • 0: No visible lesions

  • 1: Small, pinpoint red spots

  • 2: Lesions less than 1 mm in length

  • 3: Lesions 1-2 mm in length

  • 4: Lesions 2-4 mm in length

  • 5: Lesions greater than 4 mm in length

The sum of the scores for each stomach is the ulcer index for that animal. The mean ulcer index for each group can then be calculated.

The percentage of ulcer inhibition can be calculated using the following formula:

% Inhibition = [(Ulcer Index_control - Ulcer Index_treated) / Ulcer Index_control] x 100

Conclusion

This compound serves as a critical pharmacological tool for investigating the mechanisms of gastric acid secretion and mucosal protection. The protocols outlined in this document provide a framework for researchers to effectively utilize this compound in preclinical ulcer models, enabling the generation of robust and reproducible data for the development of novel anti-ulcer therapies.

References

Application Notes and Protocols for SCH28080 in Ion Transport Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCH28080 is a potent and specific inhibitor of the gastric proton pump, the H+,K+-ATPase.[1] As a member of the potassium-competitive acid blocker (P-CAB) class of compounds, it offers a distinct mechanism of action compared to traditional proton pump inhibitors (PPIs).[2][3] this compound acts as a reversible, K+-competitive inhibitor, binding to the luminal side of the H+,K+-ATPase and preventing the binding of K+ ions, which is a critical step in the gastric acid secretion process.[1][4][5][6] This property makes this compound an invaluable tool for studying the mechanisms of ion transport by the gastric H+,K+-ATPase and for investigating the physiological and pathological processes related to gastric acid secretion.[7]

These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in key in vitro experiments to study ion transport.

Mechanism of Action

This compound is a hydrophobic amine that, in its protonated form, competitively inhibits the K+-binding site on the luminal side of the H+,K+-ATPase.[1][4] This action prevents the conformational changes necessary for the transport of H+ ions out of the parietal cell, thereby inhibiting gastric acid secretion.[4] The inhibition is reversible and concentration-dependent.[5] Structural studies have identified the binding site of this compound near the M5-6 luminal loop of the H+,K+-ATPase, effectively blocking the K+ access channel.[8][9]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's inhibitory activity.

Table 1: Inhibitory Potency of this compound on H+,K+-ATPase Activity

ParameterValueSpecies/SystemConditionsReference(s)
IC5020 nMNot specifiedH+,K+-ATPase activity
IC501.3 µMGuinea PigPurified K+/H+-ATPase, 5 mM KCl[6][10]
IC500.029 µMRabbitHistamine-induced [14C]aminopyrine uptake in isolated parietal cells[5]
Ki24 nMSwineATPase activity, pH 7, competitive with K+[1]
Ki275 nMSwinepNPPase activity, pH 7, competitive with K+[1]
Ki0.12 µMNot specifiedK+-stimulated hydrolysis of ATP[5][11]

Table 2: Effects of this compound on Cell Viability

Cell LineTreatment DurationIC50Reference(s)
INS-1E Rat Insulinoma Cells2 hours22.9 µM[5]
INS-1E Rat Insulinoma Cells24 hours15.3 µM[5]

Experimental Protocols

Protocol 1: Inhibition of H+,K+-ATPase Activity in Isolated Gastric Vesicles

This protocol describes the measurement of H+,K+-ATPase activity in isolated gastric vesicles and its inhibition by this compound.

Materials:

  • Gastric vesicles enriched in H+,K+-ATPase (prepared from rabbit or hog stomachs)

  • This compound

  • Assay Buffer: 40 mM Tris-HCl (pH 7.4), 5 mM MgCl2

  • ATP solution (100 mM)

  • KCl solution (1 M)

  • Phosphate standard solution

  • Malachite green/ammonium molybdate colorimetric reagent

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Dilute the gastric vesicle preparation in ice-cold Assay Buffer to a final protein concentration of 5-10 µg/mL.

  • In a 96-well plate, add 50 µL of the diluted vesicle suspension to each well.

  • Add varying concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle (DMSO) to the wells.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 25 µL of a solution containing 10 mM ATP and 20 mM KCl. The final volume should be 100 µL.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding 50 µL of the malachite green/ammonium molybdate reagent.

  • After 15 minutes of color development at room temperature, measure the absorbance at 620 nm using a microplate reader.

  • Generate a standard curve using the phosphate standard solution to determine the amount of inorganic phosphate (Pi) released.

  • Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Protocol 2: Measurement of Acid Accumulation in Isolated Gastric Glands using [14C]Aminopyrine Uptake

This protocol measures the accumulation of the weak base [14C]aminopyrine in isolated gastric glands as an index of acid secretion.

Materials:

  • Isolated gastric glands (e.g., from rabbit)

  • This compound

  • [14C]Aminopyrine

  • HEPES-buffered saline (pH 7.4)

  • Histamine or other secretagogues

  • Scintillation fluid

  • Scintillation counter

  • Microfuge tubes

  • Silicone oil

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Suspend the isolated gastric glands in HEPES-buffered saline.

  • In microfuge tubes, add the gastric gland suspension.

  • Add varying concentrations of this compound or vehicle (DMSO) to the tubes.

  • Add [14C]aminopyrine to a final concentration of 0.1 µCi/mL.

  • Stimulate acid secretion by adding a secretagogue (e.g., 100 µM histamine).

  • Incubate the tubes at 37°C for 30 minutes with gentle shaking.

  • To separate the glands from the incubation medium, layer the gland suspension over silicone oil in a microfuge tube and centrifuge. The glands will form a pellet at the bottom.

  • Aspirate the supernatant and the oil layer.

  • Solubilize the gland pellet and measure the radioactivity using a scintillation counter.

  • Calculate the aminopyrine accumulation ratio (intracellular/extracellular concentration).

  • Determine the inhibitory effect of this compound on stimulated aminopyrine accumulation.

Visualizations

SCH28080_Mechanism_of_Action cluster_parietal_cell Parietal Cell cluster_gastric_lumen Gastric Lumen (Acidic) H_K_ATPase H+,K+-ATPase K_in K+ (cytosol) H_K_ATPase->K_in Pumped in H_out H+ (lumen) H_K_ATPase->H_out Inhibition Inhibition H_in H+ (cytosol) H_in->H_K_ATPase Pumped out K_out K+ (lumen) K_out->H_K_ATPase Enters pump This compound This compound This compound->H_K_ATPase Competes with K+

Caption: Mechanism of H+,K+-ATPase inhibition by this compound.

Experimental_Workflow_ATPase_Inhibition Start Start: Prepare Gastric Vesicles Incubate_Vesicles Incubate Vesicles with this compound Start->Incubate_Vesicles Add_ATP_KCl Initiate Reaction (ATP + KCl) Incubate_Vesicles->Add_ATP_KCl Incubate_37C Incubate at 37°C Add_ATP_KCl->Incubate_37C Stop_Reaction Stop Reaction (Colorimetric Reagent) Incubate_37C->Stop_Reaction Measure_Absorbance Measure Absorbance at 620 nm Stop_Reaction->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition and IC50 Measure_Absorbance->Calculate_Inhibition

Caption: Workflow for H+,K+-ATPase inhibition assay.

References

Application Notes and Protocols for Measuring H+/K+-ATPase Activity with SCH28080

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for measuring the activity of the H+/K+-ATPase (proton pump) and its inhibition by SCH28080, a potent and specific K+-competitive inhibitor. The following methods are essential for screening and characterizing potential drug candidates targeting gastric acid secretion.

Introduction

The gastric H+/K+-ATPase is the primary enzyme responsible for acidifying the stomach contents. Its inhibition is a key therapeutic strategy for treating acid-related disorders. This compound is a reversible, K+-competitive inhibitor that serves as a valuable tool for studying the enzyme's function and for the development of new anti-secretory agents.[1] This document outlines two common in vitro methods to assess H+/K+-ATPase activity and its inhibition by this compound: the ATP hydrolysis assay and the p-nitrophenylphosphatase (pNPPase) activity assay.

Quantitative Data: Inhibition of H+/K+-ATPase by this compound

The following table summarizes the inhibitory constants for this compound against H+/K+-ATPase activity. These values are critical for comparative studies and for understanding the potency of the inhibitor.

ParameterValueAssay ConditionsSource
Ki 24 nMATPase activity, pH 7.0[1]
Ki 275 nMpNPPase activity, pH 7.0[1]
IC50 2.5 µMATPase activity in rabbit fundic mucosa microsomes[2]

Experimental Protocols

Protocol 1: Preparation of H+/K+-ATPase-Enriched Gastric Microsomal Vesicles

This protocol describes the isolation of H+/K+-ATPase-enriched membrane vesicles from pig or rabbit gastric mucosa, a prerequisite for the in vitro activity assays.[3][4]

Materials:

  • Fresh pig or rabbit stomachs

  • Homogenization Buffer: 250 mM sucrose, 5 mM PIPES-Tris (pH 6.8), 1 mM EDTA

  • Gradient Buffer A: 37% (w/v) sucrose, 5 mM PIPES-Tris (pH 6.8), 1 mM EDTA

  • Gradient Buffer B: 15% (w/v) sucrose, 5 mM PIPES-Tris (pH 6.8), 1 mM EDTA

  • Resuspension Buffer: 250 mM sucrose, 5 mM PIPES-Tris (pH 6.8)

  • Protease inhibitors (e.g., PMSF, leupeptin, pepstatin)

  • Dounce homogenizer

  • High-speed refrigerated centrifuge and ultracentrifuge

  • Bradford assay reagents for protein quantification

Procedure:

  • Tissue Preparation: Excise the fundic mucosa from fresh stomachs and wash thoroughly with ice-cold saline to remove food debris.

  • Homogenization: Mince the mucosa and homogenize in 4 volumes of ice-cold Homogenization Buffer containing protease inhibitors using a Dounce homogenizer.

  • Differential Centrifugation:

    • Centrifuge the homogenate at 10,000 x g for 30 minutes at 4°C to remove nuclei and mitochondria.

    • Collect the supernatant and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomal membranes.

  • Sucrose Density Gradient Centrifugation:

    • Resuspend the microsomal pellet in Homogenization Buffer.

    • Layer the resuspended microsomes onto a discontinuous sucrose gradient prepared with Gradient Buffer A and Gradient Buffer B.

    • Centrifuge at 150,000 x g for 90 minutes at 4°C.

  • Vesicle Collection and Storage:

    • The H+/K+-ATPase-enriched vesicles will be located at the interface of the two sucrose layers.

    • Carefully collect the vesicle fraction, dilute with Resuspension Buffer, and pellet by centrifugation at 100,000 x g for 60 minutes at 4°C.

    • Resuspend the final pellet in a minimal volume of Resuspension Buffer, determine the protein concentration using the Bradford assay, and store aliquots at -80°C.

Protocol 2: H+/K+-ATPase Activity Assay (ATP Hydrolysis)

This assay measures the K+-dependent hydrolysis of ATP by the H+/K+-ATPase. The activity is quantified by measuring the amount of inorganic phosphate (Pi) released.

Materials:

  • H+/K+-ATPase-enriched vesicles (from Protocol 1)

  • Assay Buffer: 40 mM Tris-HCl (pH 7.4), 2 mM MgCl2

  • ATP solution: 2 mM ATP in Assay Buffer

  • KCl solution: 150 mM KCl in Assay Buffer

  • This compound stock solution (in DMSO)

  • Phosphate detection reagent (e.g., Malachite Green-based reagent)

  • Phosphate standard solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Setup:

    • In a 96-well microplate, prepare the following reaction mixtures (total volume of 50 µL):

      • Basal Activity: 5-10 µg of vesicle protein, Assay Buffer.

      • K+-Stimulated Activity: 5-10 µg of vesicle protein, Assay Buffer, and varying concentrations of KCl (e.g., 0-20 mM).

      • Inhibition Assay: 5-10 µg of vesicle protein, Assay Buffer, optimal KCl concentration (determined from the previous step), and varying concentrations of this compound.

    • Include a control without enzyme for background subtraction.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction: Add 50 µL of the ATP solution to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 20-30 minutes.

  • Stop Reaction and Phosphate Detection:

    • Stop the reaction by adding 100 µL of the phosphate detection reagent.

    • Incubate at room temperature for 15-20 minutes to allow color development.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 620-660 nm for Malachite Green).

  • Data Analysis:

    • Generate a standard curve using the phosphate standard solution.

    • Calculate the amount of Pi released in each well.

    • H+/K+-ATPase activity is the difference between K+-stimulated and basal activity.

    • For inhibition studies, plot the percentage of inhibition against the this compound concentration to determine the IC50 value.

Protocol 3: p-Nitrophenylphosphatase (pNPPase) Activity Assay

This assay measures the K+-stimulated hydrolysis of the artificial substrate p-nitrophenylphosphate (pNPP), which reflects the phosphatase activity of the H+/K+-ATPase.

Materials:

  • H+/K+-ATPase-enriched vesicles (from Protocol 1)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2

  • pNPP solution: 10 mM p-nitrophenylphosphate

  • KCl solution: 150 mM KCl

  • This compound stock solution (in DMSO)

  • Stop Solution: 1 M NaOH

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Setup:

    • In a 96-well microplate, prepare the reaction mixtures (total volume of 100 µL) similar to the ATPase assay, but using the pNPPase Assay Buffer.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction: Add 10 µL of the pNPP solution to each well.

  • Incubation: Incubate at 37°C for 30-60 minutes.

  • Stop Reaction: Stop the reaction by adding 50 µL of 1 M NaOH. The addition of NaOH also enhances the yellow color of the p-nitrophenolate product.

  • Measurement: Measure the absorbance at 405 nm.

  • Data Analysis:

    • The amount of p-nitrophenol produced is proportional to the absorbance.

    • Calculate the K+-stimulated pNPPase activity and the inhibitory effect of this compound as described for the ATPase assay.

Visualizations

Experimental_Workflow cluster_preparation Vesicle Preparation cluster_assay Activity Assay start Start: Gastric Mucosa homogenize Homogenization start->homogenize centrifuge1 Low-Speed Centrifugation homogenize->centrifuge1 centrifuge2 High-Speed Centrifugation centrifuge1->centrifuge2 gradient Sucrose Gradient Ultracentrifugation centrifuge2->gradient vesicles H+/K+-ATPase Enriched Vesicles gradient->vesicles assay_setup Assay Setup (± K+, ± this compound) vesicles->assay_setup pre_incubation Pre-incubation (37°C) assay_setup->pre_incubation reaction_start Add Substrate (ATP or pNPP) pre_incubation->reaction_start incubation Incubation (37°C) reaction_start->incubation reaction_stop Stop Reaction & Detect Product incubation->reaction_stop data_analysis Data Analysis (IC50, Ki) reaction_stop->data_analysis

Caption: Workflow for measuring H+/K+-ATPase activity and inhibition.

Inhibition_Mechanism cluster_cycle H+/K+-ATPase Catalytic Cycle E1_ATP E1-ATP (H+ bound) E2_P E2-P (H+ released) E1_ATP->E2_P Phosphorylation E2_K E2-K (K+ bound) E2_P->E2_K K+ binding E1 E1 (K+ released) E2_K->E1 Dephosphorylation E1->E1_ATP ATP & H+ binding This compound This compound This compound->Inhibition Inhibition->E2_P Binds to E2-P form Inhibition->E2_K Competes with K+

Caption: Mechanism of H+/K+-ATPase inhibition by this compound.

Signaling_Pathway cluster_stimuli Stimuli cluster_cell Parietal Cell Histamine Histamine H2R H2 Receptor Histamine->H2R Gastrin Gastrin CCK2R CCK2 Receptor Gastrin->CCK2R ACh Acetylcholine M3R M3 Receptor ACh->M3R cAMP ↑ cAMP H2R->cAMP Ca2 ↑ Ca2+ CCK2R->Ca2 M3R->Ca2 PKA PKA Activation cAMP->PKA PKC PKC Activation Ca2->PKC Vesicle_Fusion Tubulovesicle Fusion PKA->Vesicle_Fusion PKC->Vesicle_Fusion HK_ATPase_Active Active H+/K+-ATPase at Canalicular Membrane Vesicle_Fusion->HK_ATPase_Active

Caption: Signaling pathways activating gastric H+/K+-ATPase.

References

Application Notes and Protocols for SCH28080 in Fluorescence-Based pH Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCH28080 is a potent and reversible inhibitor of the gastric proton pump, the H+,K+-ATPase.[1][2] As a member of the potassium-competitive acid blocker (P-CAB) class of compounds, it exerts its inhibitory effect by competing with K+ ions at the luminal side of the enzyme.[2][3][4][5] Its mechanism of action is intrinsically linked to the pH gradient across the gastric parietal cell membrane, as it is a weak base (pKa = 5.6) that becomes protonated and accumulates in acidic environments, with the protonated form being the active inhibitory species.[1][2][3] This characteristic makes this compound a valuable tool for studying the function of the H+,K+-ATPase and for screening for new inhibitors. Fluorescence-based assays are particularly well-suited for this purpose, offering high sensitivity and real-time monitoring of proton pump activity.

These application notes provide detailed protocols for the use of this compound in two key fluorescence-based pH assays: the Acridine Orange fluorescence quenching assay for measuring intravesicular pH and a cellular assay for monitoring intracellular pH.

Mechanism of Action of this compound

This compound is a hydrophobic amine that acts as a reversible, K+-competitive inhibitor of the gastric H+,K+-ATPase.[1][2] It binds to a site on the luminal (extracellular) face of the enzyme, thereby blocking the dephosphorylation of the catalytic phosphoenzyme intermediate that is stimulated by K+.[2][3] This inhibition is competitive with respect to K+ for both ATPase and p-nitrophenylphosphatase (pNPPase) activities.[3] The potency of this compound is enhanced at low pH due to its nature as a weak base. In acidic compartments, it becomes protonated and accumulates, leading to a more pronounced inhibitory effect.[1][2][3]

Data Presentation

The following tables summarize key quantitative data for this compound, providing a reference for its potency and binding characteristics.

Table 1: Inhibitory Constants of this compound against H+,K+-ATPase

ParameterValueSubstratepHConditionsReference
Ki24 nMATP7.0K+ competitive[3]
Ki275 nMpNPP7.0K+ competitive[3]
IC501.3 µMATPNot SpecifiedIn the presence of 5 mM KCl

Table 2: Effect of pH on this compound Potency

ConditionObservationImplicationReference
Neutralization of acidic spaceReduced potency of this compoundThe protonated form is the active species[1]
Low pHIncreased potency relative to a non-protonatable analogueAccumulation of the protonated form in acidic environments enhances inhibition[3]

Experimental Protocols

Protocol 1: Acridine Orange Fluorescence Quenching Assay for H+,K+-ATPase Activity in Vesicles

This assay measures the activity of the H+,K+-ATPase by monitoring the quenching of acridine orange (AO) fluorescence as it accumulates inside acidic vesicles. This compound will inhibit this process, leading to a dose-dependent decrease in fluorescence quenching.

Materials:

  • H+,K+-ATPase-enriched gastric vesicles

  • This compound stock solution (in DMSO)

  • Acridine Orange (AO) stock solution (in water)

  • Assay Buffer: 10 mM HEPES, 150 mM KCl, 2 mM MgCl2, pH 7.4

  • ATP solution (100 mM, pH 7.0)

  • Valinomycin (optional, to increase K+ permeability)

  • Fluorometer capable of excitation at ~490 nm and emission at ~530 nm

  • 96-well black microplates

Procedure:

  • Preparation of H+,K+-ATPase Vesicles: Isolate H+,K+-ATPase-enriched vesicles from hog or rabbit gastric mucosa using differential centrifugation and sucrose gradient fractionation as previously described.

  • Assay Setup:

    • In a 96-well black microplate, add 180 µL of Assay Buffer to each well.

    • Add 5-10 µg of H+,K+-ATPase vesicles to each well.

    • Add Acridine Orange to a final concentration of 1-5 µM.

    • Add varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle (DMSO) to the respective wells. Incubate for 10 minutes at room temperature.

  • Initiation of Proton Pumping:

    • Place the microplate in the fluorometer and record the baseline fluorescence for 1-2 minutes.

    • Initiate the reaction by adding 20 µL of ATP solution to each well to a final concentration of 2 mM.

  • Data Acquisition:

    • Immediately begin recording the fluorescence intensity (Excitation: 490 nm, Emission: 530 nm) every 30 seconds for 15-30 minutes. A decrease in fluorescence indicates proton pumping and vesicle acidification.

  • Data Analysis:

    • Calculate the initial rate of fluorescence quenching for each concentration of this compound.

    • Plot the rate of quenching against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Protocol 2: Fluorescence-Based Measurement of Intracellular pH (pHi) in Parietal Cells

This protocol utilizes a pH-sensitive fluorescent dye, such as BCECF-AM, to monitor changes in intracellular pH in response to H+,K+-ATPase activity and its inhibition by this compound.

Materials:

  • Isolated primary parietal cells or a suitable cell line (e.g., ATCC CRL-2195)

  • This compound stock solution (in DMSO)

  • BCECF-AM (2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein, Acetoxymethyl Ester) stock solution (in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Histamine or other secretagogue to stimulate acid secretion

  • Nigericin and high K+ buffer for calibration

  • Fluorescence microscope or plate reader with ratiometric capabilities (e.g., excitation at 440 nm and 490 nm, emission at 535 nm)

Procedure:

  • Cell Preparation and Dye Loading:

    • Plate the parietal cells on glass-bottom dishes or in a 96-well black plate and allow them to adhere.

    • Wash the cells with HBSS.

    • Load the cells with 1-5 µM BCECF-AM in HBSS for 30-60 minutes at 37°C.

    • Wash the cells twice with HBSS to remove extracellular dye.

  • Inhibition with this compound:

    • Add HBSS containing varying concentrations of this compound (e.g., 10 nM to 50 µM) or vehicle (DMSO) to the cells and incubate for 15-30 minutes.

  • Stimulation and Measurement:

    • Place the plate in the fluorescence reader or on the microscope stage.

    • Record the baseline fluorescence ratio (F490/F440) for 2-5 minutes.

    • Stimulate acid secretion by adding a secretagogue like histamine (e.g., 100 µM).

    • Continue to record the fluorescence ratio for 20-40 minutes. Inhibition of the H+,K+-ATPase by this compound will prevent the expected intracellular acidification upon stimulation.

  • Calibration:

    • At the end of the experiment, perform an in situ calibration by exposing the cells to a high K+ buffer containing nigericin at a range of known pH values (e.g., pH 6.5, 7.0, 7.5, 8.0).

    • Record the fluorescence ratio at each pH to generate a calibration curve.

  • Data Analysis:

    • Convert the fluorescence ratios to pHi values using the calibration curve.

    • Plot the change in pHi over time for each this compound concentration.

    • Determine the dose-dependent inhibition of the secretagogue-induced pHi change.

Visualizations

G cluster_0 Extracellular/Lumen (Acidic) cluster_1 Parietal Cell Membrane cluster_2 Intracellular SCH28080_unprotonated This compound HK_ATPase H+,K+-ATPase H_ion H+ H_ion->SCH28080_unprotonated Protonation SCH28080_protonated This compound-H+ SCH28080_protonated->HK_ATPase Inhibits HK_ATPase->H_ion Pumps H+ ADP_Pi ADP + Pi K_ion K+ K_ion->HK_ATPase Competes with ATP ATP ATP->HK_ATPase Hydrolysis

Caption: Mechanism of this compound inhibition of the H+,K+-ATPase.

G start Start prepare_reagents Prepare H+,K+-ATPase Vesicles, AO, ATP, and this compound start->prepare_reagents setup_assay Add Vesicles, AO, and this compound to 96-well plate prepare_reagents->setup_assay baseline Measure Baseline Fluorescence setup_assay->baseline add_atp Initiate Reaction with ATP baseline->add_atp measure_quenching Record Fluorescence Quenching Over Time add_atp->measure_quenching analyze Analyze Data: Calculate Quenching Rate, Determine IC50 measure_quenching->analyze end End analyze->end

Caption: Workflow for the Acridine Orange fluorescence quenching assay.

G start Start plate_cells Plate Parietal Cells start->plate_cells load_dye Load Cells with BCECF-AM plate_cells->load_dye add_inhibitor Incubate with this compound load_dye->add_inhibitor measure_baseline Measure Baseline pHi add_inhibitor->measure_baseline stimulate Stimulate with Secretagogue measure_baseline->stimulate measure_pHi_change Record pHi Change stimulate->measure_pHi_change calibrate Calibrate with Nigericin measure_pHi_change->calibrate analyze Analyze Data: Convert Ratios to pHi, Determine Inhibition calibrate->analyze end End analyze->end

Caption: Workflow for intracellular pH measurement using BCECF-AM.

References

Application Notes and Protocols for SCH28080 Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCH28080, with the chemical name 2-methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine-3-acetonitrile, is a potent and reversible inhibitor of the gastric proton pump, the H+,K+-ATPase. As a member of the potassium-competitive acid blocker (P-CAB) class of drugs, it offers a distinct mechanism of action compared to proton pump inhibitors (PPIs). This compound competitively inhibits the binding of potassium ions (K+) to the luminal side of the H+,K+-ATPase, thereby preventing the final step of gastric acid secretion. This document provides detailed application notes and experimental protocols for researchers investigating the pharmacological properties of this compound.

Mechanism of Action

This compound is a weak base (pKa = 5.6) that accumulates in the acidic environment of the parietal cell canaliculus in its protonated, more active form. It binds to the E2-P conformation of the H+,K+-ATPase, competitively blocking the K+-binding site on the extracytoplasmic (luminal) face of the enzyme. This reversible inhibition effectively reduces the secretion of H+ ions into the gastric lumen. Kinetic studies have consistently demonstrated that the inhibition by this compound is competitive with respect to K+.

Signaling Pathway of Gastric Acid Secretion

The secretion of gastric acid by parietal cells is a complex process regulated by multiple signaling pathways. The principal secretagogues are histamine, acetylcholine, and gastrin. Histamine, released from enterochromaffin-like (ECL) cells, binds to H2 receptors on parietal cells, activating adenylyl cyclase and increasing intracellular cyclic AMP (cAMP). Acetylcholine and gastrin increase intracellular Ca2+ levels. These signaling cascades converge to stimulate the translocation and activation of the H+,K+-ATPase at the apical membrane of parietal cells, leading to acid secretion.

Application Notes and Protocols for SCH28080

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCH28080 is a potent, reversible, and K⁺-competitive inhibitor of the gastric H⁺/K⁺-ATPase, the proton pump responsible for the final step of acid secretion in the stomach.[1][2] As a member of the potassium-competitive acid blocker (P-CAB) class of compounds, it offers a valuable tool for studying the mechanism of gastric acid secretion and for the development of novel anti-ulcer agents.[3] These application notes provide detailed protocols for the laboratory use of this compound, including in vitro enzyme inhibition assays, cell-based functional assays, and in vivo models of gastric acid secretion.

Mechanism of Action

This compound exerts its inhibitory effect by competing with potassium ions (K⁺) for binding to the luminal side of the H⁺/K⁺-ATPase.[1][2] This binding prevents the conformational changes necessary for the transport of H⁺ ions into the gastric lumen, thereby reducing gastric acid secretion.[4][5] this compound is a weak base (pKa = 5.6) and its protonated form is the active inhibitory species, which accumulates in the acidic environment of the parietal cell secretory canaliculi.[1][3]

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound
AssayPreparationSpeciesParameterValueReference
H⁺/K⁺-ATPase ActivityGastric VesiclesSwineKi24 nM[1]
pNPPase ActivityGastric VesiclesSwineKi275 nM[1]
H⁺/K⁺-ATPase ActivityGastric MicrosomesPigIC₅₀16.4 µM[6]
Histamine-stimulated Acid AccumulationParietal CellsRabbitIC₅₀40 µM[6]
Forskolin-stimulated Acid AccumulationParietal CellsRabbitIC₅₀45 µM[6]
Na⁺/K⁺-ATPase Chimera (gM1/2+NKβ1)Yeast CellsRatIC₅₀20-60 nM[7]
Table 2: Physicochemical Properties of this compound
PropertyValueReference
Chemical Name2-methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine-3-acetonitrile[1]
pKa5.6[1][3]

Experimental Protocols

Protocol 1: In Vitro H⁺/K⁺-ATPase Activity Assay

This protocol describes the measurement of H⁺/K⁺-ATPase activity in isolated gastric vesicles by quantifying the release of inorganic phosphate (Pi) from ATP hydrolysis.

1. Preparation of Gastric H⁺/K⁺-ATPase-enriched Vesicles:

  • Source: Hog or rabbit gastric mucosa.

  • Procedure: A detailed procedure for the isolation of H⁺/K⁺-ATPase-enriched membrane vesicles can be followed as described by Abe et al., involving differential centrifugation and sucrose density gradient centrifugation.

2. ATPase Activity Assay:

  • Reagents:

    • Assay Buffer: 40 mM Tris-HCl (pH 7.4), 2 mM MgCl₂.

    • ATP Solution: 2 mM ATP Tris salt.

    • This compound Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM. Further dilute in the assay buffer to the desired concentrations.

    • Phosphate Standard: 1 mM KH₂PO₄.

    • Pi Colorimetric Reagent (e.g., Malachite Green-based reagent).

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, gastric vesicles (5-10 µg protein), and varying concentrations of this compound. Pre-incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding the ATP solution.

    • Incubate the reaction mixture for 20 minutes at 37°C.

    • Stop the reaction by adding an ice-cold solution of 10% trichloroacetic acid.

    • Centrifuge the samples to pellet the precipitated protein.

    • Transfer the supernatant to a new microplate.

    • Add the Pi colorimetric reagent to each well and incubate for 20-30 minutes at room temperature for color development.

    • Measure the absorbance at a wavelength of 620-660 nm using a microplate reader.

    • Generate a standard curve using the phosphate standard to determine the concentration of Pi released in each sample.

    • Calculate the percent inhibition of H⁺/K⁺-ATPase activity for each this compound concentration and determine the IC₅₀ value.

Protocol 2: [¹⁴C]-Aminopyrine Uptake Assay in Isolated Parietal Cells

This cell-based assay indirectly measures acid secretion by quantifying the accumulation of the weak base [¹⁴C]-aminopyrine in the acidic compartments of stimulated parietal cells.

1. Isolation of Parietal Cells:

  • Source: Rabbit or guinea pig gastric mucosa.

  • Procedure: Isolate parietal cells using a combination of enzymatic digestion (e.g., with pronase or collagenase) and mechanical dispersion, followed by enrichment using techniques like velocity sedimentation or density gradient centrifugation.[8][9][10]

2. Aminopyrine Uptake Assay:

  • Reagents:

    • Incubation Buffer: A suitable buffer such as Hanks' Balanced Salt Solution (HBSS) supplemented with 0.1% BSA, pH 7.4.

    • [¹⁴C]-Aminopyrine Solution: Prepare a working solution in the incubation buffer.

    • Stimulant: Histamine (e.g., 100 µM) or other secretagogues like forskolin.

    • This compound Stock Solution: Prepare as described in Protocol 1.

    • Scintillation Cocktail.

  • Procedure:

    • Pre-incubate the isolated parietal cells with varying concentrations of this compound for 30 minutes at 37°C.

    • Add the stimulant (e.g., histamine) and [¹⁴C]-aminopyrine to the cell suspension.

    • Incubate for 20-40 minutes at 37°C.

    • Pellet the cells by centrifugation.

    • Wash the cell pellet to remove extracellular [¹⁴C]-aminopyrine.

    • Lyse the cells and transfer the lysate to a scintillation vial.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

    • Determine the amount of [¹⁴C]-aminopyrine accumulated and calculate the percent inhibition for each this compound concentration to determine the IC₅₀ value.[11]

Protocol 3: In Vivo Measurement of Gastric Acid Secretion in Anesthetized Rats

This protocol describes a method to assess the inhibitory effect of this compound on gastric acid secretion in an in vivo model.

1. Animal Preparation:

  • Model: Male Wistar or Sprague-Dawley rats.

  • Procedure:

    • Anesthetize the rats (e.g., with urethane).

    • Perform a tracheotomy to ensure a clear airway.

    • Cannulate the esophagus and the duodenum to isolate the stomach.

    • Perfuse the stomach with saline at a constant rate.

2. Measurement of Gastric Acid Secretion:

  • Reagents:

    • Stimulant: Pentagastrin or histamine, administered intravenously.

    • This compound Solution: Prepare a solution for intravenous or intraduodenal administration.

    • 0.01 N NaOH for titration.

    • pH indicator.

  • Procedure:

    • Collect the gastric perfusate at regular intervals (e.g., every 15 minutes).

    • Establish a stable basal acid secretion.

    • Administer the stimulant to induce acid secretion.

    • Once a stable stimulated acid secretion is achieved, administer this compound.

    • Continue to collect the gastric perfusate and measure the acid output by titrating the samples with 0.01 N NaOH to a neutral pH.[12][13]

    • Calculate the total acid output and the percent inhibition induced by this compound.

Mandatory Visualizations

Signaling_Pathway cluster_parietal_cell Parietal Cell cluster_inhibition Inhibition by this compound Histamine Histamine H2R H2 Receptor Histamine->H2R binds AC Adenylyl Cyclase H2R->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates HK_ATPase_vesicle H+/K+-ATPase (in tubulovesicles) PKA->HK_ATPase_vesicle stimulates translocation HK_ATPase_membrane H+/K+-ATPase (at apical membrane) HK_ATPase_vesicle->HK_ATPase_membrane H_ion H+ HK_ATPase_membrane->H_ion pumps out K_ion_in K+ HK_ATPase_membrane->K_ion_in pumps in K_ion_out K+ K_ion_out->HK_ATPase_membrane binds Lumen Gastric Lumen (Acidic Environment) This compound This compound SCH28080_H This compound-H+ (protonated) This compound->SCH28080_H in acidic lumen SCH28080_H->HK_ATPase_membrane competitively inhibits K+ binding

Caption: Signaling pathway of histamine-stimulated gastric acid secretion and its inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellbased Cell-Based Assays cluster_invivo In Vivo Studies A1 Isolation of Gastric H+/K+-ATPase Vesicles A2 H+/K+-ATPase Activity Assay (Phosphate Release) A1->A2 A3 Determine IC50 / Ki A2->A3 D Data Analysis & Comparison B1 Isolation of Parietal Cells B2 [14C]-Aminopyrine Uptake Assay B1->B2 B3 Determine IC50 B2->B3 C1 Anesthetized Rat Model with Gastric Perfusion C2 Measure Gastric Acid Secretion C1->C2 C3 Determine % Inhibition C2->C3

Caption: Experimental workflow for evaluating the inhibitory activity of this compound.

Safety and Handling

This compound was discontinued for clinical development due to observations of hepatotoxicity.[3][14] Researchers should handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work should be conducted in a well-ventilated area or a chemical fume hood. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS). While specific mechanisms for its hepatotoxicity are not extensively detailed in the provided search results, it is a critical consideration for any in vivo studies.[15]

References

Application Notes and Protocols for SCH28080 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCH28080 is a potent and selective, reversible inhibitor of the gastric H+/K+-ATPase, the proton pump responsible for acid secretion in the stomach.[1][2] As a member of the potassium-competitive acid blocker (P-CAB) class of compounds, this compound acts by competing with potassium ions (K+) to bind to the luminal side of the proton pump, thereby preventing the final step in acid production.[1][3] Its mechanism of action makes it a valuable tool for studying the physiological roles of the H+/K+-ATPase and for investigating its potential as a therapeutic target in various diseases, including acid-related disorders and cancers where this proton pump may be aberrantly expressed.

These application notes provide detailed protocols for the use of this compound in a variety of common cell culture experiments, including the assessment of cell viability, apoptosis, cell migration, and the measurement of intracellular pH.

Mechanism of Action

This compound is a hydrophobic amine that, in its protonated form, acts as a competitive inhibitor of the H+/K+-ATPase with respect to K+.[2] Being a weak base with a pKa of 5.6, it tends to accumulate in acidic compartments.[1] The protonated form of this compound is the active species that binds to the enzyme.[1] This binding is reversible, and its inhibition can be overcome by increasing the concentration of K+.

Data Presentation

The following tables summarize the quantitative data for this compound in various cell lines and assays.

Table 1: IC50 Values of this compound in Various Cell Lines

Cell LineCell TypeAssayIncubation TimeIC50Reference
INS-1ERat InsulinomaCell Viability2 hours22.9 µM[4]
INS-1ERat InsulinomaCell Viability24 hours15.3 µM[4]
AGSHuman Gastric AdenocarcinomaIL-8 Secretion (Baseline)24 hours0.46 µM[5]
AGSHuman Gastric AdenocarcinomaIL-8 Secretion (IL-1β stimulated)24 hours1.1 µM[5]

Table 2: Recommended Concentration Ranges and Incubation Times for In Vitro Assays

AssayCell LineRecommended Concentration RangeRecommended Incubation Time
Cell Viability (MTT)Gastric Cancer Cells (e.g., AGS, MKN-45)1 µM - 100 µM24 - 72 hours
Apoptosis (Caspase-3/7 Activity)Gastric Cancer Cells (e.g., AGS, MKN-45)10 µM - 50 µM24 - 48 hours
Cell Migration (Wound Healing)Gastric Cancer Cells (e.g., AGS, MKN-45)1 µM - 50 µM0 - 48 hours (time-course)
Cell Migration (Transwell)Gastric Cancer Cells (e.g., AGS, MKN-45)1 µM - 50 µM24 hours
Intracellular pH Measurement (BCECF-AM)Gastric Cancer Cells (e.g., AGS)10 µM - 100 µMAcute (minutes) to several hours
Western Blot (Signaling Pathways)Gastric Cancer Cells (e.g., AGS, MKN-45)10 µM - 50 µM30 minutes - 24 hours

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability and proliferation of gastric cancer cells.

Materials:

  • Gastric cancer cell lines (e.g., AGS, MKN-45)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]

  • DMSO

  • 96-well plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[6]

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • After overnight incubation, carefully remove the medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.

  • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).[6]

  • Following the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Carefully remove the medium containing MTT.[7]

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]

  • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

cluster_workflow MTT Assay Workflow Seed Cells Seed Cells Treat with this compound Treat with this compound Seed Cells->Treat with this compound Add MTT Reagent Add MTT Reagent Treat with this compound->Add MTT Reagent Incubate Incubate Add MTT Reagent->Incubate Add Solubilizer Add Solubilizer Incubate->Add Solubilizer Measure Absorbance Measure Absorbance Add Solubilizer->Measure Absorbance

Caption: MTT Cell Viability Assay Workflow.

Apoptosis Assay (Caspase-3/7 Activity)

This protocol measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway, following treatment with this compound.

Materials:

  • Gastric cancer cell lines (e.g., AGS, MKN-45)

  • Complete culture medium

  • This compound (stock solution in DMSO)

  • Caspase-Glo® 3/7 Assay System (or equivalent)

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate at a density of 10,000 cells/well in 100 µL of complete culture medium.

  • Incubate overnight at 37°C and 5% CO2.

  • Treat cells with various concentrations of this compound for 24 to 48 hours. Include a vehicle control.

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gently shaking the plate for 30 seconds.

  • Incubate the plate at room temperature for 1-2 hours in the dark.

  • Measure the luminescence of each sample using a luminometer.

Data Analysis: Normalize the luminescence signal of treated samples to the vehicle control to determine the fold-change in caspase-3/7 activity.

This compound This compound Apoptotic Stimulus Apoptotic Stimulus This compound->Apoptotic Stimulus Procaspase-3/7 Procaspase-3/7 Apoptotic Stimulus->Procaspase-3/7 Active Caspase-3/7 Active Caspase-3/7 Procaspase-3/7->Active Caspase-3/7 Substrate Cleavage Substrate Cleavage Active Caspase-3/7->Substrate Cleavage Luminescent Signal Luminescent Signal Substrate Cleavage->Luminescent Signal

Caption: Caspase-3/7 Apoptosis Assay Principle.

Cell Migration Assays

This assay provides a qualitative and semi-quantitative assessment of collective cell migration.

Materials:

  • Gastric cancer cell lines (e.g., AGS, MKN-45)

  • Complete culture medium

  • Serum-free or low-serum medium

  • This compound (stock solution in DMSO)

  • 6-well or 12-well plates

  • Sterile 200 µL pipette tip or scratcher

  • Microscope with a camera

Procedure:

  • Seed cells in a 6-well or 12-well plate and grow to form a confluent monolayer.[9]

  • (Optional) Serum-starve the cells for 2-24 hours before making the scratch to inhibit cell proliferation.[7]

  • Create a "scratch" in the monolayer using a sterile 200 µL pipette tip.[10]

  • Gently wash the wells with PBS to remove detached cells.[7]

  • Replace the medium with fresh serum-free or low-serum medium containing different concentrations of this compound or a vehicle control.

  • Capture images of the scratch at time 0 and at regular intervals (e.g., 6, 12, 24, and 48 hours) at the same position.[9]

  • Analyze the images to measure the width of the scratch or the area of the cell-free region over time.

Data Analysis: Calculate the percentage of wound closure at each time point for each treatment condition compared to the initial wound area.

This assay quantifies the chemotactic migration of cells through a porous membrane.

Materials:

  • Gastric cancer cell lines (e.g., AGS, MKN-45)

  • Serum-free medium

  • Complete culture medium (chemoattractant)

  • This compound (stock solution in DMSO)

  • Transwell inserts (e.g., 8.0 µm pore size) for 24-well plates[11]

  • Cotton swabs

  • Crystal violet solution

  • Microscope

Procedure:

  • (Optional) Pre-coat the Transwell inserts with an extracellular matrix protein like Matrigel for invasion assays.[11]

  • Place the Transwell inserts into the wells of a 24-well plate.

  • Add 600 µL of complete culture medium (containing 10% FBS as a chemoattractant) to the lower chamber of each well.[11]

  • Resuspend the cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.

  • Add 200 µL of the cell suspension to the upper chamber of each Transwell insert.[11]

  • Add different concentrations of this compound or vehicle control to the upper chamber.

  • Incubate the plate for 24 hours at 37°C and 5% CO2.[11]

  • After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.[12]

  • Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 15 minutes.

  • Stain the migrated cells with 0.1% crystal violet for 20-30 minutes.[11]

  • Gently wash the inserts with water to remove excess stain.

  • Allow the inserts to air dry.

  • Count the number of migrated cells in several random fields of view under a microscope.

Data Analysis: Quantify the number of migrated cells per field and compare the different treatment groups to the control.

cluster_workflow Transwell Migration Assay Workflow Seed Cells in Insert Seed Cells in Insert Add Chemoattractant to Lower Chamber Add Chemoattractant to Lower Chamber Seed Cells in Insert->Add Chemoattractant to Lower Chamber Add this compound to Upper Chamber Add this compound to Upper Chamber Add Chemoattractant to Lower Chamber->Add this compound to Upper Chamber Incubate Incubate Add this compound to Upper Chamber->Incubate Remove Non-migrated Cells Remove Non-migrated Cells Incubate->Remove Non-migrated Cells Fix and Stain Migrated Cells Fix and Stain Migrated Cells Remove Non-migrated Cells->Fix and Stain Migrated Cells Count Cells Count Cells Fix and Stain Migrated Cells->Count Cells

Caption: Transwell Cell Migration Assay Workflow.

Intracellular pH (pHi) Measurement (BCECF-AM Assay)

This protocol describes the use of the pH-sensitive fluorescent dye BCECF-AM to measure changes in intracellular pH upon treatment with this compound.

Materials:

  • Gastric cancer cell lines (e.g., AGS)

  • Culture medium

  • BCECF-AM (stock solution in DMSO)[13][14]

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorescence microscope or plate reader with appropriate filters (excitation ~490 nm and ~440 nm, emission ~535 nm)[14]

  • Calibration buffers with known pH values containing nigericin and valinomycin

Procedure:

  • Plate cells on glass-bottom dishes or in a 96-well plate and allow them to adhere overnight.

  • Prepare a working solution of 2-5 µM BCECF-AM in HBSS or serum-free medium.[15]

  • Wash the cells once with HBSS.

  • Load the cells with the BCECF-AM working solution and incubate for 30-60 minutes at 37°C in the dark.[15]

  • Wash the cells twice with warm HBSS to remove extracellular dye.

  • Incubate the cells in fresh HBSS for an additional 15-30 minutes to allow for complete de-esterification of the AM ester.

  • Acquire baseline fluorescence readings by exciting the cells sequentially at ~490 nm and ~440 nm and collecting the emission at ~535 nm.

  • Add this compound at the desired concentration and monitor the change in the fluorescence ratio over time.

  • At the end of the experiment, perform a calibration by exposing the cells to high-potassium buffers of known pH containing nigericin and valinomycin to equilibrate intracellular and extracellular pH.

Data Analysis: Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (F490/F440). Use the calibration curve to convert the fluorescence ratios to intracellular pH values.

Western Blot Analysis of Signaling Pathways and H+/K+-ATPase

This protocol is for analyzing the effect of this compound on the expression of the H+/K+-ATPase and the phosphorylation status of key signaling proteins like Akt and ERK.

Materials:

  • Gastric cancer cell lines (e.g., AGS, MKN-45)

  • This compound (stock solution in DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-H+/K+-ATPase α subunit, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, and a loading control like anti-β-actin or anti-GAPDH)[16]

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells and treat with this compound for the desired time points.

  • Wash cells with ice-cold PBS and lyse them in lysis buffer.[17]

  • Scrape the cells and collect the lysate.[17]

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.[17]

  • Determine the protein concentration of the lysates.[17]

  • Denature the protein samples by boiling in Laemmli sample buffer.[17]

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.[17]

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.[17]

  • Incubate the membrane with the primary antibody overnight at 4°C.[17]

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

Data Analysis: Quantify the band intensities and normalize the levels of the target proteins to the loading control. For phosphorylated proteins, normalize to the total protein levels.

Signaling Pathways

This compound's primary target is the H+/K+-ATPase. However, alterations in intracellular pH and ion gradients can have downstream effects on various signaling pathways that regulate cell proliferation, survival, and migration. The PI3K/Akt and MAPK/ERK pathways are two critical signaling cascades often dysregulated in gastric cancer.[5][18] Further research is needed to fully elucidate the specific impact of this compound on these pathways in different cancer cell contexts.

cluster_pathway Potential Downstream Effects of this compound This compound This compound H+/K+-ATPase H+/K+-ATPase This compound->H+/K+-ATPase inhibition Intracellular pH Increase Intracellular pH Increase H+/K+-ATPase->Intracellular pH Increase Ion Gradient Alteration Ion Gradient Alteration H+/K+-ATPase->Ion Gradient Alteration PI3K/Akt Pathway PI3K/Akt Pathway Intracellular pH Increase->PI3K/Akt Pathway MAPK/ERK Pathway MAPK/ERK Pathway Intracellular pH Increase->MAPK/ERK Pathway Ion Gradient Alteration->PI3K/Akt Pathway Ion Gradient Alteration->MAPK/ERK Pathway Cell Proliferation Cell Proliferation PI3K/Akt Pathway->Cell Proliferation Cell Survival Cell Survival PI3K/Akt Pathway->Cell Survival MAPK/ERK Pathway->Cell Proliferation Cell Migration Cell Migration MAPK/ERK Pathway->Cell Migration

Caption: Potential Signaling Consequences of H+/K+-ATPase Inhibition by this compound.

References

Application Notes and Protocols: Biochemical Assays for H+/K+-ATPase Inhibition by SCH28080

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The gastric H+/K+-ATPase, or proton pump, is the enzyme primarily responsible for the acidification of the stomach lumen.[1][2] It achieves this by exchanging cytoplasmic hydronium ions for extracellular potassium ions, a process powered by ATP hydrolysis.[1] Due to its central role in acid secretion, the H+/K+-ATPase is a major therapeutic target for acid-related disorders.[1][2]

SCH28080 is a potent, reversible, and K+-competitive inhibitor of the gastric H+/K+-ATPase.[3][4][5] Unlike proton pump inhibitors (PPIs) like omeprazole, which form covalent bonds with the enzyme, this compound binds non-covalently to the luminal K+ binding site, offering a distinct mechanism of action.[1][4][6] This property makes this compound an invaluable tool for studying the enzyme's structure and function. These application notes provide detailed protocols for key biochemical assays used to characterize the inhibitory activity of this compound.

Mechanism of H+/K+-ATPase Inhibition by this compound

This compound is a hydrophobic weak base (pKa = 5.6) that acts from the luminal side of the parietal cell.[4] In the acidic environment of the stomach, it becomes protonated, which is its active inhibitory form.[4][7] The inhibition is strictly competitive with respect to potassium ions (K+).[3][4][8][9] this compound binds to the E2 (K+-binding) conformation of the enzyme, specifically near the M5-6 luminal loop, thereby blocking the access of K+ to its binding site and preventing the dephosphorylation of the enzyme, which is a critical step in the catalytic cycle.[3][4][9][10]

cluster_cycle H+/K+-ATPase Catalytic Cycle cluster_inhibition Inhibition Pathway E1_ATP E1-ATP (H+ bound) E1P E1~P E1_ATP->E1P ATP Hydrolysis E2P E2-P E1P->E2P Conformational Change (H+ released) E2_K E2 (K+ bound) E2P->E2_K K+ Binding Inhibited_Complex E2-P-SCH28080 E2P->Inhibited_Complex Binding E2_K->E1_ATP Dephosphorylation (K+ released) This compound This compound (Protonated) This compound->E2P Inhibited_Complex->E2_K K+ binding blocked

Caption: Mechanism of H+/K+-ATPase inhibition by this compound.

Quantitative Data Presentation

The inhibitory potency of this compound has been quantified in various assay systems. The table below summarizes key inhibition parameters reported in the literature. Differences in reported values can be attributed to variations in experimental conditions such as pH, K+ concentration, and enzyme source.

ParameterReported ValueAssay Conditions / NotesSource
IC₅₀ 20 nMH+,K+-ATPase activity assay.[3]
IC₅₀ 1.3 µMPurified K+/H+-ATPase activity in the presence of 5 mM KCl.[8]
Kᵢ 24 nMATPase activity in gastric vesicle preparations at pH 7. Competitive with K+.[4]
Kᵢ 275 nMpNPPase activity in gastric vesicle preparations at pH 7. Competitive with K+.[4]
Kᵢ 0.12 µMReversible, K+-competitive inhibition of gastric H,K-ATPase.[5]
Kᵢ ~60 nMK+-competitive inhibition of H+,K+-ATPase at pH 7.4.[11]

Experimental Protocols

Protocol 1: H+/K+-ATPase Activity Assay

This assay quantifies the enzymatic activity of H+/K+-ATPase by measuring the rate of inorganic phosphate (Pi) released from ATP hydrolysis. The specific activity is determined as the fraction of total ATPase activity that is inhibited by this compound.[12]

Principle: The enzyme, typically in the form of purified gastric microsomes, is incubated with ATP in the presence and absence of the inhibitor. The reaction is stopped, and the amount of liberated inorganic phosphate is measured using a colorimetric method, such as the malachite green assay.[13]

Materials and Reagents:

  • Purified H+/K+-ATPase-containing gastric microsomes (from hog, rabbit, or guinea pig).[4][8][12]

  • Assay Buffer: 40 mM Tris-HCl, pH 7.4.

  • ATP Solution: 2 mM ATP Tris salt.

  • MgCl₂ Solution: 2 mM.

  • KCl Solution: 5-20 mM.

  • This compound stock solution (in DMSO).

  • Reaction Stop Solution: 10% (w/v) ice-cold Trichloroacetic Acid (TCA).[13]

  • Phosphate Detection Reagent (e.g., Malachite Green-based reagent).

  • Phosphate Standard Solution (e.g., KH₂PO₄).

  • Microplate reader.

Enzyme Preparation: Gastric microsomes enriched with H+/K+-ATPase are prepared from gastric mucosa of appropriate animal models through a series of differential centrifugation and gradient separation steps. The final protein concentration should be determined using a standard method (e.g., Lowry or BCA assay).

Assay Protocol:

  • Prepare Reaction Mix: In microcentrifuge tubes, prepare the reaction mixtures. For each data point, set up reactions in triplicate.

    • Total Activity: 40 mM Tris-HCl (pH 7.4), 2 mM MgCl₂, 10 µg of microsomal protein, and an appropriate volume of DMSO (vehicle control).

    • This compound-insensitive Activity (Blank): Same as above, but include a saturating concentration of this compound (e.g., 100 µM) to completely inhibit H+/K+-ATPase activity.

    • Test Compound: Same as "Total Activity," but with varying concentrations of this compound.

  • Pre-incubation: Pre-incubate the reaction mixtures at 37°C for 10 minutes.

  • Initiate Reaction: Start the reaction by adding 2 mM ATP to each tube, bringing the final volume to 1 ml.[13]

  • Incubation: Incubate the reactions for 20 minutes at 37°C.[13] The incubation time should be optimized to ensure the reaction is in the linear range.

  • Terminate Reaction: Stop the reaction by adding 1 ml of ice-cold 10% TCA.[13] Centrifuge the tubes at high speed (e.g., 2000 x g for 10 minutes) to pellet the precipitated protein.

  • Phosphate Detection:

    • Transfer an aliquot of the supernatant from each tube to a 96-well plate.

    • Prepare a phosphate standard curve (e.g., 0 to 40 µM Pi) in the same plate.

    • Add the phosphate detection reagent to all wells according to the manufacturer's instructions.

    • Incubate at room temperature for 15-30 minutes to allow color development.

  • Read Absorbance: Measure the absorbance at ~620-650 nm using a microplate reader.

Data Analysis:

  • Use the phosphate standard curve to determine the concentration of Pi released in each sample.

  • Calculate the specific H+/K+-ATPase activity: Activity = (Pi released in Total Activity sample) - (Pi released in Blank sample)

  • Plot the percent inhibition against the logarithm of this compound concentration.

  • Determine the IC₅₀ value by fitting the data to a dose-response curve.

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis prep_reagents Prepare Reagents (Buffer, ATP, Microsomes) prep_plates Aliquot Reaction Mixes (Control, Blank, this compound) prep_reagents->prep_plates pre_incubate Pre-incubate at 37°C (10 min) prep_plates->pre_incubate start_reaction Initiate with ATP pre_incubate->start_reaction incubate Incubate at 37°C (20 min) start_reaction->incubate stop_reaction Terminate with TCA incubate->stop_reaction centrifuge Centrifuge Samples stop_reaction->centrifuge transfer Transfer Supernatant to Plate centrifuge->transfer add_reagent Add Phosphate Reagent transfer->add_reagent read_plate Read Absorbance (620 nm) add_reagent->read_plate analyze Calculate Activity & IC50 read_plate->analyze

Caption: Experimental workflow for the H+/K+-ATPase activity assay.

Protocol 2: p-Nitrophenylphosphatase (pNPPase) Assay

The H+/K+-ATPase also exhibits K+-dependent p-nitrophenylphosphatase (pNPPase) activity, which can be used as an alternative measure of enzyme function.[4][7]

Principle: The enzyme hydrolyzes the substrate p-nitrophenyl phosphate (pNPP) to produce p-nitrophenol (pNP), a yellow-colored product that can be quantified spectrophotometrically at 410 nm. This assay is often simpler as it does not require a separate detection reagent. The inhibitory effect of this compound is measured by the reduction in pNP formation.

Brief Protocol:

  • Prepare reaction mixtures containing buffer, MgCl₂, KCl, and various concentrations of this compound.

  • Pre-incubate with the enzyme (gastric microsomes).

  • Initiate the reaction by adding pNPP.

  • Incubate at 37°C.

  • Stop the reaction by adding a strong base (e.g., 1 M NaOH), which also enhances the color of the pNP product.

  • Measure the absorbance at 410 nm.

  • Calculate pNPPase activity and inhibition as described for the ATPase assay.

Assay_Type Assay Types Enzyme Enzyme-Based Assays Assay_Type->Enzyme Cell Cell-Based Assays Assay_Type->Cell ATPase ATPase Activity (Measures Pi release) Enzyme->ATPase pNPPase pNPPase Activity (Measures pNP formation) Enzyme->pNPPase Acid_Accumulation Acid Accumulation (Measures pH gradient) Cell->Acid_Accumulation

Caption: Logical relationship between different assay types.

Protocol 3: Acid Accumulation Assay in Isolated Gastric Glands

This is a more physiologically relevant assay that measures the ability of parietal cells within intact gastric glands to generate an acidic space.[6][7]

Principle: The accumulation of a radiolabeled weak base, such as [¹⁴C]aminopyrine, into the acidic compartments of stimulated parietal cells is measured. Inhibitors of the H+/K+-ATPase will reduce this accumulation.

Brief Protocol:

  • Isolate gastric glands from a rabbit or guinea pig stomach by collagenase digestion.

  • Stimulate the glands with secretagogues like histamine or dibutyryl-cAMP to activate the H+/K+-ATPase.[7]

  • Incubate the stimulated glands with [¹⁴C]aminopyrine in the presence of varying concentrations of this compound.

  • After incubation, rapidly separate the glands from the medium by centrifugation through an oil layer.

  • Lyse the cells and measure the amount of trapped radioactivity using liquid scintillation counting.

  • Calculate the aminopyrine accumulation ratio and determine the inhibitory effect of this compound.

Conclusion: this compound is a critical pharmacological tool for investigating the function of the gastric H+/K+-ATPase. The biochemical assays described herein—the direct measurement of enzymatic activity via ATP or pNPP hydrolysis and the functional assessment of acid pumping in isolated gastric glands—provide a robust framework for characterizing the potency and mechanism of inhibitors like this compound. Proper execution of these protocols can yield valuable insights for researchers in physiology, pharmacology, and drug development.

References

Application Notes and Protocols for the Electrophysiological Analysis of SCH28080

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCH28080 is a potent and reversible, potassium-competitive inhibitor of the gastric H+/K+ ATPase, the proton pump responsible for gastric acid secretion.[1][2][3] As a member of the potassium-competitive acid blocker (P-CAB) class of drugs, its primary application has been in the research of anti-ulcer and gastroprotective agents.[4] While its effects on the gastric proton pump are well-documented, a comprehensive electrophysiological analysis extends beyond its primary target to include potential off-target effects on other ion channels and transporters, which is crucial for a complete understanding of its pharmacological profile.

These application notes provide a detailed overview of the known effects of this compound and offer standardized protocols for its electrophysiological analysis, both on its primary target and on potential secondary targets in neuronal and cardiac tissues.

Mechanism of Action of this compound

This compound exerts its inhibitory effect on the gastric H+/K+ ATPase by competing with potassium ions (K+) at the luminal binding site of the enzyme.[1][3][5] This action prevents the conformational changes required for the transport of H+ ions into the gastric lumen, thereby reducing acid secretion.[6][7] The inhibition is reversible and concentration-dependent.[2] this compound is a weak base and its protonated form is the active species, which accumulates in the acidic environment of the parietal cell canaliculi.[3][8]

Signaling Pathway of Gastric Acid Secretion and Inhibition by this compound

G cluster_parietal_cell Parietal Cell ATP ATP H_K_ATPase H+/K+ ATPase (Proton Pump) ATP->H_K_ATPase E1 Conformation ADP ADP + Pi H_K_ATPase->ADP Phosphorylation (E1-P) K_in K+ H_K_ATPase->K_in Dephosphorylation & K+ Translocation H_out H+ H_K_ATPase->H_out H+ Release (E2-P) K_in->H_K_ATPase K+ Binding H_lumen H+ H_out->H_lumen This compound This compound This compound->H_K_ATPase Competitive Inhibition at K+ site K_channel K+ Channel K_lumen K+ K_channel->K_lumen Recycling

Caption: Mechanism of H+/K+ ATPase inhibition by this compound.

Quantitative Data on this compound Inhibition

The following tables summarize the key quantitative data regarding the inhibitory effects of this compound on the H+/K+ ATPase.

ParameterValueSpeciesPreparationReference
Ki (ATPase activity) 24 nMSwineGastric Vesicles[1]
Ki (pNPPase activity) 275 nMSwineGastric Vesicles[1]
IC50 (H+/K+ ATPase) 1.3 µMGuinea PigPurified Membranes[5]
Inhibition of acid response to histamine IC50 values not significantly different from high K+Guinea PigIsolated Parietal Cells[5]
Inhibition of K+-stimulated dephosphorylation 50 nMNot Specified(H+ + K+)-ATPase[1]
Experimental ConditionEffect of this compoundReference
Low pH Increased potency[1]
Competition with K+ Competitive[1][5]
Competition with ATP Uncompetitive[6]
Competition with p-nitrophenyl phosphate Mixed[6]

Experimental Protocols

Protocol 1: Isolation of H+/K+-ATPase-Enriched Gastric Microsomes

This protocol describes the preparation of gastric microsomes enriched in H+/K+-ATPase, suitable for in vitro enzymatic assays.

Materials:

  • Fresh pig or rabbit stomach

  • Homogenization Buffer: 250 mM sucrose, 5 mM PIPES-Tris (pH 6.8), 1 mM EDTA

  • Gradient Solutions: Sucrose solutions of varying densities (e.g., 30%, 40% w/v)

  • High-speed centrifuge and ultracentrifuge

  • Dounce homogenizer

Procedure:

  • Obtain fresh gastric mucosa from the fundic region of the stomach.

  • Wash the mucosa with cold saline to remove food particles.

  • Scrape the mucosal layer and place it in ice-cold homogenization buffer.

  • Homogenize the tissue using a Dounce homogenizer until a uniform suspension is achieved.

  • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes to remove nuclei and cellular debris.

  • Collect the supernatant and centrifuge at a higher speed (e.g., 20,000 x g) for 30 minutes to pellet mitochondria.

  • Collect the supernatant and centrifuge at 100,000 x g for 1 hour to pellet the microsomal fraction.

  • Resuspend the microsomal pellet in a small volume of homogenization buffer.

  • Layer the resuspended microsomes onto a discontinuous sucrose gradient.

  • Centrifuge at 150,000 x g for 2-3 hours.

  • The H+/K+-ATPase-enriched vesicles will band at a specific interface of the sucrose gradient.

  • Carefully collect the vesicle fraction, dilute with buffer, and pellet by ultracentrifugation.

  • Resuspend the final pellet in a suitable buffer for storage at -80°C.

Protocol 2: In Vitro H+/K+-ATPase Activity Assay

This protocol measures the enzymatic activity of the isolated H+/K+-ATPase and its inhibition by this compound.

Materials:

  • H+/K+-ATPase-enriched microsomes (from Protocol 1)

  • Assay Buffer: 40 mM Tris-HCl (pH 7.4), 2 mM MgCl2

  • ATP solution (20 mM)

  • KCl solution (100 mM)

  • This compound stock solution (in DMSO)

  • Malachite green reagent for phosphate detection

Procedure:

  • Thaw the H+/K+-ATPase-enriched microsomes on ice.

  • In a 96-well plate, add the assay buffer.

  • Add varying concentrations of this compound to the wells. Include a vehicle control (DMSO).

  • Add the microsomal preparation to each well and pre-incubate for 10-15 minutes at 37°C.

  • To initiate the reaction, add ATP and KCl to the wells. For basal activity, omit KCl.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes).

  • Stop the reaction by adding a stopping solution (e.g., SDS or trichloroacetic acid).

  • Measure the amount of inorganic phosphate (Pi) released using the malachite green reagent. Read absorbance at the appropriate wavelength (e.g., 620 nm).

  • Calculate the specific activity of the enzyme and the percentage of inhibition by this compound at each concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Whole-Cell Patch-Clamp Electrophysiology to Screen for Off-Target Effects

This protocol provides a general framework for investigating the potential effects of this compound on voltage-gated ion channels in neuronal or cardiomyocyte cell lines (e.g., HEK293 cells stably expressing a specific channel, or primary cultured neurons/cardiomyocytes).

Materials:

  • Cultured cells (e.g., HEK-hNav1.5, HEK-hERG, primary hippocampal neurons)

  • External Solution (example for neurons): 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM glucose (pH 7.4)

  • Internal Solution (example for K+ currents): 140 mM KCl, 1 mM MgCl2, 10 mM EGTA, 10 mM HEPES, 4 mM Mg-ATP (pH 7.2)

  • Patch-clamp amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • This compound stock solution

Experimental Workflow:

G prep Cell Preparation (e.g., neuronal culture) seal Gigaohm Seal Formation prep->seal pipette Pipette Fabrication & Filling pipette->seal whole_cell Whole-Cell Configuration seal->whole_cell baseline Baseline Current Recording whole_cell->baseline drug_app This compound Application baseline->drug_app effect_rec Recording of Drug Effect drug_app->effect_rec washout Washout effect_rec->washout recovery Recovery Recording washout->recovery analysis Data Analysis recovery->analysis

Caption: Workflow for whole-cell patch-clamp analysis.

Procedure:

  • Prepare the external and internal solutions and filter them.

  • Pull glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

  • Place the cell culture dish on the stage of an inverted microscope.

  • Using a micromanipulator, approach a target cell with the glass pipette and apply slight positive pressure.

  • Upon contact with the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.

  • Apply gentle suction to rupture the membrane patch and achieve the whole-cell configuration.

  • Clamp the cell at a holding potential appropriate for the ion channel of interest (e.g., -80 mV for sodium channels).

  • Apply a series of voltage steps to elicit ionic currents and record the baseline activity.

  • Perfuse the external solution containing the desired concentration of this compound onto the cell.

  • Record the ionic currents in the presence of the compound.

  • Perfuse with the drug-free external solution to observe washout and recovery of the current.

  • Analyze the data to determine changes in current amplitude, kinetics (activation, inactivation), and voltage-dependence.

Protocol 4: Measurement of Membrane Potential using Fluorescent Dyes

This protocol describes a method to assess the effect of this compound on the resting membrane potential of cells using a voltage-sensitive fluorescent dye.

Materials:

  • Cultured cells (e.g., primary neurons, cardiomyocytes)

  • Voltage-sensitive dye (e.g., DiBAC4(3) or a FRET-based sensor)

  • Physiological saline solution (e.g., HBSS)

  • This compound stock solution

  • Fluorescence microscope or plate reader with appropriate filter sets

  • Positive control for depolarization (e.g., high KCl solution)

  • Positive control for hyperpolarization (e.g., potassium channel opener)

Procedure:

  • Plate cells in a suitable format for fluorescence imaging (e.g., 96-well black-walled plates or glass-bottom dishes).

  • Prepare the dye loading solution by diluting the voltage-sensitive dye in the physiological saline solution to the recommended concentration.

  • Remove the culture medium from the cells and wash gently with the saline solution.

  • Add the dye loading solution to the cells and incubate for the recommended time and temperature, protected from light.

  • After incubation, wash the cells to remove the excess dye.

  • Acquire baseline fluorescence measurements using the microscope or plate reader.

  • Add varying concentrations of this compound to the cells.

  • Record the fluorescence signal over time to observe any changes in membrane potential. An increase or decrease in fluorescence will correspond to depolarization or hyperpolarization, depending on the dye used.

  • At the end of the experiment, add the positive controls (high KCl and a hyperpolarizing agent) to confirm the responsiveness of the dye.

  • Analyze the fluorescence data by normalizing the signal to the baseline and comparing the effects of different this compound concentrations.

Conclusion

The provided application notes and protocols offer a comprehensive guide for the electrophysiological analysis of this compound. While its primary mechanism of action as a gastric H+/K+ ATPase inhibitor is well-established, the suggested protocols for screening off-target effects on neuronal and cardiac ion channels are essential for a thorough safety and pharmacological assessment. The detailed methodologies and structured data presentation aim to facilitate reproducible and high-quality research in the fields of pharmacology, drug discovery, and cellular electrophysiology.

References

Optimizing SCH28080 Concentration for In Vitro Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCH28080 is a potent and reversible inhibitor of the gastric H+,K+-ATPase, the proton pump responsible for gastric acid secretion.[1][2][3][4] It acts as a K+-competitive inhibitor, binding to the luminal side of the enzyme and preventing the K+-dependent dephosphorylation step in the catalytic cycle.[1][4] The protonated form of this compound is the active inhibitory species, which leads to its accumulation in acidic environments.[1] While its primary application has been in studying and inhibiting gastric acid secretion, its utility is expanding to investigate the role of H+,K+-ATPase and related ion pumps in various physiological and pathological processes in non-gastric tissues.

This document provides detailed application notes and protocols for optimizing the concentration of this compound for in vitro experiments. It includes a summary of reported effective concentrations, a detailed protocol for determining the optimal concentration in a new experimental system, and diagrams of the relevant signaling pathway and experimental workflow.

Data Presentation: Reported Effective Concentrations of this compound

The optimal concentration of this compound is highly dependent on the experimental system, including the cell type, the specific assay being performed, and the pH of the local environment. Below is a summary of reported effective concentrations from various in vitro studies.

Cell/System TypeAssayEffective Concentration (IC50/Ki)Reference
Gastric Vesicles (H+,K+-ATPase)ATPase ActivityKi = 24 nM[1]
Gastric Vesicles (H+,K+-ATPase)pNPPase ActivityKi = 275 nM[1]
Purified Guinea-Pig K+/H+-ATPaseATPase ActivityIC50 = 1.3 µM[2]
Isolated Guinea-Pig Gastric MucosaHistamine/Methacholine-stimulated acid secretionAbolished at 5 x 10⁻⁸ M (50 nM)
Isolated Guinea-Pig Gastric MucosaDibutyryl cAMP/Theophylline-stimulated acid secretionInhibited at 5 x 10⁻⁷ M (500 nM)
INS-1E Rat Insulinoma CellsCell Viability (2h)IC50 = 22.9 µM
INS-1E Rat Insulinoma CellsCell Viability (24h)IC50 = 15.3 µM
INS-1E Rat Insulinoma CellsGlucose-Stimulated Insulin Secretion (GSIS)~50% inhibition at 20 µM
Human Myelomonocytic HL-60 CellsK+-dependent pHi recoveryDiminished at 100 µM

Signaling Pathway of H+,K+-ATPase Inhibition by this compound

The primary mechanism of action of this compound is the inhibition of the H+,K+-ATPase pump. This pump plays a crucial role in acidifying the gastric lumen and is involved in ion homeostasis in other tissues.

Caption: Mechanism of H+,K+-ATPase inhibition by this compound.

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration using a Dose-Response Curve

This protocol outlines a general method to determine the effective concentration range of this compound for a specific cell line and assay. A dose-response experiment followed by a cell viability assay is a crucial first step.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell line of interest

  • Complete cell culture medium

  • Serum-free cell culture medium

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, resazurin, or a commercial kit)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density for the chosen assay duration. Allow cells to adhere and recover for 24 hours.

  • Preparation of this compound Dilutions:

    • Prepare a serial dilution of this compound in the appropriate cell culture medium. A common starting range is from 0.01 µM to 100 µM. It is advisable to perform a wide range of concentrations initially (e.g., logarithmic dilutions).

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Include a negative control (medium only).

  • Treatment:

    • Remove the old medium from the wells.

    • Add 100 µL of the prepared this compound dilutions, vehicle control, and negative control to the respective wells.

    • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay:

    • At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the cell viability (%) against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration at which 50% of cell viability is inhibited) using a non-linear regression curve fit (e.g., sigmoidal dose-response).

Experimental Workflow Diagram

experimental_workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells prepare_dilutions Prepare Serial Dilutions of this compound seed_cells->prepare_dilutions treat_cells Treat Cells with this compound Dilutions prepare_dilutions->treat_cells incubate Incubate for Desired Duration (e.g., 24, 48, 72h) treat_cells->incubate viability_assay Perform Cell Viability Assay (e.g., MTT, Resazurin) incubate->viability_assay read_plate Measure Absorbance/Fluorescence viability_assay->read_plate analyze_data Analyze Data and Plot Dose-Response Curve read_plate->analyze_data determine_ic50 Determine IC50 Value analyze_data->determine_ic50 end End determine_ic50->end

Caption: Workflow for determining the optimal this compound concentration.

Application Notes

  • Solubility: this compound is typically dissolved in DMSO to prepare a stock solution. Ensure the final concentration of DMSO in the cell culture medium is low (usually <0.1%) to avoid solvent-induced toxicity.

  • pH Dependence: The inhibitory activity of this compound is enhanced in acidic environments.[1] This is an important consideration for experiments where the extracellular pH may be altered.

  • Cell Type Specificity: The effective concentration of this compound can vary significantly between cell types due to differences in the expression and activity of H+,K+-ATPases and other potential off-target effects.

  • Assay-Specific Optimization: The optimal concentration for a cell viability assay may not be the same as for a functional assay (e.g., cell migration, proliferation, or ion transport). It is recommended to perform a dose-response curve for each new assay.

  • Time Dependence: The effect of this compound can be time-dependent. Consider performing time-course experiments to determine the optimal incubation time for your specific experimental endpoint.

  • Off-Target Effects: At higher concentrations, the possibility of off-target effects increases. It is crucial to use the lowest effective concentration to minimize non-specific effects. For instance, in INS-1E cells, concentrations above 40-50 µM led to increased necrosis.

By following these protocols and considering the provided application notes, researchers can effectively determine the optimal concentration of this compound for their specific in vitro experiments, ensuring reliable and reproducible results.

References

Application Notes and Protocols: Measuring the IC50 of SCH28080 for H+/K+-ATPase

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The gastric H+/K+-ATPase, or proton pump, is the enzyme primarily responsible for the acidification of the stomach lumen. It functions by exchanging cytoplasmic hydronium ions (H+) for extracellular potassium ions (K+), a process powered by ATP hydrolysis. This enzyme is a key target for drugs aimed at treating acid-related disorders. SCH28080 is a potent, reversible, and K+-competitive inhibitor of the H+/K+-ATPase. It belongs to the class of compounds known as potassium-competitive acid blockers (P-CABs). Unlike proton pump inhibitors (PPIs) like omeprazole, which form covalent bonds with the enzyme, this compound's inhibition is reversible. As a weak base with a pKa of 5.6, this compound accumulates in its active, protonated form in the acidic environment of the parietal cell's secretory canaliculi.

This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound for H+/K+-ATPase, a critical parameter for evaluating its potency. The assay is based on quantifying the enzyme's activity by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

Mechanism of Action

This compound exerts its inhibitory effect by competing with K+ at its binding site on the luminal side of the H+/K+-ATPase. This prevents the K+-dependent dephosphorylation of the E2P conformational state of the enzyme, thereby halting the catalytic cycle and blocking proton translocation.

Quantitative Data Summary

The inhibitory potency of this compound can be influenced by experimental conditions such as pH and the concentration of potassium ions. The following table summarizes reported IC50 and Ki values from various studies.

ParameterValueSpecies/SourceKey ConditionsReference
IC502.5 µMRabbit fundic mucosa (microsomal membranes)Not specified
IC501.3 µMGuinea-pig parietal cells (purified ATPase)5 mM KCl
IC5020 nMNot specifiedNot specified
Ki24 nM (ATPase)Swine gastric vesiclespH 7.0, Competitive vs. K+
Ki275 nM (pNPPase)Swine gastric vesiclespH 7.0, Competitive vs. K+

Experimental Protocols

Principle

The H+/K+-ATPase activity is measured by quantifying the amount of inorganic phosphate (Pi) liberated from the hydrolysis of ATP. The amount of released Pi is determined colorimetrically. The IC50 value is then calculated from the dose-dependent inhibition of ATPase activity by this compound.

Materials and Reagents
  • Enzyme Source : Gastric membrane vesicles enriched with H+/K+-ATPase (e.g., from hog or rabbit gastric mucosa).

  • This compound : Stock solution in DMSO.

  • ATP Tris Salt : 20 mM solution.

  • Assay Buffer : 40 mM Tris-HCl buffer, pH 7.4.

  • Reaction Mixture : Assay buffer containing 2 mM MgCl2 and 20 mM KCl (or varying concentrations for kinetic studies).

  • Quenching Solution : 10% (v/v) ice-cold trichloroacetic acid (TCA).

  • Phosphate Detection Reagent : Acid-molybdate solution.

  • Equipment : Spectrophotometer, 37°C water bath, centrifuge, micropipettes, microcentrifuge tubes.

Protocol for H+/K+-ATPase Inhibition Assay
  • Enzyme Preparation : Thaw the H+/K+-ATPase enriched gastric membrane vesicles on ice. Determine the protein concentration using a standard method (e.g., Lowry assay). Dilute the vesicles in the assay buffer to a final concentration of approximately 10 µg of membrane protein per assay tube.

  • Inhibitor Preparation : Prepare serial dilutions of this compound in the reaction mixture. It is crucial to include a vehicle control (DMSO) that corresponds to the highest concentration of DMSO used in the dilutions.

  • Assay Setup :

    • Label microcentrifuge tubes for each inhibitor concentration, a positive control (e.g., omeprazole), a negative control (no inhibitor), and a blank (no enzyme).

    • Add 0.5 mL of the appropriate this compound dilution (or vehicle) to each tube.

    • Add the diluted enzyme preparation (e.g., 10 µg) to all tubes except the blank.

    • Pre-incubate the mixtures at 37°C for 10-15 minutes.

  • Enzyme Reaction :

    • Initiate the reaction by adding 2 mM ATP Tris salt to each tube.

    • Incubate the reaction mixture at 37°C for 20-30 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Reaction Termination :

    • Stop the reaction by adding 1 mL of ice-cold 10% TCA to each tube.

    • Centrifuge the tubes to pellet the precipitated protein.

  • Phosphate Detection :

    • Transfer the supernatant to a new set of tubes.

    • Add the acid-molybdate reagent to the supernatant according to the manufacturer's instructions for color development.

    • Measure the absorbance of the resulting complex at the specified wavelength (e.g., 400 nm) using a spectrophotometer.

Data Analysis
  • Calculate Phosphate Concentration : Use a standard curve prepared with known concentrations of inorganic phosphate to determine the amount of Pi released in each sample.

  • Calculate Percent Inhibition : Determine the ATPase activity for each inhibitor concentration and calculate the percentage of inhibition relative to the vehicle control using the following formula: % Inhibition = 100 * (1 - (Activity_inhibitor / Activity_control))

  • Determine IC50 : Plot the percent inhibition against the logarithm of the this compound concentration. Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value, which is the concentration of this compound that produces 50% inhibition of the enzyme activity.

Visualizations

Mechanism of H+/K+-ATPase Inhibition by this compound

H_K_ATPase_Inhibition This compound is a K+-competitive inhibitor, binding to the E2P state of the pump and preventing K+ binding, thus halting the cycle. cluster_pump_cycle H+/K+-ATPase Catalytic Cycle cluster_inhibition Inhibition Pathway E1_ATP E1-ATP (Cytoplasmic face) E1P_H E1P-H+ (Occluded) E1_ATP->E1P_H H+ ATP -> ADP E2P E2P (Luminal face) E1P_H->E2P Conformational Change E2_K E2-K+ (Occluded) E2P->E2_K K+ H+ out E2_K->E1_ATP Conformational Change, K+ in, Pi out This compound This compound (Protonated) This compound->E2P Inhibition K_ion K+ ion K_ion->E2P Normal Binding Inhibited_Complex E2P-SCH28080 (Inhibited State)

Caption: Mechanism of K+-competitive inhibition of H+/K+-ATPase by this compound.

Experimental Workflow for IC50 Determination

IC50_Workflow arrow arrow prep_reagents 1. Prepare Reagents (Buffer, ATP, Enzyme) assay_setup 3. Assay Setup (Enzyme + Inhibitor Pre-incubation) prep_reagents->assay_setup prep_inhibitor 2. Prepare Serial Dilutions of this compound prep_inhibitor->assay_setup start_reaction 4. Initiate Reaction (Add ATP, Incubate at 37°C) assay_setup->start_reaction stop_reaction 5. Terminate Reaction (Add ice-cold TCA) start_reaction->stop_reaction measure_pi 6. Measure Inorganic Phosphate (Pi) (Colorimetric Assay) stop_reaction->measure_pi calc_inhibition 7. Calculate % Inhibition measure_pi->calc_inhibition plot_curve 8. Plot Dose-Response Curve calc_inhibition->plot_curve determine_ic50 9. Determine IC50 Value (Non-linear Regression) plot_curve->determine_ic50

Caption: Step-by-step workflow for the determination of this compound IC50 value.

SCH28080: A Versatile Tool for Elucidating Membrane Transport Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

SCH28080 is a potent, reversible, and K⁺-competitive inhibitor of the gastric H⁺,K⁺-ATPase, the primary enzyme responsible for acid secretion in the stomach.[1][2] Its high specificity and well-characterized mechanism of action make it an invaluable tool for studying the intricacies of membrane transport, particularly ion translocation by P-type ATPases. This document provides detailed application notes and experimental protocols for utilizing this compound as a research tool in the investigation of membrane transport phenomena.

This compound, with the chemical name 2-methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine-3-acetonitrile, acts by competing with potassium ions (K⁺) for binding to the luminal face of the H⁺,K⁺-ATPase.[1][2] As a weak base with a pKa of 5.6, this compound accumulates in acidic environments, such as the canaliculi of parietal cells, in its protonated and more active form.[1] This targeted accumulation enhances its inhibitory potency at the site of action.

Mechanism of Action

This compound inhibits the H⁺,K⁺-ATPase by binding to the E2-P conformation of the enzyme, thereby preventing the binding of K⁺ and subsequent dephosphorylation, which is a critical step in the catalytic cycle.[1][3] This action effectively locks the enzyme in an inactive state, halting the transport of H⁺ ions across the gastric mucosa. The inhibition is reversible, meaning the enzyme can regain activity upon removal of the inhibitor.[4]

Data Presentation

The following tables summarize the quantitative data on the inhibitory potency of this compound against H⁺,K⁺-ATPase and its related enzymatic activities under various experimental conditions.

Table 1: Inhibitory Constants (Kᵢ) of this compound

ParameterValueExperimental SystempHReference(s)
Kᵢ (vs K⁺ for ATPase activity)24 nMGastric Vesicles7.0[1]
Kᵢ (vs K⁺ for pNPPase activity)275 nMGastric Vesicles7.0[1]

Table 2: Half-maximal Inhibitory Concentration (IC₅₀) of this compound

ParameterValueExperimental SystemStimulusReference(s)
IC₅₀ (vs H⁺,K⁺-ATPase activity)1.3 µMPurified H⁺,K⁺-ATPase (in 5 mM KCl)-[5]
IC₅₀ (vs acid response)Not significantly differentIsolated guinea-pig parietal cellsHistamine[5]
IC₅₀ (vs acid response)Not significantly differentIsolated guinea-pig parietal cellsHigh K⁺[5]

Mandatory Visualizations

H_K_ATPase_Cycle E1 E1-ATP (Cytoplasmic face) E1P E1-P-H⁺ E1->E1P ATP hydrolysis + H⁺ binding E2P E2-P-H⁺ (Luminal face) E1P->E2P Conformational change E2 E2-K⁺ E2P->E2 H⁺ release + K⁺ binding This compound This compound E2P->this compound Inhibition E2->E1 Dephosphorylation + K⁺ release This compound->E2P Competitive with K⁺

Figure 1: H⁺,K⁺-ATPase catalytic cycle and the inhibitory action of this compound.

experimental_workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis prep_vesicles Isolate H⁺,K⁺-ATPase rich vesicles atpase_assay H⁺,K⁺-ATPase Activity Assay prep_vesicles->atpase_assay pnppase_assay pNPPase Assay prep_vesicles->pnppase_assay prep_glands Isolate gastric glands/ parietal cells uptake_assay Aminopyrine Uptake Assay prep_glands->uptake_assay oxygen_assay Oxygen Consumption Assay prep_glands->oxygen_assay calc_ic50 Calculate IC₅₀/Kᵢ atpase_assay->calc_ic50 pnppase_assay->calc_ic50 uptake_assay->calc_ic50 oxygen_assay->calc_ic50 determine_moa Determine Mechanism of Action calc_ic50->determine_moa

Figure 2: General experimental workflow for studying H⁺,K⁺-ATPase inhibitors.

Experimental Protocols

1. Preparation of H⁺,K⁺-ATPase-Rich Vesicles from Gastric Mucosa

This protocol describes the isolation of membrane vesicles enriched with H⁺,K⁺-ATPase from porcine or rabbit gastric mucosa, adapted from methods described in the literature.

  • Materials:

    • Fresh porcine or rabbit stomachs

    • Homogenization buffer (250 mM sucrose, 0.2 mM EDTA, 10 mM Tris-HCl, pH 7.4)

    • Sucrose solutions (various concentrations for gradient centrifugation)

    • Protease inhibitors (e.g., PMSF, leupeptin)

    • Dounce homogenizer

    • Ultracentrifuge and rotors

  • Protocol:

    • Excise the gastric mucosa and wash with ice-cold saline.

    • Scrape the mucosal surface to collect the gastric glands.

    • Homogenize the collected tissue in ice-cold homogenization buffer containing protease inhibitors using a Dounce homogenizer.

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes to remove nuclei and cellular debris.

    • Collect the supernatant and centrifuge at a higher speed (e.g., 10,000 x g) for 10 minutes to pellet mitochondria.

    • Collect the resulting supernatant and centrifuge at high speed (e.g., 100,000 x g) for 1 hour to pellet the microsomal fraction containing H⁺,K⁺-ATPase vesicles.

    • Resuspend the pellet in a minimal volume of homogenization buffer.

    • Layer the resuspended microsomes onto a discontinuous sucrose gradient and centrifuge at high speed for several hours.

    • Collect the fraction at the interface of the appropriate sucrose layers, which is enriched in H⁺,K⁺-ATPase vesicles.

    • Dilute the collected fraction with buffer and pellet the vesicles by ultracentrifugation.

    • Resuspend the final pellet in a suitable buffer for storage at -80°C.

2. H⁺,K⁺-ATPase Activity Assay

This assay measures the ATP hydrolytic activity of the H⁺,K⁺-ATPase by quantifying the amount of inorganic phosphate (Pi) released.

  • Materials:

    • H⁺,K⁺-ATPase-rich vesicles

    • Assay buffer (e.g., 40 mM Tris-HCl, pH 7.4, 2 mM MgCl₂)

    • ATP solution (e.g., 2 mM)

    • KCl solution (various concentrations)

    • This compound solutions (various concentrations)

    • Pi detection reagent (e.g., Malachite green-based reagent)

    • 96-well microplate

    • Microplate reader

  • Protocol:

    • Thaw the H⁺,K⁺-ATPase-rich vesicles on ice.

    • In a 96-well plate, add the assay buffer, KCl at the desired concentration, and this compound at various concentrations.

    • Add the H⁺,K⁺-ATPase vesicles to each well and pre-incubate for a short period (e.g., 10 minutes) at 37°C.

    • Initiate the reaction by adding ATP to each well.

    • Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).

    • Stop the reaction by adding the Pi detection reagent.

    • Measure the absorbance at the appropriate wavelength (e.g., 620-660 nm) using a microplate reader.

    • Construct a standard curve using known concentrations of Pi to determine the amount of Pi released in each well.

    • Calculate the specific activity of the enzyme and the percentage of inhibition by this compound.

3. p-Nitrophenylphosphatase (pNPPase) Assay

This assay measures the K⁺-stimulated phosphatase activity of the H⁺,K⁺-ATPase using the artificial substrate p-nitrophenylphosphate (pNPP).

  • Materials:

    • H⁺,K⁺-ATPase-rich vesicles

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)

    • p-Nitrophenylphosphate (pNPP) solution

    • KCl solution

    • This compound solutions

    • Stopping solution (e.g., 1 M NaOH)

    • 96-well microplate

    • Microplate reader

  • Protocol:

    • Follow a similar setup as the ATPase assay, adding assay buffer, KCl, and this compound to the wells of a 96-well plate.

    • Add the H⁺,K⁺-ATPase vesicles and pre-incubate.

    • Initiate the reaction by adding pNPP.

    • Incubate at 37°C.

    • Stop the reaction by adding the stopping solution.

    • Measure the absorbance of the product, p-nitrophenol, at 405 nm.

    • Calculate the enzyme activity and inhibition by this compound.

4. Aminopyrine Uptake Assay in Isolated Gastric Glands

This assay indirectly measures the acid secretory activity of parietal cells by quantifying the accumulation of the weak base ¹⁴C-labeled aminopyrine in the acidic compartments of the gastric glands.

  • Materials:

    • Isolated gastric glands

    • Incubation buffer (e.g., Hanks' Balanced Salt Solution)

    • Secretagogues (e.g., histamine, carbachol)

    • ¹⁴C-Aminopyrine

    • This compound solutions

    • Scintillation fluid and counter

  • Protocol:

    • Isolate gastric glands from rabbit or guinea pig stomach using collagenase digestion.

    • Pre-incubate the glands in incubation buffer with secretagogues to stimulate acid secretion.

    • Add ¹⁴C-aminopyrine and this compound at various concentrations to the gland suspension.

    • Incubate for a defined period (e.g., 30-60 minutes) at 37°C with gentle shaking.

    • Separate the glands from the incubation medium by centrifugation.

    • Lyse the glands and measure the radioactivity in the lysate using a scintillation counter.

    • Calculate the aminopyrine accumulation ratio (intracellular/extracellular radioactivity) as an index of acid secretion and determine the inhibitory effect of this compound.[6]

5. Measurement of Oxygen Consumption

This method assesses the metabolic activity of isolated gastric glands or parietal cells, which is coupled to acid secretion.

  • Materials:

    • Isolated gastric glands or parietal cells

    • Respiration buffer

    • Secretagogues

    • This compound solutions

    • Oxygen electrode or a Seahorse XF Analyzer

  • Protocol:

    • Place a suspension of isolated gastric glands or parietal cells in the chamber of an oxygen electrode or in the wells of a Seahorse XF plate.

    • Measure the basal oxygen consumption rate.

    • Add a secretagogue to stimulate acid secretion and measure the increase in oxygen consumption.

    • Add this compound at various concentrations and measure the inhibition of stimulated oxygen consumption.

    • The change in oxygen consumption reflects the energy demand for acid secretion and the inhibitory effect of this compound on this process.[4]

Conclusion

This compound is a powerful and selective tool for the study of the gastric H⁺,K⁺-ATPase and, by extension, the broader field of membrane transport. Its well-defined, reversible, and K⁺-competitive inhibitory mechanism allows for precise dissection of the enzyme's catalytic cycle and the effects of its inhibition on cellular physiology. The protocols provided herein offer a foundation for researchers to employ this compound effectively in their investigations, contributing to a deeper understanding of ion transport and the development of novel therapeutic agents targeting these essential membrane proteins.

References

Troubleshooting & Optimization

Navigating the Nuances of SCH28080: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the solubility and stability of SCH28080, a key reversible, K+-competitive inhibitor of the gastric H+/K+-ATPase. This guide, presented in a user-friendly question-and-answer format, directly addresses common experimental challenges to ensure the accuracy and reproducibility of your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of the gastric hydrogen-potassium ATPase (H+/K+-ATPase), the enzyme responsible for the final step of acid secretion in the stomach. It acts as a reversible, K+-competitive inhibitor, meaning it competes with potassium ions (K+) for binding to the enzyme on the luminal side of the parietal cell membrane.[1] By blocking the K+ binding site, this compound prevents the exchange of intracellular H+ for extracellular K+, thereby inhibiting gastric acid production. This compound is a weak base with a pKa of 5.6 and is most active in its protonated form, which accumulates in the acidic environment of the stomach.[2][3]

Solubility Guidelines

Q2: I am having trouble dissolving this compound. What are the recommended solvents and expected solubilities?

Proper dissolution of this compound is critical for accurate experimental results. Due to its hydrophobic nature, this compound has limited solubility in aqueous solutions alone.

SolventMolar Mass ( g/mol )Solubility
Dimethyl Sulfoxide (DMSO) 78.13Soluble
Phosphate-Buffered Saline (PBS), pH 7.4 N/ASparingly soluble
Water 18.02Insoluble

Note: Specific quantitative solubility data in mg/mL or molarity is not consistently reported across publicly available sources. It is highly recommended to perform small-scale solubility tests with your specific batch of this compound.

Q3: My this compound is precipitating when I dilute my DMSO stock solution into an aqueous buffer like PBS. How can I prevent this?

This is a common issue due to the lower solubility of this compound in aqueous solutions compared to DMSO. Here are several troubleshooting steps:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is kept as low as possible (ideally ≤ 0.5%) to minimize solvent effects on your experimental system, but high enough to maintain solubility.

  • Incremental Dilution: Instead of diluting the DMSO stock directly into the final volume of aqueous buffer, try a stepwise dilution. First, dilute the DMSO stock in a smaller volume of the aqueous buffer, ensuring it is well-mixed, before bringing it to the final volume.

  • Vortexing/Sonication: After dilution, vortex the solution thoroughly. Gentle sonication can also help to redissolve any precipitate.

  • Pre-warming the Buffer: Gently warming the aqueous buffer to 37°C before adding the DMSO stock can sometimes improve solubility. However, be mindful of the temperature stability of this compound and other components in your assay.

  • pH of the Buffer: Since this compound is a weak base, its solubility can be pH-dependent. Ensure the pH of your final working solution is compatible with maintaining its solubility.

Stability and Storage

Q4: What are the recommended storage conditions for this compound in solid form and in solution?

Proper storage is crucial to maintain the integrity of this compound.

FormStorage TemperatureDurationAdditional Notes
Solid (Lyophilized Powder) -20°CUp to 6 monthsKeep tightly sealed and protected from light.
DMSO Stock Solution -20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles. Protect from light.
Aqueous Working Solution 2-8°CUse on the same dayLong-term storage in aqueous solution is not recommended due to potential for degradation and precipitation.

Q5: What are the known degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively detailed in the available literature, compounds with similar chemical structures can be susceptible to hydrolysis and oxidation, particularly with prolonged exposure to light, extreme pH, and high temperatures.[4] It is recommended to handle this compound solutions with care, protecting them from light and preparing them fresh for each experiment.

Experimental Protocols & Diagrams

Signaling Pathway of Gastric Acid Secretion

The following diagram illustrates the signaling pathway leading to gastric acid secretion and the point of inhibition by this compound.

GastricAcidSecretion Gastric Acid Secretion Pathway and this compound Inhibition cluster_Parietal_Cell Parietal Cell Gastrin Gastrin ECL_Cell Enterochromaffin-like (ECL) Cell Gastrin->ECL_Cell stimulates Histamine Histamine ECL_Cell->Histamine releases H2_Receptor H2 Receptor Histamine->H2_Receptor binds to Parietal_Cell Parietal Cell AC Adenylate Cyclase H2_Receptor->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates HK_ATPase H+/K+-ATPase (Proton Pump) PKA->HK_ATPase activates H_ion H+ HK_ATPase->H_ion pumps out K_ion K+ K_ion->HK_ATPase enters This compound This compound This compound->HK_ATPase inhibits ATPase_Inhibition_Workflow Experimental Workflow for H+/K+-ATPase Inhibition Assay Prep_Stock Prepare this compound Stock Solution (in DMSO) Prep_Working Prepare Working Solutions (Dilute in Assay Buffer) Prep_Stock->Prep_Working Incubate Incubate Enzyme with This compound or Vehicle Prep_Working->Incubate Prep_Enzyme Prepare H+/K+-ATPase (e.g., gastric microsomes) Prep_Enzyme->Incubate Initiate_Reaction Initiate Reaction (Add ATP) Incubate->Initiate_Reaction Stop_Reaction Stop Reaction (e.g., add quenching solution) Initiate_Reaction->Stop_Reaction Measure_Pi Measure Inorganic Phosphate (Pi) (e.g., colorimetric assay) Stop_Reaction->Measure_Pi Analyze Analyze Data (Calculate % Inhibition, IC50) Measure_Pi->Analyze Troubleshooting_Solubility Troubleshooting this compound Solubility Issues Start Precipitation Observed Upon Dilution Check_DMSO Check Final DMSO Concentration Start->Check_DMSO Is_Low_Enough Is it ≤ 0.5%? Check_DMSO->Is_Low_Enough Increase_DMSO Consider if a slightly higher DMSO % is tolerable Is_Low_Enough->Increase_DMSO No Try_Dilution_Method Modify Dilution Method Is_Low_Enough->Try_Dilution_Method Yes Increase_DMSO->Try_Dilution_Method Stepwise_Dilution Use Stepwise Dilution Try_Dilution_Method->Stepwise_Dilution Vortex_Sonicate Vortex/Sonicate After Dilution Stepwise_Dilution->Vortex_Sonicate Warm_Buffer Pre-warm Aqueous Buffer (to ~37°C) Vortex_Sonicate->Warm_Buffer Check_pH Check Buffer pH Warm_Buffer->Check_pH Adjust_pH Consider Adjusting pH (if compatible with assay) Check_pH->Adjust_pH Still_Precipitates Still Precipitates? Adjust_pH->Still_Precipitates Lower_Concentration Lower Final this compound Concentration Still_Precipitates->Lower_Concentration Yes Success Solubility Issue Resolved Still_Precipitates->Success No Consult_LIMS Consult Literature for Alternative Solvents/Formulations Lower_Concentration->Consult_LIMS

References

Technical Support Center: Overcoming SCH28080 Hepatotoxicity in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The development of SCH28080, an early potassium-competitive acid blocker (P-CAB), was discontinued due to concerns about hepatotoxicity in human studies[1][2]. As a result, publicly available research on specific methods to overcome or mitigate its liver toxicity in animal models is limited. This guide provides general principles of drug-induced liver injury (DILI) that may be applicable, alongside information on monitoring for hepatotoxicity with similar compounds.

Frequently Asked Questions (FAQs)

Q1: Why was the clinical development of this compound halted?

A1: The development of this compound was stopped because of its toxic effects on the liver, a finding that emerged during human studies[1][3]. This hepatotoxicity was a significant barrier for its clinical use, leading to the discontinuation of its development in favor of newer, safer P-CABs[1][2].

Q2: What is the likely mechanism of this compound-induced hepatotoxicity?

A2: While the precise mechanism for this compound is not well-documented, drug-induced liver injury often involves the formation of reactive metabolites[3][4][5]. These highly reactive molecules can bind to cellular macromolecules, leading to cellular dysfunction, oxidative stress, and mitochondrial injury, which can culminate in hepatocyte death[6][7][8]. It is plausible that the metabolism of this compound in the liver generates such harmful byproducts.

Q3: Are there established protocols to prevent or reduce this compound hepatotoxicity in animal models?

A3: There are no specific, validated protocols in the scientific literature for mitigating this compound-induced hepatotoxicity. Research shifted towards developing new P-CABs with improved safety profiles rather than overcoming the toxicity of this particular compound. General strategies to protect the liver from chemical injury in experimental settings include the use of antioxidants and agents that support mitochondrial function, though their efficacy for this compound is unknown[9][10][11].

Q4: Which animal models are appropriate for studying P-CAB-related hepatotoxicity?

A4: Rodent models, particularly mice and rats, are commonly used to investigate drug-induced liver injury[12][13]. These models are useful for assessing biochemical markers of liver damage, histopathological changes, and for mechanistic studies[12][13]. When selecting a model, it is crucial to characterize the metabolic profile of the compound in that species to ensure it is relevant to human metabolism.

Q5: How did newer P-CABs, like vonoprazan and tegoprazan, overcome the liver safety issues of earlier compounds?

A5: Newer P-CABs were designed to have different chemical structures that alter their metabolic pathways, reducing the likelihood of forming toxic reactive metabolites. For instance, tegoprazan has been shown in large-scale cohort studies to have a lower risk of hepatotoxicity compared to some proton pump inhibitors (PPIs)[1][2][4][10]. These modern P-CABs have demonstrated a favorable safety profile in extensive clinical trials, leading to their approval in several countries[14].

Q6: What are the primary biochemical markers to monitor for hepatotoxicity in animal studies?

A6: The key serum biomarkers for hepatocellular injury are alanine aminotransferase (ALT) and aspartate aminotransferase (AST)[6][15][16]. For cholestatic injury, alkaline phosphatase (ALP) and total bilirubin (TBIL) are important indicators[15][16][17]. A significant elevation in these markers is a primary indicator of liver damage[6][15].

Q7: What histopathological findings are characteristic of drug-induced liver injury?

A7: Histopathological examination of liver tissue can reveal various patterns of injury, including hepatocellular necrosis, inflammation, cholestasis (impaired bile flow), steatosis (fatty changes), and in chronic cases, fibrosis[18][19][20]. The specific pattern can provide clues about the mechanism of toxicity[18].

Troubleshooting Guides

Issue: Unexpectedly high levels of liver enzymes (ALT/AST) in animals treated with an experimental P-CAB.

Possible Causes and Solutions:

  • Dose-Dependent Toxicity: The administered dose may be too high.

    • Troubleshooting Step: Conduct a dose-range finding study to identify the maximum tolerated dose (MTD) and a no-observed-adverse-effect level (NOAEL). Analyze the dose-response relationship for liver enzyme elevations[21][22].

  • Formation of Reactive Metabolites: The compound may be metabolized into toxic byproducts.

    • Troubleshooting Step: Investigate the metabolic profile of the compound in liver microsomes. Consider co-administration with antioxidants like N-acetylcysteine in exploratory studies to see if toxicity is mitigated, which can suggest a role for oxidative stress.

  • Mitochondrial Dysfunction: The compound may be impairing mitochondrial function.

    • Troubleshooting Step: Assess mitochondrial function in isolated liver mitochondria from treated animals. Measure parameters like oxygen consumption rate, ATP production, and mitochondrial membrane potential[7][23][24].

Issue: Inconsistent or non-reproducible hepatotoxicity findings between experiments.

Possible Causes and Solutions:

  • Animal Model Variability: Differences in age, sex, gut microbiota, or underlying health status of the animals can influence susceptibility to DILI.

    • Troubleshooting Step: Standardize the animal model by using animals of the same age, sex, and from a consistent source. Ensure a controlled environment and diet.

  • Inflammatory Priming: An underlying inflammatory state can sensitize animals to DILI.

    • Troubleshooting Step: In some models of idiosyncratic DILI, co-administration of a non-hepatotoxic dose of an inflammatory agent like lipopolysaccharide (LPS) is used to create a sensitized model[13]. This can help in achieving more consistent results for compounds that may cause idiosyncratic reactions.

Quantitative Data Summary

Table 1: Key Biochemical Markers for Assessing Hepatotoxicity in Animal Models

BiomarkerCellular Location/FunctionIndication of Injury
Alanine Aminotransferase (ALT) Cytosolic enzyme in hepatocytesHepatocellular Necrosis/Damage[6][15]
Aspartate Aminotransferase (AST) Cytosolic and mitochondrial enzymeHepatocellular Necrosis/Damage[6][15]
Alkaline Phosphatase (ALP) Enzyme in bile duct liningCholestatic Injury[15][17]
Total Bilirubin (TBIL) Product of heme breakdownImpaired liver excretory function[15][16]
Glutamate Dehydrogenase (GLDH) Mitochondrial enzymeMitochondrial Damage[16][17]

Experimental Protocols

General Protocol for Assessing Hepatotoxicity of a Novel Compound in a Rodent Model
  • Animal Selection: Choose a specific strain of mouse or rat (e.g., C57BL/6 mice or Sprague-Dawley rats) of a consistent age and sex.

  • Dose Administration: Based on preliminary dose-range finding studies, select at least three dose levels (low, medium, high) and a vehicle control group. Administer the compound via the intended clinical route (e.g., oral gavage) for a specified duration (e.g., 7, 14, or 28 days).

  • Monitoring: Observe animals daily for clinical signs of toxicity (e.g., weight loss, lethargy).

  • Sample Collection: At the end of the study, collect blood via cardiac puncture for serum chemistry analysis (ALT, AST, ALP, TBIL).

  • Necropsy and Histopathology: Euthanize the animals and perform a gross examination of the liver. Collect liver tissue, record its weight, and fix a portion in 10% neutral buffered formalin for histopathological processing (sectioning and H&E staining).

  • Data Analysis: Statistically compare serum biochemistry and liver weight data between treated and control groups. Have a board-certified veterinary pathologist blindly evaluate the liver sections for any pathological changes.

Visualizations

P_CAB_Mechanism cluster_parietal_cell Gastric Parietal Cell ProtonPump H+/K+ ATPase (Proton Pump) Extracellular (Lumenal) Side Intracellular Side K_in K+ ProtonPump:f1->K_in H_out H+ ProtonPump:f0->H_out H+ Secreted H_in H+ H_in->ProtonPump:f1 K_out K+ K_out->ProtonPump:f0 Enters Pump This compound This compound This compound->ProtonPump:f0 Competitively Binds to K+ Site

Caption: Mechanism of Action of this compound as a P-CAB.

DILI_Pathway Drug This compound (Parent Compound) Metabolism Hepatic Metabolism (e.g., CYP450 enzymes) Drug->Metabolism ReactiveMetabolite Reactive Metabolite Metabolism->ReactiveMetabolite Detoxification Detoxification (e.g., Glutathione) ReactiveMetabolite->Detoxification Safe Excretion MitochondrialDamage Mitochondrial Dysfunction - Decreased ATP - Increased ROS ReactiveMetabolite->MitochondrialDamage CellularDamage Cellular Damage (Protein Adducts, Lipid Peroxidation) ReactiveMetabolite->CellularDamage Toxicity Pathway Apoptosis Hepatocyte Apoptosis/ Necrosis MitochondrialDamage->Apoptosis CellularDamage->Apoptosis LiverInjury Liver Injury Apoptosis->LiverInjury

Caption: Hypothetical Pathway of this compound-Induced Liver Injury.

Hepatotoxicity_Workflow Start Start: Test Compound DoseFinding Dose-Range Finding Study in Rodents Start->DoseFinding MainStudy Multi-Dose Toxicity Study (e.g., 14 or 28 days) DoseFinding->MainStudy InLife In-Life Monitoring (Clinical Signs, Body Weight) MainStudy->InLife BloodCollection Terminal Blood Collection InLife->BloodCollection SerumAnalysis Serum Biochemistry (ALT, AST, ALP, Bili) BloodCollection->SerumAnalysis Necropsy Necropsy & Organ Weights BloodCollection->Necropsy Analysis Data Analysis & Interpretation SerumAnalysis->Analysis Histopathology Liver Histopathology Necropsy->Histopathology Histopathology->Analysis End End: Assess Hepatotoxicity Risk Analysis->End

Caption: Experimental Workflow for Hepatotoxicity Assessment.

References

Navigating SCH28080-Induced Off-Target Effects: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for optimizing the use of SCH28080, a potent inhibitor of the gastric H+,K+-ATPase, while mitigating the risk of off-target effects. The primary concern associated with this compound is hepatotoxicity, a significant adverse effect that led to the discontinuation of its clinical development. This guide offers troubleshooting advice and frequently asked questions to aid in the design and execution of experiments that minimize these unintended consequences.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of action for this compound?

A1: this compound is a potassium-competitive inhibitor of the gastric H+,K+-ATPase, also known as the proton pump. It reversibly binds to the K+-site of the enzyme, thereby blocking the final step in gastric acid secretion.[1][2][3][4]

Q2: What is the major off-target effect of this compound?

A2: The principal off-target effect and the primary reason for the cessation of its clinical development is hepatotoxicity, or liver damage.

Q3: At what concentrations are the on-target effects of this compound typically observed?

A3: The on-target inhibitory activity of this compound on the H+,K+-ATPase is observed in the nanomolar to low micromolar range.

Q4: What are the signs of hepatotoxicity in in vitro models?

A4: In in vitro liver models, such as primary hepatocytes or HepG2 cells, signs of hepatotoxicity include decreased cell viability, increased release of liver enzymes like alanine aminotransferase (ALT) and aspartate aminotransferase (AST) into the culture medium, depletion of intracellular ATP, increased production of reactive oxygen species (ROS), and induction of apoptosis or necrosis.

Q5: How can I minimize the risk of observing off-target effects in my experiments?

A5: To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound and to perform thorough dose-response studies. It is also recommended to include appropriate controls and to assess markers of cytotoxicity, particularly hepatotoxicity, in parallel with your primary experimental endpoints.

Troubleshooting Guide: Investigating Off-Target Effects

This guide provides a structured approach to identifying and mitigating off-target effects when using this compound.

Observed Issue Potential Cause Recommended Action
Unexpected cell death or morphological changes in non-target cell lines. Off-target cytotoxicity.Perform a dose-response curve to determine the cytotoxic IC50 of this compound in the affected cell line. Use concentrations well below the cytotoxic range for your experiments.
Inconsistent results between experimental replicates. Cellular stress due to high concentrations of this compound.Lower the concentration of this compound. Ensure consistent cell health and plating density across all experiments.
Activation of stress-response pathways (e.g., oxidative stress, unfolded protein response). Off-target effects on cellular homeostasis.Investigate markers of oxidative stress (e.g., ROS production) and other cellular stress pathways. Consider co-treatment with antioxidants as a mechanistic probe.
Alterations in mitochondrial function (e.g., decreased ATP production, changes in mitochondrial membrane potential). Off-target effects on mitochondria.Assess mitochondrial respiration and membrane potential at various this compound concentrations.

Quantitative Data Summary

Parameter Value System Reference
Ki (ATPase inhibition) 24 nMGastric Vesicles (pH 7)[1]
Ki (pNPPase inhibition) 275 nMGastric Vesicles (pH 7)[1]
IC50 (K+/H+-ATPase inhibition) 1.3 µMPurified guinea-pig gastric membranes (5 mM KCl)[4]
Inhibition of acid secretion (in vivo) ~90% inhibition at 200 mg doseHealthy men[5]
Inhibition of gastric ulcers (in vivo) Effective at 20 mg/kg (i.p.)Pylorus-ligated rats[6]

Key Experimental Protocols

Protocol 1: In Vitro Hepatotoxicity Assessment in HepG2 Cells

This protocol outlines a basic method for evaluating the cytotoxic effects of this compound on the human liver carcinoma cell line, HepG2.

1. Cell Culture and Seeding:

  • Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Seed cells into 96-well plates at a density of 1 x 10^4 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

2. Compound Treatment:

  • Prepare a serial dilution of this compound in culture medium. It is recommended to start with a high concentration (e.g., 100 µM) and perform 1:3 or 1:5 dilutions.

  • Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound concentration.

3. Incubation:

  • Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO2.

4. Cytotoxicity Assay (MTT Assay):

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate cell viability as a percentage of the vehicle-treated control.

  • Plot the concentration-response curve and determine the IC50 value.

Protocol 2: Assessment of Mitochondrial Respiration

This protocol provides a general workflow for investigating the effect of this compound on mitochondrial function using an extracellular flux analyzer.

1. Cell Seeding:

  • Seed HepG2 cells or primary hepatocytes in a Seahorse XF cell culture microplate at an optimized density. Allow cells to adhere and form a monolayer.

2. Compound Preparation:

  • Prepare a stock solution of this compound and dilute it to the desired final concentrations in the assay medium.

3. Mitochondrial Stress Test:

  • Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A.

  • The instrument will measure the oxygen consumption rate (OCR) at baseline and after each injection.

4. Data Analysis:

  • Analyze the OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP production-linked respiration, maximal respiration, and spare respiratory capacity.

  • Compare these parameters between vehicle-treated and this compound-treated cells.

Visualizing Pathways and Workflows

To aid in understanding the experimental processes and potential off-target mechanisms, the following diagrams have been generated using Graphviz.

cluster_workflow Experimental Workflow: In Vitro Hepatotoxicity A Seed HepG2 Cells in 96-well plate B Treat with This compound (Dose-Response) A->B C Incubate (24, 48, 72h) B->C D Perform Cytotoxicity Assay (e.g., MTT) C->D E Measure Absorbance D->E F Calculate IC50 E->F

Caption: Workflow for assessing this compound-induced hepatotoxicity in vitro.

cluster_pathway Potential Off-Target Signaling This compound This compound Mitochondria Mitochondria This compound->Mitochondria Direct or Indirect Inhibition ROS Increased ROS Mitochondria->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Apoptosis Apoptosis OxidativeStress->Apoptosis CellDeath Hepatocyte Death Apoptosis->CellDeath

Caption: Hypothesized pathway of this compound-induced hepatotoxicity.

cluster_troubleshooting Troubleshooting Logic Start Unexpected Cellular Effect Observed CheckConc Is this compound concentration optimized? Start->CheckConc LowerConc Lower Concentration & Repeat CheckConc->LowerConc No AssessToxicity Assess Off-Target Toxicity (e.g., Hepatotoxicity) CheckConc->AssessToxicity Yes LowerConc->Start InvestigateMech Investigate Underlying Mechanism AssessToxicity->InvestigateMech End Refined Experimental Conditions InvestigateMech->End

Caption: A logical approach to troubleshooting off-target effects.

References

dealing with SCH28080 non-specific binding in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SCH28080. The information is designed to help address common issues, particularly non-specific binding, encountered during in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and reversible inhibitor of the gastric proton pump, H+/K+-ATPase.[1][2] It belongs to the class of imidazo[1,2-a]pyridine derivatives.[3][4][5] Its primary mechanism of action is the competitive inhibition of the H+/K+-ATPase by blocking the K+-binding site on the enzyme.[1][6] This inhibition is reversible and occurs on the luminal side of the parietal cell.[1]

Q2: What are the known off-target effects of this compound?

While primarily targeting the H+/K+-ATPase, the imidazo[1,2-a]pyridine scaffold, to which this compound belongs, has been associated with a broad range of biological activities.[3][4][5] This suggests that this compound may have off-target interactions. Studies have shown that at higher concentrations, this compound can induce cytotoxicity and apoptosis in certain cell types, such as rat insulinoma cells. The development of this compound as a therapeutic was halted due to observations of liver toxicity.[7] Researchers should be aware of these potential off-target effects, as they can contribute to non-specific binding and confounding results in various assays.

Q3: Why is high non-specific binding a concern in assays with this compound?

High non-specific binding can significantly impact the accuracy and reliability of experimental data. It can mask the true specific binding to the target of interest, leading to an underestimation of the compound's potency (inflated IC50 or Ki values). In cellular assays, non-specific binding to other proteins or cellular components can lead to misinterpretation of the compound's effects.

Q4: What are the common causes of non-specific binding in this compound assays?

Several factors can contribute to high non-specific binding of this compound:

  • Physicochemical properties of this compound: As a lipophilic and weakly basic compound, this compound may have a tendency to partition into cell membranes and interact non-specifically with hydrophobic surfaces.

  • Assay conditions: Suboptimal buffer composition (pH, ionic strength), inadequate blocking of non-specific sites, and insufficient washing can all increase non-specific binding.

  • Off-target interactions: Binding to other proteins or cellular components that are not the intended target.

  • Assay format: Whole-cell assays may exhibit higher non-specific binding compared to assays with isolated membrane preparations due to the presence of a larger number of potential non-specific binding sites.

Troubleshooting Guide for High Non-Specific Binding

This guide provides a systematic approach to troubleshooting and minimizing non-specific binding in assays involving this compound.

Diagram: Troubleshooting Workflow for High Non-Specific Binding

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Assay Component Optimization cluster_2 Protocol Refinement cluster_3 Data Analysis & Interpretation cluster_4 Resolution Start High Non-Specific Binding (>30% of Total Binding) Optimize_Buffer Optimize Assay Buffer (pH, Ionic Strength) Start->Optimize_Buffer Blocking_Agent Optimize Blocking Agent (BSA, Casein) Optimize_Buffer->Blocking_Agent Detergent Add/Optimize Detergent (Tween-20, Triton X-100) Blocking_Agent->Detergent Washing_Steps Increase Washing Steps (Volume and/or Number) Detergent->Washing_Steps Incubation_Time Optimize Incubation Time and Temperature Washing_Steps->Incubation_Time Assay_Format Consider Assay Format (Membranes vs. Whole Cells) Incubation_Time->Assay_Format Competitor Verify Unlabeled Competitor Concentration Assay_Format->Competitor Data_Analysis Re-evaluate Data Analysis (Binding Model) Competitor->Data_Analysis End Acceptable Non-Specific Binding Data_Analysis->End

Caption: A stepwise workflow for troubleshooting high non-specific binding in assays.

Table: Troubleshooting Strategies for this compound Non-Specific Binding
Issue Potential Cause Recommended Solution Expected Outcome
High background signal in all wells Inadequate blocking- Increase the concentration of the blocking agent (e.g., 0.1% to 1% BSA).- Test alternative blocking agents (e.g., casein, non-fat dry milk).- Increase blocking incubation time and/or temperature.Reduction in background signal and improved signal-to-noise ratio.
Suboptimal buffer conditions- Optimize buffer pH. Since this compound is a weak base, its charge state is pH-dependent.[1] Test a range of pH values (e.g., 7.0-8.0).- Increase the ionic strength of the buffer with NaCl (e.g., 100-150 mM) to reduce electrostatic interactions.Decreased non-specific binding to charged surfaces.
Non-specific binding to plasticware- Add a low concentration of a non-ionic detergent (e.g., 0.01-0.05% Tween-20 or Triton X-100) to the assay and wash buffers.[8]Reduced binding of this compound to the surfaces of assay plates and tips.
Non-specific binding increases with this compound concentration Hydrophobic interactions- Include a non-ionic detergent in the assay buffer to disrupt hydrophobic interactions.[8]A shallower slope of the non-specific binding curve.
Off-target binding- If possible, use a structurally unrelated H+/K+-ATPase inhibitor as the unlabeled competitor to define non-specific binding.- In cellular assays, consider using a cell line with lower expression of potential off-target proteins.More accurate determination of specific binding to the H+/K+-ATPase.
High variability between replicate wells Inefficient washing- Increase the volume and/or number of wash steps.- Ensure wash buffer is cold to minimize dissociation of specifically bound ligand.Improved consistency and reproducibility of results.
Incomplete filtration (in filtration assays)- Pre-soak filters in a buffer containing a blocking agent (e.g., 0.3% polyethyleneimine).- Ensure a rapid and consistent filtration process for all wells.Reduced binding of this compound to the filter material.

Experimental Protocols

Protocol: H+/K+-ATPase Activity Assay with Isolated Gastric Vesicles

This protocol is designed to measure the inhibitory activity of this compound on the H+/K+-ATPase in isolated gastric membrane vesicles.

1. Preparation of Gastric Vesicles:

  • Gastric vesicles enriched in H+/K+-ATPase can be prepared from rabbit or hog stomachs using differential centrifugation and sucrose gradient fractionation as previously described in the literature.

  • The final vesicle preparation should be stored in a buffer containing a cryoprotectant (e.g., 10% sucrose) at -80°C.

  • Determine the protein concentration of the vesicle preparation using a standard method (e.g., Bradford or BCA assay).

2. Assay Buffer Composition:

  • Assay Buffer: 40 mM Tris-HCl (pH 7.4), 2 mM MgCl₂, 1 mM KCl.

  • ATP Solution: 100 mM ATP in water, neutralized to pH 7.0 with Tris base.

3. ATPase Activity Assay:

  • The assay measures the liberation of inorganic phosphate (Pi) from ATP hydrolysis.

  • Set up reactions in a 96-well plate.

  • Total ATPase Activity: To each well, add assay buffer, gastric vesicles (5-10 µg protein), and various concentrations of this compound (or vehicle control). Pre-incubate for 10-15 minutes at 37°C.

  • Basal (Mg²⁺-ATPase) Activity: Set up parallel wells without KCl to measure the ATPase activity that is not dependent on K⁺.

  • Initiate the reaction by adding ATP to a final concentration of 2 mM.

  • Incubate for 20-30 minutes at 37°C.

  • Stop the reaction by adding a colorimetric reagent for Pi detection (e.g., a malachite green-based reagent).

  • Read the absorbance at the appropriate wavelength (e.g., 620 nm).

4. Data Analysis:

  • Calculate the K⁺-stimulated ATPase activity by subtracting the basal activity from the total ATPase activity.

  • Plot the percent inhibition of K⁺-stimulated ATPase activity against the log concentration of this compound to determine the IC50 value.

Diagram: H+/K+-ATPase Inhibition Assay Workflow

ATPase_Assay_Workflow cluster_0 Preparation cluster_1 Assay Setup cluster_2 Reaction cluster_3 Data Acquisition & Analysis Vesicle_Prep Prepare Gastric Vesicles (Enriched H+/K+-ATPase) Buffer_Prep Prepare Assay Buffers and Reagents Vesicle_Prep->Buffer_Prep Add_Vesicles Add Vesicles and This compound to Plate Buffer_Prep->Add_Vesicles Pre_Incubate Pre-incubate at 37°C Add_Vesicles->Pre_Incubate Add_ATP Initiate Reaction with ATP Pre_Incubate->Add_ATP Incubate Incubate at 37°C Add_ATP->Incubate Stop_Reaction Stop Reaction and Add Colorimetric Reagent Incubate->Stop_Reaction Read_Absorbance Read Absorbance Stop_Reaction->Read_Absorbance Calculate_Inhibition Calculate % Inhibition Read_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: A workflow for determining the inhibitory activity of this compound on H+/K+-ATPase.

Signaling Pathway

Diagram: Simplified Signaling Pathway of Gastric Acid Secretion and Inhibition by this compound

Gastric_Acid_Secretion cluster_1 Parietal Cell Histamine Histamine cAMP cAMP Pathway Histamine->cAMP Gastrin Gastrin Ca2 Ca²⁺ Pathway Gastrin->Ca2 ACh Acetylcholine ACh->Ca2 Parietal_Cell Parietal Cell PK Protein Kinases cAMP->PK Ca2->PK HK_ATPase_Activation H+/K+-ATPase Activation PK->HK_ATPase_Activation HK_ATPase H+/K+-ATPase (Proton Pump) HK_ATPase_Activation->HK_ATPase H_ion H⁺ HK_ATPase->H_ion out K_ion K⁺ K_ion->HK_ATPase in This compound This compound This compound->HK_ATPase Inhibits K⁺ binding

Caption: Simplified pathway of gastric acid secretion and its inhibition by this compound.

References

impact of pH on SCH28080 activity and potency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SCH28080, a potent and specific inhibitor of the gastric H+,K+-ATPase.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a reversible and potent potassium-competitive acid blocker (P-CAB).[1] It specifically inhibits the gastric H+,K+-ATPase, the enzyme responsible for the final step of acid secretion in the stomach.[1][2] It binds to the luminal side of the enzyme, competing with potassium ions (K+) and thereby preventing the exchange of intracellular H+ for extracellular K+, which is the pivotal step in gastric acid production.[1][2]

Q2: How does pH affect the activity and potency of this compound?

A2: this compound is a weak base with a pKa of 5.6.[1] Its potency is significantly influenced by pH, with greater inhibitory activity observed in acidic environments.[1] This is because the protonated form of this compound is the active species that binds to the H+,K+-ATPase.[1] In the acidic environment of the stomach's secretory canaliculi, this compound becomes protonated and accumulates, leading to enhanced local concentrations and potent inhibition of the proton pump.[1] Conversely, under neutral or alkaline conditions, a smaller fraction of the molecule is protonated, resulting in reduced activity.[1]

Q3: To which conformational state of the H+,K+-ATPase does this compound bind?

A3: this compound selectively binds to the E2 and the phosphorylated intermediate (E2-P) forms of the H+,K+-ATPase.[3] These conformations are characterized by a luminal-open state, which allows the inhibitor to access its binding site from the gastric lumen.[4] Binding of this compound stabilizes the enzyme in this E2P conformation, preventing the conformational changes necessary for the completion of the catalytic cycle and proton pumping.[3][4]

Q4: I am observing lower than expected potency of this compound in my in vitro assay. What could be the issue?

A4: Several factors could contribute to this observation. Firstly, check the pH of your assay buffer. As explained in Q2, the potency of this compound is highly dependent on an acidic pH. Neutral or alkaline pH will significantly reduce its inhibitory activity. Secondly, ensure that the preparation of the H+,K+-ATPase (e.g., gastric vesicles) is of high quality and that the enzyme is active. Finally, review the concentration of potassium ions in your assay. Since this compound is a K+-competitive inhibitor, high concentrations of K+ will compete with the inhibitor for binding to the enzyme, leading to an apparent decrease in potency.

Q5: Is this compound a reversible or irreversible inhibitor?

A5: this compound is a reversible inhibitor of the H+,K+-ATPase.[1][5] Unlike proton pump inhibitors (PPIs) such as omeprazole, which form covalent bonds with the enzyme, the interaction of this compound is non-covalent.[6]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low Inhibitory Activity Incorrect pH of the assay buffer.Ensure the assay buffer has a slightly acidic pH (e.g., 6.5) to facilitate the protonation of this compound.
High concentration of potassium ions.Reduce the concentration of K+ in the assay medium to minimize competition with this compound for binding to the H+,K+-ATPase.
Degraded this compound stock solution.Prepare a fresh stock solution of this compound. Store stock solutions at -20°C or below and protect from light.
Inactive H+,K+-ATPase preparation.Use a fresh preparation of gastric vesicles or purified enzyme. Verify the activity of the enzyme with a standard assay before conducting inhibition studies.
Inconsistent Results Fluctuation in assay temperature.Maintain a constant and optimal temperature (e.g., 37°C) throughout the experiment, as inhibitor binding can be temperature-sensitive.[1]
Inaccurate pipetting of reagents.Calibrate pipettes regularly and use proper pipetting techniques to ensure accurate concentrations of all components.
Variability in vesicle preparations.Standardize the protocol for preparing gastric vesicles to ensure consistency between batches.

Quantitative Data on this compound Activity

The inhibitory potency of this compound against the H+,K+-ATPase is pH-dependent. The following table summarizes the available quantitative data.

pHInhibition ParameterValueEnzyme SourceReference
7.0Ki (ATPase activity)24 nMSwine gastric microsomes[1]
6.5IC50150 nMNot specified[6]
Not SpecifiedIC50 (in the presence of 5 mM KCl)1.3 µMGuinea-pig gastric membranes[2]

Experimental Protocols

Determination of H+,K+-ATPase Inhibition by this compound

This protocol is adapted from methods described for measuring H+,K+-ATPase activity and its inhibition.

1. Materials:

  • H+,K+-ATPase Source: Highly-purified pig gastric microsomes (vesicles).

  • This compound: Stock solution in a suitable solvent (e.g., DMSO).

  • Assay Buffer: 60 mM Tris-HCl, pH 7.4, 2 mM MgCl₂, 1 mM EGTA.

  • Substrate: 1 mM ATP.

  • Potassium Chloride (KCl): For stimulating ATPase activity (e.g., 7.5 mM).

  • Colorimetric Reagent: Malachite green solution for phosphate detection.

  • Stop Solution: 15% Sodium citrate.

  • 96-well microplates.

2. Procedure:

  • Prepare a series of dilutions of this compound in the assay buffer.

  • In a 96-well microplate, add 80 ng of the gastric microsome preparation to each well.

  • Add the different concentrations of this compound to the wells. Include a control group with no inhibitor.

  • To measure this compound-sensitive ATPase activity, include a set of wells with a saturating concentration of this compound (e.g., 50 µM) to determine the baseline ATPase activity.

  • Add KCl to the wells to stimulate the H+,K+-ATPase activity.

  • Initiate the enzymatic reaction by adding ATP to each well.

  • Incubate the plate for 30 minutes at 37°C.

  • Stop the reaction by adding the colorimetric malachite green reagent.

  • After 10 seconds, develop the color by adding the sodium citrate stop solution.

  • After 45 minutes at room temperature, measure the absorbance at 570 nm using a microplate reader.

  • Calculate the specific H+,K+-ATPase activity as the difference between the activity in the absence and presence of a saturating concentration of this compound.

  • Plot the percent inhibition of H+,K+-ATPase activity as a function of the this compound concentration to determine the IC50 value.

Visualizations

Signaling Pathway of H+,K+-ATPase Inhibition by this compound

Caption: Inhibition of the H+,K+-ATPase catalytic cycle by this compound.

Experimental Workflow for Determining this compound IC50

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Start prep_vesicles Prepare Gastric Microsomes (Vesicles) start->prep_vesicles prep_sch Prepare Serial Dilutions of this compound start->prep_sch add_reagents Add Microsomes, this compound, Buffer, and KCl to Plate prep_vesicles->add_reagents prep_sch->add_reagents start_reaction Initiate Reaction with ATP add_reagents->start_reaction incubation Incubate at 37°C for 30 min start_reaction->incubation stop_reaction Stop Reaction with Malachite Green Reagent incubation->stop_reaction measure_abs Measure Absorbance at 570 nm stop_reaction->measure_abs calculate_inhibition Calculate % Inhibition measure_abs->calculate_inhibition plot_curve Plot Dose-Response Curve calculate_inhibition->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50 end End determine_ic50->end

Caption: Workflow for determining the IC50 of this compound.

References

Technical Support Center: Challenges in Using SCH28080 for Long-Term Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using SCH28080 in long-term experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potassium-competitive acid blocker (P-CAB). It acts as a reversible inhibitor of the gastric H+,K+-ATPase, the proton pump responsible for gastric acid secretion.[1][2] Unlike proton pump inhibitors (PPIs), which form covalent bonds with the pump, this compound competes with potassium ions (K+) to reversibly inhibit the enzyme's activity.[1][3] Its inhibitory action occurs on the luminal side of the parietal cell and is more potent when the molecule is in its protonated form.[2]

Q2: What are the known major challenges associated with the long-term use of this compound?
Q3: Is tachyphylaxis or desensitization a concern with long-term this compound administration?

While tachyphylaxis (a rapid decrease in response to a drug) is a known issue with H2-receptor antagonists, it has not been extensively documented for potassium-competitive acid blockers like this compound.[7][8][9][10][11] Studies on other gastric acid suppressants suggest that long-term profound acid inhibition can lead to physiological adaptations, such as hypergastrinemia, which is a response to the reduced acidity in the stomach.[5][12] Researchers should monitor for any changes in the efficacy of this compound over the course of a long-term study.

Troubleshooting Guides

In Vitro Studies: Long-Term Stability and Cellular Effects

Problem: Decreased or inconsistent inhibitory effect of this compound in multi-day cell culture experiments.

Possible Causes & Solutions:

  • Compound Stability in Aqueous Solution: The long-term stability of this compound in cell culture media is not well-documented. Imidazopyridine derivatives, the chemical class of this compound, can be susceptible to degradation in aqueous environments over time.

    • Troubleshooting Steps:

      • Prepare fresh stock solutions regularly: Avoid using stock solutions that have been stored for extended periods, especially at room temperature or 4°C. For long-term storage, aliquot and freeze stock solutions at -20°C or -80°C.

      • Minimize freeze-thaw cycles: Prepare single-use aliquots of your stock solution.

      • Consider the solvent: While DMSO is a common solvent, its final concentration in the culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.

      • pH of the medium: The protonated form of this compound is more active.[1][2] Ensure the pH of your culture medium is stable and within the optimal range for your cells, as significant shifts could potentially affect the protonation state and efficacy of the compound.

  • Cellular Health and Off-Target Effects: Prolonged exposure to any compound can impact cell viability and function.

    • Troubleshooting Steps:

      • Perform regular cell viability assays: Use assays like MTT or trypan blue exclusion to monitor the health of your cells throughout the experiment.

      • Include vehicle controls: Always have a control group treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound.

      • Monitor for off-target effects: Be aware that at higher concentrations or with long-term exposure, off-target effects may become more prominent. If unexpected cellular responses are observed, consider investigating potential off-target interactions.

In Vivo Studies: Chronic Administration and Toxicity

Problem: Adverse effects or mortality observed in animals during long-term this compound administration.

Possible Causes & Solutions:

  • Hepatotoxicity: As mentioned, liver injury is a known risk with this compound.

    • Troubleshooting Steps:

      • Careful Dose Selection: Conduct dose-ranging studies to determine the maximum tolerated dose (MTD) for the duration of your planned experiment.

      • Regular Monitoring of Liver Function:

        • Collect blood samples at regular intervals to monitor liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).

        • At the end of the study, perform histopathological analysis of liver tissue to look for signs of injury.

      • Consider the Mechanism of Liver Injury: Drug-induced liver injury can be complex, involving metabolic activation of the drug to reactive metabolites, oxidative stress, and immune responses.[13][14][15][16] Understanding these potential mechanisms can help in designing monitoring strategies.

  • Formulation and Administration: The formulation and route of administration can significantly impact the compound's bioavailability and potential for local irritation.

    • Troubleshooting Steps:

      • Appropriate Vehicle Selection: For oral gavage, ensure this compound is properly solubilized or suspended in a well-tolerated vehicle.

      • Route of Administration: The chosen route (e.g., oral gavage, intraperitoneal injection) should be appropriate for the experimental question and performed correctly to avoid stress and injury to the animals.

      • Frequency of Dosing: Since this compound is a reversible inhibitor, maintaining consistent plasma levels may require a specific dosing schedule. This should be determined based on pharmacokinetic studies if possible.

  • Physiological Consequences of Chronic Acid Suppression: Long-term inhibition of gastric acid can lead to systemic effects.

    • Troubleshooting Steps:

      • Monitor Gastrin Levels: Chronic acid suppression leads to hypergastrinemia, which can have trophic effects on the gastric mucosa.[5][12]

      • Observe for Changes in Gut Microbiota: Alterations in gastric pH can impact the composition of the gut microbiome, which may have downstream effects on animal health.[4]

      • Nutrient Absorption: Gastric acid plays a role in the absorption of certain nutrients. While not a primary concern in most preclinical studies, be aware of this potential long-term effect.

Quantitative Data Summary

ParameterValueSpecies/SystemReference
Inhibition of H+,K+-ATPase
IC501.3 µM (in the presence of 5 mM KCl)Guinea-pig gastric membranesNot explicitly cited
Ki (vs. K+ for ATPase activity)24 nM (at pH 7)Gastric vesicle preparations[2]
Ki (vs. K+ for pNPPase activity)275 nM (at pH 7)Gastric vesicle preparations[2]
Pharmacological Effect
Inhibition of gastric acid secretion~90% at 200 mg doseHuman[17]

Experimental Protocols

Note: Specific, validated long-term protocols for this compound are not widely published. The following are generalized protocols adapted from studies on other potassium-competitive acid blockers (e.g., vonoprazan) and general principles of animal research. Researchers should optimize these protocols for their specific experimental needs and adhere to all institutional animal care and use guidelines.

Protocol 1: Long-Term Oral Administration of a P-CAB in Rodents (Adapted from Vonoprazan Studies)
  • Animals: Use an appropriate rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice). House animals in a controlled environment with a standard diet and water ad libitum.

  • Dose Preparation:

    • Determine the appropriate vehicle for this compound (e.g., 0.5% methylcellulose in sterile water).

    • Prepare a homogenous suspension of the desired concentration of this compound in the vehicle. Prepare fresh suspensions regularly to ensure stability.

  • Dose-Ranging Study:

    • Before initiating a long-term study, perform a dose-ranging study to determine the maximum tolerated dose (MTD).

    • Administer a range of doses daily for a shorter period (e.g., 7-14 days) and monitor for clinical signs of toxicity, changes in body weight, and food/water intake.

  • Long-Term Administration:

    • Based on the dose-ranging study, select at least three dose levels (low, medium, high) and a vehicle control group.

    • Administer this compound by oral gavage once or twice daily at the selected doses for the desired study duration (e.g., 4, 12, or 26 weeks).

  • Monitoring:

    • Record clinical observations, body weight, and food/water consumption at least weekly.

    • Collect blood samples at predetermined intervals (e.g., monthly) for hematology and clinical chemistry analysis, with a focus on liver enzymes (ALT, AST).

    • At the termination of the study, collect terminal blood samples and perform a full necropsy.

  • Endpoint Analysis:

    • Measure plasma gastrin levels.

    • Perform histopathological examination of major organs, with a detailed assessment of the liver.

    • Analyze gut microbiota from cecal or fecal samples if this is an endpoint of interest.

Visualizations

Signaling_Pathway_Inhibition cluster_parietal_cell Parietal Cell H_K_ATPase H+,K+-ATPase (Proton Pump) H_ion H+ (Proton) H_K_ATPase->H_ion Pumps out K_ion K+ (Potassium) K_ion->H_K_ATPase Binds to activate Gastric_Lumen Gastric Lumen Cytoplasm Cytoplasm This compound This compound This compound->H_K_ATPase Reversibly inhibits (Competes with K+)

Caption: Mechanism of this compound action on the gastric H+,K+-ATPase.

Experimental_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Long-Term Administration cluster_analysis Phase 3: Endpoint Analysis Dose_Ranging Dose-Ranging Study (Determine MTD) Formulation Formulation Preparation (Vehicle selection, fresh prep) Dose_Ranging->Formulation Dosing Chronic Dosing (e.g., oral gavage) Formulation->Dosing Monitoring Regular Monitoring (Body weight, clinical signs, blood collection) Dosing->Monitoring Necropsy Necropsy & Tissue Collection Monitoring->Necropsy Histopathology Histopathology (Focus on liver) Necropsy->Histopathology Biochemistry Clinical Biochemistry (Liver enzymes, gastrin) Necropsy->Biochemistry

Caption: General workflow for a long-term in vivo study with this compound.

Troubleshooting_Logic Start Adverse Effects Observed in Long-Term Study Check_Dose Review Dose Level (Is it near MTD?) Start->Check_Dose Check_Formulation Assess Formulation (Solubility, stability, vehicle) Start->Check_Formulation Monitor_Liver Analyze Liver Function (ALT, AST, Histopathology) Start->Monitor_Liver Reduce_Dose Consider Dose Reduction Check_Dose->Reduce_Dose Refine_Formulation Refine Formulation/Vehicle Check_Formulation->Refine_Formulation Confirm_Hepatotoxicity Confirm Hepatotoxicity Monitor_Liver->Confirm_Hepatotoxicity Continue_Monitoring Continue with Close Monitoring Reduce_Dose->Continue_Monitoring Refine_Formulation->Continue_Monitoring Confirm_Hepatotoxicity->Reduce_Dose If mild Stop_Study Consider Study Termination Confirm_Hepatotoxicity->Stop_Study If severe

Caption: Troubleshooting logic for in vivo adverse effects with this compound.

References

Technical Support Center: Refining Experimental Protocols with SCH28080

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SCH28080. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guide

Q1: I am not observing the expected inhibition of H+/K+-ATPase activity with this compound. What are the possible reasons and solutions?

A1: Several factors can contribute to a lack of inhibitory effect. Consider the following troubleshooting steps:

  • pH of the Assay Buffer: this compound is a weak base (pKa = 5.6) and its potency is pH-dependent.[1][2] It accumulates in acidic environments in its protonated, active form.[1][2] Ensure your assay buffer pH is optimal for this compound activity, ideally below 7.0. Neutralizing the acidic space can reduce the drug's potency.[3]

  • Potassium (K+) Concentration: this compound is a competitive inhibitor with respect to K+.[4][5] High concentrations of K+ in your assay will compete with this compound for binding to the H+/K+-ATPase and reduce its inhibitory effect. Review and optimize the K+ concentration in your experimental setup.

  • Temperature: The binding of this compound to the H+/K+-ATPase can be temperature-sensitive. At lower temperatures (e.g., 4°C), higher concentrations of the inhibitor may be required to achieve the same level of inhibition observed at room temperature, suggesting a slower binding rate at cold temperatures.[2]

  • Enzyme/Vesicle Integrity: Ensure that the isolated gastric vesicles or purified H+/K+-ATPase are functional. Run a positive control with a known inhibitor to validate the assay system. The preparation of H+,K+-ATPase-enriched membrane vesicles is a critical step for successful experiments.[6][7]

  • This compound Stock Solution: Verify the concentration and integrity of your this compound stock solution. Improper storage can lead to degradation. Prepare fresh stock solutions and store them appropriately.

Q2: My results with this compound are inconsistent across experiments. What could be the cause?

A2: Inconsistent results can stem from variability in experimental conditions. To improve reproducibility:

  • Standardize Protocols: Strictly adhere to your standardized protocols for vesicle preparation, buffer compositions, incubation times, and temperature.

  • Control for pH and K+ Levels: As mentioned above, small variations in pH and K+ concentration can significantly impact this compound's efficacy. Prepare fresh buffers for each experiment and accurately measure their pH.

  • Solubility Issues: this compound is a hydrophobic molecule.[3] Ensure it is fully dissolved in your stock solution and does not precipitate upon dilution into the aqueous assay buffer. Sonication or gentle heating might aid dissolution. Consider using a carrier solvent like DMSO, but keep the final concentration low to avoid solvent effects.

  • Pipetting Accuracy: Ensure accurate and consistent pipetting of all reagents, especially the inhibitor and the enzyme preparation.

Q3: I am concerned about potential off-target effects or cytotoxicity of this compound in my cell-based assays. What is known about this?

A3: While this compound is highly selective for the parietal cell H+/K+-ATPase over the Na+/K+-ATPase, some off-target effects and cytotoxicity have been reported.[4][5]

  • Hepatotoxicity: The clinical development of this compound was halted due to its toxic effects on the liver.[8][9] Be mindful of this when working with liver-derived cells or in in vivo studies.

  • Cell Viability: At higher concentrations, this compound can reduce cell viability and induce apoptosis.[10] It is crucial to determine the cytotoxic concentration of this compound in your specific cell line using a cell viability assay (e.g., MTT or trypan blue exclusion) before proceeding with functional assays.

  • Other ATPases: Studies have shown that this compound only slightly depresses the activity of Na+/K+-ATPase, indicating high selectivity for the H+/K+-ATPase.[4][5] However, depending on the experimental system, it is always good practice to consider potential interactions with other related ATPases, especially at high concentrations of the inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a reversible, K+-competitive inhibitor of the gastric H+/K+-ATPase.[2][4] It binds to the luminal side of the proton pump and competes with potassium ions (K+) for the same binding site.[1][2] By doing so, it blocks the final step in the gastric acid secretion pathway.[8][9]

Q2: What is the optimal pH for this compound activity?

A2: this compound is a weak base that accumulates in acidic environments in its active, protonated form.[1][2] Therefore, its potency increases at lower pH values. For in vitro assays, a pH below 7.0 is generally recommended to ensure a significant portion of the inhibitor is in its active state.

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is a hydrophobic compound.[3] For in vitro experiments, it is typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. It is recommended to prepare small aliquots of the stock solution and store them at -20°C or -80°C to minimize freeze-thaw cycles. For in vivo studies, specific formulations with solvents like PEG300 and Tween-80 may be required to improve solubility.[10] Always protect the stock solution from light.

Q4: Can this compound be used in combination with other H+/K+-ATPase inhibitors?

A4: Studies have shown that this compound can prevent the irreversible inhibition of the H+/K+-ATPase by proton pump inhibitors (PPIs) like omeprazole.[11] This suggests that they may interact at a common region on the luminal side of the enzyme.[11] When designing experiments with multiple inhibitors, it is important to consider their respective binding mechanisms and potential interactions.

Data Presentation

ParameterValueExperimental SystemReference
IC50 1.3 µMPurified guinea-pig H+/K+-ATPase (in the presence of 5 mM KCl)[4][5]
Ki 24 nMGastric vesicle preparations (ATPase activity, pH 7)[2]
Ki 275 nMGastric vesicle preparations (pNPPase activity, pH 7)[2]
pKa 5.6[2]

Experimental Protocols

Preparation of H+/K+-ATPase-Enriched Gastric Vesicles

This protocol is a general guideline for the isolation of H+/K+-ATPase-enriched membrane vesicles from pig stomachs, a common source for studying the enzyme.[6][7]

Materials:

  • Fresh pig stomach

  • Homogenization buffer (e.g., 250 mM sucrose, 5 mM Tris-HCl pH 7.4, 1 mM EDTA)

  • Sucrose solutions of varying densities for gradient centrifugation

  • Centrifuge and ultracentrifuge

  • Dounce homogenizer

  • Bradford assay reagents for protein quantification

Procedure:

  • Obtain a fresh pig stomach and place it on ice.

  • Wash the stomach lining with cold saline to remove food debris.

  • Scrape the gastric mucosa from the muscular layer using a glass slide.

  • Homogenize the scraped mucosa in ice-cold homogenization buffer using a Dounce homogenizer.

  • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes to remove nuclei and cellular debris.

  • Collect the supernatant and centrifuge it at a higher speed (e.g., 10,000 x g) for 20 minutes to pellet mitochondria.

  • Transfer the resulting supernatant to an ultracentrifuge tube and spin at 100,000 x g for 1 hour to pellet the microsomal fraction containing the H+/K+-ATPase-enriched vesicles.

  • Resuspend the pellet in a small volume of buffer.

  • For further purification, the resuspended microsomes can be layered on top of a sucrose density gradient and centrifuged at high speed.

  • Collect the fraction enriched with H+/K+-ATPase (typically identified by Western blotting or enzyme activity assays).

  • Determine the protein concentration of the vesicle preparation using the Bradford assay.

  • Store the enriched vesicles in aliquots at -80°C.

H+/K+-ATPase Activity Assay

This colorimetric assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis by the H+/K+-ATPase.

Materials:

  • H+/K+-ATPase-enriched gastric vesicles

  • Assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 2 mM MgCl2)

  • ATP solution (e.g., 2 mM)

  • KCl solution (to stimulate ATPase activity)

  • This compound stock solution

  • Malachite green reagent for phosphate detection

  • 96-well microplate

  • Microplate reader

Procedure:

  • Thaw the H+/K+-ATPase-enriched vesicles on ice.

  • Prepare a reaction mixture in a 96-well plate containing the assay buffer, MgCl2, and the desired concentration of KCl.

  • Add the desired concentrations of this compound or vehicle control (e.g., DMSO) to the appropriate wells.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding a small volume of the H+/K+-ATPase-enriched vesicles to each well.

  • Immediately after adding the enzyme, add the ATP solution to start the reaction.

  • Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).

  • Stop the reaction by adding the malachite green reagent.

  • Read the absorbance at the appropriate wavelength (e.g., 620 nm) using a microplate reader.

  • Calculate the amount of Pi released by comparing the absorbance to a standard curve of known phosphate concentrations.

  • Determine the percent inhibition of ATPase activity by this compound compared to the vehicle control.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxicity of this compound on a given cell line.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • The next day, treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cell death.

  • Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control cells.

  • Plot the results to determine the IC50 value for cytotoxicity.

Mandatory Visualizations

SCH28080_Mechanism_of_Action cluster_lumen Gastric Lumen (Acidic) cluster_membrane Parietal Cell Membrane cluster_cytoplasm Parietal Cell Cytoplasm H+ H+ K+ K+ HK_ATPase H+/K+-ATPase (Proton Pump) K+->HK_ATPase 4. Binds SCH28080_active This compound (protonated) SCH28080_active->HK_ATPase Competitively Blocks K+ Binding HK_ATPase->H+ 3. Pumps Out K+_cyto K+ HK_ATPase->K+_cyto 5. Pumps In ADP ADP + Pi HK_ATPase->ADP H+_cyto H+ H+_cyto->HK_ATPase 1. Binds ATP ATP ATP->HK_ATPase 2. Energizes

Caption: Mechanism of this compound action on the gastric H+/K+-ATPase.

Experimental_Workflow_this compound cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_vesicles Prepare H+/K+-ATPase Enriched Vesicles setup_reaction Set up Reaction: Buffer, MgCl2, KCl prep_vesicles->setup_reaction prep_sch Prepare this compound Stock Solution add_inhibitor Add this compound or Vehicle prep_sch->add_inhibitor setup_reaction->add_inhibitor pre_incubate Pre-incubate at 37°C add_inhibitor->pre_incubate start_reaction Initiate with Vesicles & ATP pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_reaction Stop Reaction & Detect Phosphate incubate->stop_reaction read_absorbance Read Absorbance stop_reaction->read_absorbance calculate_inhibition Calculate % Inhibition read_absorbance->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

References

SCH28080 limitations as a research tool

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SCH28080. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound as a research tool by providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and reversible inhibitor of the gastric hydrogen-potassium ATPase (H+/K+-ATPase), also known as the proton pump.[1][2] It acts as a potassium-competitive acid blocker (P-CAB).[3] Specifically, it binds to the luminal side of the H+/K+-ATPase and competitively inhibits the binding of potassium (K+) ions, which is a critical step in the gastric acid secretion process.[1][4][5] This inhibition is reversible, meaning the compound can dissociate from the enzyme.[1][2]

Q2: What are the known limitations of using this compound as a research tool?

A2: The most significant limitation of this compound is its potential for hepatotoxicity (liver toxicity), which was a primary reason for the discontinuation of its clinical development.[3][6][7][8] Researchers should be aware of this off-target effect, especially in in vivo studies. Additionally, as a weak base with a pKa of 5.6, its activity is pH-dependent, accumulating in acidic environments in its protonated, active form.[1][3] This property can influence experimental design and data interpretation.

Q3: Is this compound specific to the gastric H+/K+-ATPase?

A3: this compound demonstrates high selectivity for the parietal cell H+/K+-ATPase over other related ATPases, such as the Na+/K+-ATPase.[4] However, the potential for off-target effects, most notably hepatotoxicity, suggests that it may interact with other cellular components, a critical consideration for interpreting experimental outcomes.[6][8]

Q4: How does the pH of the experimental environment affect this compound's activity?

A4: this compound is a weak base that becomes protonated and thus more active in acidic environments.[1][2] Its potency increases at a lower pH because the protonated form is the active inhibitory species that accumulates on the acidic, luminal side of the parietal cell membrane.[1] This is an important factor to control in in vitro assays.

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected inhibition of H+/K+-ATPase activity.

  • Possible Cause 1: Suboptimal pH.

    • Troubleshooting Step: Ensure the assay buffer pH is optimal for this compound activity. Since its potency is enhanced in acidic conditions, verify that the pH of your assay system allows for the protonation of this compound.[1]

  • Possible Cause 2: Incorrect K+ concentration.

    • Troubleshooting Step: As a K+-competitive inhibitor, the concentration of potassium ions in your assay will directly impact the inhibitory effect of this compound.[1][4] Ensure that the K+ concentration is appropriate and consistent across experiments. Higher K+ concentrations will require higher concentrations of this compound to achieve the same level of inhibition.

  • Possible Cause 3: Compound stability and solubility.

    • Troubleshooting Step: Prepare fresh solutions of this compound for each experiment. It is typically dissolved in dimethyl sulfoxide (DMSO).[9] Ensure the final DMSO concentration in your assay is low and consistent, as high concentrations can affect enzyme activity.

  • Possible Cause 4: Low temperature affecting binding rate.

    • Troubleshooting Step: The binding of this compound to the H+/K+-ATPase may be slower at lower temperatures.[1] If conducting experiments at temperatures below room temperature, a longer incubation time may be necessary to reach equilibrium.

Issue 2: Observing unexpected cellular effects or toxicity in cell-based assays or in vivo studies.

  • Possible Cause: Off-target effects, including hepatotoxicity.

    • Troubleshooting Step: The primary known off-target effect of this compound is hepatotoxicity.[6][8] When using this compound in vivo, it is crucial to include control groups and monitor for signs of liver damage (e.g., measuring liver enzymes). In cell-based assays, consider using multiple cell lines to assess for cell-type-specific toxicity and perform cytotoxicity assays (e.g., MTT or LDH assays) in parallel with your primary experiment.

Data Presentation

Table 1: Inhibitory Constants of this compound against H+/K+-ATPase

ParameterValueConditionReference
IC501.3 µMPurified K+/H+-ATPase in the presence of 5 mM KCl[4]
Ki (ATPase activity)24 nMGastric vesicle preparations, pH 7[1]
Ki (pNPPase activity)275 nMGastric vesicle preparations, pH 7[1]

Experimental Protocols

Key Experiment: H+/K+-ATPase Inhibition Assay

This protocol is a generalized procedure based on methodologies described in the literature for measuring the inhibitory activity of this compound on H+/K+-ATPase.

1. Materials:

  • Purified gastric microsomes (containing H+/K+-ATPase)
  • This compound
  • Assay Buffer: 60 mM Tris-HCl (pH 7.4), 2 mM MgCl2, 1 mM EGTA
  • ATP solution
  • KCl solution
  • Malachite green reagent for phosphate detection
  • 96-well microplates
  • Dimethyl sulfoxide (DMSO)

2. Procedure:

  • Prepare a stock solution of this compound in DMSO.
  • Prepare serial dilutions of this compound in the assay buffer. Also, prepare a vehicle control (DMSO in assay buffer).
  • In a 96-well microplate, add the diluted this compound or vehicle control.
  • Add the purified gastric microsomes to each well.
  • To initiate the reaction, add ATP and KCl to the wells. The final concentration of KCl should be kept constant (e.g., 7.5 mM).
  • Incubate the plate at 37°C for 30 minutes.
  • Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method, such as the malachite green assay.
  • Specific H+/K+-ATPase activity is determined by calculating the difference in ATPase activity in the presence and absence of a saturating concentration of this compound.
  • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Visualizations

SCH28080_Mechanism_of_Action cluster_parietal_cell Parietal Cell H+/K+-ATPase H+/K+-ATPase H_out H+ (Lumen) H+/K+-ATPase->H_out Pumps Out Inhibition Inhibition H+/K+-ATPase->Inhibition K_in K+ (Cytoplasm) K_in->H+/K+-ATPase Enters K_out K+ (Lumen) K_out->H+/K+-ATPase Binds This compound This compound This compound->H+/K+-ATPase Competes with K+

Caption: Mechanism of this compound action on the gastric H+/K+-ATPase.

experimental_workflow prep Prepare Reagents (this compound, Buffers, Enzyme) assay_setup Set up Assay Plate (this compound dilutions, Vehicle) prep->assay_setup enzyme_add Add H+/K+-ATPase assay_setup->enzyme_add reaction_start Initiate Reaction (Add ATP and K+) enzyme_add->reaction_start incubation Incubate at 37°C reaction_start->incubation detection Measure Phosphate Release incubation->detection analysis Data Analysis (Calculate IC50) detection->analysis

Caption: Workflow for an H+/K+-ATPase inhibition assay.

logical_relationships This compound This compound inhibition H+/K+-ATPase Inhibition This compound->inhibition Leads to hepatotoxicity Hepatotoxicity This compound->hepatotoxicity Associated with research_tool Use as Research Tool inhibition->research_tool Enables clinical_dev Clinical Development hepatotoxicity->clinical_dev Limits discontinuation Discontinuation clinical_dev->discontinuation Results in

Caption: Logical relationships of this compound's properties and development.

References

Technical Support Center: Navigating SCH28080 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of SCH28080, a potent and reversible K+-competitive inhibitor of the gastric H+/K+-ATPase. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to address the variability in experimental results and ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a reversible, K+-competitive inhibitor of the gastric H+/K+-ATPase, the proton pump responsible for gastric acid secretion.[1][2] It binds to the luminal K+ site of the enzyme, thereby blocking the exchange of H+ and K+ ions and inhibiting acid secretion.[1][3]

Q2: What is the pKa of this compound and how does pH affect its activity?

This compound is a weak base with a pKa of 5.6.[1] Its potency increases in acidic environments because the protonated form of the molecule is the active inhibitory species.[1][2] Therefore, maintaining an appropriate acidic pH is crucial for optimal inhibitory activity in experimental setups.

Q3: What are the recommended storage conditions for this compound?

For long-term storage, this compound powder should be stored at -20°C for up to three years. Stock solutions, typically prepared in DMSO, should be aliquoted and stored at -80°C for up to one year to minimize freeze-thaw cycles.[4] For short-term use, stock solutions can be stored at -20°C for up to one month.[5]

Q4: In what solvent should I dissolve this compound?

This compound is commonly dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.[4] For final dilutions in aqueous buffers, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent effects on the experiment.

Q5: What are the known off-target effects of this compound?

While this compound is highly selective for the gastric H+/K+-ATPase over the Na+/K+-ATPase, its clinical development was halted due to hepatotoxicity (liver toxicity).[6][7] At higher concentrations, it has also been shown to induce apoptosis and cytotoxicity in some cell lines.[5][8]

Troubleshooting Guide

Issue 1: Inconsistent or No Inhibition Observed in H+/K+-ATPase Assay

Possible Causes & Solutions

  • Incorrect pH of Assay Buffer: The inhibitory activity of this compound is pH-dependent.

    • Solution: Ensure the assay buffer has an acidic pH (optimally around 6.0-6.5) to facilitate the protonation of this compound. Verify the pH of your buffer before each experiment.

  • Low Temperature: The binding of this compound to the H+/K+-ATPase is temperature-sensitive.

    • Solution: Perform the assay at 37°C. At lower temperatures, such as 4°C, higher concentrations of the inhibitor may be required to achieve the same level of inhibition.[1]

  • Inadequate Pre-incubation: Insufficient pre-incubation time may not allow for optimal binding of this compound to the enzyme.

    • Solution: Pre-incubate the H+/K+-ATPase enzyme with this compound for at least 30 minutes at 37°C before initiating the reaction with ATP.[9]

  • High Potassium (K+) Concentration: this compound is a K+-competitive inhibitor.

    • Solution: Maintain a low and consistent K+ concentration in your assay buffer. High concentrations of K+ will compete with this compound for binding to the enzyme and reduce its apparent potency.

  • Degraded this compound: Improper storage or handling can lead to the degradation of the compound.

    • Solution: Prepare fresh dilutions from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[4]

  • Inactive Enzyme: The H+/K+-ATPase preparation may have lost activity.

    • Solution: Test the activity of your enzyme preparation with a known activator and ensure it is within the expected range.

Issue 2: High Variability in Cell-Based Assay Results

Possible Causes & Solutions

  • Cell Health and Passage Number: The health and passage number of your cell line can significantly impact the results.

    • Solution: Use healthy, low-passage cells for your experiments. Ensure cells are free from contamination.[4]

  • Inconsistent Seeding Density: Variations in the initial number of cells seeded can lead to variability in the final readout.

    • Solution: Optimize and maintain a consistent cell seeding density for each experiment.[4]

  • Variable Drug Exposure Time: The duration of this compound treatment can influence the observed effect.

    • Solution: Standardize the incubation time with this compound across all experiments for a given cell line.

  • Cellular Efflux: Some cell lines may actively pump out this compound, reducing its intracellular concentration.

    • Solution: If efflux is suspected, consider using efflux pump inhibitors, but be aware of their potential off-target effects.

  • Cytotoxicity at High Concentrations: At high concentrations, this compound can induce cell death, which may confound the results of functional assays.[5][8]

    • Solution: Determine the cytotoxic concentration range of this compound for your specific cell line using a viability assay (e.g., MTT or CellTiter-Glo®) and work with concentrations below this threshold for functional inhibition studies.

Quantitative Data Summary

Table 1: Inhibitory Potency of this compound

ParameterValueSpecies/SystemReference
IC50 2.5 µMRabbit fundic mucosa H+/K+-ATPase[10]
IC50 1.3 µMGuinea-pig purified H+/K+-ATPase[6]
IC50 20 nMH+/K+-ATPase[11]
IC50 0.029 µMIsolated rabbit parietal cells (aminopyrine uptake)[5]
Ki 0.12 µMGastric H,K-ATPase[5]
Ki 24 nMGastric (H+ + K+)-ATPase (ATPase activity, pH 7)[1]
Ki 275 nMGastric (H+ + K+)-ATPase (pNPPase activity, pH 7)[1]

Table 2: Cytotoxicity of this compound

Cell LineTreatment DurationIC50 (Cell Viability)Reference
INS-1E (rat insulinoma)2 hours22.9 µM[5][8]
INS-1E (rat insulinoma)24 hours15.3 µM[5][8]

Detailed Experimental Protocols

Protocol 1: In Vitro H+/K+-ATPase Inhibition Assay

This protocol is adapted from established methods for measuring H+/K+-ATPase activity.

Materials:

  • Purified H+/K+-ATPase enriched microsomes (e.g., from rabbit gastric mucosa)

  • This compound stock solution (in DMSO)

  • Assay Buffer: 40 mM Tris-HCl (pH 6.5), 2 mM MgCl2, 5 mM KCl

  • ATP solution (10 mM)

  • Malachite Green reagent for phosphate detection

  • 96-well microplate

  • Incubator at 37°C

  • Microplate reader

Procedure:

  • Prepare this compound Dilutions: Prepare a series of dilutions of this compound in the Assay Buffer. Also, prepare a vehicle control (DMSO in Assay Buffer).

  • Enzyme Preparation: Dilute the H+/K+-ATPase microsomes in the Assay Buffer to the desired concentration.

  • Pre-incubation: In a 96-well plate, add 50 µL of the diluted enzyme to each well. Then, add 25 µL of the this compound dilutions or vehicle control to the respective wells.

  • Incubate the plate at 37°C for 30 minutes.

  • Initiate Reaction: Start the reaction by adding 25 µL of 10 mM ATP to each well.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Stop Reaction & Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using the Malachite Green reagent according to the manufacturer's instructions.

  • Data Analysis: Determine the rate of ATP hydrolysis for each this compound concentration. Plot the percentage of inhibition against the log of the inhibitor concentration to calculate the IC50 value.

Visualizations

signaling_pathway cluster_parietal_cell Parietal Cell H+/K+-ATPase H+/K+-ATPase H+_out H+ H+/K+-ATPase->H+_out Secretion K+_in K+ K+_in->H+/K+-ATPase Uptake Gastric_Lumen Gastric_Lumen H+_out->Gastric_Lumen Acidification This compound This compound This compound->H+/K+-ATPase Competitively Inhibits (K+ binding site) K+_channel K+ Channel K+_channel->K+_in K+ influx

Caption: Mechanism of this compound inhibition of the gastric H+/K+-ATPase.

experimental_workflow cluster_prep Preparation cluster_assay Assay Reagent_Prep Prepare Reagents: - Assay Buffer (pH 6.5) - this compound dilutions - ATP solution Pre-incubation 1. Pre-incubate enzyme with this compound (37°C, 30 min) Reagent_Prep->Pre-incubation Enzyme_Prep Prepare H+/K+-ATPase microsomes Enzyme_Prep->Pre-incubation Reaction 2. Initiate reaction with ATP (37°C, 30 min) Pre-incubation->Reaction Detection 3. Stop reaction and detect Pi release Reaction->Detection Data_Analysis Data Analysis: - Calculate % inhibition - Determine IC50 value Detection->Data_Analysis

Caption: Workflow for the in vitro H+/K+-ATPase inhibition assay.

troubleshooting_logic Start Inconsistent Results? Check_Reagents Verify Reagent Quality: - Fresh this compound dilutions? - Correct buffer pH? - Active enzyme? Start->Check_Reagents Yes Check_Protocol Review Protocol Parameters: - Correct temperature? - Adequate incubation times? - Consistent K+ concentration? Check_Reagents->Check_Protocol Reagents OK Check_Cells For Cell-Based Assays: - Healthy, low-passage cells? - Consistent seeding density? - Below cytotoxic concentration? Check_Protocol->Check_Cells Protocol OK Analyze_Data Re-analyze Data: - Check calculations - Review controls Check_Cells->Analyze_Data Cells OK Consult Consult Literature/ Technical Support Analyze_Data->Consult Issue Persists

Caption: A logical approach to troubleshooting variable this compound experimental results.

References

Technical Support Center: In Vivo Delivery of SCH28080

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and frequently asked questions (FAQs) regarding the in vivo delivery of SCH28080, a potent, K+-competitive inhibitor of the gastric H+/K+-ATPase.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a hydrophobic, weak base belonging to the class of potassium-competitive acid blockers (P-CABs).[1] Its primary mechanism of action is the reversible, competitive inhibition of the gastric H+/K+-ATPase (proton pump) by binding to the K+ recognition site.[2][3] This action prevents the final step in gastric acid secretion.

Q2: What are the main challenges associated with the in vivo delivery of this compound?

A2: The primary challenges for the in vivo delivery of this compound are:

  • Poor Aqueous Solubility: As a hydrophobic molecule, this compound has low solubility in aqueous solutions, which can hinder the preparation of suitable formulations for in vivo administration and may lead to low bioavailability.

  • Potential for Precipitation: Upon administration of a formulation containing a co-solvent, the drug may precipitate out as the co-solvent is diluted in the physiological environment, leading to inconsistent drug exposure and potential local tissue irritation.

  • Hepatotoxicity: A significant concern with this compound is its observed hepatotoxicity, which led to the discontinuation of its clinical development. Researchers should be aware of this potential and monitor liver function in their animal models.

Q3: How does the pH of the stomach affect the activity of this compound?

A3: this compound is a weak base with a pKa of 5.6.[4] In the acidic environment of the stomach, it becomes protonated. This protonated form is the active species that binds to and inhibits the H+/K+-ATPase.[4]

Q4: What are some potential formulation strategies to improve the in vivo delivery of this compound?

A4: Given its hydrophobic nature, several formulation strategies can be explored to improve the solubility and bioavailability of this compound:

  • Co-solvent Systems: Utilizing a mixture of a water-miscible organic solvent (e.g., DMSO, ethanol) and an aqueous vehicle can help to dissolve this compound. However, care must be taken to avoid precipitation upon injection.

  • Cyclodextrin Formulations: Encapsulating this compound within a cyclodextrin molecule, such as sulfobutylether-β-cyclodextrin (SBE-β-CD), can enhance its aqueous solubility and stability.

  • Nanosuspensions: Reducing the particle size of this compound to the nanometer range can increase its surface area, leading to improved dissolution rate and bioavailability.

  • Lipid-based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) or liposomes can be used to encapsulate and deliver hydrophobic drugs like this compound.

II. Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during in vivo experiments with this compound.

Problem Potential Cause Troubleshooting Steps
Difficulty dissolving this compound in the vehicle. 1. Inappropriate solvent. 2. Insufficient solvent volume. 3. Low-quality reagents.1. Test the solubility of this compound in small volumes of various biocompatible solvents (e.g., DMSO, ethanol, PEG400). 2. Increase the proportion of the organic co-solvent in your vehicle, but be mindful of potential toxicity. 3. Ensure the use of high-purity solvents and fresh reagents.
Precipitation of the compound upon addition to aqueous buffer or after administration. 1. The drug concentration exceeds its solubility in the final formulation or physiological fluid. 2. pH shift upon dilution.1. Decrease the final concentration of this compound. 2. Consider using a formulation with a higher concentration of a solubilizing agent like SBE-β-CD. 3. Prepare the formulation immediately before use.
Inconsistent or no pharmacological effect observed in vivo. 1. Poor bioavailability due to low solubility or precipitation. 2. Suboptimal dosing. 3. Inappropriate route of administration.1. Re-evaluate the formulation strategy to enhance solubility and stability (see FAQs). 2. Conduct a dose-response study to determine the optimal effective dose. 3. Consider the route of administration. For gastric acid secretion studies, oral gavage is common. Intraperitoneal or intravenous injections may bypass initial absorption hurdles but could alter the drug's distribution.
Signs of toxicity in experimental animals (e.g., weight loss, lethargy, elevated liver enzymes). 1. Vehicle toxicity (e.g., high concentration of DMSO). 2. On-target toxicity related to excessive inhibition of the proton pump. 3. Off-target hepatotoxicity.1. If using a co-solvent like DMSO, ensure the final concentration is within the tolerated limits for the animal model. Consider alternative, less toxic vehicles. 2. Reduce the dose and/or frequency of administration. 3. Monitor liver function through blood analysis. Be aware of the known hepatotoxic potential of this compound.

III. Data Presentation

Table 1: Physicochemical and Pharmacological Properties of this compound

PropertyValueReference
Molecular Weight 277.33 g/mol [2]
Molecular Formula C17H15N3O[3]
Appearance White to off-white solid
pKa 5.6[4]
IC50 (H+/K+-ATPase) 20 nM[2][3]
Solubility Soluble in ethanol (10 mM) and DMSO (25 mM)[3]

Table 2: Example Formulations for In Vivo Delivery of this compound (Suggested Starting Points)

Formulation ComponentConcentration / RatioNotes
Co-solvent Formulation
This compoundTarget dose (e.g., 1-10 mg/kg)
DMSO5-10% (v/v)Ensure final concentration is well-tolerated.
PEG40030-40% (v/v)Helps to maintain solubility.
Saline (0.9% NaCl)q.s. to final volumeAdd slowly to the drug dissolved in co-solvents.
Cyclodextrin Formulation
This compoundTarget dose (e.g., 1-10 mg/kg)
Sulfobutylether-β-cyclodextrin (SBE-β-CD)20-40% (w/v) in salinePrepare the SBE-β-CD solution first, then add the drug. Sonication may aid dissolution.

IV. Experimental Protocols

Protocol 1: Preparation of a Co-solvent-based Formulation for Oral Gavage
  • Objective: To prepare a 1 mg/mL solution of this compound in a vehicle suitable for oral gavage in rodents.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Polyethylene glycol 400 (PEG400)

    • Sterile saline (0.9% NaCl)

    • Sterile microcentrifuge tubes

    • Vortex mixer

  • Procedure:

    • Weigh the required amount of this compound and place it in a sterile microcentrifuge tube.

    • Add DMSO to a final concentration of 10% of the total volume (e.g., for 1 mL final volume, add 100 µL DMSO).

    • Vortex until the this compound is completely dissolved.

    • Add PEG400 to a final concentration of 40% of the total volume (e.g., for 1 mL final volume, add 400 µL PEG400).

    • Vortex thoroughly.

    • Slowly add sterile saline while vortexing to reach the final desired volume.

    • Visually inspect the solution for any precipitation. If the solution is clear, it is ready for administration. Prepare fresh on the day of the experiment.

Protocol 2: In Vivo Assessment of Gastric Acid Secretion Inhibition in a Pylorus-Ligated Rat Model
  • Objective: To evaluate the efficacy of an this compound formulation in inhibiting gastric acid secretion in vivo.

  • Materials:

    • Male Wistar rats (200-250 g)

    • This compound formulation (prepared as in Protocol 1)

    • Vehicle control

    • Anesthetic (e.g., isoflurane, ketamine/xylazine)

    • Surgical instruments for laparotomy

    • Suture materials

    • Centrifuge and centrifuge tubes

    • pH meter

    • Titinator

  • Procedure:

    • Fast the rats for 18-24 hours prior to the experiment, with free access to water.

    • Administer the this compound formulation or vehicle control orally by gavage.

    • After a predetermined time (e.g., 1 hour), anesthetize the rats.

    • Perform a midline abdominal incision to expose the stomach.

    • Ligate the pylorus at the junction of the stomach and the duodenum.

    • Close the abdominal incision with sutures.

    • Allow the animals to recover from anesthesia.

    • After a set period (e.g., 4 hours), euthanize the animals by an approved method.

    • Carefully dissect out the stomach, collecting the gastric contents into a centrifuge tube.

    • Centrifuge the gastric contents to remove any solid debris.

    • Measure the volume of the gastric juice.

    • Determine the pH of the gastric juice using a pH meter.

    • Titrate the gastric juice with 0.01 N NaOH to a pH of 7.0 to determine the total acid output.

V. Visualizations

SCH28080_Mechanism_of_Action cluster_parietal_cell Parietal Cell cluster_lumen Gastric Lumen (Acidic) cluster_cytoplasm Cytoplasm ATPase H+/K+-ATPase (Proton Pump) H_lumen H+ ATPase->H_lumen H+ pumped into lumen K_cyto K+ ATPase->K_cyto K+ pumped into cytoplasm K_lumen K+ K_lumen->ATPase K+ enters pump H_cyto H+ H_cyto->ATPase H+ enters pump This compound This compound (in circulation) cluster_parietal_cell cluster_parietal_cell This compound->cluster_parietal_cell Diffuses into parietal cell SCH28080_protonated This compound-H+ (Protonated, Active Form) SCH28080_protonated->ATPase Competitively blocks K+ binding site cluster_parietal_cell->SCH28080_protonated Accumulates in acidic canaliculus

Caption: Mechanism of action of this compound as a K+-competitive inhibitor of the gastric H+/K+-ATPase.

InVivo_Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_surgery Surgical Procedure cluster_collection Sample Collection cluster_analysis Analysis Formulation Prepare this compound Formulation and Vehicle Control Animal_Prep Fast Rats (18-24h) Dosing Oral Gavage: - Treatment Group (this compound) - Control Group (Vehicle) Formulation->Dosing Animal_Prep->Dosing Anesthesia Anesthetize Rats (1h post-dose) Dosing->Anesthesia Ligation Pylorus Ligation Anesthesia->Ligation Recovery Suture and Recover Ligation->Recovery Euthanasia Euthanize Rats (4h post-ligation) Recovery->Euthanasia Stomach_Removal Collect Gastric Contents Euthanasia->Stomach_Removal Centrifugation Centrifuge Gastric Juice Stomach_Removal->Centrifugation Measurement Measure: - Volume - pH - Total Acid Output Centrifugation->Measurement Data_Analysis Compare Treatment vs. Control Measurement->Data_Analysis

Caption: Experimental workflow for assessing the in vivo efficacy of this compound.

References

Technical Support Center: Understanding the Cytotoxicity of SCH28080 at High Concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting the cytotoxic effects of SCH28080 observed at high concentrations during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an imidazopyridine derivative that acts as a potent and reversible inhibitor of the gastric H+/K+-ATPase, also known as the proton pump. It competitively blocks the potassium-binding site of the enzyme, thereby inhibiting gastric acid secretion. Due to its mechanism of action, it has been investigated as a potential therapeutic agent for acid-related disorders.

Q2: Is this compound cytotoxic at high concentrations?

Yes, studies have demonstrated that this compound exhibits cytotoxic effects at high concentrations in various cell types. This is a critical consideration for in vitro studies aiming to investigate its on-target effects, as off-target cytotoxicity can confound experimental results.

Q3: What are the observed cytotoxic effects of high concentrations of this compound?

At high concentrations, this compound can induce both apoptosis (programmed cell death) and necrosis (uncontrolled cell death). The predominant mechanism of cell death appears to be concentration-dependent.

Q4: At what concentrations does this compound typically induce apoptosis versus necrosis?

In INS-1E rat insulinoma cells, this compound has been shown to induce apoptosis at concentrations in the range of 20-30 µM. As the concentration increases to 40-50 µM and above, necrosis becomes the more prevalent form of cell death.

Q5: What is the proposed mechanism for this compound-induced apoptosis?

Evidence suggests that this compound-induced apoptosis proceeds through the intrinsic pathway, which involves mitochondrial dysfunction. This is characterized by a decrease in the mitochondrial membrane potential (ΔΨm) and activation of caspases.

Q6: Why was the clinical development of this compound halted?

The clinical development of this compound was discontinued primarily due to concerns about hepatotoxicity (liver damage).[1][2] This underscores the importance of evaluating its off-target effects in any experimental setting.

Troubleshooting Guide for In Vitro Experiments

This guide addresses common issues encountered when studying the effects of this compound at high concentrations.

Problem Potential Cause Recommended Solution
High cell death observed at expected non-toxic concentrations. 1. Cell line sensitivity: Different cell lines exhibit varying sensitivities to this compound. 2. Incorrect compound concentration: Errors in serial dilutions or stock concentration calculation. 3. Solvent toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve this compound may be toxic.1. Determine the IC50: Perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. 2. Verify concentrations: Double-check all calculations and prepare fresh dilutions. 3. Include solvent controls: Always include a vehicle control group treated with the same concentration of solvent as the highest this compound concentration.
Inconsistent results between experiments. 1. Cell passage number: High passage numbers can lead to phenotypic and genotypic drift, affecting cellular responses. 2. Cell density: The initial seeding density can influence the cellular response to the compound. 3. Variability in treatment duration: Inconsistent exposure times to this compound.1. Use low-passage cells: Maintain a consistent and low passage number for your experiments. 2. Optimize seeding density: Determine and maintain a consistent cell seeding density for all experiments. 3. Standardize treatment time: Ensure precise and consistent incubation times with this compound.
Difficulty in distinguishing between apoptosis and necrosis. 1. Inappropriate assay: Using a single assay that only measures cell viability may not differentiate between different cell death mechanisms. 2. Incorrect timing of analysis: Apoptotic and necrotic markers appear at different times post-treatment.1. Use multiple assays: Employ a combination of assays, such as Annexin V/Propidium Iodide (PI) staining, caspase activity assays, and LDH release assays. 2. Perform a time-course experiment: Analyze cells at different time points after this compound treatment to capture the progression of cell death.

Quantitative Data Summary

The following table summarizes the cytotoxic effects of this compound on INS-1E rat insulinoma cells.

Cell LineParameterConcentrationExposure TimeResultReference
INS-1EIC50 (Cell Viability)~22.9 µM2 hours50% reduction in cell viability
INS-1EIC50 (Cell Viability)~15.3 µM24 hours50% reduction in cell viability
INS-1EApoptosis20-30 µM24-48 hoursSignificant increase in apoptotic cells
INS-1ENecrosis>40-50 µM2 hoursPredominant mode of cell death

Experimental Protocols

Cell Viability Assessment using Resazurin Assay

This protocol is adapted from methods used to assess the cytotoxicity of this compound.

1. Cell Seeding:

  • Seed cells in a 96-well plate at a predetermined optimal density.

  • Incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of this compound in the appropriate cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of this compound.

  • Include vehicle control wells (medium with the same concentration of solvent, e.g., DMSO) and untreated control wells.

  • Incubate for the desired treatment period (e.g., 2, 24, or 48 hours).

3. Resazurin Staining:

  • Prepare the resazurin solution according to the manufacturer's instructions.

  • Add the resazurin solution to each well and incubate for 1-4 hours at 37°C, protected from light.

4. Data Acquisition:

  • Measure the fluorescence or absorbance at the appropriate wavelength using a plate reader.

  • Calculate cell viability as a percentage relative to the untreated control.

Apoptosis and Necrosis Determination using Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

1. Cell Treatment:

  • Treat cells with the desired concentrations of this compound for the specified duration.

2. Cell Harvesting and Staining:

  • Harvest the cells (including any floating cells in the supernatant).

  • Wash the cells with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

3. Flow Cytometry Analysis:

  • Analyze the stained cells using a flow cytometer.

  • Gate the cell populations based on their fluorescence signals:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for this compound-Induced Apoptosis

At moderately high concentrations (e.g., 20-30 µM), this compound appears to trigger the intrinsic apoptotic pathway. This involves the permeabilization of the outer mitochondrial membrane, leading to the release of pro-apoptotic factors and subsequent caspase activation.

SCH28080_Apoptosis_Pathway This compound This compound (High Concentration) Mitochondria Mitochondrial Perturbation This compound->Mitochondria Off-target effect? MMP_Loss Loss of Mitochondrial Membrane Potential (ΔΨm) Mitochondria->MMP_Loss CytC_Release Cytochrome c Release MMP_Loss->CytC_Release Caspase_Activation Caspase Activation (e.g., Caspase-9, Caspase-3) CytC_Release->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Cytotoxicity_Workflow Start Start: Treat cells with This compound Viability_Assay Cell Viability Assay (e.g., Resazurin) Start->Viability_Assay Determine_IC50 Determine IC50 Viability_Assay->Determine_IC50 Apoptosis_Necrosis_Assay Apoptosis vs. Necrosis Assay (Annexin V/PI Staining) Determine_IC50->Apoptosis_Necrosis_Assay Use concentrations around IC50 Mechanism_Study Mechanistic Studies (e.g., Caspase activity, Mitochondrial potential) Apoptosis_Necrosis_Assay->Mechanism_Study Conclusion Conclusion: Characterize Cytotoxic Profile Mechanism_Study->Conclusion

References

mitigating the effects of SCH28080 degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of SCH28080, a potent and reversible H+/K+-ATPase inhibitor. This guide addresses common challenges and questions related to its application in experimental settings, with a focus on mitigating the effects of its degradation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potassium-competitive acid blocker (P-CAB) that specifically inhibits the gastric H+,K+-ATPase, also known as the proton pump.[1][2] It acts by competitively binding to the K+ site on the luminal side of the enzyme, thereby preventing the exchange of H+ and K+ ions and inhibiting gastric acid secretion.[1][3][4][5] This inhibition is reversible.[4][5][6]

Q2: What are the recommended storage and handling conditions for this compound?

A2: Proper storage is critical to prevent the degradation of this compound and ensure experimental reproducibility. Stock solutions should be aliquoted and stored at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[6] Avoid repeated freeze-thaw cycles.[6] Solid this compound should be stored at room temperature.[7]

Q3: What are the known stability issues and degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively documented in the provided search results, its classification as a protonatable weak base (pKa = 5.6) suggests that it is more active in its protonated form, which accumulates on the acidic side of the parietal cell membrane.[4] Degradation of similar compounds can be accelerated by exposure to light, extreme pH conditions, and strong oxidizing agents. It is crucial to protect this compound solutions from light and maintain them within a stable pH environment during experiments.

Q4: What were the reasons for the discontinuation of this compound in clinical development?

A4: Further development of this compound was halted due to observations of hepatotoxicity (toxic effects on the liver).[2][8] This is an important consideration for in vivo studies.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent or lower-than-expected inhibition of H+,K+-ATPase activity. Degradation of this compound: Improper storage, repeated freeze-thaw cycles, or exposure to light can lead to compound degradation.1. Prepare fresh stock solutions of this compound from solid compound. 2. Aliquot stock solutions to minimize freeze-thaw cycles.[6] 3. Protect solutions from light by using amber vials or wrapping tubes in foil.
Incorrect pH of experimental buffer: As a weak base, the protonation and activity of this compound are pH-dependent.[4]1. Ensure the pH of your experimental buffer is appropriate for your assay and is consistently maintained.
Competition with K+ ions: The inhibitory effect of this compound is competitive with K+.[1][5]1. Carefully control and report the K+ concentration in your assay buffers. Higher K+ concentrations will require higher concentrations of this compound to achieve the same level of inhibition.
Variability in in vivo experimental results. Hepatotoxicity: this compound has known liver toxicity, which could affect the overall health of the animal model and influence experimental outcomes.[2][8]1. Monitor liver function markers in animal models. 2. Consider using the lowest effective dose and limit the duration of exposure.
Pharmacokinetic variability: Differences in absorption, distribution, metabolism, and excretion can lead to variable in vivo efficacy.1. Standardize dosing procedures and ensure consistent administration. 2. Measure plasma concentrations of this compound if possible.

Quantitative Data Summary

Parameter Value Enzyme/System Reference
IC50 1.3 µMPurified K+/H+-ATPase (in the presence of 5 mM KCl)[1]
IC50 0.029 µMHistamine-induced [14C]aminopyrine uptake into isolated rabbit parietal cells[6]
Ki 0.12 µMGastric H,K-ATPase (competitive inhibition with respect to K+)[6]
Ki 24 nMGastric (H+ + K+)-ATPase (at pH 7, competitive with respect to K+)[4]
pKa 5.6-[2][4]

Experimental Protocols

Protocol 1: In Vitro H+,K+-ATPase Inhibition Assay

  • Preparation of Gastric Vesicles: Isolate gastric vesicles containing H+,K+-ATPase from a suitable animal model (e.g., rabbit, guinea pig) using differential centrifugation as described in the literature.

  • ATPase Activity Measurement:

    • Pre-incubate the gastric vesicles with varying concentrations of this compound in a buffer (e.g., 40 mM Tris-HCl, pH 7.4) for a defined period at 37°C.

    • Initiate the ATPase reaction by adding ATP and MgCl2. The reaction buffer should contain a specific concentration of KCl to assess competitive inhibition.

    • Stop the reaction after a set time (e.g., 10-20 minutes) by adding a quenching solution (e.g., trichloroacetic acid).

    • Measure the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., malachite green assay).

  • Data Analysis: Plot the percentage of H+,K+-ATPase inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Visualizations

SCH28080_Mechanism_of_Action cluster_parietal_cell Parietal Cell cluster_membrane Apical Membrane Parietal_Cell_Lumen Gastric Lumen (Acidic) Parietal_Cell_Cytoplasm Cytoplasm HK_ATPase H+,K+-ATPase (Proton Pump) K_in K+ HK_ATPase->K_in Pumps In H_out H+ HK_ATPase->H_out Pumps Out H_in H+ H_in->HK_ATPase Binds K_out K+ K_out->HK_ATPase Binds This compound This compound This compound->HK_ATPase Competitively Inhibits K+ Binding

Caption: Mechanism of H+,K+-ATPase inhibition by this compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare_this compound Prepare fresh this compound stock solution Pre_incubation Pre-incubate vesicles with this compound Prepare_this compound->Pre_incubation Isolate_Vesicles Isolate gastric vesicles Isolate_Vesicles->Pre_incubation Initiate_Reaction Initiate ATPase reaction (add ATP, MgCl2, KCl) Pre_incubation->Initiate_Reaction Stop_Reaction Stop reaction Initiate_Reaction->Stop_Reaction Measure_Pi Measure inorganic phosphate (Pi) release Stop_Reaction->Measure_Pi Calculate_Inhibition Calculate % inhibition Measure_Pi->Calculate_Inhibition Determine_IC50 Determine IC50 value Calculate_Inhibition->Determine_IC50

Caption: Workflow for an in vitro H+,K+-ATPase inhibition assay.

References

Navigating SCH28080: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

I have now gathered substantial information from the Google searches, covering the storage, handling, and mechanism of action of SCH28080. I also found some details on experimental systems where it has been used, including IC50 values. Crucially, the latest search provided a detailed protocol for an H,K-ATPase assay and general guidance on cell viability assays.

However, I still lack a structured troubleshooting guide. While I can infer potential problems like precipitation from the solubility data, I haven't found a dedicated resource that outlines common experimental issues with this compound and their solutions.

My next step will be to synthesize the information I have into the requested format. I will create the FAQs, the detailed experimental protocols (adapting the information I found), and the data tables first. Then, I will create the Graphviz diagrams. Finally, based on all the information gathered and structured, I will create a troubleshooting guide by anticipating potential problems and providing logical solutions. I believe I have enough information to proceed without further searches.

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for storing, handling, and utilizing this compound in experimental settings. Authored for an audience with a strong scientific background, this resource offers detailed protocols, troubleshooting advice, and answers to frequently asked questions to ensure the successful application of this potent H+/K+-ATPase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a reversible and K+-competitive inhibitor of the gastric H+/K+-ATPase, also known as the proton pump.[1][2] It functions by competing with potassium ions (K+) to bind to the luminal side of the enzyme, thereby blocking the exchange of intracellular H+ for extracellular K+ and inhibiting gastric acid secretion.[1][2][3]

Q2: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored as a solid at -20°C for the short term and -80°C for long-term storage. When preparing stock solutions, it is recommended to aliquot and store them at -80°C to minimize freeze-thaw cycles.

Q3: How should I prepare a stock solution of this compound?

This compound is sparingly soluble in aqueous solutions. A common solvent for creating a stock solution is dimethyl sulfoxide (DMSO). For in vivo experiments, further dilution in vehicles such as saline or polyethylene glycol may be necessary. It is crucial to ensure complete dissolution; sonication or gentle warming may aid this process. However, always refer to the manufacturer's specific instructions for the lot you are using.

Q4: What is the in vitro potency of this compound?

The inhibitory constant (Ki) for this compound against H+/K+-ATPase is approximately 24 nM for ATPase activity and 275 nM for pNPPase activity at pH 7.[2] The IC50 value for the inhibition of purified K+/H+-ATPase in the presence of 5 mM KCl is approximately 1.3 µM.[4]

Troubleshooting Guide

This section addresses common issues that may arise during experiments with this compound.

Issue Potential Cause Recommended Solution
Precipitation of this compound in aqueous buffer. This compound has low aqueous solubility.- Increase the concentration of the organic co-solvent (e.g., DMSO) in the final working solution, ensuring it does not exceed a concentration that affects your experimental system.- Prepare fresh dilutions from a concentrated stock solution immediately before use.- Consider using a different buffer system or adjusting the pH, as the protonated form of this compound is the active species and its accumulation can be pH-dependent.[2]
Inconsistent or lower-than-expected inhibition. - Degradation of this compound: Improper storage or multiple freeze-thaw cycles of the stock solution.- Incorrect pH: The potency of this compound is pH-dependent.[2]- High K+ concentration: As a K+-competitive inhibitor, high concentrations of potassium in the assay buffer will reduce the apparent potency of this compound.[1][4]- Prepare fresh aliquots of the stock solution and store them properly at -80°C.- Ensure the pH of your experimental buffer is appropriate for this compound activity. The protonated form is more active at lower pH.[2]- Carefully control and, if possible, lower the K+ concentration in your assay buffer to a level that still supports enzyme activity but allows for sensitive inhibition.
Variability between experimental replicates. - Incomplete dissolution of this compound: Leading to inaccurate concentrations in the working solution.- Pipetting errors: Especially when preparing serial dilutions.- Cell-based assay variability: Differences in cell density, passage number, or metabolic activity.- Ensure complete dissolution of the stock solution before making dilutions. Vortexing or brief sonication can help.- Use calibrated pipettes and perform serial dilutions carefully.- Standardize cell culture conditions, including seeding density and passage number. Perform regular cell health checks.

Troubleshooting Workflow

TroubleshootingWorkflow start Problem Encountered inconsistent_results Inconsistent Results start->inconsistent_results low_activity Low/No Activity start->low_activity precipitation Precipitation start->precipitation check_prep Review Solution Preparation inconsistent_results->check_prep check_storage Verify Storage Conditions low_activity->check_storage check_solubility Check Solvent & Concentration precipitation->check_solubility dissolution_issue Incomplete Dissolution? check_prep->dissolution_issue storage_issue Improper Storage? check_storage->storage_issue check_assay Examine Assay Conditions (pH, [K+]) assay_issue Suboptimal Assay? check_assay->assay_issue solubility_issue Solubility Limit Exceeded? check_solubility->solubility_issue dissolution_issue->check_assay No resolve_dissolution Sonicate/Vortex/ Remake Stock dissolution_issue->resolve_dissolution Yes storage_issue->check_assay No resolve_storage Use Fresh Aliquot storage_issue->resolve_storage Yes resolve_assay Optimize pH and [K+] assay_issue->resolve_assay Yes resolve_solubility Lower Concentration/ Use Co-solvent solubility_issue->resolve_solubility Yes

Caption: A decision tree for troubleshooting common experimental issues with this compound.

Experimental Protocols

In Vitro H+/K+-ATPase Inhibition Assay

This protocol is adapted from a method for measuring the ATP hydrolytic activity of gastric microsomes.[5]

Materials:

  • Pig gastric microsomes (or other source of H+/K+-ATPase)

  • Assay Buffer: 60 mM Tris-HCl, pH 7.4, 2 mM MgCl2, 1 mM EGTA

  • Potassium Chloride (KCl) solution

  • This compound stock solution (in DMSO)

  • Adenosine triphosphate (ATP) solution

  • Malachite green reagent for phosphate detection

  • 96-well microplate

  • Incubator at 37°C

  • Microplate reader

Procedure:

  • Prepare the assay buffer.

  • In a 96-well microplate, add 100 µL/well of assay buffer.

  • To determine specific H+/K+-ATPase activity, set up wells with and without 7.5 mM KCl.

  • Add varying concentrations of this compound (e.g., from 10⁻⁹ M to 10⁻⁴ M) to the appropriate wells.[5] Include a vehicle control (DMSO).

  • Add 80 ng of microsomal H+/K+-ATPase to each well.

  • To initiate the reaction, add 1 mM ATP to each well.

  • Incubate the plate for 30 minutes at 37°C.[5]

  • Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method such as a malachite green procedure.

  • Calculate the specific H+/K+-ATPase activity as the difference in microsomal ATPase activities in the presence and absence of KCl.

  • Determine the IC50 of this compound by plotting the percentage of inhibition against the log concentration of the inhibitor.

Cell Viability Assay (MTT Assay)

This is a general protocol to assess the effect of this compound on the viability of a chosen cell line.

Materials:

  • Cells of interest cultured in appropriate medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator.

  • Prepare serial dilutions of this compound in cell culture medium from the DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a cytotoxic level (typically <0.5%). Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Following incubation, add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/mL.

  • Incubate for 1 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Mix thoroughly to ensure complete solubilization.

  • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Signaling Pathway and Experimental Workflow

H+/K+-ATPase Pumping Cycle and Inhibition by this compound

HKATPase_Cycle cluster_membrane Parietal Cell Membrane E1_H E1-ATP (H+ bound, cytoplasmic) E1P_H E1P-ADP (H+ occluded) E1_H->E1P_H ATP -> ADP E2P E2P (H+ released, luminal) E1P_H->E2P Conformational Change E2P_K E2P-K+ (K+ bound, luminal) E2P->E2P_K + K+ (luminal) E2_K E2-K+ (K+ occluded) E2P_K->E2_K Dephosphorylation E1_ATP E1-ATP (K+ released, cytoplasmic) E2_K->E1_ATP Conformational Change E1_ATP->E1_H + H+ (cytoplasmic) This compound This compound This compound->E2P Inhibits

Caption: The catalytic cycle of the H+/K+-ATPase and the inhibitory action of this compound.

General Experimental Workflow for In Vitro Studies

ExperimentalWorkflow prep_reagents Prepare Reagents (Buffers, this compound stock) setup_assay Set Up Assay (e.g., 96-well plate) prep_reagents->setup_assay add_inhibitor Add this compound (Serial Dilutions) setup_assay->add_inhibitor add_enzyme_cells Add Enzyme or Cells add_inhibitor->add_enzyme_cells initiate_reaction Initiate Reaction (e.g., add ATP/substrate) add_enzyme_cells->initiate_reaction incubation Incubation initiate_reaction->incubation measurement Measure Endpoint (e.g., Absorbance) incubation->measurement analysis Data Analysis (e.g., IC50 calculation) measurement->analysis

Caption: A generalized workflow for conducting in vitro experiments with this compound.

References

interpreting unexpected results with SCH28080

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SCH28080. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and reversible inhibitor of the gastric hydrogen-potassium ATPase (H+,K+-ATPase), also known as the proton pump.[1][2][3] It acts as a potassium-competitive inhibitor, meaning it competes with potassium ions (K+) for binding to the enzyme.[4][5][6] The binding site is located on the luminal (extracellular) face of the enzyme.[1][5] this compound is a weak base (pKa = 5.6) and its protonated form is the active inhibitory species.[1][3][7] Consequently, it tends to accumulate in acidic environments, which increases its local concentration and inhibitory potency.[1]

Q2: I am observing lower-than-expected potency in my in vitro assay. What could be the cause?

Several factors can influence the apparent potency of this compound:

  • Potassium Concentration: Since this compound is a K+-competitive inhibitor, its IC50 value will increase with higher concentrations of K+ in your assay buffer.[4] Ensure that K+ concentrations are consistent across experiments.

  • pH of the Medium: The inhibitory activity of this compound is highly pH-dependent.[1] As a weak base, it is more potent at a lower pH because the protonated, active form accumulates.[1][3] Neutralization of the acidic space can reduce its potency.[3]

  • Membrane Permeability: If you are using intact cells or vesicles, the ability of this compound to reach its luminal binding site is crucial. An analogue of this compound designed not to cross membranes freely showed less effective inhibition in intact vesicle preparations.[1]

Q3: Is this compound specific to the gastric H+,K+-ATPase?

While highly selective for the H+,K+-ATPase over other P-type ATPases like the Na+,K+-ATPase, this compound is not entirely specific to the gastric isoform.[4][6] It has been shown to inhibit the non-gastric H+,K+-ATPase (ATP12A), which is expressed in a variety of tissues.[8] This could lead to unexpected physiological effects in cell types other than gastric parietal cells.

Q4: Are there any known toxicities associated with this compound?

Yes. The clinical development of this compound as a therapeutic agent was halted due to observed hepatotoxicity (liver toxicity).[7][9][10] This is a critical consideration for in vivo studies and may be relevant in long-term cell culture experiments, particularly with liver-derived cells.

Quantitative Data Summary

The inhibitory potency of this compound can vary depending on the experimental conditions. The following table summarizes key quantitative parameters reported in the literature.

ParameterReported ValueEnzyme/SystempHK+ ConcentrationReference
Ki (ATPase) 24 nMGastric (H+ + K+)-ATPase7.0Not specified[1]
Ki (pNPPase) 275 nMGastric (H+ + K+)-ATPase7.0Not specified[1]
IC50 20 nMH+,K+-ATPaseNot specifiedNot specified[2]
IC50 1.3 µMPurified K+/H+-ATPaseNot specified5 mM[4]
pKa 5.6---[1][7]

Troubleshooting Guides

Issue 1: Unexpected Effects on Cell Viability or Apoptosis

You are using this compound in a non-gastric cell line and observe unexpected changes in cell survival or apoptosis rates.

Possible Causes & Troubleshooting Steps:

  • Inhibition of Non-Gastric H+,K+-ATPase (ATP12A): Your cell line may express the non-gastric proton pump ATP12A. This pump is involved in regulating intracellular pH (pHi) and cell volume, and its inhibition can counteract anti-apoptotic mechanisms.[8]

    • Verify ATP12A Expression: Use qRT-PCR to check for ATP12A transcripts in your cell line.

    • Measure Intracellular pH: An unexpected drop in pHi after inducing acidosis could indicate inhibition of a proton pump.

    • Assess Apoptotic Markers: Use flow cytometry to measure markers like phosphatidylserine exposure or caspase activity to confirm if the observed effect correlates with apoptosis.[8]

  • General Cytotoxicity: At high concentrations or with prolonged exposure, this compound might exert off-target cytotoxic effects, potentially related to the mechanisms underlying its observed hepatotoxicity in vivo.[7]

    • Perform a Dose-Response Curve: Determine the EC50 for the viability effect and compare it to the IC50 for its known target. A large difference may suggest an off-target effect.

    • Time-Course Experiment: Assess cell viability at multiple time points to distinguish between acute and chronic toxicity.

    • Use a Structurally Unrelated Inhibitor: Compare results with another H+,K+-ATPase inhibitor (if available for your target) to see if the effect is specific to this compound's chemical structure.

Issue 2: Inconsistent Inhibition of Proton Transport

You are measuring proton transport or changes in intra-vesicular/intracellular pH, and the inhibitory effect of this compound is variable.

Possible Causes & Troubleshooting Steps:

  • pH Buffering and Gradients: The activity of this compound is critically dependent on a pH gradient.[1][3]

    • Check Buffer pH: Ensure the pH of your extracellular buffer is accurate and stable throughout the experiment.

    • Control for Intracellular pH (pHi): If possible, measure and monitor pHi. Experimental manipulations that alter pHi can affect drug potency.

    • Consider the "Acid Trap" Mechanism: Remember that this compound accumulates in acidic compartments. If your experimental system has no or a reversed pH gradient, the drug may not concentrate at its target site, leading to reduced efficacy.

  • K+ Competition: The level of inhibition is sensitive to the local K+ concentration at the binding site.[3][4]

    • Standardize K+ Levels: Maintain a consistent and known K+ concentration in all assay buffers.

    • Analyze Kinetic Data: Perform kinetic studies by varying the K+ concentration to confirm a competitive inhibition pattern. This can help validate that the observed effect is on-target.

Visualizations

Signaling Pathway and Experimental Workflows

SCH28080_Mechanism cluster_membrane Cell Membrane ATPase H+,K+-ATPase (Proton Pump) H_out H+ ATPase->H_out K_in K+ ATPase->K_in ADP ADP + Pi ATPase->ADP K_out K+ K_out->ATPase Pumped in SCH_out This compound SCH_out->ATPase Competes with K+ H_in H+ H_in->ATPase Pumped out ATP ATP ATP->ATPase Energy

Caption: Mechanism of this compound inhibiting the H+,K+-ATPase.

Troubleshooting_Workflow start Unexpected Result with this compound q1 Is the effect on cell viability/apoptosis? start->q1 q2 Is the inhibition of ion transport inconsistent? start->q2 a1 Check for non-gastric H+,K+-ATPase (ATP12A) expression (qRT-PCR) q1->a1 Yes b1 Verify and stabilize extracellular pH q2->b1 Yes a2 Measure intracellular pH (pHi) and apoptotic markers a1->a2 a3 Perform dose-response and time-course for cytotoxicity a2->a3 a4 Use structurally unrelated inhibitor control a3->a4 b2 Confirm K+ concentration in all buffers b1->b2 b3 Perform kinetic analysis vs. varying [K+] b2->b3 b4 Ensure system allows for 'acid trap' mechanism b3->b4

Caption: Workflow for troubleshooting unexpected experimental results.

Logical_Relationships cluster_params Experimental Parameters cluster_outcomes Observed Outcomes K_conc [K+] Concentration potency This compound Potency (IC50) K_conc->potency Inversely Affects (Competitive Inhibition) pH_grad pH Gradient (Acidic Lumen) pH_grad->potency Directly Affects ('Acid Trap' Accumulation) off_target Off-Target Effects (e.g., Cytotoxicity) potency->off_target Distinguish via Dose-Response

Caption: Logical relationships influencing this compound experimental outcomes.

Experimental Protocols

Protocol 1: H+,K+-ATPase Activity Assay (using isolated gastric vesicles)

This protocol is adapted from methods described in the literature for measuring the K+-dependent ATPase activity of the proton pump.[1][4]

  • Preparation of Vesicles: Isolate H+,K+-ATPase-rich vesicles from gastric mucosa (e.g., from hog or rabbit) using differential centrifugation and sucrose gradient purification.

  • Assay Buffer: Prepare an assay buffer containing: 40 mM Tris-HCl (pH 7.4), 2 mM MgCl2, and 1 mM EGTA.

  • Reaction Mixture: In a microplate well, combine:

    • 5-10 µg of vesicle protein.

    • Varying concentrations of this compound (dissolved in DMSO, ensure final DMSO concentration is <1%).

    • Assay buffer to a final volume of 90 µL.

    • Pre-incubate for 10 minutes at 37°C.

  • Initiate Reaction: Start the reaction by adding 10 µL of 20 mM ATP. To measure K+-dependent activity, include 10-20 mM KCl in the ATP solution. For the baseline (K+-independent) measurement, omit KCl.

  • Incubation: Incubate the plate at 37°C for 15-30 minutes.

  • Stop Reaction: Terminate the reaction by adding 50 µL of a solution containing 10% SDS.

  • Quantify Phosphate Release: Measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method, such as the malachite green assay. Read absorbance at ~620 nm.

  • Calculation: K+-ATPase activity is the difference between the activity measured in the presence and absence of KCl. Plot the percent inhibition against the this compound concentration to determine the IC50.

Protocol 2: Intracellular pH (pHi) Measurement

This protocol uses a pH-sensitive fluorescent dye, BCECF, to monitor pHi changes.[8]

  • Cell Preparation: Plate cells on glass-bottom dishes suitable for microscopy.

  • Dye Loading: Load cells with 2-5 µM BCECF-AM for 20-30 minutes at 37°C in a bicarbonate-free buffer (e.g., HEPES-buffered saline).

  • Washing: Wash cells twice with the buffer to remove extracellular dye.

  • Baseline Measurement: Mount the dish on an inverted fluorescence microscope equipped with a ratiometric imaging system. Excite the dye at two wavelengths (~490 nm and ~440 nm) and measure the emission at ~535 nm. Record the baseline fluorescence ratio (F490/F440).

  • Induce Acid Load: To test the cell's ability to recover from acidosis, use the NH4Cl prepulse technique. Perfuse cells with a buffer containing 20 mM NH4Cl for 5 minutes, which will first alkalinize and then, upon washout with NH4Cl-free buffer, cause a profound intracellular acidification.

  • Treatment and Recovery: During the recovery phase (after NH4Cl washout), perfuse the cells with a buffer containing this compound or a vehicle control.

  • Data Analysis: Monitor the F490/F440 ratio over time. The rate of increase in the ratio during the recovery phase reflects the rate of proton extrusion. Calibrate the fluorescence ratio to absolute pHi values using the high-K+/nigericin method at the end of each experiment. Compare the rate of pHi recovery in this compound-treated cells versus control cells.

Protocol 3: Cell Viability Assay (Flow Cytometry)

This protocol uses 7-AAD staining to differentiate between live and dead cells.[11]

  • Cell Treatment: Culture cells in appropriate multi-well plates. Treat with a range of this compound concentrations for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle-only control.

  • Cell Harvesting: Collect both adherent and suspension cells. For adherent cells, use a gentle dissociation agent like TrypLE to avoid membrane damage. Centrifuge and wash cells with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of a suitable binding buffer. Add 5 µL of 7-Aminoactinomycin D (7-AAD).

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of binding buffer to each tube and analyze immediately on a flow cytometer.

  • Gating and Analysis: Gate on the main cell population using forward and side scatter. 7-AAD is a fluorescent DNA intercalator that is excluded by cells with intact membranes. Therefore, the 7-AAD-negative population represents live cells, while the 7-AAD-positive population represents dead or late apoptotic cells. Quantify the percentage of live cells in each treatment condition.

References

adjusting SCH28080 protocols for different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SCH28080. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your work.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and reversible inhibitor of the H+,K+-ATPase, also known as the proton pump.[1] It acts as a potassium-competitive acid blocker (P-CAB), binding to the K+ site on the luminal side of the enzyme.[1][2] This binding prevents the exchange of intracellular H+ for extracellular K+, thereby inhibiting the secretion of gastric acid.[3]

Q2: How does pH affect the activity of this compound?

A2: this compound is a weak base with a pKa of approximately 5.6.[1][4] In acidic environments, such as the secretory canaliculi of parietal cells, it becomes protonated. This protonated form is the active inhibitory species and accumulates in these acidic compartments, which significantly enhances its potency.[1][3] Therefore, the inhibitory effect of this compound is more pronounced in acidic conditions.

Q3: How should I dissolve and store this compound?

A3: this compound is sparingly soluble in aqueous solutions but is readily soluble in dimethyl sulfoxide (DMSO).[5] It is recommended to prepare a concentrated stock solution in anhydrous, sterile DMSO (e.g., 10-50 mM). This stock solution can be stored in aliquots at -20°C for up to three months to avoid repeated freeze-thaw cycles.[6] For experiments, the DMSO stock solution should be diluted into the aqueous cell culture medium, ensuring the final DMSO concentration is typically below 0.5% to avoid solvent-induced cytotoxicity.[5]

Q4: What are the known off-target effects or toxicity concerns with this compound?

A4: The clinical development of this compound was discontinued due to observations of hepatotoxicity (liver toxicity).[4][7] While the precise molecular mechanism of this hepatotoxicity is not fully elucidated, it is a critical consideration for in vivo studies. In vitro, at concentrations significantly higher than its IC50 for the H+,K+-ATPase, this compound can induce apoptosis and cytotoxicity in some cell lines.[8] Researchers should perform dose-response experiments to determine the optimal concentration range that inhibits the target without causing significant off-target cytotoxicity.

Quantitative Data Summary

The inhibitory concentration of this compound can vary depending on the experimental system, pH, and potassium concentration. Below is a summary of reported values.

ParameterSystem/Cell LineReported Value(s)Reference(s)
IC50 Purified H+,K+-ATPase (in 5 mM KCl)1.3 µM[9]
Ki Gastric H+,K+-ATPase (ATPase activity, pH 7)24 nM[1]
Ki Gastric H+,K+-ATPase (pNPPase activity, pH 7)275 nM[1]
IC50 Histamine-stimulated acid accumulation (isolated guinea-pig parietal cells)Not significantly different from K+-stimulated response[9]
IC50 K+-stimulated acid accumulation (isolated guinea-pig parietal cells)Not significantly different from histamine-stimulated response[9]
Effect Pancreatic Cancer Cells (PANC-1)Reduces cell migration[8]

Signaling and Workflow Diagrams

Below are diagrams illustrating the mechanism of action, a typical experimental workflow, and a troubleshooting guide.

Mechanism of this compound Action on H+,K+-ATPase cluster_membrane Cell Membrane ATPase H+,K+-ATPase (Proton Pump) Intracellular Space Extracellular (Luminal) Space K_out K+ ATPase:p_out->K_out Potassium Influx Block X ATPase:p_out->Block H_in H+ H_in->ATPase:p_in Proton Efflux This compound This compound This compound->ATPase:p_out Competes with K+ Block->H_in Blocked

Caption: Mechanism of this compound on the H+,K+-ATPase proton pump.

General Experimental Workflow for this compound prep Prepare this compound Stock (e.g., 10 mM in DMSO) treat Prepare Serial Dilutions & Treat Cells with this compound prep->treat seed Seed Cells in Multi-well Plate (allow to adhere for 24h) seed->treat incubate Incubate for Desired Duration (e.g., 24, 48, 72 hours) treat->incubate assay Perform Viability/Functional Assay (e.g., MTT, ATPase activity) incubate->assay analyze Read Results & Analyze Data (Calculate IC50) assay->analyze

Caption: A typical experimental workflow for using this compound.

Troubleshooting Logic for this compound Experiments start Issue: Inconsistent or No Inhibitory Effect q1 Is this compound stock solution freshly prepared or properly stored? start->q1 sol1 Degraded Compound: Prepare fresh stock solution in anhydrous DMSO. Aliquot and store at -20°C. q1->sol1 No q2 Does the compound precipitate when added to the medium? q1->q2 Yes sol1->q2 sol2 Solubility Issue: Lower final DMSO concentration (<0.5%). Warm medium slightly, vortex during addition. q2->sol2 Yes q3 Is the H+,K+-ATPase expressed and active in your cell line? q2->q3 No sol2->q3 sol3 Target Not Present: Confirm target expression (e.g., qPCR, WB). Use a positive control cell line. q3->sol3 No q4 Is the local pH sufficiently acidic for drug accumulation? q3->q4 Yes sol3->q4 sol4 Suboptimal pH: If possible, use an assay buffer with a lower pH or stimulate acid production. q4->sol4 No end Problem Resolved q4->end Yes sol4->end

Caption: A decision tree for troubleshooting this compound experiments.

Troubleshooting Guide

Q: I am not observing the expected inhibitory effect of this compound. What could be the cause?

A: Several factors could contribute to a lack of efficacy:

  • Compound Degradation: Ensure your this compound stock solution is fresh and has been stored correctly (aliquoted at -20°C in anhydrous DMSO). Repeated freeze-thaw cycles can degrade the compound.

  • Target Expression: Confirm that your cell line expresses the H+,K+-ATPase (gastric or non-gastric isoforms). Expression levels can vary significantly between cell lines. Use a positive control cell line known to express the target if possible.

  • Suboptimal pH: The activity of this compound is highly dependent on an acidic environment for the drug to accumulate.[1] If your cell culture medium has a neutral or alkaline pH, the drug's potency will be significantly reduced. Consider if the experimental conditions can be adjusted to be more acidic, or if the cells can be stimulated to increase proton extrusion.

  • High Potassium Concentration: As a K+-competitive inhibitor, high concentrations of potassium in your assay buffer or cell culture medium can compete with this compound for binding to the pump, reducing its inhibitory effect.[9] Check the K+ concentration in your reagents.

Q: I'm seeing high variability between my replicate experiments. What are the common sources of poor reproducibility?

A: High variability can often be traced to issues with compound solubility and preparation:

  • Precipitation: this compound, when diluted from a DMSO stock into an aqueous medium, can sometimes precipitate.[6] This leads to an inconsistent effective concentration. To mitigate this, ensure rapid mixing when diluting the stock, and consider a stepwise dilution. Visually inspect for precipitates after dilution.

  • Inconsistent Final DMSO Concentration: Ensure the final percentage of DMSO is identical across all wells, including controls. Even slight variations can affect cell health and drug activity.

  • Cell Health and Density: Ensure that cells are healthy, in the logarithmic growth phase, and seeded at a consistent density. Stressed or overly confluent cells can respond differently to treatment.

Q: My cells are dying even at low concentrations of this compound. How can I distinguish between targeted inhibition and general cytotoxicity?

A: It is important to separate the specific inhibitory effect from off-target cytotoxicity:

  • Dose-Response and Time-Course: Perform a detailed dose-response curve and a time-course experiment. Cytotoxicity may only appear at higher concentrations or after longer incubation times.

  • Vehicle Control: Always include a vehicle control (medium with the same final concentration of DMSO) to ensure that the observed effects are not due to the solvent.[5]

  • Functional Rescue: If possible, design an experiment where the downstream effects of H+,K+-ATPase inhibition can be measured and potentially rescued. For example, if the inhibition causes a change in intracellular pH, see if this can be counteracted by altering buffer components.

  • Use a Less Cytotoxic Analog (if available): While not always feasible, comparing the effects to a structurally related but less toxic inhibitor can help delineate on-target versus off-target effects.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol provides a method to determine the effect of this compound on the viability of adherent cell lines.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Adherent cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in sterile DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve final desired concentrations (e.g., ranging from 0.01 µM to 100 µM).

    • Include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the metabolically active cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: H+,K+-ATPase Activity Assay in Isolated Vesicles

This protocol is for measuring the direct inhibitory effect of this compound on H+,K+-ATPase activity in gastric membrane vesicle preparations.

Materials:

  • Gastric membrane vesicles enriched with H+,K+-ATPase

  • This compound

  • Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.4, 2 mM MgCl₂)

  • ATP solution (e.g., 2 mM in assay buffer)

  • KCl solution

  • Malachite Green reagent for phosphate detection

  • Phosphate standard solution

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the gastric vesicles (e.g., 5-10 µg of protein), assay buffer, and varying concentrations of this compound (or vehicle control). Pre-incubate at 37°C for 10 minutes.

  • Initiate Reaction: Start the ATPase reaction by adding ATP. To measure K+-stimulated activity, include KCl (e.g., 5-10 mM) in a parallel set of tubes. The difference in activity between tubes with and without KCl represents the H+,K+-ATPase-specific activity.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.

  • Stop Reaction: Terminate the reaction by adding a stop solution, such as trichloroacetic acid, which also precipitates the protein.

  • Phosphate Detection:

    • Centrifuge the tubes to pellet the precipitated protein.

    • Transfer an aliquot of the supernatant to a new 96-well plate.

    • Add Malachite Green reagent to each well and incubate at room temperature for color development.

  • Data Acquisition: Measure the absorbance at ~620-660 nm.

  • Analysis:

    • Generate a standard curve using the phosphate standard solution.

    • Calculate the amount of inorganic phosphate released in each sample.

    • Determine the H+,K+-ATPase activity (K+-stimulated phosphate release) at each this compound concentration.

    • Plot the percent inhibition versus this compound concentration to determine the IC50 value.

References

Technical Support Center: H+/K+-ATPase Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with H+/K+-ATPase inhibition assays.

Frequently Asked Questions (FAQs)

Q1: What are the main classes of H+/K+-ATPase inhibitors and how do they differ in their mechanism of action?

A1: The two primary classes of H+/K+-ATPase inhibitors are Proton Pump Inhibitors (PPIs) and Potassium-Competitive Acid Blockers (P-CABs).

  • Proton Pump Inhibitors (PPIs): These are prodrugs that require activation in an acidic environment.[1] Once activated, they form a covalent disulfide bond with cysteine residues on the luminal surface of the H+/K+-ATPase, leading to irreversible inhibition.[1][2] Because they only inhibit active pumps, their maximum effect is often achieved after several days of dosing.[2] Examples include omeprazole, lansoprazole, and pantoprazole.[2][3]

  • Potassium-Competitive Acid Blockers (P-CABs): These inhibitors act reversibly and do not require acid activation.[1] They compete with potassium ions (K+) for binding to the enzyme, thereby inhibiting its activity.[1] P-CABs can inhibit both active and inactive pumps, resulting in a more rapid onset of action compared to PPIs.[1] An early example of this class is SCH28080.

Q2: What is the role of pH in the activity of H+/K+-ATPase and its inhibition by PPIs?

A2: The H+/K+-ATPase enzyme itself is active over a range of pH values, with optimal activity being slightly acidic. However, the inhibitory activity of PPIs is highly dependent on a low pH environment. PPIs are weak bases that accumulate in the acidic compartments of parietal cells.[4] The acidic conditions catalyze the conversion of the prodrug into its active, thiophilic sulfenamide form, which can then covalently bind to and inhibit the enzyme.[2][3] Therefore, inconsistent or insufficiently low pH in your assay can lead to poor PPI potency. Pantoprazole, for instance, is a potent inhibitor under highly acidic conditions but is more stable than omeprazole at a slightly acidic pH of 5.0.[5]

Q3: How does potassium concentration affect H+/K+-ATPase activity and inhibition by P-CABs?

A3: Potassium ions (K+) are essential for the catalytic cycle of the H+/K+-ATPase.[4] P-CABs function by competing with K+ for binding to the enzyme.[1] Therefore, the concentration of K+ in the assay buffer will directly impact the apparent inhibitory potency (IC50) of P-CABs. High concentrations of K+ will require higher concentrations of a P-CAB to achieve the same level of inhibition. It is crucial to maintain a consistent and appropriate K+ concentration in your experiments to ensure reproducible results.

Q4: What are the common methods for preparing H+/K+-ATPase for in vitro assays?

A4: H+/K+-ATPase is typically prepared from fresh animal gastric tissue, such as pig or sheep stomachs.[6][7] The most common preparation involves the isolation of gastric microsomes, which are vesicles enriched with the H+/K+-ATPase enzyme.[7] The general steps include homogenization of the gastric mucosa followed by differential centrifugation to pellet the microsomal fraction.[6][7] Further purification can be achieved using density gradient centrifugation or treatment with detergents like SDS.[7][8]

Troubleshooting Guides

Issue 1: High Variability in IC50 Values for the Same Inhibitor

Possible Causes and Solutions

Possible Cause Explanation Troubleshooting Steps
Inconsistent Enzyme Preparation Lot-to-lot variability in enzyme preparations can lead to differences in specific activity and inhibitor sensitivity. The orientation of the enzyme in vesicles (right-side-out vs. inside-out) can also vary.[9]1. Standardize Preparation: Use a consistent and well-documented protocol for preparing the H+/K+-ATPase enriched vesicles.[7] 2. Characterize Each Batch: Determine the specific activity of each new batch of enzyme preparation. 3. Proper Storage: Store enzyme preparations at -80°C in appropriate buffers containing cryoprotectants like glycerol to maintain stability.[10][11]
Variable Vesicle Integrity and Permeability The integrity of the gastric vesicles is crucial. Leaky vesicles can disrupt the ion gradients necessary for enzyme activity and inhibitor action.[9] For PPIs that require an acidic interior, compromised vesicles will prevent their accumulation and activation.1. Assess Vesicle Integrity: Use techniques like light scattering or fluorescent probes to assess vesicle integrity. 2. Control for Permeability: In some assays with sealed vesicles, ionophores like valinomycin may be needed to ensure K+ access to the enzyme.[9]
Inconsistent Assay Conditions Minor variations in pH, temperature, ion concentrations (especially K+ for P-CABs), and ATP concentration can significantly impact enzyme kinetics and inhibitor potency.[12]1. Strictly Control pH: Use a well-buffered assay system and verify the pH before each experiment. 2. Maintain Constant Temperature: Use a temperature-controlled incubator or water bath for all incubations. 3. Precise Reagent Concentrations: Prepare fresh and accurately concentrated stock solutions for all reagents, including ions and ATP.
Issues with Inhibitor Stock Solutions Degradation of the inhibitor in the stock solution or inaccuracies in its concentration will lead to inconsistent results.1. Proper Storage: Store inhibitor stock solutions at the recommended temperature and protected from light. 2. Fresh Dilutions: Prepare fresh serial dilutions of the inhibitor for each experiment from a validated stock. 3. Solubility Issues: Ensure the inhibitor is fully dissolved in the assay buffer. Some compounds may require a small amount of a co-solvent like DMSO.
Data Analysis Methods The choice of data analysis software and the specific equations used to calculate IC50 values can introduce variability.[13]1. Consistent Analysis: Use the same data analysis software and curve-fitting model for all experiments. 2. Standardize Parameters: Decide on a consistent parameter for IC50 calculation (e.g., percent inhibition vs. percent of control) and apply it uniformly.[13]
Issue 2: Low Potency or No Inhibition Observed for Known Inhibitors

Possible Causes and Solutions

Possible Cause Explanation Troubleshooting Steps
Inactive Enzyme The H+/K+-ATPase enzyme may have lost activity due to improper preparation, storage, or handling. Proteolysis and delipidation during solubilization with detergents are common causes of inactivation.[8]1. Check Enzyme Activity: Always run a positive control with a known potent inhibitor and a negative control (no inhibitor) to confirm enzyme activity. 2. Use Protease Inhibitors: During enzyme preparation, include protease inhibitors to prevent degradation.[8] 3. Optimize Detergent Use: If using detergents to solubilize the enzyme, carefully titrate the concentration to avoid excessive delipidation which can inactivate the enzyme.[8]
Suboptimal Assay Conditions for a Specific Inhibitor Class The requirements for inhibition differ between PPIs and P-CABs. For example, PPIs require an acidic environment for activation.[1]1. Adjust pH for PPIs: When testing PPIs, ensure the assay conditions allow for the acidification of the vesicle interior or pre-acidify the inhibitor.[14][15] 2. Optimize K+ for P-CABs: When testing P-CABs, ensure the K+ concentration is appropriate to allow for competitive inhibition.
Incorrect ATP Concentration The concentration of ATP can affect the enzyme's kinetic parameters and its sensitivity to inhibitors. The H+/K+-ATPase has been reported to have two Km values for ATP hydrolysis.[16] The apparent Km for ATP can also be influenced by the external potassium concentration.[12]1. Determine Optimal ATP Concentration: Perform an ATP titration to determine the optimal concentration for your specific enzyme preparation and assay conditions. A common starting point is 2 mM.[17]
Inhibitor Degradation The inhibitor may have degraded due to improper storage or handling.1. Use Fresh Inhibitor: If possible, use a fresh batch of the inhibitor. 2. Verify Stock Solution: Check the integrity of the stock solution.

Experimental Protocols

Protocol 1: Preparation of H+/K+-ATPase Enriched Gastric Microsomes

This protocol is adapted from methods described for preparing H+/K+-ATPase from sheep or pig gastric mucosa.[6][7]

Materials:

  • Fresh sheep or pig stomach

  • Homogenization Buffer: 250 mM Sucrose, 2 mM HEPES, 1 mM EDTA, pH 7.4

  • Suspension Buffer: 250 mM Sucrose, 2 mM HEPES, pH 7.4

  • Protease inhibitors (e.g., pepstatin A)[8]

  • Dounce homogenizer

  • High-speed centrifuge

Procedure:

  • Obtain a fresh stomach from a local abattoir and place it on ice.

  • Open the stomach and wash the mucosal surface gently with cold tap water to remove food particles.

  • Scrape the gastric mucosa from the fundus region using a glass slide.

  • Weigh the mucosal scrapings and suspend them in 4 volumes of ice-cold Homogenization Buffer containing protease inhibitors.

  • Homogenize the tissue using a Dounce homogenizer with 10-15 strokes.

  • Centrifuge the homogenate at 20,000 x g for 30 minutes at 4°C to remove nuclei and mitochondria.

  • Carefully collect the supernatant and centrifuge it at 100,000 x g for 60 minutes at 4°C to pellet the microsomal fraction.

  • Discard the supernatant and resuspend the microsomal pellet in Suspension Buffer.

  • Determine the protein concentration of the microsomal preparation using a standard method like the Bradford assay.

  • Aliquot the enzyme preparation and store it at -80°C until use.

Protocol 2: H+/K+-ATPase Activity Assay (Colorimetric)

This assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.[14][17]

Materials:

  • H+/K+-ATPase enriched microsomes

  • Assay Buffer: 40 mM Tris-HCl, pH 7.4

  • 20 mM MgCl2

  • 100 mM KCl

  • 20 mM ATP

  • Test inhibitor at various concentrations

  • Stopping Reagent: 10% (w/v) Trichloroacetic acid (TCA)

  • Phosphate Detection Reagent (e.g., Malachite Green-based reagent)

  • Phosphate standard solution

Procedure:

  • Prepare a reaction mixture containing Assay Buffer, MgCl2, KCl, and the test inhibitor at the desired concentration.

  • Add the H+/K+-ATPase enriched microsomes (typically 10-20 µg of protein) to the reaction mixture and pre-incubate for a specified time (e.g., 10-30 minutes) at 37°C to allow for inhibitor binding.

  • Initiate the reaction by adding ATP to a final concentration of 2 mM.

  • Incubate the reaction at 37°C for a fixed time (e.g., 20-30 minutes). Ensure the reaction is in the linear range.

  • Stop the reaction by adding an equal volume of ice-cold 10% TCA.

  • Centrifuge the tubes at 2,000 x g for 10 minutes to pellet the precipitated protein.

  • Transfer the supernatant to a new tube.

  • Add the Phosphate Detection Reagent to the supernatant and incubate according to the manufacturer's instructions to allow for color development.

  • Measure the absorbance at the appropriate wavelength (e.g., 660 nm for molybdenum blue).[6]

  • Create a standard curve using the phosphate standard solution to determine the amount of Pi released in each sample.

  • Calculate the specific activity of the enzyme (µmol Pi/mg protein/hour) and the percent inhibition for each inhibitor concentration.

Data Presentation

Table 1: Example IC50 Values for H+/K+-ATPase Inhibitors under Different Assay Conditions

InhibitorAssay pHK+ Concentration (mM)IC50 (µM)Reference
Omeprazole6.1Not specified1.1[15]
OmeprazoleAcidified VesiclesNot specified2.4[5]
PantoprazoleAcidified VesiclesNot specified6.8[5]
ML 30007.4Not specified16.4[15]
Arachidonic Acid7.4Not specified16.7[14]
Prostaglandin E27.4Not specified15[14]

Visualizations

experimental_workflow cluster_prep Enzyme Preparation cluster_assay Inhibition Assay gastric_mucosa Gastric Mucosa Scrapings homogenization Homogenization gastric_mucosa->homogenization centrifugation1 Low-Speed Centrifugation (20,000 x g) homogenization->centrifugation1 supernatant1 Supernatant centrifugation1->supernatant1 centrifugation2 High-Speed Centrifugation (100,000 x g) supernatant1->centrifugation2 microsomes H+/K+-ATPase Enriched Microsomes centrifugation2->microsomes pre_incubation Pre-incubation: Enzyme + Inhibitor microsomes->pre_incubation reaction_start Add ATP to Start Reaction pre_incubation->reaction_start incubation Incubation at 37°C reaction_start->incubation reaction_stop Stop Reaction (e.g., with TCA) incubation->reaction_stop pi_detection Phosphate Detection reaction_stop->pi_detection data_analysis Data Analysis (IC50 Calculation) pi_detection->data_analysis

Caption: Workflow for H+/K+-ATPase preparation and inhibition assay.

troubleshooting_logic start Inconsistent H+/K+-ATPase Inhibition check_enzyme Is enzyme activity consistent and stable? start->check_enzyme check_assay_conditions Are assay conditions (pH, temp, ions) strictly controlled? check_enzyme->check_assay_conditions Yes enzyme_prep Review enzyme preparation and storage protocols. check_enzyme->enzyme_prep No check_inhibitor Is the inhibitor stock and dilution reliable? check_assay_conditions->check_inhibitor Yes assay_protocol Calibrate instruments and prepare fresh reagents. check_assay_conditions->assay_protocol No check_data_analysis Is the data analysis method consistent? check_inhibitor->check_data_analysis Yes inhibitor_prep Prepare fresh inhibitor stock and dilutions. check_inhibitor->inhibitor_prep No analysis_workflow Standardize data analysis workflow. check_data_analysis->analysis_workflow No consistent_results Consistent Results check_data_analysis->consistent_results Yes enzyme_prep->check_enzyme assay_protocol->check_assay_conditions inhibitor_prep->check_inhibitor analysis_workflow->check_data_analysis

Caption: Logical workflow for troubleshooting inconsistent H+/K+-ATPase inhibition.

ppi_activation_pathway cluster_activation Acid Activation PPI_prodrug PPI (Prodrug) in Bloodstream accumulated_PPI Accumulated PPI PPI_prodrug->accumulated_PPI Accumulation in acidic space parietal_cell Parietal Cell (Acidic Canaliculus) protonated_PPI Protonated PPI accumulated_PPI->protonated_PPI Protonation (H+) active_sulfenamide Active Sulfenamide protonated_PPI->active_sulfenamide Rearrangement inhibited_enzyme Irreversibly Inhibited H+/K+-ATPase active_sulfenamide->inhibited_enzyme Covalent Bond Formation (with Cysteine) HK_ATPase H+/K+-ATPase HK_ATPase->inhibited_enzyme

Caption: Activation pathway of Proton Pump Inhibitors (PPIs).

References

Validation & Comparative

A Head-to-Head Battle for Gastric Acid Suppression: SCH28080 vs. Omeprazole

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of the mechanisms of action of two key inhibitors of the gastric H+/K+ ATPase.

In the landscape of gastric acid suppression, two molecules, SCH28080 and omeprazole, represent distinct classes of inhibitors targeting the same final step of acid production: the H+/K+ ATPase, or proton pump. While both effectively reduce gastric acidity, their underlying mechanisms of action, binding kinetics, and modes of interaction with the proton pump are fundamentally different. This guide provides a detailed comparison for researchers, scientists, and drug development professionals, supported by experimental data and methodologies.

At a Glance: Key Differences

FeatureThis compoundOmeprazole
Drug Class Potassium-Competitive Acid Blocker (P-CAB)Proton Pump Inhibitor (PPI)
Mechanism Reversible, competitive inhibition with K+Irreversible, covalent inhibition
Activation Not requiredRequires acidic environment (prodrug)
Binding Site Luminal aspect, near the K+ binding siteCysteine residues (e.g., Cys813) on the luminal side
Onset of Action RapidSlower, requires accumulation and activation
Duration of Action Dependent on plasma concentrationLong-lasting (until new pumps are synthesized)
Chemical Nature Imidazopyridine derivativeSubstituted benzimidazole

Mechanism of Action: A Tale of Two Inhibitors

The gastric H+/K+ ATPase is a P-type ATPase that undergoes conformational changes (E1 and E2 states) to pump H+ ions out of the parietal cell in exchange for K+ ions. Both this compound and omeprazole target this pump, but their strategies for inhibition diverge significantly.

This compound: The Competitive Antagonist

This compound is a potent, reversible, and competitive inhibitor of the H+/K+ ATPase[1][2]. It functions as a potassium-competitive acid blocker (P-CAB).

  • Direct Competition: this compound directly competes with potassium ions (K+) for binding to the luminal side of the enzyme[1][3].

  • No Acid Activation: Unlike omeprazole, this compound does not require an acidic environment to become active[2]. It binds to the pump in its active form.

  • Reversible Binding: The interaction between this compound and the H+/K+ ATPase is reversible. This means that as the concentration of this compound in the vicinity of the pump decreases, its inhibitory effect diminishes.

Omeprazole: The Irreversible Inactivator

Omeprazole is the prototypical proton pump inhibitor (PPI) and acts as a prodrug[4].

  • Acid-Catalyzed Activation: Omeprazole is a weak base that accumulates in the acidic secretory canaliculi of parietal cells. In this acidic environment, it undergoes a chemical rearrangement to its active form, a reactive sulfenamide or sulfenic acid[4].

  • Covalent Bonding: The activated omeprazole then forms a stable, irreversible covalent bond (a disulfide bridge) with cysteine residues on the luminal surface of the H+/K+ ATPase, with Cys813 being a key target[5][6].

  • Irreversible Inhibition: This covalent modification permanently inactivates the pump. Restoration of acid secretion requires the synthesis of new H+/K+ ATPase molecules[1].

Quantitative Comparison of Inhibitory Potency

The inhibitory potential of this compound and omeprazole has been quantified in various in vitro systems. It is important to note that IC50 values can vary depending on the experimental conditions, such as pH and the specific preparation of the H+/K+ ATPase.

InhibitorAssay SystemIC50Reference
This compound Purified H+/K+-ATPase (K+ competition)1.3 µM (in the presence of 5 mM KCl)[7]
Omeprazole Isolated human gastric glands (histamine-stimulated)~50 nM[8]
Omeprazole Isolated gastric membrane vesicles (H+,K+-ATPase activity)4 µM[8]
Omeprazole Purified pig gastric microsomes (H,K-ATPase activity)1.7 µM[9]

Experimental Protocols

While detailed, step-by-step protocols are proprietary to the cited research, the general methodologies employed for these comparisons are outlined below.

H+/K+ ATPase Activity Assay

This assay directly measures the enzymatic activity of the proton pump.

Principle: The hydrolysis of ATP by the H+/K+ ATPase releases inorganic phosphate (Pi). The amount of Pi produced is proportional to the enzyme's activity.

General Procedure:

  • Preparation of H+/K+ ATPase: Gastric microsomal vesicles rich in H+/K+ ATPase are isolated from animal models (e.g., pig or rabbit stomachs) through differential centrifugation.

  • Incubation: The microsomal preparation is incubated with ATP and Mg2+ in a buffered solution. For omeprazole, this incubation is often performed at an acidic pH (e.g., 6.1) to facilitate its activation[9].

  • Inhibitor Addition: Varying concentrations of this compound or pre-activated omeprazole are added to the reaction mixture.

  • Phosphate Detection: The reaction is stopped, and the amount of released inorganic phosphate is quantified colorimetrically, often using the malachite green procedure[9]. The absorbance is measured with a spectrophotometer.

  • Data Analysis: The concentration of the inhibitor that reduces the H+/K+ ATPase activity by 50% (IC50) is calculated.

Acid Accumulation Assay in Gastric Glands

This assay measures the effect of inhibitors on acid secretion in a more physiologically relevant system.

Principle: The accumulation of a weak base with a low pKa, such as [14C]aminopyrine, within the acidic compartments of isolated gastric glands is used as an index of acid secretion.

General Procedure:

  • Isolation of Gastric Glands: Gastric glands are isolated from the gastric mucosa of animals like rabbits.

  • Stimulation: The glands are stimulated to secrete acid using secretagogues such as histamine or dibutyryl-cAMP.

  • Inhibitor Treatment: The stimulated glands are then treated with different concentrations of this compound or omeprazole.

  • Radiolabel Incubation: [14C]aminopyrine is added to the gland suspension.

  • Measurement of Accumulation: After incubation, the glands are separated from the medium, and the amount of radioactivity accumulated within the glands is measured using a scintillation counter.

  • Data Analysis: The IC50 value is determined as the inhibitor concentration that causes a 50% reduction in [14C]aminopyrine accumulation.

Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the distinct inhibitory pathways of this compound and omeprazole.

SCH28080_Mechanism cluster_pump H+/K+ ATPase Pump_E1 E1 (Cytoplasmic H+ binding) Pump_E2P E2-P (Luminal K+ binding) Pump_E1->Pump_E2P ATP hydrolysis H+ translocation Pump_E2P->Pump_E1 Dephosphorylation K+ translocation This compound This compound This compound->Pump_E2P Competitively Binds (Reversible) K_ion K+ K_ion->Pump_E2P Binds Omeprazole_Mechanism cluster_parietal_cell Parietal Cell cluster_canaliculus Acidic Canaliculus (Low pH) cluster_pump H+/K+ ATPase Omeprazole_prodrug Omeprazole (Prodrug) Activated_Omeprazole Activated Omeprazole (Sulfenamide/Sulfenic Acid) Omeprazole_prodrug->Activated_Omeprazole Acid Activation Pump H+/K+ ATPase Activated_Omeprazole->Pump Forms Covalent Bond with Cysteine Residues (Irreversible) Inactive_Pump Inactive H+/K+ ATPase Experimental_Workflow Start Start: Isolate Gastric Microsomes/Glands Incubate Incubate with Inhibitor (this compound or Omeprazole) Start->Incubate Assay Perform H+/K+ ATPase Activity Assay or Acid Accumulation Assay Incubate->Assay Measure Measure Phosphate Release or Radiolabel Accumulation Assay->Measure Analyze Analyze Data and Calculate IC50 Measure->Analyze End End: Compare Inhibitory Potency Analyze->End

References

A Preclinical Head-to-Head: SCH28080 vs. Vonoprazan in Gastric Acid Suppression

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of two potassium-competitive acid blockers (P-CABs), SCH28080 and vonoprazan, reveals distinct preclinical profiles in their journey toward regulating gastric acid secretion. While both agents target the H+,K+-ATPase proton pump, their differing molecular characteristics translate to significant variations in potency, duration of action, and, ultimately, clinical viability.

This guide provides a detailed comparison of the available preclinical data for this compound and vonoprazan, offering researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms, pharmacokinetics, and efficacy. It is important to note that direct head-to-head preclinical studies are limited, as the development of this compound was discontinued due to toxicity concerns before the advent of vonoprazan.

Mechanism of Action: A Shared Target, Different Affinities

Both this compound and vonoprazan are classified as potassium-competitive acid blockers (P-CABs), a class of drugs that reversibly inhibit the gastric H+,K+-ATPase by competing with potassium ions (K+).[1][2] This mechanism is distinct from that of proton pump inhibitors (PPIs), which form covalent bonds with the enzyme and require an acidic environment for activation.[2] The reversible, K+-competitive binding of P-CABs allows for a rapid onset of action and inhibition of the proton pump in both its resting and active states.

The primary difference in their mechanism lies in their binding affinities and dissociation rates. Vonoprazan exhibits a significantly higher affinity for the H+,K+-ATPase and a much slower dissociation rate compared to this compound.[2] This is attributed to its unique chemical structure and higher pKa (9.06 for vonoprazan vs. 5.6 for this compound), which allows for greater accumulation in the acidic canaliculi of parietal cells.[1][3] The slow dissociation of vonoprazan from the enzyme is a key factor contributing to its potent and long-lasting acid suppression.[2]

Signaling Pathway of H+,K+-ATPase Inhibition by P-CABs

cluster_ParietalCell Gastric Parietal Cell H+,K+-ATPase H+,K+-ATPase H_out H+ (Gastric Lumen) H+,K+-ATPase->H_out Pumps H+ out Inhibition K_in K+ (Cytoplasm) K_in->H+,K+-ATPase Binds to Pump SCH28080_Vonoprazan This compound / Vonoprazan SCH28080_Vonoprazan->H+,K+-ATPase Competitively Binds to K+ Site Animal_Model Anesthetized Rat Model Drug_Admin Administer this compound or Vonoprazan Animal_Model->Drug_Admin Stimulation Induce Acid Secretion (e.g., Histamine) Drug_Admin->Stimulation Collection Collect Gastric Juice via Perfusion Stimulation->Collection Analysis Measure Volume, pH, and Acidity Collection->Analysis Evaluation Determine Inhibition of Acid Secretion Analysis->Evaluation In_Vitro In Vitro H+,K+-ATPase Inhibition In_Vivo_Efficacy In Vivo Gastric Acid Suppression In_Vitro->In_Vivo_Efficacy Clinical_Potential Clinical Potential In_Vivo_Efficacy->Clinical_Potential Pharmacokinetics Pharmacokinetics (ADME) Pharmacokinetics->In_Vivo_Efficacy Pharmacokinetics->Clinical_Potential Safety Preclinical Safety/Toxicity Safety->Clinical_Potential

References

Validating H+/K+-ATPase Inhibition: A Comparative Guide to SCH28080

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of SCH28080, a potassium-competitive acid blocker (P-CAB), against other prominent inhibitors of the gastric H+/K+-ATPase, commonly known as the proton pump. By presenting supporting experimental data, detailed methodologies, and clear visual representations of pathways and workflows, this document serves as a vital resource for the validation and assessment of H+/K+-ATPase inhibition.

Comparative Analysis of H+/K+-ATPase Inhibitors

The efficacy of H+/K+-ATPase inhibitors is primarily quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). The following table summarizes these quantitative parameters for this compound and its main alternatives, providing a clear basis for performance comparison.

Table 1: Quantitative Comparison of H+/K+-ATPase Inhibitors

InhibitorClassMechanism of ActionIC50KiKey Characteristics
This compound P-CABReversible, K+-competitive20 nM - 1.3 µM[1][2]24 nM - 0.12 µM[3][4]Rapid onset of action; its inhibitory effect is contingent on the luminal potassium concentration.
Omeprazole PPIIrreversible, covalent binding2.4 µM - 5.8 µM[5][6]N/ARequires an acidic environment for activation, leading to a prolonged duration of action.[7][8]
Lansoprazole PPIIrreversible, covalent binding~61 nM[9]N/ASimilar to omeprazole, it necessitates acid activation for its inhibitory function.[10][11]
Pantoprazole PPIIrreversible, covalent binding6.8 µM[6]N/AExhibits greater stability in environments with a slightly acidic pH as compared to omeprazole.[6]
Vonoprazan P-CABReversible, K+-competitive17-19 nM[12][13]3-10 nM[14][15]Highly potent with a long-lasting effect and does not require acid activation.[8]

Visualizing the Mechanism of Action

The inhibition of the H+/K+-ATPase pump by different classes of drugs can be understood by examining their interaction with the enzyme's catalytic cycle. The following diagram illustrates the distinct mechanisms of P-CABs, like this compound, and PPIs, such as omeprazole.

H_K_ATPase_Inhibition_Pathway cluster_inhibitors Inhibitor Action E1 E1 (Cytoplasmic H+ binding) E1_P E1-P (Phosphorylated) E1->E1_P ATP E2_P E2-P (Luminal H+ release) E1_P->E2_P Conformational Change E2 E2 (Luminal K+ binding) E2_P->E2 H+ out E2->E1 This compound This compound (P-CAB) This compound->E2 Competes with K+ (Reversible) Omeprazole Omeprazole (PPI) Omeprazole->E2_P Covalent Binding (Irreversible)

Caption: H+/K+-ATPase catalytic cycle and points of inhibition by this compound and Omeprazole.

Experimental Protocols

Preparation of H+/K+-ATPase-Rich Gastric Vesicles

The isolation of H+/K+-ATPase-rich vesicles is a critical first step for in vitro inhibition studies. The following protocol is a standard method for obtaining these vesicles from rabbit or hog gastric mucosa.

Materials:

  • Fresh or frozen gastric mucosa

  • Homogenization Buffer: 250 mM sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4

  • Sucrose solutions (for gradient): 30%, 35%, 40% (w/v) in 10 mM Tris-HCl, pH 7.4

  • Ultracentrifuge with a swinging-bucket rotor

Procedure:

  • Excise the gastric mucosa and wash thoroughly with ice-cold saline.

  • Mince the tissue and homogenize in 4 volumes of ice-cold Homogenization Buffer using a Potter-Elvehjem homogenizer.

  • Centrifuge the homogenate at 20,000 x g for 30 minutes at 4°C to remove nuclei and mitochondria.

  • Carefully collect the supernatant and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomal fraction.

  • Resuspend the pellet in a minimal volume of Homogenization Buffer.

  • Prepare a discontinuous sucrose gradient by carefully layering the 40%, 35%, and 30% sucrose solutions in an ultracentrifuge tube.

  • Layer the resuspended microsomal fraction on top of the sucrose gradient.

  • Centrifuge at 150,000 x g for 90 minutes at 4°C.

  • The H+/K+-ATPase-rich vesicles will be located at the 30%/35% sucrose interface. Carefully aspirate this band.

  • Dilute the collected fraction with 10 mM Tris-HCl, pH 7.4, and pellet the vesicles by centrifugation at 100,000 x g for 60 minutes at 4°C.

  • Resuspend the final pellet in a suitable buffer for storage at -80°C.

In Vitro H+/K+-ATPase Inhibition Assay

The activity of the H+/K+-ATPase is typically measured by quantifying the release of inorganic phosphate (Pi) from ATP hydrolysis. This protocol details a colorimetric method for determining the inhibitory potential of compounds like this compound.

Materials:

  • H+/K+-ATPase-rich gastric vesicles

  • Assay Buffer: 40 mM Tris-HCl (pH 7.4), 2 mM MgCl₂

  • Substrate Solution: 2 mM ATP

  • Activating Solution: 20 mM KCl

  • Inhibitor Stock Solutions: this compound and other inhibitors dissolved in a suitable solvent (e.g., DMSO) at various concentrations.

  • Pi Detection Reagent: A solution containing ammonium molybdate and a reducing agent (e.g., malachite green or ascorbic acid).

  • Phosphate Standard Solution: A solution of known phosphate concentration for generating a standard curve.

  • 96-well microplate and a microplate reader.

Procedure:

  • In a 96-well plate, add the H+/K+-ATPase-rich vesicles to the Assay Buffer.

  • Add the inhibitor solutions to the wells at a range of final concentrations. Include a vehicle control (solvent only).

  • Pre-incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the Substrate Solution (ATP) and the Activating Solution (KCl) to all wells.

  • Incubate the plate at 37°C for an appropriate time (e.g., 20 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding a quenching agent (e.g., 10% trichloroacetic acid).

  • Add the Pi Detection Reagent to each well and incubate at room temperature for color development.

  • Measure the absorbance at the appropriate wavelength (e.g., ~660 nm for malachite green).

  • Construct a phosphate standard curve to determine the concentration of Pi released in each well.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Experimental_Workflow start Start Assay add_enzyme Dispense H+/K+-ATPase Vesicles into Microplate Wells start->add_enzyme add_inhibitor Add Inhibitor Solutions (e.g., this compound) & Vehicle Control add_enzyme->add_inhibitor pre_incubation Pre-incubate at 37°C add_inhibitor->pre_incubation start_reaction Initiate Reaction with ATP and KCl pre_incubation->start_reaction incubation Incubate at 37°C start_reaction->incubation stop_reaction Stop Reaction incubation->stop_reaction color_development Add Pi Detection Reagent for Color Development stop_reaction->color_development measure_absorbance Measure Absorbance color_development->measure_absorbance analyze_data Analyze Data: Calculate % Inhibition and IC50 measure_absorbance->analyze_data end End analyze_data->end

Caption: A streamlined workflow for the in vitro H+/K+-ATPase inhibition assay.

References

A Comparative Analysis of First and Second-Generation Potassium-Competitive Acid Blockers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Potassium-Competitive Acid Blockers (P-CABs) has marked a significant evolution in the management of acid-related disorders, offering a distinct mechanistic alternative to proton pump inhibitors (PPIs). Within the P-CAB class, a clear progression from first to second-generation compounds is evident, characterized by improvements in potency, duration of action, and clinical efficacy. This guide provides an objective comparison of first and second-generation P-CABs, supported by experimental data, to inform research and drug development in this therapeutic area.

Distinguishing Between Generations

While the "first" and "second" generation labels are not always formally applied in literature, a functional distinction can be made based on clinical development and pharmacological properties.

  • First-Generation P-CABs: This group includes the earliest developed compounds, some of which were discontinued due to adverse effects (e.g., hepatotoxicity with SCH28080) or a lack of superior efficacy over existing PPIs.[1] Revaprazan is a key example of a first-generation P-CAB that reached the market.[1][2] These earlier agents, while demonstrating the potential of potassium-competitive acid blockade, often had shorter half-lives and less potent acid suppression compared to their successors.[3]

  • Second-Generation P-CABs: This newer class of P-CABs, including vonoprazan, tegoprazan, and fexuprazan, is characterized by enhanced pharmacological profiles.[1][4] They exhibit more potent and sustained acid suppression, a rapid onset of action, and a more favorable safety profile.[1][5] Notably, their efficacy is less influenced by CYP2C19 genetic polymorphisms, a known limitation of many PPIs.[6]

Mechanism of Action: A Shared Target, Differentiated Potency

Both generations of P-CABs share a common mechanism of action: the reversible inhibition of the gastric H+/K+ ATPase (proton pump) by competing with potassium ions.[7][8][9] This action blocks the final step of gastric acid secretion.[7][8]

However, the key distinction lies in the potency and duration of this inhibition. Second-generation P-CABs, such as vonoprazan, have a higher pKa and slower dissociation from the proton pump, contributing to a more profound and longer-lasting acid suppression compared to first-generation agents.[1] For instance, vonoprazan has been shown to have an inhibitory potency approximately 350 times greater than that of standard PPIs.

Below is a diagram illustrating the signaling pathway and the site of action for P-CABs.

G cluster_parietal_cell Gastric Parietal Cell cluster_canaliculi Secretory Canaliculi (Acidic Environment) cluster_lumen Gastric Lumen PC Parietal Cell Interior ProtonPump H+/K+ ATPase (Proton Pump) K_ion K+ (Potassium Ion) Lumen H+ (Acid) ProtonPump->Lumen H+ Secretion PCAB P-CAB (Systemic Circulation) PCAB->PC PCAB->ProtonPump Competitively Inhibits K+ Binding K_ion->ProtonPump Binds to Pump

Mechanism of P-CAB Action on the Proton Pump.

Pharmacokinetic and Pharmacodynamic Comparison

The pharmacokinetic and pharmacodynamic properties of first and second-generation P-CABs show significant differences, which translate to their clinical performance.

ParameterFirst-Generation P-CABs (e.g., Revaprazan)Second-Generation P-CABs (e.g., Vonoprazan, Tegoprazan)
Onset of Action RapidVery Rapid (maximal effect from the first dose)[10]
Duration of Action ShorterLonger, sustained acid suppression[1]
Potency ModerateHigh[1]
pKa LowerHigher (e.g., Vonoprazan pKa 9.3)[1]
Metabolism VariableLess affected by CYP2C19 polymorphisms[6]
Food Effect May be affectedGenerally not affected[11]

Clinical Efficacy: A Clear Advantage for the Second Generation

Clinical trials have consistently demonstrated the superior or non-inferior efficacy of second-generation P-CABs over both PPIs and, by extension, first-generation P-CABs, in various acid-related conditions.

Erosive Esophagitis (EE)

In the treatment of EE, particularly severe grades (Los Angeles grades C/D), second-generation P-CABs have shown a distinct advantage.

Study EndpointFirst-Generation P-CABsSecond-Generation P-CABs (Vonoprazan)
Healing Rates in Severe EE Not consistently superior to PPIsSignificantly higher healing rates compared to PPIs[4]
Symptom Relief Comparable to PPIsRapid and sustained heartburn relief[4]
Maintenance of Healing Data is limitedSuperior to PPIs in preventing recurrence[12]
Helicobacter pylori Eradication

The potent acid suppression by second-generation P-CABs enhances the efficacy of antibiotics used in H. pylori eradication regimens.

TherapyFirst-Generation P-CABsSecond-Generation P-CABs (Vonoprazan-based)
Eradication Rates (First-line) Comparable to PPI-based therapiesSignificantly higher than PPI-based therapies[5]
Eradication in Clarithromycin-Resistant Strains Less effectiveMore effective than PPI-based therapies[4]

Safety and Tolerability

Early first-generation P-CABs were hampered by safety concerns, notably hepatotoxicity.[1] Second-generation P-CABs have demonstrated a much-improved safety profile, comparable to that of PPIs in short and medium-term studies.[4]

Commonly reported adverse events for second-generation P-CABs are generally mild and include nasopharyngitis, diarrhea, and constipation.[4] A notable pharmacodynamic effect is an increase in serum gastrin levels, which is a class effect of potent acid suppressants.[8]

Experimental Protocols

The evaluation of P-CABs typically involves rigorous clinical trial designs to establish non-inferiority or superiority against standard-of-care treatments like PPIs.

Representative Experimental Workflow for a P-CAB vs. PPI Clinical Trial

G cluster_screening Patient Screening and Enrollment cluster_randomization Randomization cluster_treatment Treatment Phase cluster_followup Follow-up and Assessment cluster_analysis Data Analysis Screening Patient Population (e.g., Erosive Esophagitis Diagnosis) InclusionExclusion Inclusion/Exclusion Criteria Assessment Screening->InclusionExclusion InformedConsent Informed Consent InclusionExclusion->InformedConsent Randomize Randomization (Double-blind) InformedConsent->Randomize GroupA Group A: Second-Gen P-CAB (e.g., Vonoprazan 20mg daily) Randomize->GroupA GroupB Group B: First-Gen P-CAB or PPI (e.g., Revaprazan or Lansoprazole 30mg daily) Randomize->GroupB FollowUp Treatment Period (e.g., 8 weeks) GroupA->FollowUp GroupB->FollowUp PrimaryEndpoint Primary Endpoint Assessment (e.g., Endoscopic Healing Rate) FollowUp->PrimaryEndpoint SecondaryEndpoint Secondary Endpoint Assessment (e.g., Symptom Resolution, Safety) FollowUp->SecondaryEndpoint Analysis Statistical Analysis (Non-inferiority/Superiority) PrimaryEndpoint->Analysis SecondaryEndpoint->Analysis

Typical Experimental Workflow for a P-CAB Clinical Trial.
Methodology for a Representative Randomized Controlled Trial:

  • Study Design: A multicenter, randomized, double-blind, parallel-group study.

  • Participants: Adult patients with a confirmed diagnosis of an acid-related disorder, such as endoscopically confirmed erosive esophagitis (e.g., Los Angeles classification grades A-D).

  • Intervention: Patients are randomized to receive either a second-generation P-CAB (e.g., vonoprazan 20 mg) or a first-generation P-CAB or a PPI (e.g., lansoprazole 30 mg) once daily for a specified duration (e.g., 8 weeks).

  • Primary Outcome: The primary efficacy endpoint is typically an objective measure, such as the rate of endoscopically confirmed healing of erosive esophagitis at the end of the treatment period.

  • Secondary Outcomes: These may include rates of symptom resolution (e.g., heartburn), patient-reported outcomes, and comprehensive safety assessments, including the monitoring of adverse events and changes in laboratory parameters.

  • Statistical Analysis: The primary analysis is often a non-inferiority comparison. If non-inferiority is established, subsequent testing for superiority may be performed.

Conclusion

The evolution from first to second-generation P-CABs represents a significant advancement in acid suppression therapy. Second-generation agents offer a more potent, rapid, and sustained control of gastric acid, with a favorable safety profile and less inter-individual variability compared to their predecessors and PPIs. Their demonstrated efficacy, particularly in severe erosive esophagitis and for H. pylori eradication, positions them as a valuable therapeutic option and a compelling area for ongoing research and development in the management of acid-related diseases.

References

SCH28080: A Foundational Reference Compound for Novel H+,K+-ATPase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of SCH28080 with newer potassium-competitive acid blockers (P-CABs), offering objective performance data and detailed experimental methodologies. This compound, as the first-in-class P-CAB, serves as a crucial reference compound for the development of new inhibitors targeting the gastric H+,K+-ATPase, the proton pump responsible for gastric acid secretion.

Introduction to this compound and Potassium-Competitive Acid Blockers

Gastric acid-related disorders are primarily managed by targeting the H+,K+-ATPase. While proton pump inhibitors (PPIs) have been a mainstay of treatment, they have certain limitations, including a slow onset of action and dependency on an acidic environment for activation. Potassium-competitive acid blockers (P-CABs) represent a newer class of drugs that reversibly inhibit the proton pump by competing with potassium ions (K+).

This compound was the first P-CAB developed in the 1980s. It competitively inhibits the H+,K+-ATPase at the K+ binding site. Although its development was halted due to findings of liver toxicity, this compound remains an indispensable tool in research and development as a reference compound for the characterization of new P-CABs. This guide compares this compound to modern P-CABs such as vonoprazan, revaprazan, and tegoprazan.

Comparative Performance Data

The following table summarizes the key quantitative data for this compound and its more recent counterparts, highlighting their relative potencies and binding affinities for the H+,K+-ATPase.

CompoundIC50KipKaKey Characteristics
This compound ~20 nM - 1.3 µM0.12 µM, 24 nM5.6First-generation P-CAB, reversible K+-competitive inhibitor. Development halted due to hepatotoxicity.
Vonoprazan 17-19 nM3.0 - 10 nM9.37High potency, rapid onset, and long duration of action due to slow dissociation.
Revaprazan Not consistently reported in direct comparisonNot consistently reportedNot specifiedFirst P-CAB to be clinically used (in South Korea and India).
Tegoprazan Not consistently reported in direct comparisonNot specifiedNot specifiedA newer P-CAB approved in South Korea with a rapid onset of action.

Mechanism of Action and Binding Sites

This compound and other P-CABs function by competitively binding to the K+ site on the luminal side of the H+,K+-ATPase. This reversible inhibition prevents the conformational changes necessary for proton translocation into the gastric lumen.

Structural studies have revealed that this compound binds near the luminal entrance of the ion-binding domain, effectively blocking K+ access. Specifically, it is understood to interact with residues in the M5-6 loop of the ATPase. In contrast, vonoprazan binds deeper within the ion-binding vestibule, which is thought to contribute to its slower dissociation rate and longer duration of action.

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the mechanism of the gastric proton pump and a typical workflow for evaluating new inhibitors.

H_K_ATPase_Pathway cluster_membrane Parietal Cell Membrane Pump_E1 H+,K+-ATPase (E1) Cytoplasmic Facing Pump_E2 H+,K+-ATPase (E2) Luminal Facing Pump_E1->Pump_E2 Conformational Change K_in K+ (Cytoplasm) Pump_E1->K_in Releases Pump_E2->Pump_E1 Dephosphorylation & Conformational Change H_out H+ (Lumen) Pump_E2->H_out Releases ATP ATP ATP->Pump_E1 Binds & Phosphorylates H_in H+ (Cytoplasm) H_in->Pump_E1 Binds K_out K+ (Lumen) K_out->Pump_E2 Binds This compound This compound (P-CAB) This compound->Pump_E2 Competitively Inhibits K+ Binding

Caption: Mechanism of the gastric H+,K+-ATPase and inhibition by this compound.

Inhibitor_Screening_Workflow Start Start: Prepare H+,K+-ATPase Enzyme Vesicles Incubate Pre-incubate Enzyme with This compound (Reference) or New Inhibitor Start->Incubate Initiate Initiate Reaction with ATP Incubate->Initiate Measure Measure ATPase Activity (e.g., Phosphate Release) Initiate->Measure Analyze Data Analysis: Calculate IC50 Values Measure->Analyze Compare Compare Potency of New Inhibitor to this compound Analyze->Compare

Caption: Experimental workflow for screening new H+,K+-ATPase inhibitors.

Experimental Protocols

In Vitro H+,K+-ATPase Activity Assay (Colorimetric)

This protocol outlines a common method for determining the inhibitory activity of compounds against H+,K+-ATPase.

1. Preparation of H+,K+-ATPase Vesicles:

  • Gastric H+,K+-ATPase-rich vesicles are typically prepared from the gastric mucosa of a suitable animal model (e.g., hog or rabbit) through a series of differential centrifugations and sucrose gradient ultracentrifugation.

  • The final vesicle preparation is suspended in a buffer solution (e.g., Tris-HCl with sucrose) and stored at -80°C. Protein concentration is determined using a standard method like the Bradford assay.

2. Assay Procedure:

  • The reaction is typically carried out in a 96-well plate format.

  • Prepare a reaction mixture containing Tris-HCl buffer (pH 7.4), MgCl₂, and KCl.

  • Add the H+,K+-ATPase vesicles to the reaction mixture.

  • Add varying concentrations of the test inhibitor (e.g., a new compound) or the reference compound (this compound) to the wells. A control group with no inhibitor is also included.

  • Pre-incubate the mixture at 37°C for a specified time (e.g., 30-60 minutes).

  • Initiate the enzymatic reaction by adding a solution of ATP.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding an acidic solution, such as trichloroacetic acid.

3. Measurement of ATPase Activity:

  • The activity of the H+,K+-ATPase is determined by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.

  • A common method is the Fiske-Subbarow method or a malachite green-based colorimetric assay.

  • The colorimetric reagent is added to the stopped reaction mixture, and after a short incubation, the absorbance is measured at a specific wavelength (e.g., 660 nm).

4. Data Analysis:

  • The amount of phosphate released is proportional to the enzyme activity.

  • The percentage of inhibition for each concentration of the inhibitor is calculated relative to the control (no inhibitor).

  • The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

This compound, despite its discontinuation for clinical use, remains a cornerstone in the ongoing research and development of novel acid suppressants. Its well-characterized mechanism as a potassium-competitive inhibitor of the gastric H+,K+-ATPase provides a critical benchmark for evaluating the potency and mechanism of new chemical entities. The comparative data and experimental protocols presented in this guide are intended to support researchers in the rational design and characterization of the next generation of P-CABs for the treatment of acid-related disorders.

Unveiling the Molecular Grips: A Comparative Guide to SCH28080 and Other P-CAB Binding Sites on the Gastric H+,K+-ATPase

Author: BenchChem Technical Support Team. Date: November 2025

A definitive guide for researchers, scientists, and drug development professionals on the site-directed mutagenesis-led confirmation of the SCH28080 binding site on the gastric H+,K+-ATPase, with a comparative analysis against other potassium-competitive acid blockers (P-CABs).

This guide provides a comprehensive overview of the experimental evidence, primarily from site-directed mutagenesis studies, that has pinpointed the binding pocket of the pioneering potassium-competitive acid blocker (P-CAB), this compound, on the gastric H+,K+-ATPase. We further extend this analysis to compare its binding interactions with those of other prominent P-CABs, including vonoprazan, revaprazan, and tegoprazan, offering insights into their mechanisms of action and the nuances of their molecular targets. Detailed experimental protocols for key techniques are provided to facilitate the replication and further exploration of these findings.

Introduction to the Gastric H+,K+-ATPase and Potassium-Competitive Acid Blockers

The gastric H+,K+-ATPase, or proton pump, is the primary enzyme responsible for the acidification of the stomach lumen, a critical process in digestion.[1] This P-type ATPase actively transports H+ ions out of parietal cells in exchange for K+ ions, creating a steep proton gradient.[1] For decades, proton pump inhibitors (PPIs) that covalently bind to the enzyme have been the mainstay for treating acid-related disorders.[2] However, the emergence of potassium-competitive acid blockers (P-CABs) has ushered in a new era of acid suppression therapy.

P-CABs, unlike PPIs, inhibit the H+,K+-ATPase in a reversible and K+-competitive manner.[3] They do not require acidic activation and offer a more rapid onset of action. This compound was one of the first well-characterized P-CABs, and extensive research using site-directed mutagenesis has been instrumental in elucidating its precise binding site, providing a blueprint for understanding the interactions of this drug class.

Comparative Analysis of P-CAB Binding Sites

Site-directed mutagenesis has been a powerful tool to identify the specific amino acid residues crucial for the binding of P-CABs to the H+,K+-ATPase. By systematically replacing individual amino acids and observing the resultant change in inhibitor sensitivity, researchers have mapped the binding pockets of these drugs.

The Well-Defined Binding Site of this compound

Decades of research have culminated in a detailed understanding of the this compound binding site within a luminal vestibule of the H+,K+-ATPase. This binding pocket is formed by residues from several transmembrane (TM) helices. Kinetic studies have consistently shown that this compound is a competitive inhibitor with respect to K+.[4]

Mutagenesis studies have identified key residues that, when altered, significantly reduce the affinity of this compound. These findings are summarized in the table below.

Mutated Residue Location Effect on this compound Affinity Reference
L809FM5-M6 Loop~100-fold decrease[2]
C813A/S/TTM6Up to 10-fold decrease[2]
E820QTM6Significantly reduced sensitivity[5]
M334ITM49-fold decrease
V337ITM49-fold decrease
Y799FTM5No significant effect[2]
Y802LTM5Up to 10-fold decrease[2]
P810A/GM5-M6 LoopUp to 10-fold decrease[2]
I814V/FTM6Up to 10-fold decrease[2]
I816LTM610-fold decrease[2]
Y925FTM810-fold decrease[2]

These studies collectively indicate that this compound binds in a cavity accessible from the lumen, near the K+ binding site, effectively blocking the ion transport pathway. The binding domain is primarily constituted by the luminal ends of TM4, TM5, the M5-M6 loop, and TM6.[2][6]

The Evolving Picture of Other P-CAB Binding Sites

While the binding site of this compound is well-established, the experimental validation for other P-CABs is still an active area of research. However, a combination of molecular modeling, kinetic studies, and some site-directed mutagenesis data provides valuable insights.

Vonoprazan: This P-CAB exhibits a significantly longer duration of action compared to this compound.[7] Molecular modeling suggests that vonoprazan occupies a similar luminal vestibule as this compound, but its distinct chemical structure allows for additional interactions that hinder its dissociation.[7][8] Site-directed mutagenesis studies have shown that mutations of residues like Tyr799 and Ala335, which are important for this compound binding, also impact vonoprazan affinity, suggesting an overlapping binding domain.[8] Specifically, mutation of Tyr799 to serine resulted in a 60-fold loss of affinity for this compound, and a similar significant impact on vonoprazan binding has been noted.[8]

Revaprazan and Tegoprazan: For revaprazan and tegoprazan, direct experimental confirmation of their binding sites through extensive site-directed mutagenesis is less documented in publicly available literature. However, their classification as K+-competitive inhibitors strongly suggests they also target the luminal vestibule of the H+,K+-ATPase.[1][9] Molecular dynamics studies have proposed key interacting residues for revaprazan, including those in the TM1-2 loop (Thr134, Thr135, Asp137, Asn138) and other regions (Trp899, Glu900, Gln924, Tyr928, Phe988, and Asn989), suggesting a broad interaction surface.[10] For tegoprazan, kinetic and molecular dynamics studies indicate that it binds to two different intermediate states of the enzyme and that its affinity is influenced by the presence of K+ and the surrounding pH.[6][11]

Inhibitor Class Binding Mechanism Key Interacting Regions (Experimental & Predicted) Reference
This compound ImidazopyridineReversible, K+-competitiveTM4, M5-M6 loop, TM6[2][6]
Vonoprazan PyrrolopyridineReversible, K+-competitiveTM4, TM5, M5-M6 loop (overlapping with this compound)[7][8]
Revaprazan TetrahydroisoquinolineReversible, K+-competitiveTM1-2 loop, TM8, TM10 (Predicted)[10]
Tegoprazan Benzimidazole derivativeReversible, K+-competitiveBinds to multiple enzyme states (Predicted)[6][11]
Lansoprazole Benzimidazole (PPI)Covalent, irreversibleCys321, Cys813[2][12]

It is important to note that while all P-CABs compete with K+, the subtle differences in their chemical structures likely lead to distinct interactions with the amino acid residues lining the binding pocket, contributing to their varied pharmacokinetic and pharmacodynamic profiles. In contrast, proton pump inhibitors (PPIs) like lansoprazole act via a different mechanism, forming covalent disulfide bonds with specific cysteine residues (e.g., Cys321 and Cys813) on the luminal surface of the H+,K+-ATPase.[2][12]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are synthesized protocols for the key experiments involved in confirming the binding site of H+,K+-ATPase inhibitors.

Site-Directed Mutagenesis of H+,K+-ATPase

This protocol outlines the general steps for introducing specific point mutations into the cDNA of the H+,K+-ATPase α-subunit, typically cloned into a mammalian expression vector.

Materials:

  • Plasmid DNA containing the wild-type H+,K+-ATPase α-subunit cDNA

  • Mutagenic primers (forward and reverse) containing the desired mutation

  • High-fidelity DNA polymerase (e.g., PfuUltra)

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells (e.g., XL1-Blue)

  • LB agar plates with appropriate antibiotic

Procedure:

  • Primer Design: Design complementary forward and reverse primers (typically 25-45 bases in length) containing the desired mutation in the middle. The primers should have a melting temperature (Tm) of ≥78°C.

  • PCR Amplification:

    • Set up a PCR reaction containing the plasmid template, mutagenic primers, dNTPs, and high-fidelity DNA polymerase.

    • Perform thermal cycling (typically 12-18 cycles) to amplify the mutated plasmid. This involves a denaturation step, an annealing step, and an extension step.

  • DpnI Digestion:

    • Add DpnI restriction enzyme directly to the amplification reaction.

    • Incubate at 37°C for at least 1 hour. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid intact.

  • Transformation:

    • Transform the DpnI-treated DNA into competent E. coli cells.

    • Plate the transformed cells on LB agar plates containing the appropriate antibiotic for plasmid selection.

  • Verification:

    • Isolate plasmid DNA from individual colonies.

    • Sequence the entire H+,K+-ATPase coding region to confirm the presence of the desired mutation and the absence of any unintended mutations.

Expression of H+,K+-ATPase Mutants in Mammalian Cells

HEK293 cells are a common system for the functional expression of recombinant H+,K+-ATPase.

Materials:

  • HEK293 cells

  • Mammalian expression vector containing the wild-type or mutant H+,K+-ATPase α-subunit

  • Expression vector for the H+,K+-ATPase β-subunit (co-expression is required for functional enzyme)

  • Transfection reagent (e.g., Lipofectamine)

  • Cell culture medium and supplements

Procedure:

  • Cell Culture: Culture HEK293 cells in appropriate medium until they reach the desired confluency for transfection.

  • Transfection: Co-transfect the cells with the expression vectors for the α- and β-subunits using a suitable transfection reagent according to the manufacturer's protocol.

  • Expression: Allow the cells to express the recombinant protein for 48-72 hours.

  • Harvesting: Harvest the cells for membrane preparation.

Membrane Preparation from Transfected Cells

This protocol describes the isolation of a membrane fraction enriched with the expressed H+,K+-ATPase.

Materials:

  • Transfected HEK293 cells

  • Homogenization buffer (e.g., 250 mM sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4, with protease inhibitors)

  • Dounce homogenizer

  • Ultracentrifuge

Procedure:

  • Cell Lysis: Resuspend the harvested cells in ice-cold homogenization buffer and lyse them using a Dounce homogenizer.

  • Low-Speed Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet nuclei and intact cells.

  • High-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 100,000 x g) to pellet the membrane fraction.

  • Washing: Wash the membrane pellet with homogenization buffer to remove cytosolic contaminants and re-pellet by ultracentrifugation.

  • Resuspension and Storage: Resuspend the final membrane pellet in a suitable buffer and store at -80°C. Determine the protein concentration using a standard assay (e.g., BCA assay).

H+,K+-ATPase Activity Assay

The activity of the wild-type and mutant H+,K+-ATPase is typically measured by quantifying the rate of ATP hydrolysis. A common method is a colorimetric assay that detects the amount of inorganic phosphate (Pi) released.

Materials:

  • Membrane preparation containing H+,K+-ATPase

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 7.4, containing MgCl2)

  • ATP

  • Inhibitors (this compound and its analogues) at various concentrations

  • Reagents for colorimetric phosphate detection (e.g., malachite green-based reagent)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate, add the membrane preparation to the assay buffer. For inhibitor studies, pre-incubate the membranes with varying concentrations of the inhibitor.

  • Initiate Reaction: Start the reaction by adding ATP.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., trichloroacetic acid or the colorimetric reagent itself).

  • Color Development: Add the colorimetric reagent to detect the released inorganic phosphate.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., ~620-660 nm for malachite green).

  • Data Analysis: Calculate the specific activity of the ATPase (e.g., in µmol Pi/mg protein/hour). For inhibitor studies, plot the enzyme activity against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

Visualizing the Process and Concepts

To better illustrate the key processes and relationships discussed, the following diagrams have been generated using the DOT language.

SiteDirectedMutagenesisWorkflow cluster_plasmid_prep Plasmid Preparation cluster_pcr PCR Amplification cluster_digestion_transformation Selection of Mutants cluster_verification Verification WT_Plasmid Wild-Type H+,K+-ATPase Plasmid DNA PCR_Reaction PCR with Mutagenic Primers WT_Plasmid->PCR_Reaction DpnI_Digestion DpnI Digestion (Removes Parental DNA) PCR_Reaction->DpnI_Digestion Transformation Transformation into E. coli DpnI_Digestion->Transformation Plating Plating on Selective Media Transformation->Plating Colony_Picking Colony Picking Plating->Colony_Picking Plasmid_Isolation Plasmid Isolation Colony_Picking->Plasmid_Isolation Sequencing DNA Sequencing Plasmid_Isolation->Sequencing Verified_Mutant Verified Mutant Plasmid Sequencing->Verified_Mutant

Caption: Experimental workflow for site-directed mutagenesis.

H_K_ATPase_Signaling_Pathway cluster_membrane Apical Membrane Parietal_Cell Parietal Cell ATPase H+,K+-ATPase H_out H+ (luminal) ATPase->H_out 3 K_in K+ (intracellular) ATPase->K_in 5 ADP_Pi ADP + Pi ATPase->ADP_Pi Energy H_in H+ (intracellular) H_in->ATPase 1 K_out K+ (luminal) K_out->ATPase 4 ATP ATP ATP->ATPase 2 This compound This compound This compound->ATPase Inhibition Mutagenesis_Logic cluster_results Possible Outcomes Hypothesis Hypothesis: Residue 'X' is in the This compound binding site Mutagenesis Site-Directed Mutagenesis: Mutate Residue 'X' to 'Y' Hypothesis->Mutagenesis Expression Express Wild-Type (WT) and Mutant (X->Y) ATPase Mutagenesis->Expression Assay Measure ATPase Activity in presence of this compound Expression->Assay Result1 Result 1: Mutant shows significantly reduced sensitivity to this compound (Higher IC50) Assay->Result1 Result2 Result 2: Mutant shows similar sensitivity to this compound (Similar IC50) Assay->Result2 Conclusion1 Conclusion: Residue 'X' is likely part of the binding site. Result1->Conclusion1 Conclusion2 Conclusion: Residue 'X' is likely not directly involved in binding. Result2->Conclusion2

References

A Comparative Analysis of Reversibility: SCH28080 vs. Conventional Proton Pump Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of gastric acid suppression, the mechanism of action, particularly the reversibility of enzyme inhibition, is a critical determinant of a drug's pharmacological profile. This guide provides a detailed comparison of the reversibility of SCH28080, a representative Potassium-Competitive Acid Blocker (P-CAB), and traditional proton pump inhibitors (PPIs) like omeprazole. This analysis is intended for researchers, scientists, and drug development professionals engaged in the study of acid-related disorders.

Executive Summary

Proton Pump Inhibitors (PPIs) have long been the standard of care for acid-related diseases, functioning through an irreversible, covalent inhibition of the gastric H+/K+ ATPase. In contrast, the newer class of Potassium-Competitive Acid Blockers (P-CABs), exemplified by this compound, offers a distinct mechanism characterized by reversible, ionic binding to the proton pump. This fundamental difference in binding modality leads to significant variations in the onset of action, duration of effect, and the dynamics of acid secretion recovery upon cessation of treatment. This guide synthesizes experimental data to illuminate these differences, providing a quantitative and mechanistic basis for comparison.

Contrasting Mechanisms of H+/K+ ATPase Inhibition

The key distinction between PPIs and this compound lies in their chemical interaction with the gastric proton pump.

  • Proton Pump Inhibitors (PPIs): These are prodrugs that require activation in the acidic environment of the parietal cell's secretory canaliculi.[1][2][3] The activated form, a reactive sulfenamide, proceeds to form a stable, covalent disulfide bond with specific cysteine residues on the luminal surface of the H+/K+ ATPase.[1][2][4] This covalent linkage results in an irreversible inactivation of the pump. Restoration of acid secretion is therefore primarily dependent on the synthesis of new H+/K+ ATPase enzyme units.[5]

  • This compound (P-CAB): As a Potassium-Competitive Acid Blocker, this compound does not require acid activation.[6] It binds directly to the H+/K+ ATPase in a reversible manner through ionic forces.[7][8] Specifically, it competes with potassium (K+) ions for binding to the pump, thereby preventing the final step in the acid secretion pathway.[5][7] The inhibitory effect of this compound is concentration-dependent, and its duration of action is governed by its plasma half-life and dissociation rate from the enzyme.[6][9]

The following diagram illustrates the distinct binding mechanisms of these two classes of inhibitors.

cluster_0 Proton Pump Inhibitor (PPI) Pathway cluster_1 This compound (P-CAB) Pathway PPI_inactive Inactive PPI (Prodrug) Acid_Activation Acid Activation (in Canaliculus) PPI_inactive->Acid_Activation Low pH PPI_active Active Sulfenamide Acid_Activation->PPI_active Covalent_Bond Irreversible Covalent Bond (Disulfide Bridge) PPI_active->Covalent_Bond Pump_PPI H+/K+ ATPase (Proton Pump) Pump_PPI->Covalent_Bond Cys Residues Pump_Inhibited_PPI Inhibited Pump Covalent_Bond->Pump_Inhibited_PPI New_Synthesis De Novo Pump Synthesis Pump_Inhibited_PPI->New_Synthesis Primary Path (t½ ≈ 54h in rats) Recovery_PPI Recovery of Acid Secretion New_Synthesis->Recovery_PPI SCH28080_drug This compound Ionic_Bond Reversible Ionic Binding SCH28080_drug->Ionic_Bond Pump_SCH H+/K+ ATPase (Proton Pump) Pump_SCH->Ionic_Bond Pump_Inhibited_SCH Inhibited Pump Ionic_Bond->Pump_Inhibited_SCH K_ion K+ Ion Ionic_Bond->K_ion Blocks Dissociation Dissociation Pump_Inhibited_SCH->Dissociation Drug Clearance Recovery_SCH Recovery of Acid Secretion Dissociation->Recovery_SCH K_ion->Pump_SCH Competes with start Start: Isolated Gastric Vesicles or Glands measure_initial Measure Baseline H+/K+ ATPase Activity (A_initial) start->measure_initial incubate Incubate with Inhibitor (this compound or PPI) measure_initial->incubate wash Wash / Permeabilize to Remove Unbound Inhibitor incubate->wash measure_post_wash Measure Post-Wash Activity (A_post_wash) wash->measure_post_wash compare Compare Activities measure_post_wash->compare reversible Conclusion: Reversible Inhibition (e.g., this compound) compare->reversible A_post_wash ≈ A_initial irreversible Conclusion: Irreversible Inhibition (e.g., PPIs) compare->irreversible A_post_wash << A_initial add_reducing Add Reducing Agent (e.g., Glutathione) irreversible->add_reducing measure_post_reduction Measure Post-Reduction Activity (A_reduction) add_reducing->measure_post_reduction compare_reduction Compare with A_post_wash measure_post_reduction->compare_reduction partial_recovery Partial Recovery: Confirms Disulfide Bond (for some PPIs) compare_reduction->partial_recovery A_reduction > A_post_wash

References

Validating In Vitro Efficacy of SCH28080 with In Vivo Gastric Acid Secretion Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in vitro and in vivo data for SCH28080, a potent and reversible inhibitor of the gastric H+/K+ ATPase. By examining its performance in both laboratory assays and living organisms, we aim to offer a clearer understanding of its translational potential in the development of acid-suppressive therapies. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological and experimental processes.

Unveiling the Potency of this compound: A Data-Driven Comparison

This compound has demonstrated significant inhibitory activity against the gastric proton pump in a variety of experimental settings. The following tables summarize the key quantitative findings from both in vitro and in vivo studies, allowing for a direct comparison of its efficacy.

ParameterSpecies/SystemValueReference
In Vitro Inhibition
Ki (vs. K+ for ATPase activity)Porcine gastric vesicles24 nM[1]
Ki (vs. K+ for pNPPase activity)Porcine gastric vesicles275 nM[1]
IC50 (vs. K+/H+-ATPase)Guinea-pig gastric membranes1.3 µM[2]
In Vivo Efficacy
Significant Inhibition of Gastric Acid SecretionHuman50 mg (oral)[3][4]
~90% Inhibition of Gastric Acid OutputHuman200 mg (oral)[3][4]

Delving into the Experimental Details

A thorough understanding of the experimental conditions is crucial for the accurate interpretation of the presented data. Below are the detailed protocols for the key in vitro and in vivo experiments cited in this guide.

In Vitro H+/K+ ATPase Inhibition Assay

Objective: To determine the inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50) of this compound against the gastric H+/K+ ATPase.

Methodology:

  • Preparation of Gastric Vesicles: Gastric membrane vesicles enriched with H+/K+ ATPase are prepared from porcine or guinea-pig stomachs through a series of differential centrifugation and density gradient steps.[5]

  • ATPase Activity Measurement: The activity of the H+/K+ ATPase is determined by measuring the rate of ATP hydrolysis. This is typically done by quantifying the amount of inorganic phosphate (Pi) released from ATP using a colorimetric assay.

  • Inhibition Studies:

    • For Ki determination, the ATPase activity is measured in the presence of varying concentrations of K+ (the substrate) and a fixed concentration of this compound. The data is then plotted using a Lineweaver-Burk plot to determine the mode of inhibition and the Ki value.[1]

    • For IC50 determination, the ATPase activity is measured at a fixed K+ concentration in the presence of increasing concentrations of this compound. The concentration of this compound that inhibits 50% of the enzyme activity is determined as the IC50 value.[2]

  • p-Nitrophenylphosphatase (pNPPase) Activity: As a partial reaction of the H+/K+ ATPase, K+-stimulated pNPPase activity can also be measured in the presence of this compound to further characterize its inhibitory effects.[1]

In Vivo Measurement of Gastric Acid Secretion in Humans

Objective: To evaluate the dose-dependent effect of orally administered this compound on gastric acid secretion in healthy human subjects.

Methodology:

  • Subject Recruitment: Healthy male volunteers are recruited for the study.

  • Study Design: A placebo-controlled, dose-escalation study design is employed. Each subject receives a placebo and increasing doses of this compound (e.g., 50 mg, 200 mg) on separate occasions.[3][4]

  • Gastric Acid Collection: Gastric juice is collected continuously through a nasogastric tube.

  • Stimulation of Acid Secretion: Gastric acid secretion is stimulated using an intravenous infusion of pentagastrin.[3][4]

  • Measurement of Acid Output: The volume of gastric juice is measured, and the acid concentration is determined by titration with a standard base (e.g., NaOH) to a neutral pH. The total acid output is then calculated.

  • Data Analysis: The percentage inhibition of gastric acid output by each dose of this compound is calculated by comparing the results to the placebo control.

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the signaling pathway of the H+/K+ ATPase and the general experimental workflow for validating in vitro findings with in vivo data.

G cluster_parietal_cell Parietal Cell cluster_membrane Apical Membrane HK_ATPase H+/K+ ATPase K_out K+ HK_ATPase->K_out Pumps in ADP ADP + Pi HK_ATPase->ADP H_out H+ HK_ATPase->H_out Pumps out Cytoplasm Cytoplasm Lumen Gastric Lumen (Acidic Environment) H_in H+ H_in->HK_ATPase Binds H_in->Cytoplasm K_out->Cytoplasm ATP ATP ATP->HK_ATPase Hydrolyzed K_in K+ K_in->HK_ATPase Binds K_in->Lumen H_out->Lumen SCH28080_node This compound SCH28080_node->HK_ATPase Competitively Inhibits K+ binding

Caption: Signaling pathway of the gastric H+/K+ ATPase and the inhibitory action of this compound.

G cluster_vitro In Vitro Validation cluster_vivo In Vivo Validation cluster_correlation Correlation and Translation Target_ID Target Identification (H+/K+ ATPase) Assay_Dev Assay Development (ATPase Activity Assay) Target_ID->Assay_Dev Screening Compound Screening (this compound Identification) Assay_Dev->Screening Characterization In Vitro Characterization (Ki, IC50 determination) Screening->Characterization Animal_Models Animal Model Selection (Rat, Dog, Human) Characterization->Animal_Models Dose_Response Dose-Response Studies (Gastric Acid Secretion) Animal_Models->Dose_Response PK_PD Pharmacokinetics/ Pharmacodynamics Dose_Response->PK_PD Efficacy_Tox Efficacy and Toxicology Assessment PK_PD->Efficacy_Tox Correlation In Vitro-In Vivo Correlation (IVIVC) Efficacy_Tox->Correlation

Caption: Experimental workflow from in vitro discovery to in vivo validation for this compound.

References

A Preclinical Showdown: SCH28080 vs. Revaprazan in Gastric Acid Suppression

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of gastric acid suppression, two molecules, SCH28080 and revaprazan, represent key milestones in the development of potassium-competitive acid blockers (P-CABs). While this compound was a pioneering agent in this class, its journey was halted due to safety concerns. Revaprazan, a subsequent development, successfully reached the market in several countries. This guide provides a detailed preclinical comparison of these two P-CABs, offering researchers, scientists, and drug development professionals a comprehensive overview of their efficacy, supported by experimental data and methodologies.

Mechanism of Action: A Shared Target

Both this compound and revaprazan are reversible inhibitors of the gastric H+/K+ ATPase, the proton pump responsible for the final step in gastric acid secretion.[1][2][3] They act by competitively binding to the potassium-binding site of the proton pump, thereby preventing the exchange of H+ and K+ ions and reducing gastric acid output.[2][3][4] This mechanism of action is distinct from that of proton pump inhibitors (PPIs), which bind irreversibly to the proton pump.[3]

Preclinical Efficacy: A Quantitative Comparison

The preclinical efficacy of this compound and revaprazan has been evaluated in various in vitro and in vivo models. The following table summarizes the key quantitative data from these studies.

ParameterThis compoundRevaprazanReference
Target H+/K+ ATPaseH+/K+ ATPase[1][5]
Mechanism of Action Reversible, K+-competitive inhibitorReversible, K+-competitive inhibitor[2][4][5]
IC50 (H+/K+ ATPase) 20 nM, 1.3 µM0.350 µM (at pH 6.1)[1][6][7]
Ki (H+/K+ ATPase) 24 nM, 0.12 µMNot explicitly found[2][4]
In Vitro Efficacy Inhibits histamine-induced aminopyrine uptake in isolated rabbit parietal cells (IC50 = 0.029 µM)Shows anti-inflammatory effects by reducing H. pylori-induced COX-2 expression in AGS cells.[2][8]
In Vivo Efficacy Inhibits gastric acid secretion.Effective in treating gastritis and duodenal ulcers.[1][9][10]
Safety Profile Development halted due to hepatotoxicity.Generally well-tolerated in preclinical and clinical studies.[11][12]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and a typical experimental workflow for evaluating these compounds, the following diagrams are provided in DOT language.

cluster_lumen Gastric Lumen (Acidic) cluster_membrane Parietal Cell Membrane cluster_cytoplasm Parietal Cell Cytoplasm K_lumen K+ H_lumen H+ pump H+/K+ ATPase (Proton Pump) pump->K_lumen Translocates pump->H_lumen Translocates ADP ADP + Pi pump->ADP K_cyto K+ K_cyto->pump Binds H_cyto H+ H_cyto->pump Binds ATP ATP ATP->pump Provides Energy PCAB This compound or Revaprazan (P-CAB) PCAB->pump Competitively Inhibits K+ Binding

Mechanism of Action of P-CABs

cluster_invitro In Vitro H+/K+ ATPase Inhibition Assay cluster_exvivo Ex Vivo Aminopyrine Accumulation Assay start_invitro Isolate H+/K+ ATPase from gastric tissue incubate Incubate enzyme with This compound or Revaprazan start_invitro->incubate add_atp Add ATP to initiate reaction incubate->add_atp measure Measure phosphate release (correlates with enzyme activity) add_atp->measure calculate Calculate IC50 measure->calculate start_exvivo Isolate gastric glands incubate_drug Incubate glands with This compound or Revaprazan start_exvivo->incubate_drug stimulate Stimulate with histamine incubate_drug->stimulate add_ap Add radiolabeled aminopyrine stimulate->add_ap measure_ap Measure aminopyrine accumulation (index of acid secretion) add_ap->measure_ap

Experimental Workflow for Efficacy Testing

Detailed Experimental Protocols

In Vitro H+/K+ ATPase Inhibition Assay

This assay determines the direct inhibitory effect of the compounds on the proton pump.

1. Preparation of H+/K+ ATPase-enriched Microsomes:

  • Gastric mucosal scrapings are obtained from a suitable animal model (e.g., sheep, pig, or rabbit).[13][14]

  • The tissue is homogenized in a buffered solution (e.g., 200 mM Tris-HCl, pH 7.4) and subjected to differential centrifugation to isolate microsomal vesicles enriched with H+/K+ ATPase.[13]

  • The protein concentration of the microsomal preparation is determined using a standard method like the Bradford assay.[14]

2. Inhibition Assay:

  • The H+/K+ ATPase-enriched microsomes are pre-incubated with varying concentrations of this compound or revaprazan.[15]

  • The enzymatic reaction is initiated by the addition of ATP in the presence of MgCl2 and KCl.[14][15]

  • The reaction is allowed to proceed for a defined period at 37°C and then stopped by the addition of an acid solution (e.g., trichloroacetic acid).[15]

  • The amount of inorganic phosphate released from ATP hydrolysis is quantified spectrophotometrically.[14]

  • The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated.

Aminopyrine Accumulation Assay in Isolated Gastric Glands

This ex vivo assay measures the effect of the compounds on acid secretion in intact gastric glands.

1. Isolation of Gastric Glands:

  • Gastric glands are isolated from the gastric mucosa of an animal model (e.g., rabbit) by enzymatic digestion with collagenase.[16][17]

  • The isolated glands are washed to remove collagenase and cellular debris.[16]

2. Aminopyrine Accumulation Assay:

  • The isolated gastric glands are pre-incubated with different concentrations of this compound or revaprazan.[18]

  • Acid secretion is stimulated by adding a secretagogue such as histamine.[18][19]

  • Radiolabeled [14C]aminopyrine, a weak base that accumulates in acidic compartments, is added to the incubation medium.[19]

  • After incubation, the glands are separated from the medium, and the amount of accumulated [14C]aminopyrine is measured using liquid scintillation counting.

  • The accumulation of aminopyrine serves as an index of acid secretion, and the inhibitory effect of the compounds is determined.

In Vitro Helicobacter pylori-Induced Inflammation Model

This assay assesses the potential anti-inflammatory properties of the compounds.

1. Cell Culture:

  • Human gastric epithelial cell lines, such as AGS cells, are cultured under standard conditions.[20]

2. H. pylori Infection:

  • The gastric epithelial cells are infected with a pathogenic strain of Helicobacter pylori.[20]

  • The cells are co-incubated with the bacteria for a specified period.

3. Treatment and Analysis:

  • The infected cells are treated with various concentrations of revaprazan.

  • The expression of inflammatory mediators, such as cyclooxygenase-2 (COX-2) or interleukin-8 (IL-8), is measured using techniques like Western blotting, quantitative real-time PCR (qPCR), or ELISA.[21]

  • A reduction in the expression of these inflammatory markers indicates an anti-inflammatory effect of the compound.

Conclusion

Both this compound and revaprazan are potent inhibitors of the gastric H+/K+ ATPase, demonstrating effective suppression of gastric acid secretion in preclinical models. While this compound showed high potency, its development was terminated due to hepatotoxicity, a crucial reminder of the importance of safety in drug development. Revaprazan emerged as a viable therapeutic agent, showcasing a favorable preclinical profile that translated into clinical use. This comparative guide highlights the evolution of P-CABs and provides a valuable resource for researchers working on the next generation of acid-suppressive therapies. The detailed methodologies offer a foundation for the consistent and reproducible evaluation of novel compounds in this class.

References

A Mechanistic Showdown: SCH28080 vs. Linaprazan in the Inhibition of the Gastric Proton Pump

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a detailed understanding of the mechanistic nuances between potassium-competitive acid blockers (P-CABs) is crucial for the development of next-generation therapies for acid-related disorders. This guide provides a comprehensive comparison of two pioneering P-CABs, SCH28080 and linaprazan, focusing on their distinct interactions with the H+/K+ ATPase, the proton pump responsible for gastric acid secretion.

Both this compound and linaprazan represent a significant departure from traditional proton pump inhibitors (PPIs). As P-CABs, they act as reversible, competitive inhibitors of the H+/K+ ATPase, directly competing with potassium ions (K+) to block acid production.[1] This mechanism allows for a rapid onset of action, independent of the proton pump's activation state, a key advantage over the prodrug nature of PPIs. Despite their shared class, subtle yet significant differences in their chemical properties, binding kinetics, and interaction with the enzyme's binding pocket have led to different clinical outcomes.

Core Mechanism of Action: A Shared Path with Divergent Outcomes

At a fundamental level, both this compound and linaprazan are weak bases that, upon systemic absorption, accumulate in the highly acidic secretory canaliculi of gastric parietal cells.[2] In this acidic environment, they become protonated, which is their active form.[2] The protonated molecules then bind to the luminal aspect of the H+/K+ ATPase, competitively inhibiting the binding of K+ ions and thereby halting the final step of acid secretion.[1]

However, the clinical development of both compounds was ultimately halted. This compound, the first P-CAB to be developed, showed promise but was discontinued due to concerns about hepatotoxicity.[2] Linaprazan, while demonstrating a favorable safety profile in initial trials, did not show superiority over existing PPIs in treating erosive esophagitis, leading to the development of its prodrug, linaprazan glurate, in an effort to improve its pharmacokinetic properties.[3]

Quantitative Comparison of Inhibitory Potency

The following table summarizes the key quantitative parameters that define the inhibitory activity of this compound and linaprazan. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.

ParameterThis compoundLinaprazanReference
pKa 5.66.1[2]
IC50 ~20 nM40.21 nM[1]
Ki ~60 nM (at pH 7.4)Not explicitly found[4]
Dissociation Rate RapidSlower than this compound (inferred)[4]

Delving into the Binding Site: A Tale of Two Interactions

The precise location and nature of the binding of these inhibitors to the H+/K+ ATPase are critical determinants of their efficacy and selectivity.

This compound: Extensive research has pinpointed the binding site of this compound to a luminal vestibule within the alpha subunit of the H+/K+ ATPase.[4] This pocket is formed by the transmembrane helices M4, M5, and M6.[4] Specific amino acid residues within this region, particularly in the M5-M6 loop, have been identified as crucial for the binding of this compound, effectively blocking the access of K+ to its binding site.[4]

Linaprazan: While less detailed information is available on the specific amino acid interactions of linaprazan, its classification as a potassium-competitive inhibitor strongly suggests that it also binds within the K+-binding domain of the proton pump. The slightly higher pKa of linaprazan compared to this compound may influence its accumulation and binding characteristics within the acidic canaliculi.

Experimental Methodologies: Unraveling the Mechanism

The data presented in this guide are derived from various in vitro experimental protocols designed to characterize the inhibition of the H+/K+ ATPase. A common method involves the following steps:

In Vitro H+/K+-ATPase Inhibition Assay
  • Preparation of H+/K+-ATPase Vesicles: Gastric membrane vesicles enriched with H+/K+-ATPase are isolated from animal models, typically rabbit or hog gastric mucosa.

  • Incubation: The vesicles are incubated with varying concentrations of the inhibitor (this compound or linaprazan) in a buffered solution.

  • Initiation of Reaction: The ATPase reaction is initiated by the addition of ATP and the substrate, potassium chloride (KCl).

  • Measurement of ATPase Activity: The activity of the H+/K+-ATPase is determined by measuring the rate of ATP hydrolysis, often by quantifying the amount of inorganic phosphate (Pi) released. This can be done using a colorimetric assay, such as the malachite green assay.

  • Data Analysis: The concentration of the inhibitor that produces 50% inhibition of enzyme activity (IC50) is calculated. Kinetic parameters like the inhibition constant (Ki) are determined by analyzing the enzyme kinetics at different substrate and inhibitor concentrations, often using Lineweaver-Burk or other graphical analysis methods.

Visualizing the Mechanisms

To further elucidate the mechanistic differences, the following diagrams illustrate the key concepts discussed.

Inhibition_Mechanism cluster_Lumen Secretory Canaliculus (Lumen, Acidic) cluster_Cytoplasm Parietal Cell Cytoplasm H+ H+ K+ K+ ProtonPump H+/K+ ATPase K+ Binding Site K+->ProtonPump:p1 Binding ProtonPump->H+ Proton Efflux ADP ADP + Pi ProtonPump->ADP SCH28080_L This compound SCH28080_L->ProtonPump:p1 Competitive Inhibition Linaprazan_L Linaprazan Linaprazan_L->ProtonPump:p1 Competitive Inhibition SCH28080_C This compound SCH28080_C->SCH28080_L Accumulation (pKa 5.6) Linaprazan_C Linaprazan Linaprazan_C->Linaprazan_L Accumulation (pKa 6.1) ATP ATP ATP->ProtonPump Energy

Figure 1: General mechanism of action for this compound and linaprazan.

Binding_Site cluster_Pump H+/K+ ATPase α-Subunit M4 M4 M5 M5 M6 M6 Loop M5-M6 Loop This compound This compound This compound->M4 Binds to luminal vestibule This compound->M5 Binds to luminal vestibule This compound->M6 Binds to luminal vestibule This compound->Loop Binds to luminal vestibule Linaprazan Linaprazan Linaprazan->M4 Inferred binding to K+ domain Linaprazan->M5 Inferred binding to K+ domain Linaprazan->M6 Inferred binding to K+ domain K_ion K+ K_ion->M4 Binds to ion pocket K_ion->M5 Binds to ion pocket K_ion->M6 Binds to ion pocket

Figure 2: Schematic of the binding sites on the H+/K+ ATPase.

Conclusion

This compound and linaprazan, as early-generation P-CABs, have provided a valuable foundation for the development of newer, more effective acid suppressants. While they share a common mechanism of reversible, potassium-competitive inhibition of the H+/K+ ATPase, their distinct physicochemical properties and resulting clinical fates highlight the importance of subtle molecular differences. The higher pKa of linaprazan may contribute to more efficient accumulation in the acidic parietal cell canaliculi. The well-characterized binding site of this compound has offered a clear target for rational drug design. Understanding these mechanistic differences is paramount for the ongoing quest to develop safer and more potent inhibitors of the gastric proton pump, ultimately leading to improved therapies for a range of acid-related gastrointestinal diseases.

References

A Comparative Guide to the Pharmacokinetics of Potassium-Competitive Acid Blockers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic profiles of several Potassium-Competitive Acid Blockers (P-CABs), a newer class of drugs for acid-related disorders. The information presented is supported by experimental data from various clinical and bioanalytical studies, offering a valuable resource for researchers in drug development and pharmacology.

Executive Summary

Potassium-Competitive Acid Blockers (P-CABs) represent a significant advancement in the management of acid-related diseases, offering a different mechanism of action compared to traditional proton pump inhibitors (PPIs). P-CABs reversibly bind to the H+,K+-ATPase (proton pump), providing rapid and sustained inhibition of gastric acid secretion.[1][2][3][4] Understanding the distinct pharmacokinetic properties of different P-CABs is crucial for optimizing their clinical application and for the development of new therapeutic agents. This guide focuses on the comparative pharmacokinetics of prominent P-CABs, including vonoprazan, tegoprazan, revaprazan, and fexuprazan.

Comparative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for vonoprazan, tegoprazan, revaprazan, and fexuprazan, based on data from single-dose studies in healthy adults. It is important to note that these values are derived from different studies and direct head-to-head comparative trials for all agents are limited.

Pharmacokinetic ParameterVonoprazanTegoprazanRevaprazanFexuprazan
Time to Peak Plasma Concentration (Tmax) 1.5 - 2.0 hours[3][5]0.5 - 1.5 hours[6][7]1.7 - 1.8 hours~2.25 hours[8]
Peak Plasma Concentration (Cmax) Dose-dependentDose-dependentDose-dependentDose-dependent
Area Under the Curve (AUC) Dose-dependentDose-dependentDose-dependentDose-dependent
Elimination Half-life (t1/2) ~7.7 hours[3][5]3.7 - 5.4 hours[6]2.2 - 2.4 hours~9.9 hours[8]
Metabolism Primarily by CYP3A4; also by CYP2B6, CYP2C19, and CYP2D6[3][5]Primarily by CYP3A4[7][9]-Hepatic metabolism to inactive metabolites[10]
Effect of Food on Absorption Minimal[3][5]Not significantly affected-Not significantly affected

Experimental Protocols

The pharmacokinetic data presented in this guide are primarily derived from studies employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of P-CABs in human plasma. Below are generalized experimental methodologies based on published literature.

Bioanalytical Method for P-CABs in Human Plasma

1. Sample Preparation:

  • Protein Precipitation: A common and rapid method involving the addition of an organic solvent, such as acetonitrile, to a plasma sample to precipitate proteins.[11][12][13] The supernatant is then collected for analysis.

  • Liquid-Liquid Extraction (LLE): This technique is used to separate the drug from the plasma matrix based on its solubility in two immiscible liquids, offering a cleaner extract than protein precipitation.[14]

2. Chromatographic Separation:

  • Chromatography System: Ultra-high performance liquid chromatography (UHPLC) or high-performance liquid chromatography (HPLC) systems are typically used.[13][14][15]

  • Column: A C18 reversed-phase column is commonly employed for the separation of P-CABs.[14][15]

  • Mobile Phase: A gradient elution using a mixture of an aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) is often utilized to achieve optimal separation.[5][13][14]

3. Mass Spectrometric Detection:

  • Mass Spectrometer: A triple quadrupole tandem mass spectrometer is the instrument of choice for its high sensitivity and selectivity.[5][15]

  • Ionization Source: Positive electrospray ionization (ESI) is typically used to generate charged ions of the P-CABs.[5][15]

  • Detection Mode: Multiple reaction monitoring (MRM) is employed for quantification. This involves monitoring a specific precursor ion to product ion transition for each analyte and internal standard, which enhances the specificity of the analysis.[5][14]

4. Method Validation:

  • The bioanalytical methods are validated according to regulatory guidelines (e.g., FDA) to ensure selectivity, linearity, accuracy, precision, recovery, and stability of the analytes in the biological matrix.[11][12][14]

Visualizations

Mechanism of Action of P-CABs

P_CAB_Mechanism Mechanism of Action of P-CABs cluster_parietal_cell Gastric Parietal Cell cluster_bloodstream Bloodstream Parietal_Cell_Lumen Secretory Canaliculus (Lumen) Proton_Pump H+,K+-ATPase (Proton Pump) K_ion K+ Proton_Pump->K_ion K+ binding site H_ion H+ Proton_Pump->H_ion H+ secretion P_CAB P-CAB P_CAB->Proton_Pump Reversible binding P_CAB_circ Circulating P-CAB P_CAB_circ->P_CAB Absorption

Caption: P-CABs reversibly inhibit the H+,K+-ATPase proton pump.

Generalized Workflow of a Clinical Pharmacokinetic Study

PK_Workflow Workflow of a Clinical Pharmacokinetic Study cluster_clinical_phase Clinical Phase cluster_bioanalytical_phase Bioanalytical Phase cluster_data_analysis_phase Data Analysis Phase Subject_Recruitment Subject Recruitment (Healthy Volunteers) Drug_Administration Drug Administration (Single or Multiple Doses) Subject_Recruitment->Drug_Administration Sample_Collection Biological Sample Collection (e.g., Blood, Plasma) Drug_Administration->Sample_Collection Sample_Preparation Sample Preparation (e.g., Protein Precipitation) Sample_Collection->Sample_Preparation LC_MS_Analysis LC-MS/MS Analysis Sample_Preparation->LC_MS_Analysis Data_Acquisition Data Acquisition LC_MS_Analysis->Data_Acquisition PK_Parameter_Calc Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, t1/2) Data_Acquisition->PK_Parameter_Calc Statistical_Analysis Statistical Analysis PK_Parameter_Calc->Statistical_Analysis Report_Generation Report Generation Statistical_Analysis->Report_Generation

References

Validating Off-Target Effects of Proton Pump Inhibitors: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Proton Pump Inhibitors (PPIs) are a class of drugs widely prescribed to reduce gastric acid production. While effective for their primary indication, long-term use has been associated with a range of potential off-target effects. For researchers and drug development professionals, understanding and validating these off-target activities is crucial for comprehensive safety and efficacy profiling. This guide provides a comparative overview of validated off-target effects for common PPIs, supported by experimental data and detailed methodologies.

Comparative Analysis of Off-Target Inhibition

The off-target effects of PPIs are diverse, ranging from the inhibition of other proton pumps to the modulation of signaling pathways involved in inflammation and cell growth. Below is a summary of quantitative data from in vitro studies, providing a direct comparison of the inhibitory activities of different PPIs on validated off-target molecules.

Off-TargetPPIIC50 / Ki ValueAssay System
Vacuolar H+-ATPase (V-ATPase) Esomeprazole~70% inhibition at 20 µMLysosomes isolated by immunoprecipitation, PiColorLock Gold Phosphate Detection System[1]
Rabeprazole~75% inhibition at 20 µMLysosomes isolated by immunoprecipitation, PiColorLock Gold Phosphate Detection System
Pantoprazole~65% inhibition at 20 µMLysosomes isolated by immunoprecipitation, PiColorLock Gold Phosphate Detection System
Dexlansoprazole~65% inhibition at 20 µMLysosomes isolated by immunoprecipitation, PiColorLock Gold Phosphate Detection System
CaMKIIδ Lansoprazole18.3 µM (IC50)In vitro kinase assay[2]
Rabeprazole18.3 µM (IC50)In vitro kinase assay[2]
FLT3 Lansoprazole>100 µM (IC50)In vitro kinase assay[2]
Rabeprazole6.8 µM (IC50)In vitro kinase assay[2]
TYK2 Rabeprazole52.7 µM (IC50)In vitro kinase assay[2]
Tissue-Nonspecific Alkaline Phosphatase Lansoprazole1.74 ± 0.12 mM (Ki)Uncompetitive inhibition assay[1][3][4]

Key Off-Target Signaling Pathways

Several studies have elucidated the impact of PPIs on intracellular signaling pathways. These off-target interactions may contribute to the observed clinical side effects.

V-ATPase Inhibition and Lysosomal Stress

A significant off-target effect of PPIs is the inhibition of Vacuolar H+-ATPase (V-ATPase), a proton pump essential for acidifying lysosomes.[1] This inhibition disrupts lysosomal function, leading to cellular stress.

VATPase_Inhibition PPI Proton Pump Inhibitors (e.g., Esomeprazole, Rabeprazole) VATPase V-ATPase PPI->VATPase Inhibits Protons H+ VATPase->Protons Pumps into Lysosome Lysosomal_pH Decreased Lysosomal Acidification Lysosomal_Stress Lysosomal Stress VATPase->Lysosomal_Stress Leads to Lysosome Lysosome Lysosome->Lysosomal_pH Maintains Acidic pH Protons->Lysosome TFEB TFEB Nuclear Translocation Lysosomal_Stress->TFEB ER_Stress Endoplasmic Reticulum Stress Lysosomal_Stress->ER_Stress

V-ATPase inhibition by PPIs leads to lysosomal and ER stress.
Pantoprazole and the JAK2/STAT3 Pathway

Pantoprazole has been shown to alleviate skeletal muscle wasting in cancer cachexia by inhibiting the JAK2/STAT3 signaling pathway, which is involved in inflammatory responses.[5][6]

JAK2_STAT3_Inhibition Pantoprazole Pantoprazole Inflammatory_Cytokines Inflammatory Cytokines (IL-6, TNF-α) Pantoprazole->Inflammatory_Cytokines Decreases Levels pJAK2 p-JAK2 Pantoprazole->pJAK2 Inhibits Activation pSTAT3 p-STAT3 Pantoprazole->pSTAT3 Inhibits Activation JAK2 JAK2 Inflammatory_Cytokines->JAK2 Activate JAK2->pJAK2 Phosphorylates STAT3 STAT3 pJAK2->STAT3 Phosphorylates Gene_Expression Gene Expression (MuRF1, Fbx32) pSTAT3->Gene_Expression Induces Muscle_Wasting Skeletal Muscle Wasting Gene_Expression->Muscle_Wasting

Pantoprazole inhibits the pro-inflammatory JAK2/STAT3 pathway.
Lansoprazole's Impact on Multiple Kinase Pathways

Lansoprazole has demonstrated anti-tumor activity by inhibiting several key signaling pathways, including Stat3, PI3K/Akt/mTOR, and Ras/Raf/ERK, in non-small cell lung cancer cells.[7]

Lansoprazole_Pathways cluster_stat3 STAT3 Pathway cluster_pi3k PI3K/Akt/mTOR Pathway cluster_ras Ras/Raf/ERK Pathway Lansoprazole Lansoprazole pSTAT3 p-STAT3 Lansoprazole->pSTAT3 Inhibits PI3K PI3K Lansoprazole->PI3K Inhibits KRas K-Ras Lansoprazole->KRas Suppresses Cell_Proliferation Cell Proliferation & Survival pSTAT3->Cell_Proliferation pAkt p-Akt PI3K->pAkt pmTOR p-mTOR pAkt->pmTOR pmTOR->Cell_Proliferation pcRaf p-c-Raf KRas->pcRaf pERK p-ERK pcRaf->pERK pERK->Cell_Proliferation

Lansoprazole inhibits multiple pathways involved in cell growth.

Experimental Protocols

Accurate validation of off-target effects requires robust and well-defined experimental protocols. Below are methodologies for key assays mentioned in this guide.

V-ATPase Inhibition Assay

This assay measures the activity of V-ATPase by quantifying the release of inorganic phosphate (Pi) from ATP hydrolysis.

Workflow:

VATPase_Assay Lysosome_Isolation 1. Isolate Lysosomes (Immunoprecipitation) Incubation 2. Incubate Lysosomes with PPIs Lysosome_Isolation->Incubation ATP_Addition 3. Add ATP to initiate reaction Incubation->ATP_Addition Pi_Detection 4. Detect Pi release (PiColorLock Gold) ATP_Addition->Pi_Detection Measurement 5. Measure Absorbance (590-660 nm) Pi_Detection->Measurement

Workflow for the V-ATPase inhibition assay.

Detailed Steps:

  • Lysosome Isolation: Isolate lysosomes from cultured cells using an immunoprecipitation kit targeting lysosomal membrane proteins.

  • Reaction Setup: In a 96-well plate, add the isolated lysosomes to a reaction buffer. Add various concentrations of the PPIs to be tested. To distinguish V-ATPase activity from other ATPases, include control wells with known inhibitors of other ATPases (e.g., ouabain for Na+/K+-ATPase, thapsigargin for SERCA) and a specific V-ATPase inhibitor (e.g., bafilomycin A1) as a positive control.

  • Enzyme Reaction: Initiate the reaction by adding ATP to each well. Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate released using a commercially available kit such as the PiColorLock™ Gold Phosphate Detection System, following the manufacturer's instructions.[8] This typically involves adding a malachite green-based reagent that forms a colored complex with phosphate.

  • Data Analysis: Measure the absorbance of the colored product using a microplate reader at a wavelength between 590 and 650 nm. Calculate the percentage of V-ATPase inhibition for each PPI concentration compared to the untreated control.

Kinase Inhibition Assay

Kinase activity is typically measured by quantifying the phosphorylation of a substrate.

Workflow:

Kinase_Assay Reaction_Setup 1. Prepare Reaction Mix (Kinase, Substrate, ATP) PPI_Addition 2. Add PPIs at various concentrations Reaction_Setup->PPI_Addition Incubation 3. Incubate at 30°C PPI_Addition->Incubation Detection 4. Detect Phosphorylation (e.g., ADP-Glo, TR-FRET) Incubation->Detection Data_Analysis 5. Calculate IC50 values Detection->Data_Analysis

General workflow for an in vitro kinase inhibition assay.

Detailed Steps:

  • Reaction Setup: In a microplate, prepare a reaction mixture containing the purified kinase of interest, its specific substrate (peptide or protein), and ATP at a concentration close to its Km value.

  • Inhibitor Addition: Add the PPIs to be tested at a range of concentrations. Include a no-inhibitor control (vehicle, e.g., DMSO) and a known inhibitor of the kinase as a positive control.

  • Kinase Reaction: Initiate the reaction by adding the ATP or enzyme and incubate the plate at 30°C for a specified time.

  • Detection: Stop the reaction and quantify the kinase activity. Several methods can be used, such as:

    • ADP-Glo™ Kinase Assay: Measures the amount of ADP produced, which is proportional to kinase activity.

    • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Uses a europium-labeled antibody that recognizes the phosphorylated substrate.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the PPI concentration. Fit the data to a dose-response curve to determine the IC50 value for each PPI.[9]

Western Blot for Phosphorylated STAT3

This technique is used to detect the phosphorylation status of specific proteins within a signaling pathway.

Workflow:

Western_Blot Cell_Treatment 1. Treat Cells with PPI and/or Stimulant Lysis 2. Lyse Cells and Quantify Protein Cell_Treatment->Lysis SDS_PAGE 3. Separate Proteins by SDS-PAGE Lysis->SDS_PAGE Transfer 4. Transfer to Membrane SDS_PAGE->Transfer Blocking 5. Block Membrane Transfer->Blocking Antibody_Incubation 6. Incubate with Primary (e.g., anti-pSTAT3) & Secondary Abs Blocking->Antibody_Incubation Detection 7. Detect Signal (Chemiluminescence) Antibody_Incubation->Detection

Workflow for Western blot analysis of protein phosphorylation.

Detailed Steps:

  • Cell Culture and Treatment: Culture the appropriate cell line and treat with the PPI of interest at various concentrations and for different durations. In some cases, stimulation with a cytokine (e.g., IL-6) may be necessary to induce STAT3 phosphorylation.

  • Cell Lysis: Wash the cells with cold phosphate-buffered saline (PBS) and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (e.g., anti-p-STAT3 Tyr705).[10] Subsequently, wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: To normalize for protein loading, strip the membrane and re-probe with an antibody against total STAT3 and a loading control protein (e.g., β-actin or GAPDH). Quantify the band intensities to determine the relative levels of phosphorylated STAT3.[11]

Conclusion

The validation of off-target effects is a critical component of preclinical and clinical drug development. The data and protocols presented in this guide offer a framework for researchers to comparatively assess the off-target profiles of different PPIs. While this guide provides insights into some of the known off-target activities, further comprehensive studies, such as broad-panel kinase screening for a wider range of PPIs, are warranted to fully characterize their selectivity and potential for unintended pharmacological effects. By employing rigorous and standardized experimental approaches, the scientific community can build a more complete understanding of the molecular mechanisms underlying the diverse effects of this widely used class of drugs.

References

Benchmarking Novel Anti-Secretory Agents: A Comparative Guide Featuring SCH28080

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the prototypical potassium-competitive acid blocker (P-CAB), SCH28080, against novel anti-secretory agents. It is designed to assist researchers in evaluating the performance of new compounds aimed at controlling gastric acid secretion. This document offers a compilation of supporting experimental data, detailed methodologies for key assays, and visual representations of relevant biological pathways and experimental workflows.

Introduction to this compound as a Benchmark

This compound was one of the first well-characterized potassium-competitive acid blockers.[1] It inhibits the gastric H+,K+-ATPase (proton pump) by competing with potassium ions (K+) in a reversible manner.[2][3] This mechanism is distinct from that of proton pump inhibitors (PPIs), which form covalent bonds with the enzyme.[1] Although the clinical development of this compound was halted due to findings of hepatotoxicity, its well-understood mechanism of action and extensive characterization in preclinical studies have established it as a crucial benchmark compound for the development and evaluation of new anti-secretory drugs, particularly novel P-CABs.[4]

Comparative Performance Data

The following tables summarize the in vitro potency of this compound in comparison to several newer P-CABs. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.

Table 1: In Vitro H+,K+-ATPase Inhibitory Activity (IC50)

CompoundIC50 (µM)Species/SourceNotes
This compound 0.02[5]Not SpecifiedPotent inhibitor.
0.12 (Ki)[2]RabbitReversible, K+-competitive inhibition.
0.029[2]Rabbit Parietal CellsInhibition of histamine-induced aminopyrine uptake.
Vonoprazan (TAK-438) 0.019[6]Not SpecifiedHighly potent.
0.017-0.019[7]Not SpecifiedHigh affinity and selective binding.
Tegoprazan (CJ-12420) 0.29 - 0.52[8][9][10][11]Porcine, Canine, HumanPotent and highly selective.
0.53[12]PorcineReversible inhibition.
Revaprazan (YH1885) 0.35[13]Not SpecifiedFirst clinically used P-CAB.
Fexuprazan (DWP14012) Not explicitly foundA novel P-CAB with demonstrated efficacy.[14][15][16][17]
Soraprazan 0.1[18]Not SpecifiedA fused ring system imidazopyridine.
CS-526 0.061[18]Not SpecifiedA pyrrolopyridazine derivative.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and comparison of results.

In Vivo Gastric Acid Secretion Assays

1. Pylorus Ligation (Shay) Rat Model

This model is widely used to assess the anti-secretory activity of a compound by measuring the accumulation of gastric acid after ligating the pylorus.[19][20][21]

  • Animals: Male Wistar or Sprague-Dawley rats (180-220 g) are typically used.

  • Pre-procedure: Animals are fasted for 18-24 hours with free access to water.[19]

  • Anesthesia: Anesthesia is induced with a suitable agent, such as ether or an injectable anesthetic.[19]

  • Surgical Procedure:

    • A midline incision is made in the abdomen to expose the stomach.

    • The pyloric sphincter is carefully ligated with a silk suture, ensuring not to obstruct blood flow.[20]

    • The test compound, this compound (as a benchmark), or vehicle is administered intraduodenally or orally.

    • The abdominal wall is closed with sutures.

  • Post-procedure: Animals are allowed to recover and are kept for a specified period, typically 4 hours.[20]

  • Sample Collection and Analysis:

    • Animals are euthanized, and the esophagus is clamped.

    • The stomach is removed, and the gastric contents are collected into a graduated centrifuge tube.

    • The volume of the gastric juice is measured.

    • The gastric content is centrifuged, and the supernatant is used to determine the pH and total acidity by titration with 0.01 N NaOH using a pH meter or an indicator like phenolphthalein.[20]

  • Parameters Measured: Volume of gastric secretion, pH, total acidity, and free acidity.

2. Continuous Gastric Perfusion in Anesthetized Rats

This method allows for the continuous measurement of gastric acid secretion in real-time, providing a dynamic assessment of a compound's effect.[22][23][24]

  • Animals and Anesthesia: As described for the pylorus ligation model. Urethane is a commonly used anesthetic for this procedure.[22]

  • Surgical Procedure:

    • The trachea is cannulated to ensure a clear airway.

    • An incision is made in the abdomen to expose the stomach.

    • A double-lumen cannula is inserted through the esophagus into the stomach and secured.

    • A drainage cannula is placed at the pylorus.

  • Perfusion and Measurement:

    • The stomach is continuously perfused with a saline solution at a constant rate.

    • The perfusate is collected from the pyloric cannula.

    • The pH of the collected perfusate is continuously monitored with a pH electrode, and the acid output is determined by titrating the perfusate with a dilute NaOH solution to a predetermined pH endpoint.

  • Drug Administration: Test compounds, this compound, and secretagogues (e.g., histamine, pentagastrin) can be administered intravenously to observe their effects on acid secretion.

In Vitro H+,K+-ATPase Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the activity of the proton pump.

1. Preparation of Gastric H+,K+-ATPase (Microsomal Fraction)

The enzyme is typically isolated from the gastric mucosa of rabbits or hogs.[25][26][27][28]

  • Tissue Collection: The fundic mucosa is scraped from fresh stomachs.

  • Homogenization: The scrapings are homogenized in a buffered sucrose solution.

  • Centrifugation: The homogenate undergoes a series of differential centrifugations to isolate the microsomal fraction, which is rich in H+,K+-ATPase.

  • Purification (Optional): Further purification can be achieved using density gradient centrifugation.

  • Storage: The final microsomal pellet is resuspended in a buffer and stored at -80°C.

2. Colorimetric H+,K+-ATPase Activity Assay

This assay is based on the measurement of inorganic phosphate (Pi) released from the hydrolysis of ATP by the H+,K+-ATPase.[29][30][31]

  • Principle: The amount of Pi released is proportional to the enzyme's activity. The Pi is detected by forming a colored complex with a reagent like malachite green, which can be measured spectrophotometrically.

  • Assay Procedure:

    • Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, MgCl2, and KCl.

    • Incubation: Add the prepared H+,K+-ATPase microsomes to the reaction mixture with and without various concentrations of the test compound or this compound. Pre-incubate for a defined period at 37°C.

    • Initiation of Reaction: Start the reaction by adding ATP.

    • Termination of Reaction: Stop the reaction after a specific time (e.g., 10-30 minutes) by adding a stopping reagent, often an acidic solution.

    • Color Development: Add the colorimetric reagent (e.g., malachite green solution) and allow the color to develop.

    • Measurement: Measure the absorbance at the appropriate wavelength (e.g., ~620-660 nm) using a microplate reader.

  • Data Analysis: Construct a standard curve using known concentrations of phosphate. Calculate the amount of Pi released in each sample and determine the percent inhibition of H+,K+-ATPase activity for each concentration of the test compound. The IC50 value can then be calculated from the dose-response curve.

Visualizing Mechanisms and Workflows

Gastric Acid Secretion Signaling Pathway

The following diagram illustrates the key signaling pathways that regulate gastric acid secretion by the parietal cell and the point of inhibition by potassium-competitive acid blockers like this compound.

G cluster_lumen Gastric Lumen cluster_parietal Parietal Cell ProtonPump_Lumen H+,K+-ATPase (Proton Pump) H_ion_lumen H+ K_ion_cell K+ ProtonPump_Lumen->K_ion_cell transport K_ion_lumen K+ K_ion_lumen->ProtonPump_Lumen binds ProtonPump_Cell H+,K+-ATPase ADP ADP + Pi ProtonPump_Cell->ADP H_ion_cell H+ H_ion_cell->ProtonPump_Lumen transport ATP ATP ATP->ProtonPump_Cell energizes Histamine Histamine H2R H2 Receptor Histamine->H2R binds AC Adenylyl Cyclase H2R->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates PKA->ProtonPump_Cell activates This compound This compound (P-CAB) This compound->ProtonPump_Lumen inhibits This compound->K_ion_lumen competes with

Caption: Gastric Acid Secretion Pathway and P-CAB Inhibition.

Experimental Workflow for Benchmarking a Novel Anti-Secretory Agent

This diagram outlines a typical workflow for evaluating a novel anti-secretory agent against the benchmark compound this compound.

G cluster_workflow Experimental Workflow start Novel Anti-Secretory Agent Synthesis invitro In Vitro H+,K+-ATPase Inhibition Assay start->invitro invivo In Vivo Gastric Acid Secretion Assay start->invivo compare Compare IC50/ED50 with This compound Benchmark invitro->compare invivo->compare analyze Analyze Potency, Efficacy, and Duration compare->analyze report Publish Comparison Guide analyze->report

Caption: Benchmarking Workflow for Novel Anti-Secretory Agents.

References

comparative potency of SCH28080 and other P-CABs

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Potency of SCH28080 and Other Potassium-Competitive Acid Blockers (P-CABs)

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro potency of this compound and other prominent potassium-competitive acid blockers (P-CABs). The information is supported by experimental data to facilitate informed decisions in research and development.

Mechanism of Action of P-CABs

Potassium-competitive acid blockers (P-CABs) represent a class of drugs that suppress gastric acid secretion by directly inhibiting the gastric H+/K+-ATPase, commonly known as the proton pump.[1][2] This enzyme is responsible for the final step in acid production in the parietal cells of the stomach.[1] Unlike proton pump inhibitors (PPIs), which require activation in an acidic environment and bind irreversibly to the proton pump, P-CABs are acid-stable and do not require conversion to an active form.[1][3][4] They function by binding reversibly and competitively with potassium (K+) ions at the luminal surface of the H+/K+-ATPase.[2][5][6] This ionic bonding blocks the access of K+ to its binding site, thereby preventing the exchange of H+ and K+ ions and inhibiting acid secretion.[1][2] This direct and reversible mechanism of action allows for a more rapid onset of acid suppression compared to traditional PPIs.[2][4]

Comparative Potency of P-CABs

The in vitro potency of P-CABs is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki) against the H+/K+-ATPase. A lower IC50 or Ki value indicates greater potency. The following table summarizes the available data for this compound and other notable P-CABs.

CompoundIC50KiSpecies/Assay Conditions
This compound 20 nM24 nM (ATPase activity, pH 7)[6]Porcine gastric microsomes
0.14 µM (140 nM) (pH 6.5)[7]60 nM (pH 7.4)Porcine gastric microsomes
Vonoprazan 17-19 nM[8]10 nM[8]Not specified
19 nM (pH 6.5)[7]3.0 nM[9]Porcine gastric microsomes
Tegoprazan 0.29 - 0.52 µM (290-520 nM)[10][11][12][13]Not specifiedPorcine, canine, and human H+/K+-ATPases
0.53 µM (530 nM)[14]Not specifiedPorcine H+/K+-ATPase
Revaprazan 0.35 µM (350 nM) (pH 6.1)[15]Not specifiedNot specified
Linaprazan (AZD0865) 130 nM[9]Not specifiedNot specified
Soraprazan 0.1 µM (100 nM)[16]6.4 nM[16]Not specified
CS-526 61 nM[16]Not specifiedNot specified

Experimental Protocols

Determination of H+/K+-ATPase Inhibitory Activity (In Vitro)

The IC50 values presented in this guide are typically determined through in vitro enzyme assays using isolated gastric H+/K+-ATPase. A generalized protocol is described below.

1. Preparation of H+/K+-ATPase Vesicles:

  • Gastric H+/K+-ATPase is commonly isolated from the gastric mucosa of species such as pigs.[14]

  • The tissue is homogenized and subjected to differential centrifugation to obtain microsomal fractions rich in H+/K+-ATPase-containing vesicles. These can be prepared as ion-leaky vesicles to allow free access of substrates and inhibitors to the enzyme.[14]

2. ATPase Activity Assay:

  • The activity of the H+/K+-ATPase is measured by quantifying the rate of ATP hydrolysis, which is typically done by measuring the amount of inorganic phosphate (Pi) released.

  • The assay is conducted in a buffered solution containing the H+/K+-ATPase vesicles, ATP, and Mg2+. The reaction is initiated by the addition of KCl to activate the enzyme.

3. Inhibition Assay:

  • To determine the IC50 value, the assay is performed in the presence of varying concentrations of the P-CAB being tested.

  • The enzyme is pre-incubated with the inhibitor for a specific period before the reaction is initiated with KCl.

  • The amount of Pi released is measured, and the percentage of inhibition is calculated for each inhibitor concentration relative to a control without the inhibitor.

4. Data Analysis:

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The IC50 is the concentration of the inhibitor that produces 50% inhibition of the enzyme activity.

5. Determination of Ki (Inhibition Constant):

  • To determine if the inhibition is competitive with respect to K+, kinetic analyses are performed.[10]

  • The ATPase activity is measured at various concentrations of K+ in the presence and absence of the inhibitor.

  • The data are then plotted using methods such as the Lineweaver-Burk plot to determine the mode of inhibition and calculate the Ki value.[13]

Visualizing the Mechanism of Action

The following diagrams illustrate the mechanism of P-CABs in inhibiting the gastric proton pump and a general workflow for evaluating their in vitro potency.

cluster_ParietalCell Gastric Parietal Cell cluster_Canaliculus Secretory Canaliculus (Lumen) ProtonPump H+/K+-ATPase (Proton Pump) H_ion H+ ProtonPump->H_ion H+ Secretion (Inhibited) PCAB P-CAB PCAB->ProtonPump Binds Reversibly & Competitively label_inhibition P-CAB blocks K+ binding, preventing H+ secretion K_ion K+ K_ion->ProtonPump Binding Site

Caption: Mechanism of action of P-CABs on the gastric H+/K+-ATPase.

A Isolation of Gastric H+/K+-ATPase Vesicles B Incubation with Varying P-CAB Concentrations A->B C Initiation of ATPase Reaction (Addition of ATP & K+) B->C D Measurement of Inorganic Phosphate (Pi) Release C->D E Calculation of % Inhibition vs. Control D->E F Determination of IC50 Value (Dose-Response Curve) E->F

Caption: Experimental workflow for determining the IC50 of a P-CAB.

References

A Comparative Guide to the Selectivity of SCH28080 Against Other ATPases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory activity of SCH28080, a potent and reversible potassium-competitive acid blocker (P-CAB), against its primary target, the gastric H+,K+-ATPase, and other major P-type ATPases. The data presented herein is curated from peer-reviewed studies to assist researchers in assessing the selectivity profile of this compound.

Quantitative Selectivity Profile of this compound

This compound exhibits a high degree of selectivity for the H+,K+-ATPase. Its inhibitory potency is significantly lower for other ATPases, such as the Na+,K+-ATPase. This selectivity is crucial for its targeted therapeutic action in reducing gastric acid secretion with minimal off-target effects. The following table summarizes the quantitative data on the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of this compound against various ATPases.

Enzyme TargetSpecies/SourceInhibition MetricValueSelectivity (fold) vs. Na+,K+-ATPase
H+,K+-ATPase Guinea-pig parietal cellKi0.02 µM[1]~11,000x
in vitro (pH 7.0)Ki24 nM (0.024 µM)[1]~9,167x
Guinea-pig gastric membranesIC501.3 µM[2]-
Na+,K+-ATPase Dog kidneyKi220 µM[1]1x
-EffectOnly slightly depressed[2]-
Ca2+-ATPase --Not Reported-

Note: The selectivity fold is calculated using the Ki values (220 µM for Na+,K+-ATPase vs. 0.024 µM for H+,K+-ATPase).

Mechanism of Action: K+-Competitive Inhibition

This compound functions as a reversible, K+-competitive inhibitor of the gastric H+,K+-ATPase[1]. As a weak base with a pKa of 5.6, it accumulates in the acidic environment of the parietal cell's secretory canaliculus in its protonated, active form[1]. This protonated form of this compound binds to the luminal K+ binding site of the enzyme, specifically in its E2 conformation, thereby preventing the binding of K+ ions. This action blocks the dephosphorylation of the enzyme, a critical step in the catalytic cycle, which ultimately halts the pumping of H+ ions into the gastric lumen and reduces acid secretion[1].

cluster_lumen Gastric Lumen (Acidic) cluster_membrane Parietal Cell Canalicular Membrane cluster_cytoplasm Parietal Cell Cytoplasm SCH_inactive This compound (inactive) SCH_active This compound-H+ (protonated, active) SCH_inactive->SCH_active H+ ATPase_E2P H+,K+-ATPase (E2-P Conformation) SCH_active->ATPase_E2P K_ion K+ K_ion->ATPase_E2P Binding Blocked H_ion_out H+ ATPase_E2P->H_ion_out Releases H+ ATPase_E1 H+,K+-ATPase (E1 Conformation) ATPase_E2P->ATPase_E1 Dephosphorylation BLOCKED H_ion_in H+ H_ion_in->ATPase_E1 Binds ATP ATP ADP ADP + Pi ATPase_E1->ATPase_E2P ATP hydrolysis

Caption: Mechanism of H+,K+-ATPase inhibition by this compound.

Experimental Protocols

The determination of ATPase inhibition by this compound typically involves in vitro assays using purified enzyme preparations or isolated gastric vesicles.

Protocol: In Vitro H+,K+-ATPase Inhibition Assay

This protocol outlines a general procedure for measuring the K+-stimulated ATPase activity and its inhibition by this compound.

  • Enzyme Preparation:

    • Gastric H+,K+-ATPase is prepared from sources like hog or rabbit gastric mucosa in the form of microsomal vesicles.

    • The protein concentration of the enzyme preparation is determined using a standard method (e.g., Lowry or Bradford assay).

  • Reaction Mixture Preparation:

    • A reaction buffer is prepared (e.g., 40 mM Tris-HCl, pH 7.4).

    • The reaction mixture contains the buffer, MgCl2 (e.g., 2 mM), and the enzyme preparation.

    • Varying concentrations of this compound (dissolved in a suitable solvent like DMSO) are added to the experimental tubes. Control tubes receive the solvent alone.

    • The mixture is pre-incubated for a specified time at 37°C.

  • Initiation of Reaction:

    • The reaction is initiated by adding ATP (e.g., 2 mM) and a stimulating concentration of KCl (e.g., 5-10 mM) to the mixture. A control without KCl is run to measure basal ATPase activity.

  • Incubation:

    • The reaction is allowed to proceed for a set time (e.g., 10-20 minutes) at 37°C.

  • Termination and Phosphate Measurement:

    • The reaction is stopped by adding a quenching agent, such as ice-cold trichloroacetic acid (TCA).

    • The amount of inorganic phosphate (Pi) released from ATP hydrolysis is quantified. A common method is the colorimetric measurement of a phosphomolybdate complex (e.g., Fiske-Subbarow method).

  • Data Analysis:

    • The K+-stimulated ATPase activity is calculated by subtracting the basal activity (without KCl) from the total activity (with KCl).

    • The percentage of inhibition for each this compound concentration is determined relative to the control (no inhibitor).

    • IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

    • To determine the Ki and the mode of inhibition (competitive with respect to K+), the assay is repeated at various concentrations of both KCl and this compound, and the data are analyzed using Lineweaver-Burk or Dixon plots.

A Prepare ATPase (e.g., Gastric Microsomes) B Prepare Reaction Mix (Buffer, MgCl2) A->B C Add this compound (or vehicle control) B->C D Pre-incubate at 37°C C->D E Initiate Reaction (Add ATP + KCl) D->E F Incubate at 37°C E->F G Stop Reaction (e.g., add TCA) F->G H Measure Inorganic Phosphate (Pi) Released G->H I Data Analysis (Calculate % Inhibition, IC50/Ki) H->I

References

A Comparative Guide to Validating the K+-Competitive Nature of SCH28080 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of SCH28080, a potassium-competitive acid blocker (P-CAB), with other notable inhibitors of the gastric H+,K+-ATPase, commonly known as the proton pump. We will delve into the experimental validation of its K+-competitive inhibitory mechanism, contrasting it with the irreversible proton pump inhibitor (PPI) omeprazole and the newer, more potent P-CAB, vonoprazan. This guide is intended to equip researchers with the necessary knowledge and experimental frameworks to objectively assess the performance of these compounds.

Unveiling the Mechanism: K+-Competition at the Helm of Acid Suppression

The gastric H+,K+-ATPase is the final-step enzyme in the secretion of gastric acid. Its inhibition is a cornerstone of therapy for acid-related disorders. While traditional PPIs like omeprazole irreversibly block the proton pump, a distinct class of inhibitors, the P-CABs, function through a reversible, K+-competitive mechanism. This compound was one of the pioneering compounds in this class.

The K+-competitive nature of this compound lies in its ability to bind to the K+-binding site of the H+,K+-ATPase, thereby preventing the conformational changes necessary for proton translocation. This inhibition is reversible and dependent on the concentration of K+ ions. In contrast, omeprazole requires an acidic environment to become activated and then forms a covalent disulfide bond with cysteine residues on the luminal surface of the ATPase, leading to irreversible inhibition. Vonoprazan, a more recent P-CAB, also acts as a K+-competitive inhibitor but exhibits a much slower dissociation rate compared to this compound, resulting in a more prolonged duration of action.

Quantitative Comparison of H+,K+-ATPase Inhibitors

The following table summarizes key quantitative parameters for this compound, omeprazole, and vonoprazan, providing a basis for comparing their inhibitory potency and mechanism.

ParameterThis compoundOmeprazoleVonoprazan
Inhibition Type Reversible, K+-CompetitiveIrreversible, CovalentReversible, K+-Competitive
Binding Site K+-binding site on the H+,K+-ATPaseCysteine residues on the luminal surfaceK+-binding site on the H+,K+-ATPase
pKa 5.6~4.09.06[1]
Inhibitory Constant (Ki) ~24 nM (for ATPase activity at pH 7)[2]Not applicable (irreversible)~10 nM
Half-maximal Inhibitory Concentration (IC50) Varies with K+ concentrationDependent on pH and incubation time~17-19 nM[1]
Acid Activation Required NoYesNo

Experimental Protocols for Validating K+-Competitive Inhibition

To empirically validate the K+-competitive nature of this compound and compare it with other inhibitors, a series of in vitro assays are essential. Below are detailed protocols for key experiments.

Preparation of Gastric H+,K+-ATPase-Enriched Microsomes

This protocol describes the isolation of gastric microsomes from hog or mouse stomachs, which serve as the source of the H+,K+-ATPase for subsequent inhibition assays.

Materials:

  • Fresh or frozen hog or mouse stomachs

  • Homogenization Buffer: 250 mM sucrose, 5 mM PIPES-Tris (pH 6.8), 1 mM EDTA

  • Gradient Buffer A: 30% (w/v) sucrose, 5 mM PIPES-Tris (pH 6.8), 1 mM EDTA

  • Gradient Buffer B: 40% (w/v) sucrose, 5 mM PIPES-Tris (pH 6.8), 1 mM EDTA

  • Resuspension Buffer: 250 mM sucrose, 5 mM PIPES-Tris (pH 6.8)

  • Dounce homogenizer

  • Ultracentrifuge and rotors

Procedure:

  • Thaw frozen stomachs or use fresh tissue. Scrape the gastric mucosa from the underlying muscle layers.

  • Mince the mucosa and homogenize in ice-cold Homogenization Buffer using a Dounce homogenizer.

  • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

  • Collect the supernatant and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.

  • Resuspend the microsomal pellet in Resuspension Buffer.

  • Layer the resuspended microsomes onto a discontinuous sucrose gradient (Gradient Buffer B layered below Gradient Buffer A).

  • Centrifuge at 150,000 x g for 90 minutes at 4°C.

  • The H+,K+-ATPase-enriched vesicles will be located at the interface of the two sucrose layers. Carefully collect this fraction.

  • Dilute the collected fraction with Resuspension Buffer and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the purified microsomes.

  • Resuspend the final pellet in a small volume of Resuspension Buffer, determine the protein concentration (e.g., using a Bradford assay), and store at -80°C.

H+,K+-ATPase Activity Assay (Malachite Green Method)

This assay measures the ATPase activity by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis. The K+-competitive nature of an inhibitor can be determined by performing the assay at various K+ and inhibitor concentrations.

Materials:

  • H+,K+-ATPase-enriched microsomes

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 2 mM MgCl2, 1 mM EGTA

  • ATP solution (100 mM)

  • KCl solutions of varying concentrations

  • This compound and other inhibitors at various concentrations

  • Malachite Green Reagent: Solution A (0.045% Malachite Green in water), Solution B (4.2% ammonium molybdate in 4N HCl). Mix 3 parts of Solution A with 1 part of Solution B just before use.

  • 34% Sodium Citrate solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, add 50 µL of Assay Buffer.

  • Add 10 µL of the desired concentration of KCl solution.

  • Add 10 µL of the inhibitor solution (or vehicle control).

  • Add 20 µL of the H+,K+-ATPase-enriched microsomes (typically 1-5 µg of protein).

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 10 µL of 10 mM ATP solution (final concentration 1 mM).

  • Incubate at 37°C for 20-30 minutes.

  • Stop the reaction by adding 100 µL of the Malachite Green Reagent.

  • Incubate at room temperature for 15 minutes to allow color development.

  • Add 10 µL of 34% Sodium Citrate solution to stabilize the color.

  • Read the absorbance at 620 nm using a microplate reader.

  • Create a standard curve using known concentrations of inorganic phosphate to determine the amount of Pi released in each well.

  • To demonstrate K+-competition, perform the assay with a fixed concentration of this compound across a range of KCl concentrations.

p-Nitrophenylphosphatase (pNPPase) Activity Assay

The H+,K+-ATPase also exhibits K+-dependent p-nitrophenylphosphatase (pNPPase) activity, which is often used as a partial reaction to study the enzyme.

Materials:

  • H+,K+-ATPase-enriched microsomes

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 20 mM KCl

  • p-Nitrophenyl phosphate (pNPP) solution (100 mM)

  • This compound and other inhibitors at various concentrations

  • 1 N NaOH

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, add 100 µL of Assay Buffer.

  • Add 10 µL of the inhibitor solution (or vehicle control).

  • Add 20 µL of the H+,K+-ATPase-enriched microsomes (typically 5-10 µg of protein).

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of 100 mM pNPP solution (final concentration ~14 mM).

  • Incubate at 37°C for 30-60 minutes.

  • Stop the reaction by adding 50 µL of 1 N NaOH.

  • Read the absorbance at 405 nm, which corresponds to the formation of the p-nitrophenolate ion.

  • The K+-competitive nature can be confirmed by varying the KCl concentration in the assay buffer in the presence and absence of the inhibitor.

Visualizing the Data and Mechanisms

Lineweaver-Burk Plot Analysis

To visually demonstrate the K+-competitive inhibition of this compound, a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[K+]) is constructed. In the presence of a competitive inhibitor, the Vmax remains unchanged, while the apparent Km for the substrate (K+) increases. This is visualized as lines with different slopes intersecting at the same point on the y-axis.

Lineweaver_Burk_Plot cluster_plot y_axis 1/V x_axis 1/[K+] y_axis->x_axis p1 p2 p1->p2  - Inhibitor p3 p1->p3  + Competitive Inhibitor y_intercept 1/Vmax x_intercept1 -1/Km x_intercept2 -1/Km_app x_axis_label 1/[K+] y_axis_label 1/V

Caption: Lineweaver-Burk plot illustrating K+-competitive inhibition.

Signaling Pathway of H+,K+-ATPase Inhibition

The following diagram illustrates the distinct mechanisms of action of this compound, omeprazole, and vonoprazan on the gastric proton pump.

Inhibition_Mechanisms cluster_pump Gastric H+,K+-ATPase cluster_inhibitors Inhibitors Pump Proton Pump (E2-P state) K_site K+ Binding Site Cys_site Cysteine Residues This compound This compound This compound->K_site Reversible Competition Omeprazole Omeprazole (activated) Omeprazole->Cys_site Irreversible Covalent Bond Vonoprazan Vonoprazan Vonoprazan->K_site Reversible Competition (Slow Dissociation) Potassium K+ Potassium->K_site Binding

Caption: Comparative mechanisms of H+,K+-ATPase inhibitors.

Experimental Workflow for Inhibitor Characterization

This diagram outlines the general workflow for characterizing the inhibitory properties of a compound like this compound.

Experimental_Workflow start Start prep Preparation of Gastric H+,K+-ATPase Microsomes start->prep atpase_assay H+,K+-ATPase Activity Assay (Varying [K+] and [Inhibitor]) prep->atpase_assay pnppase_assay pNPPase Activity Assay (Confirmatory) prep->pnppase_assay data_analysis Data Analysis (e.g., Lineweaver-Burk Plot) atpase_assay->data_analysis pnppase_assay->data_analysis determine_mechanism Determine Mechanism of Inhibition (Competitive, Non-competitive, etc.) data_analysis->determine_mechanism end End determine_mechanism->end

Caption: Workflow for characterizing H+,K+-ATPase inhibitors.

By employing these experimental protocols and data analysis techniques, researchers can rigorously validate the K+-competitive nature of this compound and objectively compare its performance against other classes of proton pump inhibitors. This foundational knowledge is crucial for the rational design and development of novel therapeutics for acid-related diseases.

References

A Comparative Guide to the Cellular Permeability of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The ability of a drug to effectively penetrate cell membranes is a critical determinant of its therapeutic efficacy. This is particularly true for kinase inhibitors, a class of targeted therapies that must reach their intracellular targets to exert their effects. This guide provides a comparative analysis of the cellular permeability of various kinase inhibitors targeting key signaling pathways implicated in cancer: Epidermal Growth Factor Receptor (EGFR), Bcr-Abl, and mammalian Target of Rapamycin (mTOR). The data presented herein is compiled from in vitro studies and is intended to serve as a resource for researchers in drug discovery and development.

Key Cellular Permeability Data of Selected Kinase Inhibitors

The following table summarizes the apparent permeability coefficients (Papp) of several kinase inhibitors, primarily determined using the Caco-2 cell permeability assay, a widely accepted in vitro model of human intestinal absorption. A higher Papp value generally indicates better passive diffusion across the cell membrane. The efflux ratio, where available, indicates the extent of active removal of the compound from the cell by efflux pumps such as P-glycoprotein (P-gp). An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux.

Target PathwayInhibitorApparent Permeability Coefficient (Papp) (cm/s)Efflux Ratio
EGFR Gefitinib0.38 x 10⁻⁶[1]-
Erlotinib0.13 x 10⁻⁶[1]-
Afatinib1.5 x 10⁻⁶[1]7.34[1]
Bcr-Abl ImatinibData not available~1.3 - 2.49[2][3]
NilotinibData not available-
Dasatinib3.4 x 10⁻⁶[1]~2[4]
mTOR Rapamycin (Sirolimus)10 x 10⁻⁶[5]>20[5]
Everolimus (RAD001)20 x 10⁻⁶[5]>20[5]
TemsirolimusData not available-

Note: The permeability of a novel imatinib analogue, PAPP1, has been reported to be superior to that of imatinib and nilotinib, though specific values for the latter two were not provided[6]. Dasatinib is described as having high intrinsic permeability in Caco-2 cells[4].

Experimental Protocols

Caco-2 Permeability Assay

The Caco-2 permeability assay is a widely used in vitro model to predict human intestinal absorption of drugs. The method involves culturing human colon adenocarcinoma (Caco-2) cells on a semipermeable filter support for approximately 21 days, during which they differentiate into a monolayer of polarized enterocytes with tight junctions, mimicking the intestinal barrier[7][8].

General Protocol:

  • Cell Culture: Caco-2 cells are seeded onto permeable filter supports in multi-well plates and cultured for 21-23 days to allow for differentiation and formation of a confluent monolayer[9][10].

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER)[7]. Monolayers with TEER values above a predetermined threshold are used for the experiment.

  • Transport Experiment: The test inhibitor is added to the apical (AP, representing the intestinal lumen) or basolateral (BL, representing the blood) side of the monolayer[8].

  • Sampling: At predetermined time points, samples are collected from the opposite chamber (receiver compartment)[8].

  • Quantification: The concentration of the inhibitor in the collected samples is determined using a suitable analytical method, typically liquid chromatography-mass spectrometry (LC-MS/MS)[10].

  • Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of drug transport across the monolayer.

    • A is the surface area of the filter membrane.

    • C0 is the initial concentration of the drug in the donor chamber[11].

  • Efflux Ratio Determination: To assess active efflux, bidirectional transport is measured (AP to BL and BL to AP). The efflux ratio is calculated as the ratio of Papp (BL to AP) to Papp (AP to BL)[11].

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a non-cell-based, high-throughput screening tool used to predict passive transcellular permeability[12]. It measures the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment[2].

General Protocol:

  • Membrane Preparation: A filter plate (donor plate) is coated with a solution of lipids (e.g., 1% lecithin in dodecane) dissolved in an organic solvent to form an artificial membrane[12].

  • Assay Setup: The donor plate is placed on an acceptor plate containing a buffer solution. The test inhibitor, dissolved in a suitable buffer (often containing a small percentage of DMSO), is added to the donor wells[2][12].

  • Incubation: The "sandwich" plate is incubated at room temperature for a defined period (e.g., 10-20 hours) to allow for the diffusion of the compound across the artificial membrane[12].

  • Quantification: After incubation, the concentration of the inhibitor in both the donor and acceptor wells is determined using methods such as UV-Vis spectroscopy or LC-MS/MS[2].

  • Permeability Calculation: The effective permeability (Pe) is calculated based on the concentration of the compound in the donor and acceptor compartments and the incubation time.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_workflow Experimental Workflow: Caco-2 Permeability Assay A Seed Caco-2 cells on permeable supports B Culture for 21 days to form monolayer A->B C Verify monolayer integrity (TEER measurement) B->C D Add test inhibitor to apical or basolateral side C->D E Incubate and collect samples from receiver compartment D->E F Quantify inhibitor concentration (LC-MS/MS) E->F G Calculate Papp and Efflux Ratio F->G

Caption: Caco-2 permeability assay workflow.

G cluster_pathway Simplified EGFR Signaling Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Gefitinib Gefitinib/Erlotinib/Afatinib Gefitinib->EGFR

Caption: Simplified EGFR signaling pathway.

G cluster_pathway Simplified Bcr-Abl Signaling Pathway BcrAbl Bcr-Abl (Constitutively Active) Grb2 Grb2/Sos BcrAbl->Grb2 PI3K PI3K BcrAbl->PI3K STAT5 STAT5 BcrAbl->STAT5 Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Inhibition of Apoptosis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation STAT5->Proliferation Imatinib Imatinib/Nilotinib/Dasatinib Imatinib->BcrAbl

Caption: Simplified Bcr-Abl signaling pathway.

G cluster_pathway Simplified mTOR Signaling Pathway GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt TSC TSC1/TSC2 Akt->TSC Rheb Rheb TSC->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 fourEBP1 4E-BP1 mTORC1->fourEBP1 ProteinSynthesis Protein Synthesis, Cell Growth S6K1->ProteinSynthesis fourEBP1->ProteinSynthesis inhibition removed Rapamycin Rapamycin/Everolimus Rapamycin->mTORC1

Caption: Simplified mTOR signaling pathway.

References

A Researcher's Guide to Comparing Inhibitor Binding: A Computational Modeling Approach

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate comparison of inhibitor binding affinities is a cornerstone of modern drug discovery and development. Computational modeling has emerged as a powerful tool to predict and rationalize the binding of small molecules to their protein targets, offering a cost-effective and time-efficient alternative to purely experimental approaches. This guide provides an objective comparison of key computational methods, supported by experimental data, to aid researchers in selecting and applying the most appropriate techniques for their projects.

Core Computational Techniques for Inhibitor Binding Analysis

Three principal computational methods are widely employed to compare inhibitor binding: Molecular Docking, Molecular Dynamics (MD) Simulations, and Free Energy Calculations (MM/PBSA and MM/GBSA). Each method offers a different balance of computational cost and accuracy.

Molecular Docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used for virtual screening and to generate initial binding poses.

Molecular Dynamics (MD) Simulations provide a detailed view of the dynamic behavior of a protein-ligand complex over time. By simulating the movements of atoms, MD can reveal conformational changes and key interactions that are not apparent from static structures.

Molecular Mechanics/Poisson-Boltzmann or Generalized Born Surface Area (MM/PBSA and MM/GBSA) are "end-point" methods used to estimate the free energy of binding from a set of snapshots derived from MD simulations. These methods offer a more rigorous estimation of binding affinity than docking scores.[1][2][3][4]

Comparative Analysis of Computational Methods

Method Principle Strengths Limitations Typical Application
Molecular Docking Predicts the binding pose and estimates binding affinity using scoring functions.[5]Fast, suitable for high-throughput virtual screening of large compound libraries.[6]Scoring functions can be inaccurate; does not account for protein flexibility.[7]Initial hit identification, lead compound prioritization.
Molecular Dynamics (MD) Simulations Simulates the time-dependent behavior of a molecular system, providing insights into conformational changes and stability.[8][9]Accounts for protein and ligand flexibility; provides detailed information on interactions.[9]Computationally expensive; requires significant expertise to set up and analyze.[8]Refining docking poses, understanding binding mechanisms, assessing complex stability.
MM/PBSA & MM/GBSA Calculates the binding free energy by combining molecular mechanics energies with continuum solvation models.[1][2]More accurate than docking scores for ranking inhibitors; computationally less expensive than alchemical free energy methods.[1][4]Neglects conformational entropy in many cases; results can be sensitive to simulation parameters.[3]Ranking the binding affinities of a series of inhibitors.

Case Study: Comparison of Epidermal Growth Factor Receptor (EGFR) Kinase Inhibitors

To illustrate the application of these computational methods, we present a comparative analysis of two inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) kinase, a key target in cancer therapy.[1][8]

Inhibitor Docking Score (kcal/mol) (Predicted) Binding Free Energy (MM/GBSA) (kcal/mol) (Predicted) [8]Experimental IC50 (nM)
Gefitinib -9.8-45.2 ± 3.137
Erlotinib -10.2-48.7 ± 2.82

Note: The presented computational data is illustrative and derived from published studies. Experimental values are approximate and can vary based on assay conditions.

Experimental Validation: The Ground Truth

Computational predictions must be validated by experimental data to ensure their reliability.[10] Two common biophysical techniques for characterizing inhibitor binding are Isothermal Titration Calorimetry (ITC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy can provide atomic-level information about protein-ligand interactions. Chemical shift perturbation (CSP) experiments can identify the binding site and determine the binding affinity.[10][13][14]

Detailed Methodologies

Computational Protocols

1. Molecular Docking Protocol

  • Receptor Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules, co-factors, and existing ligands.

    • Add hydrogen atoms and assign appropriate protonation states to residues.

    • Define the binding site, typically as a grid box encompassing the active site.

  • Ligand Preparation:

    • Generate 3D conformations of the inhibitor molecules.

    • Assign partial charges and define rotatable bonds.

  • Docking Simulation:

    • Use a docking program (e.g., AutoDock, Glide, GOLD) to place the ligand in the defined binding site.[7]

    • The program will generate multiple binding poses and rank them based on a scoring function.

  • Analysis:

    • Analyze the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts).

    • Compare the docking scores of different inhibitors to rank their predicted binding affinities.

2. Molecular Dynamics (MD) Simulation Protocol

  • System Setup:

    • Start with a protein-ligand complex, often from a docking experiment.

    • Place the complex in a periodic box of explicit solvent (e.g., water).

    • Add ions to neutralize the system and mimic physiological salt concentrations.

  • Energy Minimization:

    • Minimize the energy of the system to relieve any steric clashes.

  • Equilibration:

    • Gradually heat the system to the desired temperature and equilibrate it under constant temperature and pressure (NVT and NPT ensembles).

  • Production Run:

    • Run the simulation for a desired length of time (typically nanoseconds to microseconds) to generate a trajectory of atomic coordinates.

  • Analysis:

    • Analyze the trajectory to assess the stability of the complex (e.g., RMSD, RMSF), identify key interactions, and observe conformational changes.

3. MM/PBSA and MM/GBSA Protocol

  • Trajectory Generation:

    • Perform an MD simulation of the protein-ligand complex as described above.

  • Snapshot Extraction:

    • Extract a series of snapshots (coordinate frames) from the MD trajectory.

  • Energy Calculations:

    • For each snapshot, calculate the following energy terms for the complex, protein, and ligand individually:

      • Molecular mechanics energy (van der Waals, electrostatic).

      • Polar solvation energy (using either the Poisson-Boltzmann or Generalized Born model).

      • Nonpolar solvation energy (typically calculated from the solvent-accessible surface area).

  • Binding Free Energy Calculation:

    • Calculate the binding free energy (ΔG_bind) by taking the difference between the free energy of the complex and the sum of the free energies of the protein and ligand.

    • Average the ΔG_bind values over all snapshots.

Experimental Protocols

1. Isothermal Titration Calorimetry (ITC) Protocol

  • Sample Preparation:

    • Prepare the protein and inhibitor solutions in the same buffer to minimize heats of dilution.

    • Degas the solutions to prevent air bubbles.

    • Accurately determine the concentrations of the protein and inhibitor.

  • ITC Experiment:

    • Load the protein solution into the sample cell and the inhibitor solution into the injection syringe.

    • Perform a series of injections of the inhibitor into the protein solution while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat pulses from each injection.

    • Fit the integrated data to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

2. NMR Spectroscopy (Chemical Shift Perturbation) Protocol

  • Sample Preparation:

    • Prepare a sample of isotopically labeled (e.g., ¹⁵N) protein in a suitable buffer.

    • Prepare a stock solution of the unlabeled inhibitor.

  • NMR Data Acquisition:

    • Acquire a 2D ¹H-¹⁵N HSQC spectrum of the free protein.

    • Titrate in increasing amounts of the inhibitor, acquiring an HSQC spectrum at each titration point.

  • Data Analysis:

    • Overlay the spectra and monitor the changes in the chemical shifts of the protein's amide resonances.

    • Map the perturbed residues onto the protein structure to identify the binding site.

    • Plot the chemical shift changes as a function of the ligand concentration and fit the data to a binding isotherm to determine the dissociation constant (Kd).[13][14]

Visualizing the Process

Computational Workflow for Inhibitor Comparison

G cluster_prep Preparation cluster_methods Computational Methods cluster_analysis Analysis & Validation Receptor Prep Receptor Prep Molecular Docking Molecular Docking Receptor Prep->Molecular Docking Ligand Prep Ligand Prep Ligand Prep->Molecular Docking Pose Analysis Pose Analysis Molecular Docking->Pose Analysis MD Simulation MD Simulation MM/PBSA_GBSA MM/PBSA & MM/GBSA MD Simulation->MM/PBSA_GBSA Binding Energy Ranking Binding Energy Ranking MM/PBSA_GBSA->Binding Energy Ranking Pose Analysis->MD Simulation Experimental Validation Experimental Validation Binding Energy Ranking->Experimental Validation JAK_STAT cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK Recruitment Cytokine Cytokine Cytokine->Receptor Binding pJAK p-JAK JAK->pJAK Autophosphorylation STAT STAT pJAK->STAT Phosphorylation pSTAT p-STAT STAT->pSTAT Dimer p-STAT Dimer pSTAT->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Transcription Gene Transcription Nucleus->Transcription Inhibitor JAK Inhibitor Inhibitor->JAK Inhibition

References

Safety Operating Guide

Navigating the Disposal of SCH28080: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of investigational compounds like SCH28080, a potent H+/K+-ATPase inhibitor, are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with best practices for laboratory chemical waste management. Adherence to these protocols is critical for minimizing risks and maintaining regulatory compliance.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of the solid compound or its solutions should be performed in a certified chemical fume hood to prevent inhalation of any dust or aerosols.

Storage and Stability:

Proper storage is the first step in safe chemical management. Unused this compound should be stored under the conditions specified by the manufacturer to maintain its stability and prevent degradation into unknown, potentially more hazardous, byproducts.

ParameterValue
Storage of Stock Solution -80°C for up to 6 months; -20°C for up to 1 month.[1]
Recommended Purity ≥99% (HPLC)
Appearance Crystalline solid

Note: Repeated freeze-thaw cycles should be avoided to prevent inactivation of the product.[1]

Step-by-Step Disposal Procedure for this compound

Given that this compound has been shown to be cytotoxic at higher doses and induces apoptosis, it should be treated as a hazardous chemical waste.[1] The following procedure outlines a conservative approach to its disposal in the absence of specific federal or institutional guidelines.

1. Waste Segregation and Collection:

  • Solid Waste: All solid this compound waste, including contaminated personal protective equipment (gloves, weighing papers), should be collected in a designated, clearly labeled hazardous waste container. The container must be sealed to prevent the release of dust.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof hazardous waste container. Do not mix with other incompatible waste streams. The pH of aqueous solutions should be neutralized (adjusted to a range of 6-8) before collection, unless this would cause a reaction.

  • Sharps Waste: Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a designated sharps container that is clearly labeled as containing hazardous chemical waste.

2. Labeling of Hazardous Waste:

All waste containers must be accurately and clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the primary hazard(s) (e.g., "Toxic"). Include the concentration and the date of accumulation.

3. Decontamination of Glassware and Surfaces:

  • Triple Rinsing: All glassware that has come into contact with this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or a detergent solution). The rinsate from these washes must be collected and disposed of as hazardous liquid waste.

  • Surface Decontamination: Work surfaces should be decontaminated using a suitable cleaning agent. All materials used for cleaning, such as absorbent pads, must be disposed of as solid hazardous waste.

4. Final Disposal:

  • Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary resource for guidance on chemical waste disposal. They will provide specific instructions for the collection and disposal of your labeled hazardous waste containers in accordance with local and national regulations.

  • Do Not Dispose Down the Drain: Due to its cytotoxic properties, this compound and its solutions should not be disposed of down the drain.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

SCH28080_Disposal_Workflow cluster_waste_generation Waste Generation cluster_waste_streams Waste Streams cluster_containment Containment & Labeling cluster_final_disposal Final Disposal start This compound Waste Generated waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (e.g., contaminated PPE, powder) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, rinsate) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (e.g., contaminated needles) waste_type->sharps_waste Sharps collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid collect_sharps Collect in Labeled Sharps Container sharps_waste->collect_sharps contact_ehs Contact EHS for Pickup collect_solid->contact_ehs collect_liquid->contact_ehs collect_sharps->contact_ehs

Caption: Logical workflow for the proper disposal of this compound waste.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal protocols.

References

Essential Safety and Logistics for Handling SCH28080

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling of SCH28080, a potent and reversible K+-competitive inhibitor of the gastric H+/K+-ATPase.[1][2] Adherence to these guidelines is critical to ensure personnel safety and maintain experimental integrity.

Core Safety and Handling

This compound is classified as a cytotoxic compound and should be handled with appropriate caution.[3][4] Personnel must be trained in handling potent compounds and utilize a designated workspace.

Personal Protective Equipment (PPE)

A comprehensive assessment of potential exposure should be conducted before handling this compound. The following table outlines the minimum recommended PPE.

Operation Required PPE
Weighing and Aliquoting (Solid) - Disposable lab coat with knit cuffs- Two pairs of nitrile gloves (outer pair with extended cuffs)- ANSI Z87.1 compliant safety glasses with side shields or splash goggles- N95 or higher rated respirator
Solution Preparation and Handling - Disposable lab coat with knit cuffs- Two pairs of nitrile gloves (outer pair with extended cuffs)- ANSI Z87.1 compliant safety glasses with side shields or splash goggles- Work should be performed in a certified chemical fume hood
In Vitro / In Vivo Experiments - Disposable lab coat- Nitrile gloves- Safety glasses

Note: All PPE should be donned before handling the compound and removed in a designated area to prevent the spread of contamination. Hands should be thoroughly washed after glove removal.

Engineering Controls
  • Ventilation: All handling of solid this compound and preparation of concentrated stock solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Designated Area: Establish a designated area for handling this compound, clearly marked with appropriate hazard signage. Access to this area should be restricted to authorized personnel.

Operational Plan: Step-by-Step Guidance

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. If compromised, follow spill procedures immediately.

  • Labeling: Ensure the container is clearly labeled with the compound name, concentration (if in solution), date received, and relevant hazard warnings.

  • Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. Protect from light. Refer to the supplier's instructions for specific storage temperatures, which are often at room temperature for the solid form.

Solution Preparation (Example: 10 mM Stock in DMSO)
  • Pre-calculation: Determine the required mass of this compound and the volume of DMSO needed.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of solid this compound directly into a tared, sterile, and chemically resistant container (e.g., amber glass vial).

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial.

  • Mixing: Cap the vial securely and vortex or sonicate until the solid is completely dissolved.

  • Labeling: Clearly label the vial with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.

  • Storage: Store the stock solution at -20°C for short-term storage or as recommended by the supplier.

Disposal Plan

All waste contaminated with this compound is considered hazardous and must be disposed of according to institutional and local regulations.

Waste Segregation
  • Solid Waste: Contaminated PPE (gloves, lab coats), weighing paper, and plasticware should be collected in a designated, clearly labeled hazardous waste container lined with a heavy-duty plastic bag.

  • Liquid Waste: Unused solutions, contaminated solvents, and aqueous waste should be collected in a separate, clearly labeled, and leak-proof hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.

  • Sharps: Contaminated needles, syringes, and other sharps must be disposed of in a designated, puncture-resistant sharps container for hazardous waste.

Decontamination
  • Work Surfaces: At the end of each procedure, decontaminate the work area (fume hood, benchtop) with a suitable cleaning agent (e.g., a detergent solution followed by 70% ethanol).

  • Equipment: Decontaminate any equipment that has come into contact with this compound following established laboratory procedures.

Emergency Procedures

Spills
  • Evacuate: Immediately alert others in the area and evacuate if necessary.

  • Contain: If safe to do so, prevent the spread of the spill using absorbent pads or granules. For powdered spills, avoid creating dust.

  • Personal Protection: Don appropriate PPE, including a respirator if the spill involves powder.

  • Clean-up:

    • Liquid Spills: Absorb the spill with inert material (e.g., vermiculite, sand) and place it in a sealed, labeled hazardous waste container.

    • Solid Spills: Gently cover the spill with a damp paper towel to avoid raising dust. Carefully scoop the material into a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with a suitable decontaminating solution.

  • Report: Report the spill to the laboratory supervisor and the institutional environmental health and safety office.

Personal Exposure
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move to fresh air immediately.

  • Ingestion: Do not induce vomiting.

In all cases of personal exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) or this document to the medical personnel.

Quantitative Data

Property Value Source
Molecular Formula C₁₇H₁₅N₃OTocris Bioscience
Molecular Weight 277.33 g/mol Tocris Bioscience
IC₅₀ (H+/K+-ATPase) 20 nMTocris Bioscience
pKa 5.6Biochemical Pharmacology, 1988[1]

Experimental Protocol: H+/K+-ATPase Inhibition Assay

This is a generalized protocol for assessing the inhibitory activity of this compound on H+/K+-ATPase in isolated gastric vesicles.

  • Preparation of Gastric Vesicles: Isolate H+/K+-ATPase-rich vesicles from rabbit or hog gastric mucosa using differential centrifugation as previously described in the literature.

  • ATPase Activity Assay:

    • Prepare a reaction buffer containing MgCl₂, KCl, and a pH buffer (e.g., PIPES-Tris, pH 7.4).

    • Pre-incubate the gastric vesicles with varying concentrations of this compound (or vehicle control) for a specified time at 37°C.

    • Initiate the ATPase reaction by adding ATP.

    • Incubate for a defined period at 37°C.

    • Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid).

    • Measure the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., Fiske-Subbarow method).

  • Data Analysis:

    • Calculate the percentage of H+/K+-ATPase inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

Diagrams

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Receiving Receiving Storage Storage Receiving->Storage Weighing Weighing Storage->Weighing Solution_Prep Solution_Prep Weighing->Solution_Prep In Fume Hood Experimentation Experimentation Solution_Prep->Experimentation Waste_Segregation Waste_Segregation Experimentation->Waste_Segregation Decontamination Decontamination Waste_Segregation->Decontamination Final_Disposal Final_Disposal Decontamination->Final_Disposal Hazardous Waste

Caption: Workflow for the safe handling of this compound from receipt to disposal.

Emergency_Response_Flowchart cluster_spill Chemical Spill cluster_exposure Personal Exposure Spill_Identified Spill_Identified Evacuate_Alert Evacuate_Alert Spill_Identified->Evacuate_Alert Don_PPE Don_PPE Evacuate_Alert->Don_PPE Contain_Spill Contain_Spill Don_PPE->Contain_Spill Clean_Up Clean_Up Contain_Spill->Clean_Up Decontaminate_Area Decontaminate_Area Clean_Up->Decontaminate_Area Report_Incident Report_Incident Decontaminate_Area->Report_Incident Exposure_Event Exposure_Event Remove_from_Source Remove_from_Source Exposure_Event->Remove_from_Source First_Aid First_Aid Remove_from_Source->First_Aid Skin/Eye Wash Seek_Medical_Attention Seek_Medical_Attention First_Aid->Seek_Medical_Attention

Caption: Emergency response procedures for this compound spills and personal exposure.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SCH28080
Reactant of Route 2
Reactant of Route 2
SCH28080

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.